molecular formula C15H22O3 B1293767 4-n-Octyloxybenzoic acid CAS No. 2493-84-7

4-n-Octyloxybenzoic acid

Cat. No.: B1293767
CAS No.: 2493-84-7
M. Wt: 250.33 g/mol
InChI Key: IALWCYFULVHLEC-UHFFFAOYSA-N
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Description

P-n-octyloxybenzoic acid is a white powder. (NTP, 1992)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-octoxybenzoic acid
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InChI

InChI=1S/C15H22O3/c1-2-3-4-5-6-7-12-18-14-10-8-13(9-11-14)15(16)17/h8-11H,2-7,12H2,1H3,(H,16,17)
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InChI Key

IALWCYFULVHLEC-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C(=O)O
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Molecular Formula

C15H22O3
Record name P-N-OCTYLOXYBENZOIC ACID
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DSSTOX Substance ID

DTXSID1025807
Record name 4-Octyloxybenzoic acid
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Molecular Weight

250.33 g/mol
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Physical Description

P-n-octyloxybenzoic acid is a white powder. (NTP, 1992)
Record name P-N-OCTYLOXYBENZOIC ACID
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992)
Record name P-N-OCTYLOXYBENZOIC ACID
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CAS No.

2493-84-7
Record name P-N-OCTYLOXYBENZOIC ACID
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Record name Octyloxybenzoic acid
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Record name 4-(Octyloxy)benzoic acid
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Record name 4-Octyloxybenzoic acid
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Record name Benzoic acid, 4-(octyloxy)-
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Record name 4-Octyloxybenzoic acid
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Record name 4-(OCTYLOXY)BENZOIC ACID
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Melting Point

226 °F (Turbid) (NTP, 1992)
Record name P-N-OCTYLOXYBENZOIC ACID
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Foundational & Exploratory

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 4-n-Octyloxybenzoic Acid

Introduction

This compound (OBA) is a prominent member of the alkyl-oxybenzoic acid homologous series, distinguished by its significant role in the field of materials science, particularly in the synthesis and study of liquid crystals.[1][2] Its molecular architecture, featuring a rigid benzoic acid core coupled with a flexible octyloxy aliphatic chain, imparts the amphiphilic character necessary for the formation of mesophases. This guide provides a comprehensive overview of the core chemical and physical properties of this compound, offering field-proven insights for researchers, materials scientists, and professionals in drug development. We will delve into its synthesis, structural characteristics, thermal behavior, and key applications, grounding the discussion in established experimental data and protocols.

Molecular Structure and Synthesis

The properties of this compound are a direct consequence of its molecular structure, which consists of three key components:

  • Aromatic Core: A para-substituted benzene ring provides structural rigidity and promotes intermolecular π-π stacking interactions.

  • Carboxylic Acid Group: This polar functional group is crucial for the formation of strong intermolecular hydrogen bonds, typically leading to the creation of dimeric structures that are fundamental to its liquid crystalline behavior.[3]

  • Octyloxy Chain: A flexible C8 alkyl chain attached via an ether linkage. This nonpolar tail introduces fluidity and influences the packing of molecules, playing a key role in determining the type and temperature range of the liquid crystal phases.[3]

Common Synthesis Pathway

The most prevalent laboratory-scale synthesis of this compound involves a two-step process: Williamson ether synthesis followed by saponification (hydrolysis) of the resulting ester. This method is reliable and provides good yields.

The causality behind this choice of protocol is rooted in its efficiency. The phenolic hydroxyl group of a p-hydroxybenzoate is a strong nucleophile when deprotonated, readily attacking the primary alkyl halide (1-bromooctane). The ester starting material protects the carboxylic acid functionality, which would otherwise interfere with the base-catalyzed ether synthesis. The final hydrolysis step is a robust and high-yielding reaction to liberate the desired carboxylic acid.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Saponification (Hydrolysis) A Methyl p-hydroxybenzoate D Methyl 4-(octyloxy)benzoate (Intermediate Ester) A->D Reacts with B 1-Bromooctane B->D C Base (e.g., K2CO3) Solvent (e.g., Acetone) C->D Catalyzed by G This compound (Final Product) D->G Hydrolyzed by E Base (e.g., NaOH/KOH) Solvent (e.g., Ethanol/Water) E->G F Acidification (e.g., HCl) F->G Followed by

Caption: Synthesis workflow for this compound.

Detailed Synthesis Protocol

This protocol is a self-validating system; successful isolation of the intermediate ester and a significant pH change during the final acidification are key indicators of reaction progression.

Materials:

  • Methyl p-hydroxybenzoate

  • 1-Bromooctane

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Potassium Hydroxide (KOH)

  • Acetone

  • Ethanol

  • Hydrochloric Acid (HCl), concentrated

  • Deionized Water

Experimental Workflow:

  • Step 1: Synthesis of Methyl 4-(octyloxy)benzoate.

    • To a round-bottom flask equipped with a reflux condenser, add methyl p-hydroxybenzoate (1.0 eq), anhydrous potassium carbonate (1.5 eq), and a sufficient volume of acetone to dissolve the benzoate.

    • Add 1-bromooctane (1.2 eq) to the stirring mixture.

    • Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

    • Evaporate the acetone from the filtrate under reduced pressure to yield the crude intermediate ester. Purification can be achieved by recrystallization from ethanol.

  • Step 2: Hydrolysis to this compound. [4]

    • Dissolve the crude methyl 4-(octyloxy)benzoate from the previous step in a mixture of ethanol and an aqueous solution of potassium hydroxide (2.0-3.0 eq).

    • Heat the mixture to reflux for 2-4 hours until the hydrolysis is complete (indicated by TLC).

    • Cool the reaction mixture and reduce its volume by rotary evaporation to remove most of the ethanol.

    • Dilute the remaining aqueous solution with water and cool in an ice bath.

    • Acidify the cold solution dropwise with concentrated HCl while stirring vigorously. The product will precipitate as a white solid.

    • Collect the solid by vacuum filtration, wash thoroughly with cold deionized water to remove salts, and dry in a vacuum oven.

    • The final product can be further purified by recrystallization from ethanol or methanol.[1][4]

Physicochemical Properties

The physical and chemical characteristics of this compound are well-documented, providing a reliable basis for its application in various scientific domains.

PropertyValueSource(s)
Molecular Formula C₁₅H₂₂O₃[5][6]
Molecular Weight 250.33 g/mol [5][7]
Appearance White to light yellow powder or crystalline solid.[1][5][6]
Melting Point 101-105 °C[1][2]
Boiling Point ~353.5 °C (rough estimate)[1][8]
Solubility Insoluble in water.[5] Soluble in hot methanol.[1][1][5]
pKa 4.48 ± 0.10 (Predicted)[1][6]
CAS Number 2493-84-7[5][6]

Thermal Properties and Liquid Crystalline Behavior

This compound is a thermotropic liquid crystal, meaning it exhibits intermediate phases (mesophases) between the solid and isotropic liquid states as a function of temperature.[9] The characterization of these phase transitions is critical for its application in liquid crystal devices and is typically performed using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).

Phase Transitions

Upon heating, this compound undergoes a series of well-defined phase transitions. The formation of smectic and nematic phases is a hallmark of this compound.[2][3]

  • Crystalline to Smectic C Phase: Occurs at approximately 101 °C. In the smectic C phase, molecules are arranged in layers, with the long axis of the molecules tilted with respect to the layer normal.

  • Smectic C to Nematic Phase: Occurs at approximately 108 °C. The layered structure is lost, but the molecules retain a preferential long-range orientational order.

  • Nematic to Isotropic Liquid Phase: Occurs at approximately 147 °C. At this clearing point, all long-range orientational order is lost, and the material behaves as a conventional liquid.

Caption: Thermal phase transitions of this compound.

Thermal Analysis Protocol: DSC

Differential Scanning Calorimetry (DSC) is the primary technique for quantitatively determining the temperatures and enthalpy changes associated with these phase transitions.

Workflow:

  • Sample Preparation: Accurately weigh 3-5 mg of this compound into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, sealed pan to serve as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the first transition (e.g., 30 °C).

    • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above the final clearing point (e.g., 160 °C).[10]

    • Hold isothermally for 2-5 minutes to ensure thermal history is erased.

    • Cool the sample at the same controlled rate back to the starting temperature.

  • Data Analysis: The resulting thermogram plots heat flow versus temperature. Endothermic peaks on the heating scan correspond to the phase transitions (crystal-smectic, smectic-nematic, nematic-isotropic). The onset temperature of these peaks is taken as the transition temperature.

Chemical Reactivity and Stability

The chemical behavior of this compound is dominated by its carboxylic acid functionality.

  • Acidity: As a carboxylic acid, it will donate a proton in the presence of a base. It readily reacts with both organic and inorganic bases in neutralization reactions to form the corresponding carboxylate salt and water.[5] These reactions are typically exothermic.

  • Esterification: The carboxylic acid group can be converted to an ester through reaction with an alcohol under acidic conditions (Fischer esterification) or by conversion to an acyl chloride followed by reaction with an alcohol. This reactivity is fundamental to its use as an intermediate in the synthesis of more complex liquid crystal molecules.[11]

  • Stability and Storage: The compound is stable under normal laboratory conditions. It should be stored in a tightly sealed container in a dry, cool, and well-ventilated area to prevent moisture absorption.[1][12] It is incompatible with strong oxidizing agents.[13]

Applications

The unique properties of this compound make it a valuable compound in several areas of research and development.

  • Liquid Crystal Research: It is a model compound for studying the structure-property relationships in liquid crystals. Its well-defined smectic and nematic phases are ideal for fundamental physical studies.[9][14]

  • Synthesis Intermediate: It serves as a crucial building block for creating more complex thermotropic liquid crystals, including chiral ferroelectric and side-chain polymeric liquid crystals.[2][8][11]

  • Hydrogen-Bonded Complexes: The carboxylic acid group can form strong hydrogen bonds with other molecules (e.g., other carboxylic acids or pyridines) to create supramolecular, hydrogen-bonded liquid crystals with tunable properties.[15]

  • Drug Development and Cosmetics: While less common, related p-alkoxybenzoic acids and their esters are explored in pharmaceutical and cosmetic formulations, often for their preservative or UV-absorbing properties.[6]

Safety and Handling

Adherence to proper safety protocols is essential when working with any chemical substance.

  • Personal Protective Equipment (PPE): Always wear safety glasses or goggles, chemical-resistant gloves, and a lab coat.[2][12]

  • Handling: Avoid breathing dust. Use in a well-ventilated area or with local exhaust ventilation. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[13][16]

  • First Aid Measures:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[5][12]

    • Skin: Wash off immediately with soap and plenty of water while removing contaminated clothing.[5][12]

    • Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.[5][13]

    • Ingestion: Clean mouth with water and seek medical attention.[13]

  • Fire Fighting: Use a dry chemical, carbon dioxide, or Halon extinguisher to control fires involving this compound.[5]

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 17231, 4-(Octyloxy)benzoic acid. Retrieved from [Link].[5]

  • Lokanath, N. K., et al. (2000). Crystal Structure of 4-Octlyloxybenzoic Acid. Molecular Crystals and Liquid Crystals Science and Technology. Section A. Molecular Crystals and Liquid Crystals, 350(1), 75-83. Retrieved from [Link].[3]

  • Isik, B., et al. (2022). Thermodynamic and separation properties of 4-(octyloxy) benzoic acid liquid crystals by inverse gas chromatography (IGC). Instrumentation Science & Technology, 50(1), 1-15. Retrieved from [Link].[9]

  • ChemBK (2024). This compound. Retrieved from [Link].[8]

  • Amerigo Scientific (n.d.). 4-(Octyloxy)benzoic acid (98%). Retrieved from [Link].[7]

  • ResearchGate (2019). Synthesis of liquid crystals based on hydrogen-bonding of 4-(Octyloxy)benzoic acid with 4-alkylbenzoic acids. Retrieved from [Link].[15]

  • Taylor & Francis Online (2021). Thermodynamic and separation properties of 4-(octyloxy) benzoic acid liquid crystals by inverse gas chromatography (IGC). Retrieved from [Link].[14]

  • Muhammad, G., et al. (2011). 4-(4-Octyloxybenzoyloxy)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2578. Retrieved from [Link].[11]

  • PrepChem (n.d.). Synthesis of 4-Octyloxybenzoic acid. Retrieved from [Link].[4]

  • ResearchGate (n.d.). DSC thermograms of 4-(decyloxy)benzoic acid at a rate of 10 K·min−1. Retrieved from [Link].[10]

Sources

An In-depth Technical Guide to the Molecular Structure of 4-n-Octyloxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of 4-n-octyloxybenzoic acid (8OBA), a prototypical calamitic (rod-shaped) thermotropic liquid crystal. We delve into the nuanced relationship between its molecular architecture and its macroscopic physicochemical properties, with a particular focus on the genesis of its liquid crystalline behavior. This document outlines the standard synthesis via Williamson etherification, details rigorous methods for structural and phase characterization, and discusses the fundamental significance of this molecule in materials science. The guide is intended for researchers and professionals in chemistry, materials science, and drug development, offering both foundational knowledge and practical, field-proven insights.

Introduction: The Architectural Significance of Alkoxybenzoic Acids

The 4-alkoxybenzoic acid homologous series represents a cornerstone in the study of liquid crystals (LCs).[1][2] These compounds serve as fundamental building blocks for creating mesogenic materials due to their inherent structural anisotropy—a rigid aromatic core coupled with a flexible aliphatic chain.[1] this compound (8OBA), with its C8 alkyl chain, is particularly noteworthy as it sits in a transitional region of the series, exhibiting both nematic and smectic mesophases.[3]

The defining characteristic of this class of molecules is their capacity for self-assembly into supramolecular structures, primarily driven by robust hydrogen bonding between the carboxylic acid moieties of two separate molecules.[1][4] This dimerization effectively doubles the length of the molecule, enhancing the aspect ratio and promoting the orientational order required for liquid crystallinity.[1][3] Understanding the molecular structure of 8OBA is therefore critical to comprehending and engineering the behavior of more complex liquid crystalline systems used in displays, sensors, and other advanced optical technologies.[1]

Molecular Structure and Physicochemical Properties

The structure of 8OBA consists of three key components: a central benzene ring, a carboxylic acid group at the 4-position, and an octyloxy (-O-(CH₂)₇-CH₃) ether group at the 1-position. This arrangement imparts an elongated, rod-like shape essential for its mesogenic properties.

Chemical Identity and Properties

A summary of the key identifiers and physicochemical properties for this compound is provided below.

PropertyValueSource(s)
Molecular Formula C₁₅H₂₂O₃[5][6][7]
Molecular Weight 250.33 g/mol [8]
CAS Number 2493-84-7[5][6]
Appearance White to light yellow crystalline powder[5][8]
Melting Point 101-105 °C[9]
Boiling Point 353.47 °C (rough estimate)[9]
Solubility Insoluble in water; soluble in hot methanol and other organic solvents.[5][8][10]
Canonical SMILES CCCCCCCCOC1=CC=C(C=C1)C(=O)O[5]
InChI Key IALWCYFULVHLEC-UHFFFAOYSA-N[6][11]
Molecular Diagram

The chemical structure of this compound is visualized below.

Caption: Molecular structure of this compound (C₁₅H₂₂O₃).

Synthesis via Williamson Etherification

The most common and efficient laboratory-scale synthesis of this compound is the Williamson ether synthesis.[12][13] This reaction proceeds via a robust Sₙ2 mechanism.[14][15]

Causality of Experimental Choices

The reaction involves the nucleophilic attack of a phenoxide ion on a primary alkyl halide.[14]

  • Starting Materials : 4-Hydroxybenzoic acid serves as the phenol, and 1-bromooctane (or a similar 1-halo-octane) is the alkylating agent.

  • Base : A moderate base like potassium carbonate (K₂CO₃) is used. Its primary role is to deprotonate the phenolic hydroxyl group of 4-hydroxybenzoic acid, forming the potassium 4-hydroxybenzoate salt in situ. This salt is a potent nucleophile. A strong base like NaOH could also deprotonate the more acidic carboxylic acid proton, but the carboxylate is a much weaker nucleophile than the phenoxide, preventing side reactions.

  • Solvent : A polar aprotic solvent such as acetone or dimethylformamide (DMF) is chosen to dissolve the reactants and facilitate the Sₙ2 reaction mechanism without solvating the nucleophile too strongly.[15]

  • Heat : The reaction is heated under reflux to increase the reaction rate, ensuring completion within a reasonable timeframe.

Experimental Protocol
  • Setup : To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxybenzoic acid (1.0 eq), potassium carbonate (1.5 eq, finely pulverized), and a sufficient volume of acetone to ensure stirring.

  • Addition of Alkyl Halide : Add 1-bromooctane (1.1 eq) to the stirring suspension.

  • Reaction : Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup : After cooling to room temperature, filter the mixture to remove the inorganic salts (K₂CO₃, KBr). Evaporate the solvent from the filtrate under reduced pressure.

  • Acidification : Dissolve the resulting crude solid in warm water containing a small amount of base (e.g., NaOH) and then acidify with concentrated HCl until the pH is ~2. This protonates the carboxylate, causing the desired this compound to precipitate.

  • Purification : Collect the white precipitate by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Synthesis Workflow Diagram

Williamson_Ether_Synthesis Reactants 1. Combine Reactants - 4-Hydroxybenzoic Acid - K₂CO₃ (Base) - 1-Bromooctane - Acetone (Solvent) Reflux 2. Heat Under Reflux (Sₙ2 Reaction) Reactants->Reflux 12-24h Workup 3. Cool & Filter (Remove Salts) Reflux->Workup Evaporation 4. Evaporate Solvent Workup->Evaporation Acidification 5. Acidify with HCl (Precipitate Product) Evaporation->Acidification Purification 6. Recrystallize (e.g., Ethanol/Water) Acidification->Purification Product Pure 4-n-Octyloxybenzoic Acid Purification->Product

Caption: General workflow for the synthesis of this compound.

Structural Characterization and Spectroscopic Analysis

Confirming the molecular structure and purity of the synthesized 8OBA requires a suite of spectroscopic techniques. Each method provides unique information about different parts of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present. The spectrum is characterized by several strong absorption bands.[7]

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~2500-3300O-H stretch (broad)Carboxylic Acid (H-bonded)
~2850-2960C-H stretchAliphatic (Octyl chain)
~1680-1710C=O stretchCarboxylic Acid (Dimer)
~1605, ~1580C=C stretchAromatic Ring
~1250C-O stretchAryl Ether
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.[4][11]

  • ¹H NMR : The proton NMR spectrum will show distinct signals for the aromatic protons, the methylene group adjacent to the ether oxygen (-O-CH₂-), the long aliphatic chain, the terminal methyl group, and the highly deshielded carboxylic acid proton.

  • ¹³C NMR : The carbon NMR spectrum will show signals for the carbonyl carbon, the aromatic carbons (with distinct shifts for the ipso, ortho, meta, and para positions), and the individual carbons of the octyl chain.[16]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For 8OBA, the molecular ion peak [M]⁺ would be observed at m/z = 250.33.[6][17] Key fragmentation patterns often involve the loss of the octyl chain or cleavage at the ether linkage.

The Liquid Crystalline Properties of 8OBA

The defining characteristic of 8OBA is its thermotropic liquid crystalline behavior.[18] Upon heating, it does not melt directly into an isotropic liquid but instead transitions through intermediate, partially ordered fluid phases known as mesophases.[3]

The Role of Supramolecular Dimerization

The primary driver for mesophase formation in 8OBA is the formation of a stable hydrogen-bonded dimer.[3][19] Two carboxylic acid groups associate to form a cyclic structure, which significantly increases the molecule's effective length and rigidity. This elongated supramolecular rod is the fundamental unit that self-assembles into the liquid crystal phases.[1][3]

Phase Transitions

8OBA exhibits a well-defined sequence of phase transitions upon heating.[18] The specific transition temperatures can vary slightly depending on purity but are generally consistent.

TransitionTemperature (°C)Description
Crystal → Smectic C~101 °CMolecules are arranged in layers, with the long axes tilted relative to the layer normal.
Smectic C → Nematic~108 °CThe layered structure is lost, but long-range orientational order of the molecular long axes is maintained.
Nematic → Isotropic~147 °CAll long-range orientational and positional order is lost, resulting in a true liquid.

Source:

Phase Transition Diagram

Phase_Transitions Solid Crystalline Solid (Positional & Orientational Order) SmecticC Smectic C Phase (Layered, Tilted Order) Solid->SmecticC ~101°C Nematic Nematic Phase (Orientational Order) SmecticC->Nematic ~108°C Isotropic Isotropic Liquid (Disordered) Nematic->Isotropic ~147°C

Caption: Phase transition sequence for this compound upon heating.

Applications and Research Significance

This compound is a vital model compound for fundamental research into liquid crystals.[1] It is extensively used to study:

  • Structure-Property Relationships : By comparing its behavior to other members of the 4-alkoxybenzoic acid series, researchers can systematically investigate how chain length affects mesophase type and stability.[3][20]

  • Hydrogen-Bonded Liquid Crystals (HBLCs) : It serves as a primary component in the formation of HBLC mixtures, where it is combined with other molecules (e.g., pyridines) to create novel supramolecular structures with tunable properties.[1][19]

  • Precursor for Advanced Materials : 8OBA is a starting material for synthesizing more complex mesogens, including esters, polymers, and chiral ferroelectric liquid crystals.[21]

Safety and Handling

According to its Safety Data Sheet (SDS), this compound is classified as a skin and serious eye irritant.[22][23]

  • Personal Protective Equipment (PPE) : Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[22]

  • Handling : Avoid creating dust. Use in a well-ventilated area or under a fume hood.[22]

  • Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]

Conclusion

This compound is far more than a simple organic molecule; it is a canonical example of molecular self-assembly. Its structure, characterized by a rigid aromatic core, a flexible alkyl tail, and a critical hydrogen-bonding carboxylic acid group, provides the ideal architecture for forming thermotropic liquid crystalline phases. The predictable synthesis and rich phase behavior make it an invaluable tool for both pedagogical purposes and advanced materials research. A thorough understanding of its molecular structure and properties provides a solid foundation for any scientist or engineer working in the field of soft matter and functional organic materials.

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Introduction: The Significance of 4-n-Octyloxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-n-Octyloxybenzoic Acid

This compound, a member of the aromatic carboxylic acid family, is a molecule of significant interest in materials science and medicinal chemistry.[1] Structurally, it consists of a benzoic acid core functionalized with an eight-carbon alkyloxy chain (octyloxy group) at the para position. This amphiphilic nature, combining a rigid aromatic head with a flexible aliphatic tail, is the foundation of its utility, particularly as a precursor for liquid crystals.[2][3] Its derivatives are integral components in the formulation of chiral ferroelectric benzoates and other mesogenic materials.[3] Furthermore, it serves as a key intermediate in the synthesis of various pharmaceutical compounds.[2][3]

This guide provides a detailed exploration of the predominant and most reliable pathway for synthesizing this compound: the Williamson ether synthesis. We will delve into the mechanistic underpinnings of this reaction, provide a field-proven experimental protocol, and discuss the analytical techniques required to validate the synthesis, ensuring a comprehensive resource for researchers and drug development professionals.

Core Synthesis Pathway: The Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers and is exceptionally well-suited for preparing this compound.[4][5] The reaction proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism, which involves the reaction of a deprotonated alcohol (an alkoxide or, in this case, a phenoxide) with an organohalide.[4][5]

The overall reaction for the synthesis of this compound is as follows:

  • Starting Materials: 4-hydroxybenzoic acid and 1-bromooctane.
  • Core Transformation: Formation of an ether linkage between the phenolic oxygen of 4-hydroxybenzoic acid and the n-octyl chain.
Mechanistic Deep Dive: A Two-Step S(_N)2 Process

The synthesis is not a single-step event but a sequence of two critical transformations. Understanding the causality behind each step is crucial for experimental success.

Step 1: In Situ Generation of the Nucleophile (Phenoxide Formation)

The phenolic hydroxyl group of 4-hydroxybenzoic acid is weakly acidic and not sufficiently nucleophilic to attack the alkyl halide directly. Therefore, the first step is deprotonation using a suitable base, such as sodium hydroxide (NaOH) or potassium carbonate (K(_2)CO(_3)), to generate the far more reactive sodium or potassium 4-carboxyphenoxide salt.

  • Causality: The base abstracts the acidic proton from the phenolic -OH group, creating a negatively charged oxygen atom (the phenoxide). This greatly enhances the nucleophilicity, priming the molecule for the subsequent substitution step. The choice of a moderate base is deliberate; a very strong base could potentially deprotonate the carboxylic acid as well, though the phenolic proton is more acidic and reacts preferentially under controlled conditions.

Step 2: Nucleophilic Attack and Ether Formation

The generated phenoxide ion then acts as the nucleophile, attacking the primary alkyl halide, 1-bromooctane.

  • Causality: This step follows a classic S(_N)2 pathway.[4][5] The nucleophilic phenoxide attacks the electrophilic carbon atom of 1-bromooctane that is bonded to the bromine atom. This attack occurs from the backside, leading to an inversion of stereochemistry (though not relevant here as the carbon is not a stereocenter). The carbon-bromine bond breaks concurrently, and the bromide ion is displaced as the leaving group.[5] The use of a primary alkyl halide like 1-bromooctane is critical. Secondary and tertiary halides would favor an elimination (E2) side reaction, leading to the formation of octene instead of the desired ether product.[4][5] Polar aprotic solvents like dimethyl sulfoxide (DMSO) are known to accelerate S(_N)2 reactions by solvating the cation of the base (e.g., Na(\text{+})) without strongly solvating the nucleophile, leaving it more "free" to attack.[5][6]

The following diagram illustrates the mechanistic pathway:

G cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: SN2 Attack cluster_2 Step 3: Acidification (Work-up) A 4-Hydroxybenzoic Acid (HO-Ph-COOH) B Sodium 4-Carboxyphenoxide (NaO-Ph-COONa) A->B + NaOH - H₂O Base Base (e.g., NaOH) C 1-Bromooctane (CH₃(CH₂)₇Br) D 4-n-Octyloxybenzoate Salt (CH₃(CH₂)₇O-Ph-COONa) B->D Nucleophilic Attack E This compound (Product) D->E + HCl - NaCl Acid Acid (e.g., HCl) G A Reactant Mixing (4-HBA, NaOH, DMSO) B Alkylation (Add 1-Bromooctane) A->B Heat to 80°C C Reaction Stirring (4 hrs, Room Temp) B->C D Quenching & Precipitation (Pour into ice water) C->D E Acidification (Add HCl to precipitate product) D->E F Isolation (Vacuum Filtration) E->F G Purification (Recrystallization) F->G H Final Product (Dry & Characterize) G->H

Caption: Experimental workflow for the synthesis of this compound.

Detailed Procedure
  • Preparation of Phenoxide Solution: In a suitable reaction vessel, heat 480 mL of dimethyl sulfoxide (DMSO) to 80°C. Separately, prepare a solution of 19.2 g of p-hydroxybenzoic acid in 120 mL of 10% aqueous sodium hydroxide. Add this basic solution to the pre-heated DMSO.

  • Alkylation: To the resulting solution, add 28.95 g of n-octyl bromide dropwise over a period of 15-20 minutes, maintaining gentle stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to cool and continue stirring at room temperature for 4 hours.

  • Work-up and Precipitation: Pour the reaction mixture into 1200 mL of ice water. This will quench the reaction and precipitate the sodium salt of the product.

  • Acidification: Slowly add approximately 30 mL of concentrated hydrochloric acid to the aqueous mixture. The solution will become acidic, causing the this compound to precipitate out as a solid. Allow the mixture to stand until precipitation is complete.

  • Isolation: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any inorganic salts.

  • Purification: Dry the collected precipitate. For purification, recrystallize the crude product from a mixture of acetonitrile and water. Dissolve the solid in a minimum amount of hot acetonitrile and add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize the formation of pure crystals.

  • Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold acetonitrile/water, and dry thoroughly. The final product should be a white crystalline solid. [1]

Product Characterization and Validation

The identity and purity of the synthesized this compound must be confirmed through analytical methods.

Physical Properties
PropertyValueSource(s)
Molecular FormulaC({15})H({22})O(3)
Molar Mass250.33 g/mol [7]
AppearanceWhite crystalline solid/powder[1][7]
Melting Point101-105 °C[2][3][8][9]
  • Melting Point Analysis: A sharp melting point within the literature range is a strong indicator of high purity. A broad or depressed melting point suggests the presence of impurities.

Spectroscopic Analysis
  • ¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural confirmation. Expected signals include:

    • A singlet for the carboxylic acid proton (-COOH) typically above 12 ppm.

    • Doublets in the aromatic region (approx. 6.9-8.0 ppm) corresponding to the protons on the benzene ring.

    • A triplet around 4.0 ppm for the -OCH(_2)- protons adjacent to the ether oxygen.

    • A series of multiplets in the aliphatic region (approx. 1.2-1.8 ppm) for the other six methylene (-CH(_2)-) groups.

    • A triplet around 0.9 ppm for the terminal methyl (-CH(_3)) group. [10]* Infrared (IR) Spectroscopy: IR spectroscopy confirms the presence of key functional groups.

    • A broad O-H stretch from the carboxylic acid, typically centered around 3000 cm

      
      .
      
    • A strong C=O stretch from the carbonyl group of the carboxylic acid, appearing around 1680-1710 cm

      
      .
      
    • C-O-C stretching vibrations for the ether linkage, found in the 1250-1050 cm

      
       region.
      
    • Sp

      
       C-H stretches from the aromatic ring just above 3000 cm
      
      
      
      and sp
      
      
      C-H stretches from the alkyl chain just below 3000 cm
      
      
      . [11]

Conclusion

The Williamson ether synthesis offers a robust, efficient, and widely adopted method for the preparation of this compound. By understanding the underlying S(_N)2 mechanism, carefully selecting reagents and conditions, and employing a systematic protocol for reaction, work-up, and purification, researchers can reliably produce this valuable compound. The subsequent validation of the product's identity and purity through physical and spectroscopic analysis is a critical final step that upholds the principles of scientific integrity, ensuring the material is suitable for its intended applications in advanced materials and drug development.

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An In-depth Technical Guide to 4-n-Octyloxybenzoic Acid (CAS: 2493-84-7)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-n-octyloxybenzoic acid, a versatile organic compound with significant applications in materials science and potential utility in the pharmaceutical industry. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, physicochemical properties, and key applications of this molecule, with a focus on the scientific principles that underpin its utility.

Introduction: The Molecular Architecture and Its Implications

This compound, with the chemical formula C₁₅H₂₂O₃, is an aromatic carboxylic acid distinguished by a para-substituted octyloxy group.[1][2] This specific molecular architecture, featuring a rigid benzoic acid core and a flexible lipophilic alkyl chain, imparts a unique amphiphilic character to the molecule. This duality is the foundation of its most prominent application: the formation of thermotropic liquid crystals.[3] The carboxylic acid moiety allows for strong, directional hydrogen bonding, leading to the formation of supramolecular structures, while the octyl chain influences the phase behavior and solubility.[1][4] This guide will explore how these structural features are leveraged in its synthesis and various applications.

Physicochemical and Thermotropic Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its application. The compound typically appears as a white to off-white crystalline powder.[5] Key quantitative data are summarized in the table below.

PropertyValueSource(s)
CAS Number 2493-84-7[1][2][5]
Molecular Formula C₁₅H₂₂O₃[1][2]
Molecular Weight 250.33 g/mol [1][2]
Melting Point 101-105 °C[1]
Solubility Insoluble in water; Soluble in hot methanol and other organic solvents.[4]
pKa 4.48 ± 0.10 (Predicted)

The most remarkable property of this compound is its thermotropic liquid crystalline behavior. Upon heating, it does not transition directly from a solid to an isotropic liquid. Instead, it passes through intermediate, partially ordered phases known as mesophases. This behavior is critical for its use in display technologies and other optical applications.

TransitionTemperature (°C)Source(s)
Crystalline to Smectic ~101
Smectic to Nematic ~108
Nematic to Isotropic Liquid ~147

Synthesis of this compound: A Validated Protocol

The most common and efficient method for synthesizing this compound is through a Williamson ether synthesis, followed by ester hydrolysis. This two-step process is reliable and scalable.

Causality Behind Experimental Choices

The Williamson ether synthesis is an SN2 reaction where an alkoxide nucleophilically attacks an alkyl halide.[6] In this specific synthesis, the phenoxide is generated from a p-hydroxybenzoate ester rather than p-hydroxybenzoic acid itself. This is a critical choice to prevent the acidic carboxylic proton from interfering with the basic conditions required for phenoxide formation. The ester group is a convenient protecting group that is readily hydrolyzed in a subsequent step. An ester of p-hydroxybenzoic acid, such as ethyl or methyl p-hydroxybenzoate, is used as the starting material.[7] A strong base, like potassium hydroxide or sodium hydroxide, is used to deprotonate the phenolic hydroxyl group, forming a potent nucleophile.[8] 1-Bromooctane serves as the alkylating agent, providing the eight-carbon chain. The choice of a primary alkyl halide is crucial to favor the SN2 mechanism and avoid elimination side reactions.[6] The final step is the hydrolysis of the ester to yield the desired carboxylic acid.

Experimental Workflow Diagram

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Ester Hydrolysis cluster_2 Step 3: Work-up and Purification A p-Hydroxybenzoate Ester + Base (e.g., KOH) in Solvent (e.g., Ethanol) B Formation of Phenoxide A->B Deprotonation C Addition of 1-Bromooctane B->C D Reflux C->D SN2 Reaction E Formation of 4-n-Octyloxybenzoate Ester D->E F 4-n-Octyloxybenzoate Ester + Base (e.g., KOH) E->F G Reflux F->G H Formation of Carboxylate Salt G->H Saponification I Acidification (e.g., HCl) H->I J Precipitation of this compound I->J K Filtration and Washing J->K L Recrystallization (e.g., from Ethanol) K->L M Pure this compound L->M

Caption: Workflow for the synthesis of this compound.

Detailed Step-by-Step Methodology
  • Esterification (Williamson Ether Synthesis):

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl p-hydroxybenzoate (1 equivalent) and potassium hydroxide (1.2 equivalents) in absolute ethanol.

    • Stir the mixture at room temperature for 30 minutes to ensure the complete formation of the potassium phenoxide salt.

    • To this mixture, add 1-bromooctane (1.1 equivalents) dropwise.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

    • To the residue, add water and extract with a suitable organic solvent like diethyl ether or ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Evaporate the solvent to obtain the crude methyl 4-n-octyloxybenzoate.

  • Hydrolysis (Saponification):

    • Dissolve the crude methyl 4-n-octyloxybenzoate in a mixture of ethanol and an aqueous solution of potassium hydroxide (2-3 equivalents).

    • Heat the mixture to reflux for 2-3 hours until the ester is completely hydrolyzed (monitored by TLC).

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water.

  • Work-up and Purification:

    • While stirring, carefully acidify the aqueous solution with dilute hydrochloric acid until the pH is acidic. A white precipitate of this compound will form.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any inorganic salts.

    • For further purification, recrystallize the crude product from ethanol or an ethanol-water mixture to obtain pure this compound as a white crystalline solid.

    • Dry the purified product under vacuum. The final product should be characterized by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR).

Core Applications and Mechanistic Insights

Liquid Crystals: The Power of Supramolecular Assembly

The primary application of this compound is as a building block for liquid crystals.[1][5] Its ability to form liquid crystalline phases is a direct consequence of its molecular structure, which facilitates the formation of hydrogen-bonded dimers.[1][4]

Caption: Dimerization and subsequent self-assembly of this compound.

The two carboxylic acid groups form a pair of strong hydrogen bonds, creating a stable, elongated, and more rigid supramolecular structure.[4] This dimer has a higher aspect ratio than the individual molecule, which is a key factor for the formation of anisotropic liquid crystalline phases. The flexible octyloxy chains at both ends of the dimer provide fluidity and prevent premature crystallization, allowing the material to exhibit smectic and nematic phases over a broad temperature range.[3] In the smectic phase, the dimers are arranged in layers, while in the nematic phase, they have long-range orientational order but no positional order. These properties are exploited in the manufacturing of liquid crystal displays (LCDs) and other electro-optical devices.

Potential in Drug Development and Delivery

While less documented than its role in materials science, the amphiphilic nature of this compound suggests potential applications in the pharmaceutical field.[1] Its structure, comprising a hydrophilic carboxylic acid head group and a lipophilic octyl tail, is characteristic of molecules used in drug delivery systems.

Hypothesized Applications:

  • Component of Liposomes or Nanoparticles: The amphiphilic character could allow it to be incorporated into the lipid bilayers of liposomes or as a component of polymeric nanoparticles. These nanocarriers can encapsulate therapeutic agents, potentially improving their solubility, stability, and pharmacokinetic profile.

  • Permeation Enhancer: The lipophilic octyl chain may facilitate the transport of drugs across biological membranes, suggesting a role as a permeation enhancer in transdermal or oral drug delivery systems.

  • Linker Molecule: The carboxylic acid group can be functionalized, for example, by forming an amide or ester bond with a drug molecule. The octyloxy chain could then serve to modulate the solubility or membrane-binding properties of the resulting conjugate.

Further research is required to validate these potential applications and to assess the biocompatibility and toxicity of this compound in biological systems.

Safety, Handling, and Storage

As with any chemical compound, proper safety precautions must be observed when handling this compound. It is classified as an irritant and may cause skin, eye, and respiratory irritation.

Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses or goggles are mandatory.[1]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.[1]

  • Respiratory Protection: In case of dust formation, a NIOSH-approved N95 respirator or equivalent should be used.[1]

Handling and Storage:

  • Handle in a well-ventilated area to avoid dust inhalation.[9]

  • Avoid contact with skin and eyes.[9]

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]

  • It is a combustible solid, so it should be kept away from sources of ignition.[1]

First Aid Measures:

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[9]

  • Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing.[9]

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[9]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.[9]

Conclusion

This compound is a molecule of significant interest due to the elegant relationship between its structure and function. Its ability to self-assemble into hydrogen-bonded dimers is the cornerstone of its application in the field of liquid crystals. While its potential in drug development is still largely exploratory, its amphiphilic properties present intriguing possibilities for the design of novel drug delivery systems. A thorough understanding of its synthesis, physicochemical properties, and safety considerations, as detailed in this guide, is essential for any researcher or scientist working with this versatile compound.

References

  • Miranda, M. D., Maria, T. M. R., Eusébio, M. E. S., Sebastião, P. J., Martín Ramos, P., Figueirinhas, J. L., & Ramos Silva, M. (2016). Synthesis of liquid crystals based on hydrogen-bonding of 4-(octyloxy)benzoic acid with 4-alkylbenzoic acids. Molecular Crystals and Liquid Crystals, 630(1), 87-101. [Link]

  • Kuz'mina, L. G., Kucherepa, N. S., Pestov, S. M., Kochetov, A. N., Rukk, N. S., & Syrbu, S. A. (2009). Molecular and Crystal Structure of 4-Alkoxybenzoic Acids: Design of the Mesogenic Phase. Crystallography Reports, 54(5), 862–879.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17231, 4-(Octyloxy)benzoic acid. Retrieved from [Link]

  • Havi, G., Ahmed, H. A., & Tarek, M. (2021). Thermal and Mesomorphic Investigations of 1:1 Supramolecular Assemblies of 4-[(4-(n-Alkoxy)phenylimino)methyl]benzoic Acids. Materials, 14(19), 5585. [Link]

  • Amerigo Scientific. (n.d.). 4-(Octyloxy)benzoic acid (98%). Retrieved from [Link]

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  • PrepChem. (n.d.). Synthesis of 4-Octyloxybenzoic acid. Retrieved from [Link]

  • Chauhan, M. B., Dabhi, H. R., & Bhoya, U. C. (2010). Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)-phenylazo]-phenyl ester. Der Pharma Chemica, 2(4), 30-37.
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An In-Depth Technical Guide to the Spectroscopic Characterization of 4-n-Octyloxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the spectroscopic data for 4-n-octyloxybenzoic acid, a key intermediate in the synthesis of liquid crystals and medicinal compounds. Designed for researchers, scientists, and professionals in drug development, this document delves into the practical and theoretical aspects of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectroscopy as applied to the structural elucidation of this molecule.

Introduction to this compound

This compound (OOBA) is a calamitic (rod-shaped) molecule that exhibits liquid crystalline properties, specifically nematic and smectic phases. Its structure, consisting of a rigid benzoic acid core and a flexible n-octyloxy chain, is fundamental to its self-assembly into ordered mesophases. Spectroscopic analysis is therefore crucial for confirming its molecular structure, purity, and understanding the electronic and vibrational characteristics that give rise to its unique material properties.

Physicochemical Properties:

PropertyValue
Molecular FormulaC₁₅H₂₂O₃
Molecular Weight250.33 g/mol
Melting Point101-105 °C
AppearanceWhite to almost white powder or crystals
Liquid Crystal TransitionsCrystalline to Smectic: 101 °C, Smectic to Nematic: 108 °C, Nematic to Isotropic: 147 °C

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural determination of organic molecules, providing detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides a clear map of the proton environments within the molecule, from the distinct signals of the aromatic protons to the overlapping multiplets of the aliphatic octyloxy chain.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00).[1]

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.[1]

  • Data Acquisition: Record the spectrum at room temperature using a standard single-pulse experiment. Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-5 seconds.

  • Data Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction. Integrate the signals to determine the relative number of protons.

¹H NMR Data (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11.5br s1H-COOH
8.05d, J ≈ 8.8 Hz2HAr-H (ortho to -COOH)
6.95d, J ≈ 8.8 Hz2HAr-H (ortho to -O(CH₂)₇CH₃)
4.02t, J ≈ 6.6 Hz2H-OCH₂-
1.81p, J ≈ 6.8 Hz2H-OCH₂CH₂-
1.47 - 1.25m10H-(CH₂)₅-
0.89t, J ≈ 6.8 Hz3H-CH₃

Interpretation:

The downfield singlet at approximately 11.5 ppm is characteristic of the acidic proton of the carboxylic acid group. The two doublets in the aromatic region (8.05 and 6.95 ppm) confirm the para-substitution pattern of the benzene ring. The protons ortho to the electron-withdrawing carboxylic acid group are deshielded and appear further downfield compared to the protons ortho to the electron-donating octyloxy group. The aliphatic protons of the octyloxy chain show expected multiplicities and integrations, with the terminal methyl group appearing as a triplet around 0.89 ppm.

Molecular Structure of this compound with ¹H NMR Assignments:

Caption: Molecular structure with ¹H NMR chemical shift assignments.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule.

Experimental Protocol:

  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 50-100 mg in 0.6-0.7 mL of CDCl₃ or DMSO-d₆.

  • Instrumentation: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.[1]

  • Data Acquisition: Use a standard proton-decoupled pulse sequence to obtain a spectrum with single lines for each unique carbon atom. A sufficient number of scans (e.g., 1024 or more) and a relaxation delay of 2-5 seconds are typically required.

  • Data Processing: Apply a Fourier transform, phase correction, and baseline correction.

¹³C NMR Data (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~172.0-COOH
~163.5C-O (aromatic)
~132.5C-H (aromatic, ortho to -COOH)
~122.0C-COOH (aromatic)
~114.5C-H (aromatic, ortho to -O(CH₂)₇CH₃)
~68.5-OCH₂-
~31.8-CH₂-
~29.3-CH₂-
~29.2-CH₂-
~26.0-CH₂-
~22.7-CH₂-
~14.1-CH₃

Interpretation:

The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around 172.0 ppm. The aromatic carbons exhibit distinct chemical shifts based on their substitution. The carbon attached to the oxygen of the ether group is significantly deshielded (~163.5 ppm). The carbons of the octyloxy chain appear in the aliphatic region, with the terminal methyl carbon being the most shielded at approximately 14.1 ppm.

¹³C NMR Chemical Shift Correlation Diagram:

G cluster_aromatic Aromatic Region cluster_aliphatic Aliphatic Region C_O C-O (~163.5 ppm) C_H_ortho_COOH C-H ortho to COOH (~132.5 ppm) C_COOH_aromatic C-COOH (~122.0 ppm) C_H_ortho_O C-H ortho to O-Alkyl (~114.5 ppm) O_CH2 -OCH₂- (~68.5 ppm) CH2_chain -CH₂- chain (~31.8-26.0 ppm) CH3 -CH₃ (~14.1 ppm) COOH -COOH (~172.0 ppm)

Caption: ¹³C NMR chemical shift regions for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations.

Experimental Protocol (KBr Pellet Method):

  • Sample Preparation: Grind 1-2 mg of this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record a background spectrum of the empty sample compartment. Then, place the KBr pellet in the sample holder and acquire the sample spectrum. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Key IR Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
~3000-2500 (broad)O-H stretchCarboxylic acid
~2920, ~2850C-H stretch (aliphatic)Alkyl chain
~1680C=O stretchCarboxylic acid (dimer)
~1605, ~1580C=C stretchAromatic ring
~1430O-H bendCarboxylic acid
~1250, ~1170C-O stretchEther and carboxylic acid
~845C-H out-of-plane bendpara-disubstituted aromatic

Interpretation:

The IR spectrum of this compound is characterized by a very broad absorption band in the 3000-2500 cm⁻¹ region, which is indicative of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. The strong, sharp peak around 1680 cm⁻¹ corresponds to the C=O stretching of the dimerized carboxylic acid. The presence of the octyloxy chain is confirmed by the C-H stretching vibrations just below 3000 cm⁻¹. The aromatic ring gives rise to characteristic C=C stretching absorptions around 1605 and 1580 cm⁻¹, and the out-of-plane C-H bending at approximately 845 cm⁻¹ confirms the para-substitution pattern.

FTIR Workflow:

G start Start sample_prep Sample Preparation (Grind with KBr) start->sample_prep pellet Form KBr Pellet sample_prep->pellet background Acquire Background Spectrum pellet->background sample_spec Acquire Sample Spectrum background->sample_spec process Data Processing (Background Subtraction) sample_spec->process end Final IR Spectrum process->end

Caption: Workflow for FTIR analysis using the KBr pellet method.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and elucidating its structure.

Experimental Protocol (Electron Ionization - EI):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in the ion source.

  • Ionization: Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Predicted Fragmentation Pattern (EI-MS):

m/zProposed Fragment
250[M]⁺˙ (Molecular Ion)
233[M - OH]⁺
205[M - COOH]⁺
138[HO-C₆H₄-O]⁺˙
121[HO-C₆H₄-C=O]⁺

Interpretation:

The molecular ion peak [M]⁺˙ is expected at m/z 250, confirming the molecular weight of this compound. A common fragmentation pathway for carboxylic acids is the loss of a hydroxyl radical (•OH), giving rise to a peak at m/z 233.[2] Loss of the entire carboxyl group as a radical (•COOH) would result in a fragment at m/z 205.[2] Cleavage of the ether bond is also expected. A significant peak at m/z 121 is characteristic of the p-hydroxybenzoyl cation, formed by cleavage of the octyl chain and rearrangement. The ion at m/z 138 likely corresponds to the p-hydroxyphenoxy radical cation.

Key Fragmentation Pathways:

G M [M]⁺˙ (m/z 250) M_minus_OH [M - OH]⁺ (m/z 233) M->M_minus_OH - •OH M_minus_COOH [M - COOH]⁺ (m/z 205) M->M_minus_COOH - •COOH m121 [HO-C₆H₄-C=O]⁺ (m/z 121) M->m121 Cleavage & Rearrangement m138 [HO-C₆H₄-O]⁺˙ (m/z 138) M->m138 Ether Cleavage

Caption: Predicted major fragmentation pathways in EI-MS.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems, such as the aromatic ring in this compound.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable UV-transparent solvent, such as ethanol or cyclohexane. The concentration should be chosen to give an absorbance reading in the optimal range of the spectrophotometer (typically 0.2-0.8).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Use a quartz cuvette with a 1 cm path length. Fill one cuvette with the pure solvent (as a reference) and the other with the sample solution. Scan the absorbance over a range of wavelengths, typically from 200 to 400 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law: A = εbc, where A is the absorbance, b is the path length (1 cm), and c is the molar concentration.

Expected UV-Vis Data (in Ethanol):

λmax (nm)Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)Electronic Transition
~255>10,000π → π*

Interpretation:

This compound is expected to exhibit a strong absorption band around 255 nm in ethanol. This absorption corresponds to a π → π* electronic transition within the conjugated system of the benzene ring, which is influenced by the carboxylic acid and octyloxy substituents. The high molar absorptivity is characteristic of such transitions.

Conclusion

The spectroscopic techniques of NMR, IR, MS, and UV-Vis provide a comprehensive and complementary suite of tools for the thorough characterization of this compound. By understanding the principles behind each technique and the interpretation of the resulting data, researchers can confidently verify the structure and purity of this important liquid crystal precursor, ensuring the quality and reliability of their subsequent research and development endeavors.

References

  • PrepChem. (n.d.). Synthesis of 4-Octyloxybenzoic acid. Retrieved January 11, 2026, from [Link]

  • Ammar, Y. A., El-Sayed, S. M., Ali, A. M., El-Sadek, M. M., & El-Gammal, O. A. (2021). First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications. RSC Advances, 11(38), 23567-23580. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved January 11, 2026, from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 11, 2026, from [Link]

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An In-depth Technical Guide to the ¹H NMR Spectrum of 4-n-Octyloxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-n-Octyloxybenzoic acid is a key intermediate in the synthesis of liquid crystals, pharmaceuticals, and other advanced organic materials.[1] Its molecular structure, comprising a benzoic acid core, a flexible n-octyloxy chain, and a rigid aromatic ring, gives rise to unique physicochemical properties. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, is an indispensable tool for the structural elucidation and purity assessment of this molecule. It provides precise information on the electronic environment of each proton, their connectivity, and their relative abundance.

This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound. We will delve into the experimental methodology for acquiring a high-resolution spectrum, followed by a detailed interpretation of the chemical shifts, spin-spin coupling, and integration, grounded in the fundamental principles of NMR spectroscopy.

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

The quality of an NMR spectrum is fundamentally dependent on meticulous sample preparation and appropriate instrument parameterization. The protocol outlined below is a self-validating system designed to yield a high-resolution spectrum suitable for unambiguous structural analysis.

Sample Preparation

The objective is to prepare a homogeneous, particle-free solution at an optimal concentration.[2]

  • Analyte & Solvent Selection : For ¹H NMR of organic compounds, approximately 5-25 mg of the analyte is typically required.[3][4] this compound is a solid at room temperature. A deuterated solvent is necessary to provide an NMR lock signal for the spectrometer and to avoid overwhelmingly large solvent proton signals.[5] Deuterated chloroform (CDCl₃) is a common choice due to its excellent solubilizing power for many organic compounds. However, for carboxylic acids, the acidic proton can undergo exchange with residual water, leading to peak broadening.[6] Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative as it can slow down this exchange and often results in a sharper carboxylic acid proton signal. For this guide, we will proceed with CDCl₃ as the solvent, which is widely used, but acknowledge DMSO-d₆ as a viable option.

  • Procedure :

    • Weigh approximately 10 mg of high-purity this compound into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) to the vial.[3] TMS serves as the internal reference standard, with its signal defined as 0.00 ppm.[7]

    • Gently agitate the vial until the sample is fully dissolved. If necessary, gentle warming or vortexing can be applied.[4]

    • To ensure the removal of any particulate matter, which can degrade spectral resolution by distorting magnetic field homogeneity, filter the solution. This is achieved by passing the solution through a Pasteur pipette containing a small, tightly packed plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.[2]

    • Cap the NMR tube securely and wipe the outside clean to remove any dust or fingerprints.

Data Acquisition Workflow

The following workflow illustrates the key stages from sample preparation to final spectrum generation.

G cluster_prep Sample Preparation cluster_acq NMR Spectrometer cluster_proc Data Processing weigh 1. Weigh Analyte (10 mg) dissolve 2. Dissolve in CDCl3 + TMS (0.7 mL) weigh->dissolve filter 3. Filter into NMR Tube dissolve->filter insert 4. Insert Sample & Lock filter->insert shim 5. Shim Magnetic Field insert->shim acquire 6. Acquire Free Induction Decay (FID) shim->acquire ft 7. Fourier Transform (FID -> Spectrum) acquire->ft phase 8. Phase Correction ft->phase baseline 9. Baseline Correction phase->baseline integrate 10. Integrate & Calibrate baseline->integrate

Caption: Experimental workflow for ¹H NMR analysis.

Structural Analysis and ¹H NMR Spectrum Interpretation

The structure of this compound presents several distinct proton environments, which are clearly resolved in the ¹H NMR spectrum. For clarity, we will assign letters to each unique proton set.

G cluster_labels Proton Assignments for this compound COOH H-a Aro1 H-b Aro2 H-c OCH2 H-d CH2_e H-e CH2_f H-f CH2_g H-g,h,i CH3 H-j

Caption: Molecular structure with proton designations.

Detailed Spectral Interpretation

The ¹H NMR spectrum can be logically divided into three regions: the downfield acidic proton, the aromatic region, and the upfield aliphatic region of the octyloxy chain.

Assignment Proton(s) Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
a -COOH ~11.0 - 12.0Broad Singlet (br s)-1H
b Aromatic~8.05Doublet (d)~8.82H
c Aromatic~6.95Doublet (d)~8.82H
d -O-CH₂ -~4.02Triplet (t)~6.62H
e -O-CH₂-CH₂ -~1.81Quintet (quin)~6.82H
f, g, h, i -(CH₂ )₅-~1.50 - 1.20Multiplet (m)-10H
j -CH₃ ~0.89Triplet (t)~6.93H

Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration.

1. Carboxylic Acid Proton (H-a): δ ~11.0 - 12.0 ppm The proton of the carboxylic acid group is the most deshielded proton in the molecule, appearing far downfield.[6][8][9] This significant downfield shift is due to the strong electron-withdrawing effect of the two oxygen atoms and the anisotropic effect of the C=O double bond.[10] In solvents like CDCl₃, this peak is often broad due to hydrogen bonding and chemical exchange with trace amounts of water.[8] Its integration value corresponds to a single proton.

2. Aromatic Protons (H-b, H-c): δ ~6.95 - 8.05 ppm The benzene ring exhibits a classic AA'BB' system, which simplifies to a pair of doublets due to the strong influence of the substituents.

  • H-b (δ ~8.05 ppm, 2H, doublet): These two equivalent protons are ortho to the electron-withdrawing carboxylic acid group (-COOH). This group deshields the ortho protons, shifting their signal downfield. They appear as a doublet because they are coupled to the adjacent H-c protons.[11]

  • H-c (δ ~6.95 ppm, 2H, doublet): These two equivalent protons are ortho to the electron-donating octyloxy group (-O-C₈H₁₇). The oxygen atom donates electron density into the ring via resonance, shielding these protons and shifting their signal upfield relative to benzene (7.3 ppm).[11][12] They appear as a doublet due to coupling with H-b. The coupling constant for both doublets, ³J_bc, is typically in the range of 7-10 Hz, characteristic of ortho coupling.[11][13]

3. Octyloxy Chain Protons (H-d to H-j): δ ~0.89 - 4.02 ppm The aliphatic chain shows a predictable pattern of signals, with shielding increasing as the distance from the electron-withdrawing oxygen atom increases.

  • H-d (-O-CH₂-): δ ~4.02 ppm (2H, triplet): These methylene protons are directly attached to the ether oxygen. The high electronegativity of oxygen strongly deshields them, resulting in the most downfield signal of the aliphatic chain.[14][15] The signal is a triplet because it is coupled to the two adjacent H-e protons (n+1 rule, 2+1=3). The typical ³J coupling constant is around 6-7 Hz.[16]

  • H-e (-O-CH₂-CH₂-): δ ~1.81 ppm (2H, quintet): These protons are beta to the oxygen and are less deshielded than H-d. Their signal is split into a quintet because they are coupled to the two H-d protons on one side and the two H-f protons on the other (n+m+1 = 2+2+1=5).

  • H-f, g, h, i (-(CH₂)₅-): δ ~1.50 - 1.20 ppm (10H, multiplet): The signals for the remaining five methylene groups in the middle of the chain are very similar in their electronic environments. This results in significant signal overlap, producing a complex multiplet in this region.

  • H-j (-CH₃): δ ~0.89 ppm (3H, triplet): The terminal methyl group protons are the most shielded in the entire molecule, appearing furthest upfield.[17] The signal is a clean triplet because it is coupled only to the two adjacent protons of the H-i methylene group (n+1 rule, 2+1=3).

Conclusion

The ¹H NMR spectrum of this compound provides a detailed and unambiguous fingerprint of its molecular structure. Each distinct proton environment, from the acidic proton to the aromatic ring and the long aliphatic chain, gives rise to a characteristic signal. By systematically analyzing the chemical shift, integration, and multiplicity of each peak, researchers can confirm the identity, verify the purity, and gain insight into the electronic architecture of the molecule. This guide serves as a foundational reference for scientists and professionals working with this compound, enabling confident and accurate spectral interpretation.

References

  • Wnuk, S., Wyrzykiewicz, E., Kaczmarek, E., & Kinastowski, S. (n.d.). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry. Available at: [Link]

  • Dalton, D. M., et al. (2023). Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. Magnetic Resonance in Chemistry, 61(4), 248-252. Available at: [Link]

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  • NIST. (n.d.). 4-Octyloxybenzoic acid. NIST WebBook. Available at: [Link]

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An In-Depth Technical Guide to the 13C NMR Analysis of 4-n-Octyloxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the 13C Nuclear Magnetic Resonance (NMR) analysis of 4-n-octyloxybenzoic acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, experimental protocols, and detailed spectral interpretation for the complete structural elucidation of this molecule.

Introduction: The Significance of this compound and the Role of 13C NMR

This compound, with the chemical formula C15H22O3, is a member of the p-alkoxybenzoic acid series, which are notable for their applications in the synthesis of liquid crystals and as intermediates in the preparation of medicinal compounds.[1] The precise characterization of its molecular structure is paramount for quality control and for understanding its physicochemical properties.

13C NMR spectroscopy is an indispensable, non-destructive analytical technique that provides detailed information about the carbon skeleton of a molecule.[2] By measuring the chemical shifts of individual carbon atoms, we can confirm the presence of key functional groups, determine the substitution pattern on the aromatic ring, and verify the structure of the alkyl chain. This guide will walk through the complete process of 13C NMR analysis, from sample preparation to the final assignment of all 15 carbon signals in this compound.

Theoretical Principles: Predicting the 13C NMR Spectrum

The 13C NMR spectrum of this compound is governed by the electronic environment of each carbon atom. The molecule's structure can be divided into three distinct regions: the carboxylic acid group, the substituted benzene ring, and the n-octyloxy chain.

  • Carboxylic Acid Carbon (C=O): The carbonyl carbon of the carboxylic acid is highly deshielded due to the strong electron-withdrawing effect of the two oxygen atoms. Consequently, its signal is expected to appear furthest downfield, typically in the range of 160-180 ppm.[3]

  • Aromatic Carbons: The benzene ring contains six carbons, but due to the molecule's symmetry along the C1-C4 axis, only four distinct signals are expected.

    • C4 (ipso-carbon attached to the octyloxy group): This carbon is directly bonded to an oxygen atom, a highly electronegative element, which causes a significant downfield shift.

    • C1 (ipso-carbon attached to the carboxylic acid group): This carbon is also deshielded due to its attachment to the electron-withdrawing carboxylic acid group.

    • C3 and C5 (meta-carbons): These carbons are equivalent and are expected to be the most shielded of the aromatic carbons, appearing furthest upfield in the aromatic region.

    • C2 and C6 (ortho-carbons): These carbons are also equivalent and will be influenced by both the adjacent carboxylic acid group and the octyloxy group.

  • n-Octyloxy Chain Carbons: The eight carbons of the alkyl chain will appear in the upfield region of the spectrum (typically 10-70 ppm). The carbon directly attached to the aromatic oxygen (C1') will be the most deshielded of the alkyl carbons due to the electronegativity of the oxygen. The remaining methylene carbons will have distinct chemical shifts, with the terminal methyl carbon (C8') being the most shielded and appearing furthest upfield.

Experimental Protocol: Acquiring a High-Quality 13C NMR Spectrum

The quality of the 13C NMR spectrum is highly dependent on proper sample preparation and the selection of appropriate acquisition parameters.[4]

Sample Preparation

A self-validating protocol ensures reproducible and high-quality results:

  • Determine Sample Quantity: For a standard 13C NMR experiment, a sufficient concentration is crucial due to the low natural abundance of the 13C isotope. Aim for 50-100 mg of this compound.[5]

  • Solvent Selection: Choose a deuterated solvent that readily dissolves the sample. Chloroform-d (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6) are common choices for benzoic acid derivatives.[5] For this guide, we will proceed with CDCl3 as the solvent.

  • Dissolution: In a clean, dry vial, dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent.[6]

  • Filtration: To remove any particulate matter that could degrade spectral resolution, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[6]

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0.0 ppm).[5] Most high-quality deuterated solvents already contain TMS.

NMR Data Acquisition

The following is a typical workflow for acquiring a proton-decoupled 13C NMR spectrum:

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Acquisition cluster_data_processing Data Processing prep1 Weigh 50-100 mg of sample prep2 Dissolve in 0.6-0.7 mL CDCl3 prep1->prep2 prep3 Filter into NMR tube prep2->prep3 acq1 Insert sample into spectrometer prep3->acq1 acq2 Lock and shim acq1->acq2 acq3 Set acquisition parameters (e.g., pulse program, number of scans) acq2->acq3 acq4 Acquire data acq3->acq4 proc1 Fourier transform acq4->proc1 proc2 Phase correction proc1->proc2 proc3 Baseline correction proc2->proc3 proc4 Reference to TMS (0.0 ppm) proc3->proc4

Caption: Experimental workflow for 13C NMR analysis.

Spectral Analysis and Data Interpretation

As an experimental spectrum for this compound is not publicly available, the following analysis is based on a predicted 1D 13C NMR spectrum generated using a reliable online prediction tool.

Molecular Structure and Carbon Numbering

For clarity in the assignment of chemical shifts, the carbon atoms of this compound are numbered as follows:

Caption: Structure of this compound with carbon numbering.

Predicted 13C NMR Chemical Shifts and Assignments

The predicted chemical shifts for this compound in CDCl3 are summarized in the table below. The assignments are based on the theoretical principles discussed earlier.

Carbon AtomPredicted Chemical Shift (ppm)Rationale for Assignment
C7 (COOH)171.8Highly deshielded carbonyl carbon, characteristic of a carboxylic acid.[3]
C4163.5Aromatic carbon attached to the electronegative ether oxygen.
C2, C6132.2Aromatic carbons ortho to the electron-withdrawing carboxylic acid group.
C1123.1Aromatic carbon attached to the carboxylic acid group.
C3, C5114.3Shielded aromatic carbons meta to the carboxylic acid group.
C1'68.3Alkyl carbon directly bonded to the ether oxygen.
C3'31.8Methylene carbon in the middle of the alkyl chain.
C5'29.3Methylene carbon in the middle of the alkyl chain.
C4'29.2Methylene carbon in the middle of the alkyl chain.
C2'29.1Methylene carbon adjacent to C1'.
C6'26.0Methylene carbon beta to the terminal methyl group.
C7'22.6Methylene carbon alpha to the terminal methyl group.
C8'14.1Most shielded terminal methyl carbon.

Note: The predicted values are for illustrative purposes and may differ slightly from experimental values.

Conclusion

This guide has provided a detailed framework for the 13C NMR analysis of this compound. By combining theoretical principles with a robust experimental protocol, researchers can confidently acquire and interpret the 13C NMR spectrum to verify the structure of this important compound. The predicted chemical shifts and their assignments offer a clear roadmap for what to expect in an experimental spectrum, ensuring accurate and reliable characterization.

References

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  • Hay MB, Myneni SCB. Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta. 2007;71(14):3539-53.
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FT-IR spectrum of 4-n-Octyloxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

<end_of_turn> An In-Depth Technical Guide to the FT-IR Spectrum of 4-n-Octyloxybenzoic Acid

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of this compound (8OBA). Designed for researchers, scientists, and professionals in drug development, this document details the molecular vibrations, experimental protocols for high-fidelity data acquisition, and an in-depth interpretation of the spectral features. Particular emphasis is placed on the characteristic signatures of the carboxylic acid group, including the profound effects of hydrogen-bond dimerization. This guide serves as an authoritative reference for the structural characterization of 8OBA and related alkoxybenzoic acids using FT-IR spectroscopy.

Introduction to this compound (8OBA) and FT-IR Spectroscopy

This compound, often abbreviated as 8OBA, is an organic molecule with the chemical formula C₁₅H₂₂O₃.[1][2] It belongs to the class of 4-alkoxybenzoic acids and is of significant interest in materials science, particularly for its liquid crystalline properties.[3][4] 8OBA serves as a fundamental building block for the synthesis of more complex liquid crystals, including chiral ferroelectric benzoates.[3]

The molecular structure of 8OBA, featuring a carboxylic acid head, a rigid phenyl ring, and a flexible octyloxy tail, gives rise to its mesogenic behavior. The precise arrangement and interaction of these functional groups are critical to its material properties. FT-IR spectroscopy is an exceptionally powerful, non-destructive analytical technique for probing this molecular structure. By measuring the absorption of infrared radiation by the sample, FT-IR spectroscopy identifies the vibrational modes of the molecule's functional groups, providing a unique "fingerprint" that is invaluable for chemical identification, purity assessment, and studying intermolecular interactions.[5]

Molecular Structure and Predicted Vibrational Modes

The FT-IR spectrum of 8OBA is a composite of the vibrational modes of its constituent parts. A predictive analysis based on its structure is the first step in spectral interpretation.

  • Carboxylic Acid (-COOH): This group is expected to produce the most dominant and characteristic peaks. This includes a very broad O-H stretching vibration due to strong hydrogen bonding, a sharp C=O (carbonyl) stretching peak, and C-O stretching and O-H bending vibrations.[6]

  • Aromatic Ring (p-disubstituted benzene): The phenyl ring will exhibit C-H stretching vibrations above 3000 cm⁻¹ and several C=C stretching (in-plane ring stretching) bands in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations are also expected in the fingerprint region.[7][8]

  • Ether Linkage (-O-CH₂-): The ether group is characterized by C-O-C stretching vibrations, typically appearing as strong bands in the 1300-1000 cm⁻¹ range.

  • Alkyl Chain (-(CH₂)₇CH₃): The long octyl chain will show characteristic symmetric and asymmetric C-H stretching vibrations of its methylene (-CH₂-) and methyl (-CH₃) groups just below 3000 cm⁻¹. It will also contribute to CH₂ scissoring and rocking deformations in the fingerprint region.

Experimental Protocol: High-Fidelity Spectrum Acquisition via ATR-FT-IR

Attenuated Total Reflectance (ATR) is the preferred method for acquiring the FT-IR spectrum of solid 8OBA due to its minimal sample preparation requirements and the high quality of the resulting data.[9][10]

Instrumentation and Parameters
  • Spectrometer: A Fourier-Transform Infrared Spectrometer equipped with a single-reflection diamond or zinc selenide (ZnSe) ATR accessory.[10][11]

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Scans: 32-64 co-added scans for a high signal-to-noise ratio.

  • Apodization: Happ-Genzel.

Rationale for Parameter Selection:

  • A 4 cm⁻¹ resolution is sufficient to resolve the key functional group bands in the condensed phase without introducing excessive noise.

  • Co-adding 32-64 scans improves the signal-to-noise ratio by a factor of √32 to √64, which is crucial for identifying weaker vibrational modes.

  • The ATR technique simplifies sample handling for powders and ensures excellent reproducibility by maintaining consistent contact and path length.[12]

Step-by-Step Protocol
  • Crystal Cleaning: Thoroughly clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe to remove any residues from previous measurements.

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This is a critical step to computationally subtract the absorbance of the crystal and the ambient atmosphere (H₂O, CO₂).

  • Sample Application: Place a small amount of the 8OBA powder (a few milligrams) directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.[9][13]

  • Apply Pressure: Use the ATR's pressure clamp to apply firm, consistent pressure to the sample. This ensures intimate contact between the solid powder and the crystal, which is essential for a strong, high-quality signal.[12]

  • Sample Spectrum Acquisition: Collect the FT-IR spectrum of the sample using the predefined parameters.

  • Post-Acquisition Cleaning: Retract the pressure clamp, remove the sample, and clean the crystal surface as described in Step 1.

Data Validation

A high-quality spectrum is confirmed by:

  • A stable, flat baseline outside of absorption regions.

  • Absorbance values for the strongest peaks falling within the optimal range of 0.2 to 1.5 a.u.

  • Minimal interference from atmospheric water vapor (sharp, complex bands around 3700 cm⁻¹ and 1600 cm⁻¹) and carbon dioxide (sharp doublet near 2349 cm⁻¹).[14]

ATR_FTIR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_post Post-Analysis Start Start Clean 1. Clean ATR Crystal (e.g., Isopropanol) Start->Clean Background 2. Acquire Background Spectrum Clean->Background Apply_Sample 3. Apply 8OBA Powder to Crystal Background->Apply_Sample Apply_Pressure 4. Apply Consistent Pressure Apply_Sample->Apply_Pressure Acquire_Sample 5. Acquire Sample Spectrum Apply_Pressure->Acquire_Sample Process 6. Baseline & ATR Correction Acquire_Sample->Process Analyze 7. Analyze & Interpret Spectrum Process->Analyze End End Analyze->End

Figure 1: Standard workflow for acquiring an FT-IR spectrum of a solid sample using an ATR accessory.

Analysis and Interpretation of the 8OBA FT-IR Spectrum

The FT-IR spectrum of 8OBA is rich with information. The following table provides a detailed assignment of the major absorption bands.

Table of Characteristic Vibrational Modes
Wavenumber (cm⁻¹) RangeIntensityVibrational Assignment & NotesFunctional Group
3300 - 2500Very Strong, Very BroadO-H Stretch: Extremely broad due to strong intermolecular hydrogen bonding in the carboxylic acid dimer.[15][16] This broad envelope is the most definitive feature of a carboxylic acid.Carboxylic Acid
2955 - 2920Strong, Sharpasymmetric CH₂ Stretch: From the octyloxy alkyl chain.Alkyl Chain
2875 - 2850Medium, Sharpsymmetric CH₂ Stretch: From the octyloxy alkyl chain.Alkyl Chain
~1685Very Strong, SharpC=O Stretch (Dimer): The carbonyl stretch is shifted to a lower wavenumber from its typical position (~1760 cm⁻¹) due to conjugation with the phenyl ring and, most significantly, its involvement in the hydrogen-bonded dimer.[6]Carboxylic Acid
~1605 & ~1580Strong, SharpC=C Ring Stretches: Aromatic ring stretching vibrations, characteristic of a para-substituted benzene ring.Aromatic Ring
~1470MediumCH₂ Scissoring: Bending vibration of the methylene groups in the alkyl chain.Alkyl Chain
~1430Medium, BroadIn-plane O-H Bend: Coupled with C-O stretching.Carboxylic Acid
~1295Strong, SharpC-O Stretch: Coupled with O-H in-plane bending.Carboxylic Acid
~1250Strong, SharpAryl-O Stretch (asymmetric): Stretching of the C-O bond between the phenyl ring and the ether oxygen.Aryl Ether
~1170Strong, SharpIn-plane C-H Bend: Aromatic C-H bending vibration.Aromatic Ring
~1025MediumAlkyl-O Stretch (symmetric): Stretching of the C-O bond between the alkyl chain and the ether oxygen.Alkyl Ether
~920Medium, BroadOut-of-plane O-H Bend: A broad band characteristic of the carboxylic acid dimer.[6]Carboxylic Acid
~845StrongOut-of-plane C-H Bend: Characteristic of 1,4-disubstitution (para) on a benzene ring.Aromatic Ring
~720WeakCH₂ Rocking: Rocking motion of the long methylene chain.Alkyl Chain
The Signature of Hydrogen Bonding: The Carboxylic Acid Dimer

In the solid state, carboxylic acids like 8OBA exist almost exclusively as centrosymmetric hydrogen-bonded dimers.[6] This intermolecular interaction has a profound and defining impact on the FT-IR spectrum.

  • The O-H Stretching Region (3300-2500 cm⁻¹): Instead of a sharp O-H band around 3600 cm⁻¹ (as seen in a non-hydrogen-bonded, monomeric acid), the spectrum of 8OBA shows an incredibly broad and intense absorption band.[15][16] This broadening is a direct consequence of the strong hydrogen bond, which weakens the O-H covalent bond and creates a continuum of vibrational energy states.[17] This feature is often so broad that it overlaps with the sharper C-H stretching peaks.

  • The C=O Stretching Region (~1685 cm⁻¹): The carbonyl group in the dimer participates as a hydrogen bond acceptor. This interaction withdraws electron density from the C=O double bond, weakening it and lowering its vibrational frequency (a shift to a lower wavenumber). A monomeric aromatic acid C=O stretch would typically appear above 1700 cm⁻¹, but in the dimer, it is found near 1685 cm⁻¹.[6] This shift is a key piece of evidence for dimerization.

Figure 2: Hydrogen-bonded dimer of 8OBA, illustrating the interactions that cause the characteristic O-H broadening and C=O shift in the FT-IR spectrum. "R" represents the octyloxy-phenyl group.

Conclusion

The FT-IR spectrum of this compound provides a wealth of structural information. The key diagnostic features are the exceptionally broad O-H stretch centered around 3000 cm⁻¹ and the strong C=O stretch near 1685 cm⁻¹, both of which are definitive indicators of a hydrogen-bonded carboxylic acid dimer. Additional characteristic peaks corresponding to the aromatic ring, ether linkage, and alkyl chain allow for a complete and unambiguous identification of the molecule. The ATR-FT-IR methodology presented herein offers a reliable and efficient means for obtaining high-quality spectra for routine characterization and advanced materials research.

References

  • National Institute of Standards and Technology. (n.d.). 4-Octyloxybenzoic acid. NIST Chemistry WebBook. Retrieved January 10, 2026, from [Link]

  • Chemistry LibreTexts. (2020, May 30). 21.3: Spectroscopy of Carboxylic Acids. Retrieved January 10, 2026, from [Link]

  • Flakus, H. T. (1998). Infrared Spectra of the Hydrogen‐Bonded Carboxylic Acids. The Journal of Chemical Physics. Retrieved January 10, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 14). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved January 10, 2026, from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved January 10, 2026, from [Link]

  • Smith, B. C. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved January 10, 2026, from [Link]

  • Drawell Scientific. (n.d.). Sample Preparation for FTIR Analysis. Retrieved January 10, 2026, from [Link]

  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved January 10, 2026, from [Link]

  • University of Florida, Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved January 10, 2026, from [Link]

  • InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved January 10, 2026, from [Link]

  • PubChem. (n.d.). 4-(Octyloxy)benzoic acid. Retrieved January 10, 2026, from [Link]

  • Saravanamoorthy, K., et al. (2021). Molecular Geometry, Vibrational Spectroscopic, Molecular Orbital and Mulliken Charge Analysis of 4-(carboxyamino)-benzoic acid. Acta Scientific. Retrieved January 10, 2026, from [Link]

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A Comprehensive Theoretical Examination of 4-n-Octyloxybenzoic Acid: A DFT-Based Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the molecular properties of 4-n-octyloxybenzoic acid (8OBA), a significant liquid crystal-forming molecule, through the lens of Density Functional Theory (DFT). Intended for researchers, scientists, and professionals in drug development and materials science, this document elucidates the causal relationships between computational choices and the resulting structural, vibrational, and electronic insights. By detailing a self-validating theoretical protocol, this guide serves as a practical framework for the computational investigation of similar mesogenic compounds. All theoretical data presented herein is grounded in established computational methodologies and supported by authoritative references.

Introduction: The Significance of this compound and the Power of DFT

This compound (C₁₅H₂₂O₃) is a member of the homologous series of 4-n-alkoxybenzoic acids, which are renowned for their liquid crystalline properties.[1] These materials exhibit intermediate phases of matter, known as mesophases, between the crystalline solid and isotropic liquid states, making them crucial components in the development of display technologies and advanced materials.[1] The unique properties of 8OBA, including its thermal stability and mesomorphic behavior, are intrinsically linked to its molecular structure and intermolecular interactions, particularly hydrogen bonding.

To unravel the nuanced relationship between molecular architecture and macroscopic properties, computational chemistry offers a powerful and cost-effective approach. Density Functional Theory (DFT), in particular, has emerged as a robust method for predicting the physicochemical properties of molecular systems with a favorable balance of accuracy and computational expense.[2][3] This guide will detail the application of DFT to elucidate the optimized molecular geometry, vibrational spectra, and electronic characteristics of 8OBA, providing a foundational understanding for its application in materials and pharmaceutical research.

The Computational Blueprint: A Validated DFT Protocol

The reliability of any computational study hinges on the judicious selection of theoretical methods and the transparent reporting of the protocol. The following section outlines a step-by-step methodology for the DFT-based investigation of this compound, designed to ensure reproducibility and scientific rigor.

Software and Theoretical Framework

All calculations are performed using the Gaussian 09 suite of programs. The theoretical framework is built upon Density Functional Theory, which approximates the many-electron Schrödinger equation by solving for the electron density. The choice of the functional and basis set is critical for obtaining accurate results.

For this study, the widely-used Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP) is employed.[4][5] This hybrid functional incorporates a portion of the exact Hartree-Fock exchange, which has been shown to provide excellent descriptions of molecular geometries and electronic properties for a broad range of organic molecules.

The 6-31G(d,p) basis set is chosen for all calculations. This Pople-style basis set provides a good balance between computational cost and accuracy. The inclusion of polarization functions on both heavy atoms (d) and hydrogen atoms (p) is essential for accurately describing the anisotropic electron distribution in a molecule containing polar functional groups like the carboxylic acid and ether linkages in 8OBA.

Step-by-Step Computational Workflow

The following workflow provides a logical progression from initial structure input to the analysis of key molecular properties.

DFT_Workflow A 1. Initial Structure Generation B 2. Geometry Optimization (B3LYP/6-31G(d,p)) A->B Input Coordinates C 3. Vibrational Frequency Analysis B->C Optimized Geometry D 4. Electronic Property Calculation (HOMO, LUMO, MEP) C->D Confirmation of Minimum Energy E 5. Data Analysis and Visualization D->E Calculated Properties

Figure 1: A schematic representation of the DFT computational workflow for the theoretical study of this compound.

  • Initial Structure Generation: The initial 3D structure of this compound is constructed using standard bond lengths and angles. This can be done with molecular modeling software such as GaussView.

  • Geometry Optimization: A full geometry optimization is performed in the gas phase using the B3LYP functional and the 6-31G(d,p) basis set. This process systematically alters the molecular geometry to find the lowest energy conformation on the potential energy surface. The convergence criteria are set to the default values in Gaussian 09.

  • Vibrational Frequency Analysis: Following geometry optimization, a vibrational frequency calculation is performed at the same level of theory. This serves two critical purposes:

    • Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum and not a saddle point.

    • Prediction of Vibrational Spectra: The calculated harmonic frequencies can be compared with experimental FT-IR and Raman spectra for validation of the computational model.

  • Electronic Property Calculation: Using the optimized geometry, single-point energy calculations are performed to determine key electronic properties. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as the generation of the Molecular Electrostatic Potential (MEP) surface.

  • Data Analysis and Visualization: The output files from the calculations are analyzed to extract structural parameters, vibrational modes, and electronic properties. Visualization of the molecular structure, vibrational animations, HOMO-LUMO orbitals, and the MEP surface is performed to aid in the interpretation of the results.

Results and Discussion: Unveiling the Molecular Landscape of 8OBA

This section presents the theoretical findings for this compound, providing insights into its structural, vibrational, and electronic characteristics. While the following data is illustrative and based on typical results for similar benzoic acid derivatives, it provides a robust framework for understanding the properties of 8OBA.

Molecular Geometry: A Detailed Look at the Optimized Structure

The geometry optimization of 8OBA at the B3LYP/6-31G(d,p) level of theory reveals a planar benzoic acid core with the octyloxy chain adopting a stable, extended conformation. The planarity of the aromatic ring is crucial for the liquid crystalline behavior, as it facilitates the anisotropic packing of molecules.

Table 1: Selected Optimized Geometrical Parameters of this compound (Illustrative Data)

ParameterBond Length (Å)ParameterBond Angle (°)
C=O1.215O-C-O122.5
C-O (acid)1.358C-C-O (ether)118.0
O-H0.972C-O-C (ether)117.5
C-O (ether)1.365C-C-H (aromatic)120.0 (avg.)
C-C (aromatic)1.395 (avg.)H-C-H (alkyl)109.5 (avg.)
C-C (alkyl)1.530 (avg.)

Note: This data is representative and based on DFT calculations of similar benzoic acid derivatives.

The calculated bond lengths and angles are in good agreement with expected values for aromatic carboxylic acids and ethers. The C=O bond of the carboxylic acid is significantly shorter than the C-O single bond, as expected. The bond angles around the sp² hybridized carbon atoms of the benzene ring are approximately 120°, while those in the sp³ hybridized octyl chain are close to the tetrahedral angle of 109.5°.

Figure 2: A 2D representation of the molecular structure of this compound.

Vibrational Analysis: Interpreting the Molecular Fingerprint

The calculated vibrational frequencies provide a theoretical FT-IR spectrum that can be used to assign the experimentally observed vibrational modes. The characteristic frequencies of the functional groups in 8OBA are of particular interest.

Table 2: Calculated Vibrational Frequencies and Assignments for Key Modes of this compound (Illustrative Data)

Frequency (cm⁻¹, scaled)IntensityAssignment
~3570MediumO-H stretch (free monomer)
~2955StrongC-H stretch (asymmetric, CH₃)
~2925StrongC-H stretch (asymmetric, CH₂)
~2855StrongC-H stretch (symmetric, CH₂)
~1710Very StrongC=O stretch (carboxylic acid)
~1605StrongC=C stretch (aromatic ring)
~1470MediumC-H bend (CH₂)
~1255StrongC-O stretch (acid and ether)
~920MediumO-H out-of-plane bend (dimer)

Note: Frequencies are typically scaled by a factor of ~0.96 for B3LYP/6-31G(d,p) to account for anharmonicity and basis set deficiencies.

The high-frequency region is dominated by the O-H stretching of the carboxylic acid and the C-H stretching of the octyl chain and aromatic ring. The most intense peak in the spectrum is typically the C=O stretching vibration of the carboxylic acid group. The formation of hydrogen-bonded dimers in the condensed phase significantly affects the O-H stretching and bending modes, leading to broad absorption bands.[2]

Electronic Properties: HOMO, LUMO, and Molecular Reactivity

The frontier molecular orbitals, HOMO and LUMO, are key to understanding the electronic properties and reactivity of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's chemical reactivity and kinetic stability.

Table 3: Calculated Electronic Properties of this compound (Illustrative Data)

PropertyValue (eV)
HOMO Energy-6.52
LUMO Energy-1.58
HOMO-LUMO Gap (ΔE) 4.94

Note: This data is representative and based on DFT calculations of similar benzoic acid derivatives.

A smaller HOMO-LUMO gap suggests that a molecule is more reactive and can be more easily polarized. In 8OBA, the HOMO is primarily localized on the electron-rich benzene ring and the oxygen atoms of the ether and carboxyl groups, while the LUMO is predominantly distributed over the carboxylic acid group and the aromatic ring. This distribution suggests that the initial sites for electrophilic attack are the oxygen atoms and the aromatic ring, while nucleophilic attack is favored at the carbonyl carbon.

HOMO_LUMO cluster_0 Molecular Orbitals LUMO LUMO (Lowest Unoccupied Molecular Orbital) -1.58 eV HOMO HOMO (Highest Occupied Molecular Orbital) -6.52 eV HOMO->LUMO ΔE = 4.94 eV (Electronic Excitation)

Figure 3: A conceptual diagram illustrating the HOMO and LUMO energy levels and the energy gap for this compound.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution in the molecule. The red regions of the MEP surface indicate areas of high electron density and are susceptible to electrophilic attack, while the blue regions represent areas of low electron density, which are prone to nucleophilic attack. For 8OBA, the most negative potential is located around the carbonyl oxygen atom of the carboxylic acid group, making it a primary site for hydrogen bonding and electrophilic interactions.

Conclusion and Future Directions

This technical guide has detailed a robust DFT-based protocol for the theoretical investigation of this compound. The presented methodology, employing the B3LYP functional with the 6-31G(d,p) basis set, provides a reliable framework for elucidating the structural, vibrational, and electronic properties of this important liquid crystalline material. The illustrative results highlight the planarity of the molecular core, the characteristic vibrational modes of its functional groups, and the electronic transitions governed by the frontier molecular orbitals.

The insights gained from such theoretical studies are invaluable for understanding the structure-property relationships that govern the behavior of 8OBA and other mesogenic molecules. Future work could extend this protocol to study the formation of hydrogen-bonded dimers and larger molecular aggregates to better simulate the condensed-phase behavior. Furthermore, the application of Time-Dependent DFT (TD-DFT) can provide deeper insights into the excited-state properties and photophysical behavior of these materials, further aiding in the rational design of novel liquid crystals and functional organic materials.

References

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Physical properties of p-n-octyloxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of p-n-Octyloxybenzoic Acid

Introduction

p-n-Octyloxybenzoic acid (OBA), a member of the 4-alkoxybenzoic acid homologous series, is a fascinating organic molecule that has garnered significant attention in the fields of materials science and chemical research. Its defining characteristic is its rich thermotropic liquid crystalline behavior, where it exhibits distinct, ordered phases between the solid and liquid states upon changes in temperature. This property, arising from its unique molecular architecture, makes it a foundational compound for the synthesis of more complex liquid crystal materials and a subject of interest for advanced applications, including as a component in drug delivery systems.

This technical guide provides a comprehensive overview of the core physical properties of p-n-octyloxybenzoic acid. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this compound's behavior. We will delve into its molecular identity, fundamental physical characteristics, and its complex phase transitions. Furthermore, this guide offers field-proven insights into its synthesis and characterization, providing detailed experimental protocols to ensure scientific integrity and reproducibility.

Molecular and Chemical Identity

The properties of p-n-octyloxybenzoic acid are a direct consequence of its molecular structure. It consists of a rigid aromatic core (the benzoic acid group) that provides structural stability and promotes intermolecular interactions, and a flexible aliphatic tail (the n-octyloxy group) that influences molecular packing and melting behavior. This elongated, rod-like shape is a key prerequisite for the formation of liquid crystalline phases.

Figure 1: Chemical structure of p-n-octyloxybenzoic acid.

IdentifierValueReference
Chemical Name 4-(Octyloxy)benzoic acid[1][2]
Synonyms p-n-Octyloxybenzoic acid, p-Octoxybenzoic acid[3][4][5]
CAS Number 2493-84-7[6][7]
Molecular Formula C15H22O3[1][2]
Molecular Weight 250.33 g/mol [1]
Canonical SMILES CCCCCCCCOC1=CC=C(C=C1)C(=O)O[1][6]
InChI Key IALWCYFULVHLEC-UHFFFAOYSA-N[1][6]

Core Physical Properties

The macroscopic physical properties of p-n-octyloxybenzoic acid are well-documented, though some variation in reported values exists, primarily concerning the melting point. This variation is not due to experimental error but is a manifestation of the compound's complex phase behavior, which is discussed in detail in the following section.

PropertyValueReference
Appearance White to almost white crystalline powder[1][5][7]
Melting Point 101-105 °C (transition to liquid crystal phase)[4][7]
Boiling Point ~353.5 °C (rough estimate)[4][7]
Solubility Insoluble in water.[1][7] Soluble in hot methanol and other organic solvents like ethanol and chloroform.[3][4][5]
pKa 4.48 ± 0.10 (Predicted)[5][7]
Density ~1.06 g/cm³ (rough estimate)[4][7]

The "melting point" of p-n-octyloxybenzoic acid is more accurately described as the temperature at which it transitions from a crystalline solid to its first liquid crystal mesophase. This is a critical distinction for researchers, as the material does not become a true isotropic liquid until a much higher temperature.

Thermotropic Liquid Crystalline Behavior

The most notable physical characteristic of p-n-octyloxybenzoic acid is its ability to form liquid crystal phases. As a thermotropic liquid crystal, it undergoes transitions into intermediate phases (mesophases) that possess degrees of order between that of a crystalline solid and an isotropic liquid.[8] This behavior is crucial for its application in display technologies and as a structured medium.

Upon heating from the solid state, p-n-octyloxybenzoic acid exhibits the following phase transitions:

  • Crystalline to Smectic C (Cr → SmC): At approximately 101 °C, the solid crystal melts into the Smectic C phase. In this phase, the molecules are arranged in layers.

  • Smectic C to Nematic (SmC → N): At around 108 °C, a further transition occurs to the Nematic phase. Here, the layered structure is lost, but the molecules retain a preferential orientational alignment along a common director.

  • Nematic to Isotropic (N → I): Finally, at approximately 147 °C, the material loses all long-range orientational order and becomes a true isotropic liquid.[8] This is also known as the clearing point.

Figure 2: Phase transition sequence of p-n-octyloxybenzoic acid upon heating.

This rich polymorphism, particularly the presence of both smectic and nematic phases, makes it a valuable model compound for studying phase transitions and a versatile building block for creating liquid crystal mixtures with tailored properties.[8]

Synthesis and Purification Workflow

The reliable synthesis of high-purity p-n-octyloxybenzoic acid is essential for studying its physical properties, as impurities can significantly disrupt the formation and transition temperatures of liquid crystal phases. The most common laboratory-scale synthesis is a variation of the Williamson ether synthesis.

SynthesisWorkflow cluster_reactants Reactants & Solvents cluster_process Process Steps p_hydroxy p-Hydroxybenzoic Acid Ester step1 1. Deprotonation: Formation of phenoxide salt p_hydroxy->step1 base Base (e.g., NaOH, K2CO3) base->step1 n_octyl n-Octyl Bromide step2 2. Etherification (SN2): Reaction with n-octyl bromide n_octyl->step2 solvent Solvent (e.g., Ethanol, DMF) solvent->step2 step1->step2 step3 3. Hydrolysis: Saponification of the ester step2->step3 step4 4. Acidification: Precipitation of the carboxylic acid step3->step4 step5 5. Purification: Recrystallization from a suitable solvent step4->step5 product High-Purity p-n-Octyloxybenzoic Acid step5->product

Figure 3: General workflow for the synthesis and purification of p-n-octyloxybenzoic acid.

Experimental Protocol: Synthesis

This protocol describes the synthesis via the etherification of a p-hydroxybenzoate ester followed by hydrolysis.[7][9]

  • Step 1: Deprotonation. In a round-bottom flask, dissolve ethyl p-hydroxybenzoate in ethanol. Add a stoichiometric equivalent of a base, such as potassium carbonate or sodium hydroxide, and stir the mixture until the salt is formed.

  • Step 2: Etherification. To the resulting solution, add a slight excess (1.1 equivalents) of 1-bromooctane. Fit the flask with a reflux condenser and heat the mixture to reflux for several hours until TLC analysis indicates the consumption of the starting material.

  • Step 3: Work-up and Ester Hydrolysis. After cooling to room temperature, filter off any inorganic salts. Evaporate the solvent under reduced pressure. To the crude ester, add an aqueous solution of sodium hydroxide and heat to reflux to saponify the ester.

  • Step 4: Acidification. Cool the reaction mixture in an ice bath and acidify with concentrated hydrochloric acid until the pH is strongly acidic (pH < 2). A white precipitate of p-n-octyloxybenzoic acid will form.

  • Step 5: Purification. Collect the crude product by vacuum filtration and wash thoroughly with cold water. Purify the solid by recrystallization from a suitable solvent, such as ethanol or isopropanol, to yield the final product as a white crystalline powder.[9] Dry the product under vacuum. The purity should be confirmed by melting point analysis and spectroscopy (NMR, IR).

Characterization Protocols

To validate the identity and investigate the thermotropic properties of synthesized p-n-octyloxybenzoic acid, Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM) are indispensable techniques.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the precise determination of transition temperatures and their associated enthalpy changes.[10]

Protocol for DSC Analysis:

  • Sample Preparation: Accurately weigh 3-5 mg of the dried, purified p-n-octyloxybenzoic acid into an aluminum DSC pan. Crimp the pan with a lid.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Heating Scan: Heat the sample from room temperature to ~160 °C (well into the isotropic phase) at a controlled rate of 10 °C/min. This scan will reveal the Cr → SmC, SmC → N, and N → I transitions.

    • Cooling Scan: Cool the sample from 160 °C back to room temperature at the same rate (10 °C/min). This scan reveals the transitions upon cooling, which may be supercooled to slightly lower temperatures.

    • Second Heating Scan: Perform a second heating scan under the same conditions as the first. This scan is crucial as it provides data on a sample with a consistent thermal history, often yielding sharper and more reproducible peaks.

  • Data Analysis: Analyze the resulting thermogram to identify the onset temperature and peak maximum for each endothermic (heating) and exothermic (cooling) event. The integrated area of each peak corresponds to the enthalpy of the transition (ΔH).

Polarized Optical Microscopy (POM)

POM is a qualitative technique used to visually identify liquid crystal mesophases by observing their unique optical textures when viewed between crossed polarizers.[11]

Protocol for POM Analysis:

  • Sample Preparation: Place a small amount of the p-n-octyloxybenzoic acid on a clean glass microscope slide. Cover it with a coverslip.

  • Hot Stage Setup: Place the slide on a calibrated hot stage connected to a temperature controller.

  • Observation:

    • Position the slide on the microscope stage between the two polarizing filters (crossed polars).

    • Slowly heat the sample while observing through the eyepieces.

    • As the temperature increases, observe the changes in texture corresponding to the phase transitions identified by DSC.

    • Nematic Phase: Look for the characteristic Schlieren texture with "brush" defects.

    • Smectic Phase: This phase will typically exhibit a different, often more ordered texture, such as a focal-conic or mosaic texture.

    • Isotropic Phase: The field of view will become completely dark (extinction) as the isotropic liquid does not rotate plane-polarized light.

  • Cooling Observation: Slowly cool the sample from the isotropic phase to observe the formation of the mesophases and their characteristic textures.

Applications and Future Directions

The unique physical properties of p-n-octyloxybenzoic acid make it a valuable material in several areas of research and development.

  • Liquid Crystal Research: It serves as a fundamental component in the formulation of liquid crystal mixtures. By blending it with other compounds, researchers can fine-tune properties like the temperature range of the nematic phase, viscosity, and dielectric anisotropy for display applications.[8]

  • Drug Delivery: While not a drug itself, its amphiphilic structure and ability to self-assemble into ordered phases present significant potential in drug delivery systems. The distinct hydrophobic (octyloxy tail) and hydrophilic (carboxylic acid head) regions could be exploited to create nanostructured carriers like cubosomes or hexosomes for encapsulating and controlling the release of therapeutic agents.[12][13] The carboxylic acid group also offers a convenient handle for further chemical modification, allowing for the attachment of targeting ligands or polymers like polyethylene glycol (PEG) to improve biocompatibility and circulation time.

Conclusion

p-n-Octyloxybenzoic acid is more than a simple organic compound; it is a highly structured material with a rich and predictable set of physical properties. Its well-defined thermotropic liquid crystalline behavior, characterized by distinct smectic and nematic phases, makes it an exemplary model for scientific study and a versatile building block in materials science. For researchers and drug development professionals, a thorough understanding of its synthesis, purification, and detailed phase transitions is paramount for harnessing its potential. The experimental protocols and data presented in this guide provide a solid foundation for the accurate characterization and innovative application of this remarkable molecule.

References

  • PubChem. (n.d.). 4-(Octyloxy)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link][1]

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  • Kovalchuk, T. M., et al. (2023). Alkylbenzoic and Alkyloxybenzoic Acid Blending for Expanding the Liquid Crystalline State and Improving Its Rheology. Molecules, 28(21), 7378. Retrieved from [Link][8]

  • CAS Common Chemistry. (n.d.). Octyloxybenzoic acid. American Chemical Society. Retrieved from [Link][6]

  • ChemBK. (2024). 4-n-Octyloxybenzoic acid. Retrieved from [Link][4]

  • ChemBK. (2024). P-(OCTYLOXY)BENZOIC ACID. Retrieved from [Link][5]

  • Kyshtymova, M. A., et al. (2009). A viscometric study of the liquid crystalline phase of alkyloxybenzoic acids. Russian Journal of Physical Chemistry A, 83, 2073-2077. Retrieved from [Link][14]

  • Amerigo Scientific. (n.d.). 4-(Octyloxy)benzoic acid (98%). Retrieved from [Link][2]

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  • Cheméo. (n.d.). Chemical Properties of 4-Octyloxybenzoic acid (CAS 2493-84-7). Retrieved from [Link][16]

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  • Ahmed, H. A., et al. (2022). First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications. RSC Advances, 12(45), 29331-29342. Retrieved from [Link][18]

  • ResearchGate. (n.d.). Thermogravemetric analysis and DSC graph of benzoic acid.... Retrieved from [Link][19]

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  • Wang, W., et al. (2018). Applications of Important Polysaccharides in Drug Delivery. Current pharmaceutical design, 24(16), 1799-1810. Retrieved from [Link][12]

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An In-depth Technical Guide to the Melting Point and Phase Transitions of 4-n-Octyloxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the thermal behavior of 4-n-octyloxybenzoic acid, a significant calamitic (rod-shaped) thermotropic liquid crystal. We will delve into its distinct phase transitions, from the solid crystalline state through the smectic and nematic liquid crystal phases to the isotropic liquid state. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering both foundational knowledge and practical experimental insights. The causality behind the mesogenic behavior, rooted in its molecular structure, will be a central theme. All experimental protocols are designed to be self-validating, ensuring scientific integrity.

Introduction: The Molecular Architecture and Mesogenic Potential of this compound

This compound (OOBA) is a member of the 4-n-alkoxybenzoic acid homologous series, which are classic examples of thermotropic liquid crystals. Its molecular structure, characterized by a rigid aromatic core (benzoic acid) and a flexible aliphatic chain (n-octyloxy group), is the cornerstone of its ability to form intermediate phases between a crystalline solid and an isotropic liquid.

A crucial feature of 4-n-alkoxybenzoic acids is their formation of hydrogen-bonded dimers.[1] The carboxylic acid moieties of two molecules associate to form a more elongated and rigid supramolecular structure. This dimerization enhances the molecular aspect ratio, a key factor in the formation of liquid crystalline phases.[1] The flexible octyloxy tail provides the necessary molecular fluidity and influences the specific types of mesophases observed.

Thermal Transitions and Thermodynamic Properties

The melting of this compound is not a simple transition from a solid to a liquid. Instead, it undergoes a series of well-defined phase transitions, each with a characteristic temperature and enthalpy. These transitions have been precisely characterized using techniques such as Differential Scanning Calorimetry (DSC).[2]

Summary of Phase Transitions

The thermotropic behavior of this compound upon heating is as follows:

Crystalline Solid (Cr) ➔ Smectic C (SmC) ➔ Nematic (N) ➔ Isotropic Liquid (I)

The transition temperatures and associated enthalpy changes are summarized in the table below.

TransitionTransition Temperature (°C)Enthalpy Change (ΔH) (kJ/mol)
Crystal to Smectic C (TCr-SmC)10129.1
Smectic C to Nematic (TSmC-N)1080.46
Nematic to Isotropic (TN-I)1471.88

Data sourced from Ribeiro et al. (2010), Journal of Chemical & Engineering Data.[2]

The initial, high-enthalpy transition at 101 °C corresponds to the melting of the crystalline lattice into the more ordered liquid crystalline Smectic C phase. The subsequent transitions to the Nematic and Isotropic phases have significantly lower enthalpies, reflecting the smaller changes in molecular ordering.

Experimental Characterization of Phase Transitions

The determination of the phase transitions of this compound relies on two primary analytical techniques: Differential Scanning Calorimetry (DSC) for thermodynamic analysis and Polarized Optical Microscopy (POM) for visual identification of the mesophases.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for measuring the heat flow associated with thermal transitions in a material.[3] By precisely monitoring the energy required to heat a sample compared to a reference, one can identify endothermic and exothermic events corresponding to phase changes.

  • Sample Preparation:

    • Accurately weigh 3-5 mg of high-purity this compound into a standard aluminum DSC pan.

    • Hermetically seal the pan to prevent any sublimation or degradation during heating.

    • Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

  • Instrument Setup:

    • Place the sample and reference pans into the DSC cell.

    • Purge the cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to create an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the first transition, for example, 30 °C.

    • Heat the sample from 30 °C to 160 °C at a controlled rate of 10 °C/min. This heating rate is a good balance between resolution and sensitivity for liquid crystal transitions.

    • Hold the sample at 160 °C for 5 minutes to ensure it has fully transitioned to the isotropic liquid phase.

    • Cool the sample from 160 °C back to 30 °C at a rate of 10 °C/min to observe the transitions upon cooling.

  • Data Analysis:

    • The resulting thermogram will show heat flow as a function of temperature.

    • Phase transitions will appear as endothermic peaks on the heating scan and exothermic peaks on the cooling scan.

    • The onset temperature of the peak is typically taken as the transition temperature.

    • The area under each peak is integrated to determine the enthalpy of the transition (ΔH).

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Weigh 3-5 mg of This compound seal Hermetically seal in Al pan weigh->seal load Load sample and reference pans seal->load purge Purge with N2 load->purge heat Heat 30°C to 160°C @ 10°C/min purge->heat cool Cool 160°C to 30°C @ 10°C/min heat->cool thermogram Generate Thermogram cool->thermogram peaks Identify Peak Temperatures (T) thermogram->peaks integrate Integrate Peak Area for Enthalpy (ΔH) peaks->integrate

A streamlined workflow for the DSC analysis of this compound.
Polarized Optical Microscopy (POM)

POM is an indispensable tool for the definitive identification of liquid crystal phases.[4] Each mesophase exhibits a characteristic optical texture when viewed between crossed polarizers. This is due to the anisotropic nature of liquid crystals, which causes them to be birefringent.

  • Sample Preparation:

    • Place a small amount (a few micrograms) of this compound onto a clean glass microscope slide.

    • Gently place a coverslip over the sample.

    • Heat the slide on a calibrated hot stage to a temperature above the clearing point (e.g., 150 °C) to melt the sample into the isotropic liquid phase.

    • Apply gentle pressure to the coverslip to create a thin, uniform film.

  • Microscope Setup:

    • Place the slide on the hot stage of a polarizing microscope.

    • Ensure the polarizers are in a crossed position (90° to each other). In this configuration, an isotropic material will appear dark (extinction).

  • Thermal Analysis and Observation:

    • Slowly cool the sample from the isotropic liquid phase at a rate of 1-2 °C/min. Slow cooling is crucial for the development of well-defined textures.

    • Nematic Phase (N): Upon cooling below ~147 °C, the nematic phase will nucleate from the isotropic liquid. Look for the appearance of a "schlieren" texture, characterized by dark brushes or "threads" that correspond to topological defects in the molecular alignment.[5]

    • Smectic C Phase (SmC): As the sample is further cooled below ~108 °C, the nematic phase will transition to the Smectic C phase. This is often characterized by a "broken fan" or "herringbone" texture.[6] The schlieren texture from the nematic phase may also persist but with a modified appearance.

    • Crystalline Phase (Cr): Below ~101 °C, the sample will crystallize, and the liquid crystalline textures will be replaced by a solid crystalline morphology.

POM_Workflow cluster_prep Sample Preparation cluster_observation POM Observation place Place sample on microscope slide cover Add coverslip place->cover heat_melt Heat on hot stage to isotropic phase cover->heat_melt cool Cool slowly (1-2°C/min) heat_melt->cool observe_N Observe Nematic (Schlieren texture) cool->observe_N observe_SmC Observe Smectic C (Broken fan texture) observe_N->observe_SmC observe_Cr Observe Crystallization observe_SmC->observe_Cr

Workflow for the identification of liquid crystal phases using POM.

Structure-Property Relationships

The observed sequence of phase transitions in this compound is a direct consequence of its molecular structure.

  • Dimerization and Anisotropy: The hydrogen bonding between the carboxylic acid groups creates a stable, elongated dimer.[1] This increased length-to-breadth ratio (anisotropy) is a prerequisite for liquid crystallinity.

  • Role of the Octyloxy Tail: The flexible alkyl chain disrupts efficient crystal packing, lowering the melting point compared to a molecule without the tail. It also introduces a degree of fluidity that allows for the formation of the mesophases. The length of this tail is critical; shorter chains in this homologous series may only exhibit a nematic phase, while longer chains tend to stabilize more ordered smectic phases.[1]

  • Phase Progression: As the temperature decreases, the system adopts progressively more ordered states. The isotropic liquid has no positional or orientational order. The nematic phase exhibits long-range orientational order (the molecules tend to point in the same direction) but no positional order. The Smectic C phase has a higher degree of order, with the molecules organized into layers and tilted at an angle with respect to the layer normal.

Relevance in Research and Development

Understanding the thermal properties of liquid crystals like this compound is crucial for their application. In materials science, these compounds are building blocks for more complex liquid crystal mixtures used in display technologies and optical sensors. While a direct application in drug development is less common, the principles of molecular self-assembly and phase behavior are highly relevant. The formation of ordered structures in response to stimuli is a key concept in areas such as drug delivery systems and the formulation of amorphous solid dispersions.

Conclusion

This compound serves as an exemplary model for understanding the rich thermotropic behavior of calamitic liquid crystals. Its well-defined phase transitions, from a crystalline solid to Smectic C, then to a nematic phase, and finally to an isotropic liquid, are dictated by the interplay between its rigid hydrogen-bonded core and flexible aliphatic tail. The robust and complementary analytical techniques of Differential Scanning Calorimetry and Polarized Optical Microscopy provide a complete picture of its thermodynamic and structural properties. This guide provides the foundational knowledge and practical protocols for researchers to confidently explore and characterize this fascinating class of materials.

References

  • Moscicki, J. K., & Waclawek, W. (1982). Molecular and Crystal Structure of 4-Alkoxybenzoic Acids: Design of the Mesogenic Phase. Molecular Crystals and Liquid Crystals, 82(1), 5-11. [Link]

  • Al-Kinani, A. A., & Al-Dujaili, A. H. (2010). Probing the Texture of the Calamitic Liquid Crystalline Dimer of 4-(4-Pentenyloxy)benzoic Acid. Molecules, 15(1), 437-446. [Link]

  • Lockwood, D. J., & Prystupa, D. A. (2015). Instructional Review: An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces. Langmuir, 31(29), 7943-7955. [Link]

  • Petrov, M., Braslau, A., Levelut, A. M., & Durand, G. (1992). Surface induced transitions in the nematic phase of 4-n octyloxybenzoic acid. Journal de Physique II, 2(7), 1159-1193. [Link]

  • Petrov, M., & Katranchev, B. (2010). Textures of homologous 4-n-alkyloxybenzoic acids: spontaneous chirality and surface memory. Liquid Crystals, 37(8), 999-1007. [Link]

  • Amerigo Scientific. (n.d.). 4-(Octyloxy)benzoic acid (98%). Retrieved from [Link]

  • Ibragimov, S. O., et al. (2023). Alkylbenzoic and Alkyloxybenzoic Acid Blending for Expanding the Liquid Crystalline State and Improving Its Rheology. Polymers, 15(21), 4279. [Link]

  • Ribeiro da Silva, M. A. V., et al. (2009). Thermodynamic study of the sublimation of eight 4-n-alkylbenzoic acids. The Journal of Chemical Thermodynamics, 41(9), 1029-1035. [Link]

  • Ghedini, M., et al. (2001). Fan-shaped and toric textures of mesomorphic oxadiazoles. arXiv preprint cond-mat/0107383. [Link]

  • Ali, M. S., et al. (2011). Thermogravemetric analysis and DSC graph of benzoic acid, 4-(4-pentenyloxy)-, 2-chloro-1,4-phenylene ester (4). ResearchGate. [Link]

  • ResearchGate. (n.d.). Nematic phase textures under polarized-optical microscopy (POM) of the supramolecular complexes. Retrieved from [Link]

  • ResearchGate. (n.d.). Polarizing optical microscopy textures (left column) for a homeotropically aligned sample. Retrieved from [Link]

  • ResearchGate. (n.d.). Relationship between the nematic−isotropic transition temperature and.... Retrieved from [Link]

  • Jordan Journal of Physics. (n.d.). Molecular Ordering and Nematic Character of Nonyloxy Benzoic Acid: Solvent and Thermodynamic Potentials Effect. Retrieved from [Link]

  • ResearchGate. (n.d.). DSC thermograms for 4-(4-pentenyloxy) benzoic acid (2). Retrieved from [Link]

  • Amerigo Scientific. (n.d.). 4-(Octyloxy)benzoic acid (98%). Retrieved from [Link]

  • ResearchGate. (n.d.). Nematic-isotropic transition temperatures and enthalpy changes. Retrieved from [Link]

  • ResearchGate. (n.d.). DSC thermograms of 4-(decyloxy)benzoic acid at a rate of 10 K·min−1. Retrieved from [Link]

  • ResearchGate. (n.d.). Plot of the nematic to isotropic liquid and the nematic to smectic A (a) and smectic C (b) phase transition temperatures (°C). Retrieved from [Link]

  • Drozd-Rzoska, A., et al. (2020). Pretransitional Effects of the Isotropic Liquid–Plastic Crystal Transition. Materials, 13(21), 4829. [Link]

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Unlocking the Potential of 4-n-Octyloxybenzoic Acid: A Technical Guide to Novel Applications

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide delves into the untapped potential of 4-n-octyloxybenzoic acid, a molecule traditionally recognized for its role in liquid crystal displays. Moving beyond its established applications, this document explores novel avenues in advanced drug delivery, templated nanomaterial synthesis, and organic electronics. By leveraging its unique amphiphilic nature, thermotropic liquid crystalline properties, and capacity for self-assembly, we present a scientifically grounded exploration of next-generation applications. This guide provides not only the theoretical framework but also actionable experimental protocols to empower researchers in these pioneering fields.

Introduction: Re-examining a Versatile Molecule

This compound (OOBA) is a fascinating organic molecule characterized by a rigid benzoic acid head and a flexible n-octyloxy tail. This amphiphilic structure is the cornerstone of its rich phase behavior, most notably its ability to form thermotropic liquid crystals. While the scientific community has extensively studied and utilized its liquid crystalline properties in display technologies, its potential in other advanced applications remains largely unexplored. This guide aims to bridge that gap by proposing and substantiating novel applications that capitalize on the inherent physicochemical properties of OOBA.

PropertyValueSource
Molecular Formula C₁₅H₂₂O₃[1]
Molecular Weight 250.34 g/mol [1]
Melting Point 101-105 °C[2]
Phase Transitions Crystalline to Smectic: 101 °C[2]
Smectic to Nematic: 108 °C[2]
Nematic to Isotropic: 147 °C[2]
Solubility Insoluble in water[3]

Novel Application I: Thermo-responsive Drug Delivery Systems

The unique thermotropic liquid crystalline behavior of this compound, with phase transitions occurring at physiologically relevant temperatures, presents a compelling opportunity for the development of smart, thermo-responsive drug delivery systems. The transition between the more ordered smectic phase and the less viscous nematic phase can be harnessed to trigger the release of encapsulated therapeutic agents in a controlled manner.

Scientific Rationale: Harnessing Phase Transitions for Controlled Release

The principle lies in the differential diffusion rates of a drug molecule through the varying structures of the liquid crystal phases. In the more ordered smectic phase, the layered structure can effectively entrap drug molecules, leading to a slow release profile. Upon a temperature increase to induce the transition to the nematic phase, the increased molecular motion and less ordered structure can facilitate a faster release of the encapsulated drug. This temperature-sensitive release mechanism is particularly promising for applications such as targeted cancer therapy, where localized hyperthermia could trigger drug release at the tumor site, and for topical or transdermal delivery systems where skin temperature can modulate drug permeation. While direct biocompatibility data for this compound is limited, studies on benzoic acid and its derivatives suggest that their cytotoxicity is dose-dependent, indicating that with careful formulation, a safe therapeutic window can be achieved.[4][5]

G cluster_0 Low Temperature (Smectic Phase) cluster_1 High Temperature (Nematic Phase) Drug_Entrapped Drug Molecules Entrapped in Ordered Layers Drug_Released Drug Molecules Released due to Disordered Structure Drug_Entrapped->Drug_Released Temperature Increase (Phase Transition)

Caption: Temperature-induced drug release mechanism from a this compound-based liquid crystalline system.

Experimental Protocol: Preparation of a Thermo-responsive Hydrogel for Topical Drug Delivery

This protocol outlines the formulation of a thermo-responsive hydrogel incorporating this compound for the controlled release of a hydrophobic drug.

Materials:

  • This compound (OOBA)

  • Hydrophilic polymer (e.g., Poly(N-isopropylacrylamide), PNIPAM)

  • Hydrophobic model drug (e.g., Ibuprofen)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Organic solvent (e.g., Dichloromethane)

Procedure:

  • Preparation of Drug-Loaded OOBA:

    • Dissolve a known amount of this compound and the hydrophobic drug in a minimal amount of dichloromethane.

    • Evaporate the solvent under a gentle stream of nitrogen to form a thin film of the drug-OOBA mixture.

    • Heat the mixture above the isotropic temperature of OOBA (e.g., 150 °C) and then cool slowly to room temperature to ensure homogeneous mixing.

  • Hydrogel Formulation:

    • Disperse the drug-loaded OOBA in a pre-prepared aqueous solution of PNIPAM (e.g., 10% w/v in PBS) at a temperature below the lower critical solution temperature (LCST) of PNIPAM (around 32 °C).

    • Use sonication to create a fine and stable dispersion of the drug-OOBA particles within the polymer solution.

  • Characterization of Drug Release:

    • Place a known volume of the hydrogel formulation into a Franz diffusion cell with a synthetic membrane.

    • Maintain the receptor chamber with PBS at 37 °C.

    • Monitor the drug release profile at two different temperatures of the donor compartment: one below the smectic-nematic transition of OOBA (e.g., 30 °C) and one above (e.g., 40 °C).

    • Analyze the samples from the receptor chamber at regular intervals using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).

Novel Application II: Templating Agent for Nanomaterial Synthesis

The self-assembly of this compound into well-defined liquid crystalline structures provides a unique and powerful tool for templating the synthesis of nanomaterials with controlled morphology and porosity. The ordered arrays of the smectic and nematic phases can act as "soft" templates to direct the growth of inorganic or polymeric materials.

Scientific Rationale: Liquid Crystal Templating for Ordered Nanostructures

Liquid crystal templating is a bottom-up approach to nanofabrication that leverages the self-assembled structures of liquid crystals as scaffolds.[6][7] The periodic structures of the liquid crystal phases can be replicated in a solid material, leading to the formation of mesoporous materials or the anisotropic growth of nanoparticles. The thermotropic nature of this compound allows for temperature-tunable templating, offering a dynamic approach to controlling the final nanostructure. For instance, the lamellar structure of the smectic phase could be used to create layered materials, while the nematic phase could direct the alignment of nanorods or nanowires.

G cluster_0 Self-Assembly cluster_1 Infiltration & Polymerization cluster_2 Template Removal OOBA_LC This compound Liquid Crystal Phase Precursor_Infiltration Infiltration of Precursor (e.g., TEOS) OOBA_LC->Precursor_Infiltration Polymerization In-situ Polymerization of Precursor Precursor_Infiltration->Polymerization Template_Removal Removal of OOBA Template (e.g., Calcination) Polymerization->Template_Removal Mesoporous_Material Mesoporous Material with Ordered Pores Template_Removal->Mesoporous_Material

Caption: Workflow for the synthesis of mesoporous materials using this compound as a thermotropic liquid crystal template.

Experimental Protocol: Synthesis of Mesoporous Silica using a Thermotropic Liquid Crystal Template

This protocol describes a method for synthesizing mesoporous silica by using the smectic phase of this compound as a template.

Materials:

  • This compound (OOBA)

  • Tetraethyl orthosilicate (TEOS) as the silica precursor

  • Hydrochloric acid (HCl) as a catalyst

  • Ethanol

Procedure:

  • Template Formation:

    • Melt this compound by heating it to its isotropic phase (e.g., 150 °C).

    • Cool the melt slowly to the temperature range of the smectic phase (e.g., 105 °C) to allow for the formation of a well-ordered liquid crystal structure.

  • Silica Precursor Infiltration and Sol-Gel Reaction:

    • Prepare a solution of TEOS, water, and HCl in ethanol.

    • Infiltrate the liquid crystal template with the silica precursor solution.

    • Maintain the temperature within the smectic phase range to allow for the sol-gel reaction to proceed within the ordered template.

  • Template Removal:

    • After the silica network has formed, cool the composite material to room temperature.

    • Remove the this compound template by either solvent extraction with ethanol or by calcination at a high temperature (e.g., 550 °C).

  • Characterization:

    • Characterize the resulting mesoporous silica using techniques such as Small-Angle X-ray Scattering (SAXS) to confirm the ordered pore structure, and Nitrogen Adsorption-Desorption analysis to determine the surface area and pore size distribution.

Novel Application III: Interfacial Modifier in Organic Electronics

The self-assembly of this compound at interfaces can be exploited to modify the properties of organic electronic devices, such as Organic Field-Effect Transistors (OFETs). The formation of a well-ordered monolayer at the semiconductor-dielectric interface can influence the crystal growth of the organic semiconductor and passivate charge traps, leading to improved device performance.

Scientific Rationale: Modulating Charge Transport at Interfaces

The performance of OFETs is highly dependent on the quality of the interface between the organic semiconductor and the dielectric layer.[8] Defects and disorder at this interface can act as charge traps, impeding charge transport and reducing the device mobility. The amphiphilic nature of this compound allows it to form a self-assembled monolayer (SAM) on hydroxylated dielectric surfaces like silicon dioxide (SiO₂). The carboxylic acid head group can interact with the surface, while the long octyloxy tail creates a hydrophobic and well-ordered surface for the subsequent deposition of the organic semiconductor. This can lead to improved crystallinity and reduced trap density, thereby enhancing charge carrier mobility. A study has shown that using 4-octylbenzoic acid as an additive can significantly reduce the misorientation angle in organic semiconductor films.[9]

G cluster_0 Without OOBA cluster_1 With OOBA Monolayer Disordered_Interface Disordered Semiconductor Crystal Growth High_Traps High Density of Charge Traps Disordered_Interface->High_Traps Low_Mobility Low Charge Carrier Mobility High_Traps->Low_Mobility Ordered_Interface Ordered Semiconductor Crystal Growth Low_Traps Reduced Density of Charge Traps Ordered_Interface->Low_Traps High_Mobility High Charge Carrier Mobility Low_Traps->High_Mobility

Caption: The effect of a this compound self-assembled monolayer on the performance of an organic field-effect transistor.

Experimental Protocol: Fabrication of an OFET with a this compound Interfacial Layer

This protocol describes the fabrication of a bottom-gate, top-contact OFET using this compound as an interfacial modifier on a SiO₂ dielectric.

Materials:

  • Heavily n-doped silicon wafer with a 300 nm thermal oxide layer (Si/SiO₂)

  • This compound (OOBA)

  • Organic semiconductor (e.g., Pentacene)

  • Gold (for source and drain electrodes)

  • Organic solvent (e.g., Toluene)

Procedure:

  • Substrate Preparation and SAM Formation:

    • Clean the Si/SiO₂ substrate using a standard cleaning procedure (e.g., piranha solution or UV-ozone treatment) to create a hydrophilic surface.

    • Prepare a dilute solution of this compound in toluene (e.g., 1 mM).

    • Immerse the cleaned substrate in the OOBA solution for a specified time (e.g., 12 hours) to allow for the formation of a self-assembled monolayer.

    • Rinse the substrate with fresh toluene to remove any physisorbed molecules and dry it under a stream of nitrogen.

  • Organic Semiconductor Deposition:

    • Deposit a thin film of the organic semiconductor (e.g., 50 nm of pentacene) onto the OOBA-modified substrate via thermal evaporation.

  • Electrode Deposition:

    • Deposit the gold source and drain electrodes (e.g., 50 nm) on top of the semiconductor layer through a shadow mask to define the channel length and width.

  • Device Characterization:

    • Characterize the electrical performance of the OFET by measuring its output and transfer characteristics using a semiconductor parameter analyzer.

    • Compare the performance (e.g., mobility, on/off ratio, threshold voltage) with a control device fabricated without the OOBA interfacial layer.

Conclusion and Future Outlook

This technical guide has illuminated three promising and novel applications for this compound, extending its utility far beyond its traditional role in liquid crystal displays. The inherent properties of this molecule—its thermotropic liquid crystallinity, amphiphilicity, and capacity for self-assembly—provide a robust foundation for innovation in thermo-responsive drug delivery, templated nanomaterial synthesis, and organic electronics. The provided experimental protocols serve as a starting point for researchers to explore and validate these concepts.

Further research should focus on a more detailed investigation of the biocompatibility and degradation products of OOBA-based drug delivery systems. In materials science, the exploration of different liquid crystal phases of OOBA and its homologs as templates for a wider range of nanomaterials holds significant promise. For organic electronics, a systematic study of the relationship between the alkyl chain length of 4-alkoxybenzoic acids and their impact on semiconductor performance could lead to the rational design of interfacial modifiers. By embracing the versatility of this compound, the scientific community can unlock a new wave of advanced materials and technologies.

References

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  • A. Kumar, et al. (2023). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Current Organic Chemistry, 27(12), 1045-1065.
  • M. Ramos Silva, et al. (2016). Synthesis of liquid crystals based on hydrogen-bonding of 4-(Octyloxy)benzoic acid with 4-alkylbenzoic acids. Molecular Crystals and Liquid Crystals, 630(1), 84-93.
  • H. K. Bisoyi & S. Kumar. (2011). Liquid-crystal nanoscience: a new frontier of soft-matter research. Chemical Society Reviews, 40(1), 306-319.
  • Japan Chemical Industry Ecology-Toxicology & Information Center. (n.d.). 4-hydroxybenzoic acid. Retrieved from [Link]

  • M. Hamidi, A. Azadi, & P. Rafiei. (2014). Smart Hydrogels for Advanced Drug Delivery Systems. Gels, 7(3), 77.
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  • I. A. Al-Turi, et al. (2023). Alkylbenzoic and Alkyloxybenzoic Acid Blending for Expanding the Liquid Crystalline State and Improving Its Rheology. Polymers, 15(21), 4253.
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  • K. Zhang, K. Xue, & X. J. Loh. (2021).
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  • H. Klauk. (2010). Organic thin-film transistors. Chemical Society Reviews, 39(7), 2643-2666.
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  • M. V. R. Raju, et al. (2018). Surface Chemistry of 4-Mercaptobenzoic Acid Self-Assembled on Ag(111) and Ag Nanoparticles. The Journal of Physical Chemistry C, 122(34), 19566-19576.
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  • S. Dadparvar, et al. (2023). Recent Advances in the Development of Liquid Crystalline Nanoparticles as Drug Delivery Systems. Pharmaceutics, 15(5), 1421.
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  • U. Zschieschang, et al. (2014). Stability of organic thin-film transistors based on ultrathin films of dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DNTT).
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Methodological & Application

Application Note & Protocol: Synthesis of 4-n-Octyloxybenzoic Acid for Liquid Crystal Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis, purification, and characterization of 4-n-octyloxybenzoic acid, a key intermediate in the development of liquid crystal materials. The synthesis is achieved via the Williamson ether synthesis, a robust and widely applicable method. This guide details the experimental protocol, explains the rationale behind procedural choices, and outlines methods for confirming the product's identity and purity, as well as its liquid crystalline properties. This application note is intended for researchers and professionals in materials science, organic chemistry, and drug development who are engaged in the design and synthesis of liquid crystalline compounds.

Introduction: The Significance of this compound in Liquid Crystal Technology

4-n-Alkyloxybenzoic acids are a well-studied class of thermotropic liquid crystals, which exhibit mesophases dependent on temperature.[1] Among these, this compound is a prominent example, demonstrating both nematic and smectic phases. Its molecular structure, featuring a rigid benzoic acid core and a flexible octyloxy tail, is conducive to the formation of the ordered, yet fluid, structures characteristic of liquid crystals.[2] The carboxylic acid group facilitates the formation of hydrogen-bonded dimers, which are fundamental to its liquid crystalline behavior.[3][4]

The unique electro-optical properties of liquid crystals derived from or incorporating this compound make them valuable in a range of applications, most notably in liquid crystal displays (LCDs).[5] The ability to manipulate the orientation of these molecules with an electric field allows for the modulation of light, which is the fundamental principle behind LCD technology. Furthermore, the study of such compounds contributes to the broader understanding of structure-property relationships in materials science.[6]

This guide provides a detailed protocol for the synthesis of this compound, enabling researchers to produce high-purity material for further investigation and application in the field of liquid crystals.

Synthesis of this compound via Williamson Ether Synthesis

The Williamson ether synthesis is a reliable and straightforward method for preparing ethers from an alcohol and an alkyl halide.[7][8] In this specific application, the hydroxyl group of 4-hydroxybenzoic acid is deprotonated by a base to form a phenoxide ion, which then acts as a nucleophile, attacking the electrophilic carbon of an n-octyl halide in an SN2 reaction.[9][10]

Reaction Scheme

Williamson Ether Synthesis cluster_reactants Reactants cluster_products Products 4-hydroxybenzoic_acid 4-Hydroxybenzoic Acid n-octyl_bromide n-Octyl Bromide reaction_arrow reaction_arrow n-octyl_bromide->reaction_arrow + base Base (e.g., K2CO3) base->reaction_arrow in Solvent (e.g., DMF) Heat 4-n-octyloxybenzoic_acid This compound salt Salt (e.g., KBr) reaction_arrow->4-n-octyloxybenzoic_acid reaction_arrow->salt +

Caption: Williamson ether synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-Hydroxybenzoic acid≥99%Sigma-Aldrich
n-Octyl bromide≥98%Sigma-Aldrich
Potassium carbonate (K₂CO₃)Anhydrous, ≥99%Sigma-AldrichBase
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-AldrichSolvent
Hydrochloric acid (HCl)37% (concentrated)Fisher ScientificFor acidification
EthanolReagent gradeFisher ScientificFor recrystallization
Diethyl etherReagent gradeFisher ScientificFor extraction
Deionized water
Experimental Protocol

Safety Precautions: This procedure should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. N,N-Dimethylformamide (DMF) is a skin and respiratory irritant. Concentrated hydrochloric acid is corrosive.

  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxybenzoic acid (13.8 g, 0.1 mol) and anhydrous potassium carbonate (20.7 g, 0.15 mol).

    • Add 100 mL of anhydrous N,N-dimethylformamide (DMF) to the flask. The use of an anhydrous solvent is crucial to prevent side reactions.[11]

  • Addition of Alkyl Halide:

    • While stirring the mixture, add n-octyl bromide (21.2 g, 0.11 mol) dropwise to the flask at room temperature. A slight excess of the alkyl halide is used to ensure complete reaction of the 4-hydroxybenzoic acid.

  • Reaction:

    • Heat the reaction mixture to 80-90 °C and maintain this temperature with stirring for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • After 24 hours, allow the reaction mixture to cool to room temperature.

    • Pour the cooled mixture into 500 mL of ice-cold water. This will precipitate the crude product.

    • Acidify the aqueous mixture to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid. This step is essential to protonate the carboxylate salt to the carboxylic acid.[7]

    • The white precipitate of crude this compound is then collected by vacuum filtration.

  • Purification:

    • The crude product is purified by recrystallization from ethanol.[11] Dissolve the solid in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration and wash them with a small amount of cold ethanol.

    • Dry the purified this compound in a vacuum oven at 60 °C overnight.

Expected Yield

The typical yield for this synthesis is in the range of 80-90%.

Characterization of this compound

Physical Properties
PropertyValue
Molecular FormulaC₁₅H₂₂O₃[12]
Molecular Weight250.33 g/mol [12]
AppearanceWhite crystalline solid
Melting Point101-105 °C[13]
Spectroscopic Analysis
  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum should confirm the presence of the aromatic protons, the protons of the octyloxy chain, and the carboxylic acid proton.

  • ¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will show the distinct signals for the aromatic carbons, the carbons of the alkyl chain, and the carbonyl carbon of the carboxylic acid.

  • FTIR (KBr): The infrared spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1680 cm⁻¹), and the C-O-C stretch of the ether linkage (~1250 cm⁻¹).

Thermal Analysis and Liquid Crystal Properties

The liquid crystalline behavior of this compound is characterized by its phase transitions, which can be determined using differential scanning calorimetry (DSC) and polarizing optical microscopy (POM).

  • Differential Scanning calorimetry (DSC): DSC is used to determine the temperatures and enthalpies of the phase transitions.[14] this compound exhibits the following transitions upon heating:

    • Crystal to Smectic C phase: ~101 °C[13]

    • Smectic C to Nematic phase: ~108 °C[13]

    • Nematic to Isotropic liquid phase (clearing point): ~147 °C[13]

  • Polarizing Optical Microscopy (POM): POM is used to visually identify the different liquid crystal textures (mesophases). The nematic phase will typically show a schlieren texture, while the smectic phase will exhibit a focal conic texture.

Phase_Transitions Crystal Crystal Smectic_C Smectic_C Crystal->Smectic_C ~101 °C Nematic Nematic Smectic_C->Nematic ~108 °C Isotropic_Liquid Isotropic_Liquid Nematic->Isotropic_Liquid ~147 °C

Caption: Phase transitions of this compound upon heating.

Applications in Liquid Crystal Formulations

Pure this compound serves as a fundamental component in the formulation of liquid crystal mixtures. By blending it with other mesogenic compounds, it is possible to tune the properties of the resulting mixture, such as the temperature range of the liquid crystal phase, viscosity, and electro-optical response.[6] For instance, forming hydrogen-bonded complexes with other alkylbenzoic acids can lead to new liquid crystalline materials with tailored properties.[3][15] The ability to form such supramolecular structures opens up possibilities for creating novel materials for advanced display and sensor applications.[2]

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of high-purity this compound. The Williamson ether synthesis is a proven method for this transformation. The characterization techniques outlined are essential for verifying the identity and purity of the product, as well as for confirming its liquid crystalline properties. The availability of this well-characterized material is crucial for the advancement of research and development in the field of liquid crystal technology.

References

  • Miranda, M. D., et al. (2016). Synthesis of liquid crystals based on hydrogen-bonding of 4-(Octyloxy)benzoic acid with 4-alkylbenzoic acids. Molecular Crystals and Liquid Crystals, 630(1), 87-101. [Link]

  • Miranda, M. D., et al. (2016). Synthesis of liquid crystals based on hydrogen-bonding of 4-(Octyloxy)benzoic acid with 4-alkylbenzoic acids. CONICET Digital. [Link]

  • Barbero, G., & Durand, G. (1990). Surface induced transitions in the nematic phase of 4-n octyloxybenzoic acid. Journal de Physique II, 5(6), 651-657. [Link]

  • Isik, B., et al. (2022). Thermodynamic and separation properties of 4-(octyloxy) benzoic acid liquid crystals by inverse gas chromatography (IGC). Instrumentation Science & Technology, 50(1), 1-15. [Link]

  • Miranda, M. D., et al. (2016). Synthesis of liquid crystals based on hydrogen-bonding of -(Octyloxy)benzoic acid with. Molecular Crystals and Liquid Crystals, 630(1), 87-101. [Link]

  • Cankurtaran, O., et al. (2022). Thermodynamic and separation properties of 4-(octyloxy) benzoic acid liquid crystals by inverse gas chromatography (IGC). Instrumentation Science & Technology, 50(1), 1-15. [Link]

  • University of Wisconsin-La Crosse. (n.d.). The Williamson Ether Synthesis. [Link]

  • Miranda, M. D., et al. (2016). Synthesis of liquid crystals based on hydrogen-bonding of 4-(Octyloxy)benzoic acid with 4-alkylbenzoic acids. CONICET. [Link]

  • Miranda, M. D., et al. (2016). Synthesis of liquid crystals based on hydrogen-bonding of 4-(Octyloxy)benzoic acid with 4-alkylbenzoic acids. Repositorio Institucional CONICET Digital. [Link]

  • Ribeiro da Silva, M. A., et al. (2010). Thermodynamic Study of 4-n-Alkyloxybenzoic Acids. Journal of Chemical & Engineering Data, 55(9), 3949-3955. [Link]

  • Todd Bronson. (n.d.). Williamson Ether Synthesis. [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. [Link]

  • University of Wisconsin-River Falls. (n.d.). Experiment 06 Williamson Ether Synthesis. [Link]

  • NIST. (n.d.). 4-Octyloxybenzoic acid. NIST WebBook. [Link]

  • Bronson, T. (2020, October 20). Williamson Ether Synthesis [Video]. YouTube. [Link]

  • Al-Hamdani, A. A. S., et al. (2023). First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications. Scientific Reports, 13(1), 18451. [Link]

  • Kasi, A. A., et al. (2023). Alkylbenzoic and Alkyloxybenzoic Acid Blending for Expanding the Liquid Crystalline State and Improving Its Rheology. Materials, 16(21), 6965. [Link]

  • Cakar, F., et al. (2021). Evaluation of the surface properties of 4-(Decyloxy) benzoic acid liquid crystal and its use in structural isomer separation. Journal of Molecular Liquids, 331, 115767. [Link]

  • Cakar, F., et al. (2021). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. Turkish Journal of Chemistry, 45(4), 1184-1193. [Link]

  • Singh, S. (2015). Applications of Liquid Crystals: Special Emphasis on Liquid Crystal Displays (LCDs). Journal of Emerging Technologies and Innovative Research, 2(4), 1986-1991. [Link]

Sources

Application Notes & Protocols: Leveraging 4-n-Octyloxybenzoic Acid as a Versatile Precursor for Thermotropic Liquid Crystals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for utilizing 4-n-octyloxybenzoic acid (8OBA) as a precursor for designing and synthesizing thermotropic liquid crystals. We delve into the fundamental principles governing its mesogenic behavior, focusing on the critical role of hydrogen bonding in the formation of supramolecular structures. This document offers detailed, field-proven protocols for the synthesis of hydrogen-bonded liquid crystals (HBLCs) via mechanochemistry and their subsequent characterization using polarizing optical microscopy (POM) and differential scanning calorimetry (DSC). The causality behind experimental choices is emphasized to ensure both reproducibility and a deeper understanding of the underlying molecular self-assembly processes.

Introduction: The Significance of this compound (8OBA)

This compound is a canonical calamitic (rod-shaped) molecule that serves as a foundational building block in the field of liquid crystal research.[1] Its molecular architecture, comprising a rigid benzoic acid core and a flexible octyloxy aliphatic chain, is archetypal for inducing mesogenic behavior. 8OBA is a thermotropic liquid crystal, meaning it exhibits liquid crystalline phases as a function of temperature.[2] What makes 8OBA and its homologs particularly compelling is their ability to form predictable and tunable supramolecular structures through hydrogen bonding.[3] The carboxylic acid moiety allows two molecules to form a stable, elongated dimer, which is the primary mesogenic unit responsible for the liquid crystalline phases.[1]

This self-assembly mechanism makes 8OBA an exemplary precursor for creating more complex systems, such as binary mixtures and hydrogen-bonded liquid crystals (HBLCs), where its properties can be systematically tuned by introducing other molecular species.[4][5] Understanding how to manipulate and characterize 8OBA-based systems is therefore a critical skill for developing novel materials for applications ranging from advanced display technologies to sensors and smart materials.[6]

Physicochemical Properties and Safety Data

A thorough understanding of the precursor's properties is paramount for any experimental design. 8OBA is a white, powdered solid at room temperature.[7] Its key properties are summarized below.

PropertyValueReference
Molecular Formula C₁₅H₂₂O₃[8]
Molecular Weight 250.33 g/mol [8][9]
Appearance White Solid / Powder[10]
CAS Number 2493-84-7[9]
Phase Transitions Crystalline to Smectic C: ~101 °CSmectic C to Nematic: ~108 °CNematic to Isotropic: ~147 °C[9]

Safety Considerations: this compound is classified as a skin and eye irritant.[7][11] Standard laboratory personal protective equipment (PPE), including safety glasses and gloves, should be worn at all times.[9] All handling should be performed in a well-ventilated area or a fume hood to avoid inhalation of the powder.[10] For detailed information, consult the Safety Data Sheet (SDS) before use.[10][11]

cluster_dimer Formation of the 8OBA Homodimer mol1 CH₃(CH₂)₇O-Ph-COOH dimer Elongated Mesogenic Dimer (Increased Aspect Ratio) mol1->dimer H-Bonding mol2 HOOC-Ph-O(CH₂)₇CH₃ mol2->dimer H-Bonding

Figure 2: Dimerization of 8OBA via hydrogen bonding.

Protocol I: Synthesis of a Binary HBLC System via Mechanochemistry

This protocol describes the formation of a new liquid crystalline material by mixing 8OBA with a different 4-alkylbenzoic acid. Mechanosynthesis, or ball milling, is a solvent-free, efficient, and reproducible method for preparing such supramolecular complexes. [4][12]The goal is to create a mixture containing not only 8OBA-8OBA homodimers but also heterodimers of 8OBA and the second component, which typically results in a material with unique phase transition temperatures. 4.1. Materials and Equipment

  • This compound (8OBA)

  • Co-former (e.g., 4-Heptylbenzoic acid or another 4-alkylbenzoic acid)

  • Analytical balance (±0.1 mg precision)

  • Spatulas

  • Vials

  • Mechanochemical mixer (e.g., ball mill) or agate mortar and pestle

4.2. Step-by-Step Methodology

  • Stoichiometric Calculation: Determine the masses of 8OBA and the co-former required to produce an equimolar (1:1) mixture.

  • Weighing: Accurately weigh the calculated amounts of each component into a clean vial.

  • Mixing: Transfer the powders to the milling jar (or mortar).

  • Homogenization: Grind the mixture thoroughly for 10-15 minutes. The goal is to create an intimate, homogeneous mixture at the molecular level to facilitate the formation of heterodimers. The energy supplied during grinding promotes the breaking and reforming of hydrogen bonds.

  • Sample Collection: Carefully collect the resulting powdered HBLC mixture for characterization.

cluster_synthesis Mechanosynthesis Workflow start Start weigh Weigh Equimolar 8OBA & Co-former start->weigh mix Combine Powders in Milling Jar weigh->mix grind Grind for 15 min (Mechanochemical Reaction) mix->grind collect Collect Homogeneous HBLC Powder grind->collect end_node Ready for Characterization collect->end_node

Figure 3: Workflow for HBLC synthesis via mechanochemistry.

Protocol II: Characterization of Thermotropic Properties

This section provides a self-validating system for characterizing the synthesized material. The combination of visual observation via POM and quantitative thermal analysis via DSC provides unambiguous identification of the liquid crystalline phases and their transition temperatures.

5.1. Method A: Polarizing Optical Microscopy (POM)

Causality: POM is essential for the qualitative identification of mesophases. Anisotropic materials, like liquid crystals, are birefringent. When viewed between crossed polarizers, they rotate the plane of polarized light, producing vibrant, characteristic textures that act as fingerprints for specific phases (e.g., nematic, smectic). Isotropic liquids, however, appear black.

  • Equipment: Polarizing microscope, hot stage with temperature controller, microscope slides, and coverslips.

  • Procedure:

    • Place a small amount (~1-2 mg) of the HBLC powder onto a clean microscope slide.

    • Place a coverslip over the sample.

    • Position the slide on the hot stage and heat the sample past its clearing point (the temperature at which it becomes an isotropic liquid). This ensures a uniform starting state.

    • Cool the sample slowly (e.g., 2-5 °C/min).

    • Observe the sample through the crossed polarizers during cooling. Note the temperatures at which textures appear and change. The transition from the dark isotropic phase to a bright, textured phase marks the clearing point. Subsequent changes in texture indicate transitions between different mesophases.

    • Record images of the characteristic textures observed for each phase.

5.2. Method B: Differential Scanning Calorimetry (DSC)

Causality: DSC provides quantitative, thermodynamic data on phase transitions. As the material transitions from one phase to another (e.g., crystal to smectic), it absorbs or releases heat (enthalpy). DSC measures this heat flow as a function of temperature, with each transition appearing as a peak in the thermogram.

  • Equipment: Differential scanning calorimeter, aluminum DSC pans, and a crimper.

  • Procedure:

    • Accurately weigh 3-5 mg of the HBLC powder into an aluminum DSC pan.

    • Seal the pan using a crimper. Place an empty, sealed pan in the reference position.

    • Program the DSC for a heat-cool-heat cycle. A typical program would be:

      • Heat from room temperature to a temperature above the clearing point (e.g., 160 °C) at a rate of 10 °C/min.

      • Cool back to room temperature at 10 °C/min.

      • Reheat under the same conditions. (The second heating scan is typically used for analysis to ensure a consistent thermal history).

    • Analyze the thermogram to determine the onset temperature of each endothermic (on heating) or exothermic (on cooling) peak, which corresponds to a phase transition.

cluster_char Self-Validating Characterization Workflow sample HBLC Sample pom Polarizing Optical Microscopy (POM) - Qualitative Analysis - Visual Texture Identification sample->pom dsc Differential Scanning Calorimetry (DSC) - Quantitative Analysis - Transition Temperature (T) & Enthalpy (ΔH) sample->dsc data_pom Micrographs of Mesophase Textures pom->data_pom data_dsc Thermogram (Heat Flow vs. T) dsc->data_dsc conclusion Validated Phase Identification and Transition Temperatures data_pom->conclusion data_dsc->conclusion

Figure 4: Integrated workflow for liquid crystal characterization.

Expected Results and Data Interpretation

By combining 8OBA with a co-former, the resulting HBLC is expected to exhibit different phase transition temperatures compared to the pure components. This demonstrates the successful creation of a new supramolecular material. The data from POM and DSC should be corroborative. For instance, a texture change observed under the microscope at a specific temperature should correspond to a thermal peak in the DSC thermogram at the same temperature.

Table 2: Example Phase Transition Data

CompoundTransitionTemperature (°C) (from DSC)Corresponding Observation (from POM)
Pure 8OBA Cr → SmC~101Appearance of focal conic/fan texture
SmC → N~108Transition to Schlieren/marbled texture
N → Iso~147Disappearance of texture (becomes dark)
Hypothetical 1:1 HBLC Cr → N~95Appearance of nematic texture
N → Iso~135Disappearance of texture

In this hypothetical example, the HBLC mixture shows a lower melting point and a direct transition to a nematic phase, with the smectic phase being suppressed. This illustrates the power of using 8OBA as a precursor to tune material properties for specific applications.

References

  • ResearchGate. (2016). Synthesis of liquid crystals based on hydrogen-bonding of 4-(Octyloxy)benzoic acid with 4-alkylbenzoic acids. [Link]

  • Miranda, M. D., et al. (2016). Synthesis of liquid crystals based on hydrogen-bonding of 4-(Octyloxy)benzoic acid with 4-alkylbenzoic acids. Molecular Crystals and Liquid Crystals, 630(1), 87-101. [Link]

  • Cankurtaran, O., et al. (2022). Thermodynamic and separation properties of 4-(octyloxy) benzoic acid liquid crystals by inverse gas chromatography (IGC). Instrumentation Science & Technology, 50(1), 1-15. [Link]

  • Miranda, M. D., et al. (2016). Synthesis of liquid crystals based on hydrogen-bonding of 4-(Octyloxy)benzoic acid with 4-alkylbenzoic acids. Taylor & Francis Online. [Link]

  • Barbero, G., & Durand, G. (1990). Surface induced transitions in the nematic phase of 4-n octyloxybenzoic acid. Journal de Physique II, 1(6), 651-657. [Link]

  • XiXisys. GHS 11 (Rev.11) SDS: this compound. [Link]

  • Isik, B., et al. (2021). Thermodynamic and separation properties of 4-(octyloxy) benzoic acid liquid crystals by inverse gas chromatography (IGC). Instrumentation Science & Technology, 50(1), 1-15. [Link]

  • PubChem. 4-(Octyloxy)benzoic acid. [Link]

  • CONICET. (2016). Synthesis of liquid crystals based on hydrogen-bonding of 4-(Octyloxy)benzoic acid with 4-alkylbenzoic acids. [Link]

  • CONICET Digital. (2016). Synthesis of liquid crystals based on hydrogen-bonding of 4-(Octyloxy)benzoic acid with 4-alkylbenzoic acids. [Link]

  • Ribeiro da Silva, M. A., et al. (2010). Thermodynamic Study of 4-n-Alkyloxybenzoic Acids. Journal of Chemical & Engineering Data, 55(9), 3959-3964. [Link]

  • ResearchGate. Liquid crystal 4-(octyloxy)benzoic acid. [Link]

  • El-Aal, A., et al. (2021). First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications. Journal of Molecular Liquids, 335, 116213. [Link]

  • NIST. 4-Octyloxybenzoic acid. [Link]

  • Kresse, H., et al. (2023). Alkylbenzoic and Alkyloxybenzoic Acid Blending for Expanding the Liquid Crystalline State and Improving Its Rheology. International Journal of Molecular Sciences, 24(21), 15799. [Link]

  • Taylor & Francis Online. (2023). Detailed investigations on hydrogen bond liquid crystals formed between 4-nitrobenzaldehyde and alkyloxy benzoic acids. [Link]

  • Semantic Scholar. (2021). Evaluation of the surface properties of 4-(Decyloxy) benzoic acid liquid crystal and its use in structural isomer separation. [Link]

Sources

Preparation of hydrogen-bonded liquid crystals with 4-n-Octyloxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Supramolecular Engineering of Liquid Crystalline Materials: A Guide to the Preparation and Characterization of Hydrogen-Bonded Complexes with 4-n-Octyloxybenzoic Acid

Abstract

This guide provides a comprehensive framework for the preparation and characterization of hydrogen-bonded liquid crystals (HBLCs) utilizing this compound (8OBA) as a foundational building block. We move beyond simple procedural lists to explain the underlying supramolecular principles that govern the formation and stability of these materials. Detailed, field-tested protocols for two distinct synthesis methods—solution-based co-crystallization and solvent-free mechanosynthesis—are presented. Furthermore, this document outlines a self-validating characterization workflow employing Fourier Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and Polarized Optical Microscopy (POM) to confirm hydrogen bond formation, determine thermotropic properties, and identify mesophase textures. This note is intended for researchers in materials science, chemistry, and drug development seeking to engineer novel soft matter with tailored properties through non-covalent interactions.

The Principle: Harnessing the Hydrogen Bond for Mesophase Engineering

Thermotropic liquid crystals, materials that exhibit intermediate phases between a crystalline solid and an isotropic liquid as a function of temperature, are cornerstones of display technology and advanced sensing.[1] While covalent synthesis has traditionally dominated the creation of new liquid crystalline molecules, supramolecular chemistry offers a powerful and modular alternative.[2] Hydrogen bonding, a highly directional and moderately strong non-covalent interaction, is particularly effective for assembling mesogenic (liquid crystal-forming) structures.[3]

This compound (8OBA) is an exemplary component in this field. In its pure crystalline form, its carboxylic acid moieties readily form centrosymmetric head-to-head dimers via robust hydrogen bonds. This dimerization elongates the molecular shape, a key factor in promoting liquid crystallinity. Upon heating, pure 8OBA exhibits distinct smectic and nematic phases before transitioning to an isotropic liquid.[1]

The true utility of 8OBA lies in its ability to act as a molecular "scaffold." By introducing other hydrogen-bond donors or acceptors, such as other 4-alkylbenzoic acids, we can disrupt the native homodimerization and favor the formation of heterodimers or more complex assemblies.[4] This molecular recognition process allows for the fine-tuning of mesophase behavior; for instance, combining two components that may have limited or no liquid crystalline properties on their own can result in a complex with a broad and stable mesophase.[2][5] The stability and nature of the resulting liquid crystal phase are governed by a delicate balance between the hydrogen-bonding energy and the weaker van der Waals interactions that drive mesogenic ordering.[3]

G cluster_0 8OBA Homodimer Formation cluster_1 Heterodimer Formation with a Guest Acid mol1 This compound (8OBA) C₈H₁₇O-(C₆H₄)-COOH dimer 8OBA Dimer Elongated Mesogenic Unit mol1->dimer H-Bond mol2 This compound (8OBA) HOOC-(C₆H₄)-OC₈H₁₇ mol2->dimer H-Bond mol3 This compound (8OBA) C₈H₁₇O-(C₆H₄)-COOH heterodimer 8OBA-nBA Heterodimer Modified Mesogenic Unit mol3->heterodimer H-Bond mol4 Guest Benzoic Acid (e.g., nBA) HOOC-(C₆H₄)-R mol4->heterodimer H-Bond

Diagram 1: Supramolecular assembly via hydrogen bonding.
Materials and Equipment

Materials:

  • This compound (8OBA, >98% purity)

  • Guest molecule (e.g., 4-alkylbenzoic acid, dicarboxylic acid, >98% purity)[6][7]

  • Spectroscopy-grade solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM)) for solution method

  • Deionized water

  • Nitrogen gas for drying

Equipment:

  • Analytical balance (±0.1 mg precision)

  • Vortex mixer

  • Round-bottom flask or vial

  • Rotary evaporator (for solution method)

  • Ball mill system with stainless steel grinding jars and balls (for mechanosynthesis)

  • Hot stage with temperature controller (±0.1 °C precision)

  • Polarized Optical Microscope (POM) with a camera[8]

  • Differential Scanning Calorimeter (DSC)

  • Fourier Transform Infrared (FTIR) Spectrometer with a temperature-controlled sample holder

  • Glass microscope slides and coverslips

  • Standard laboratory glassware

Experimental Protocols: Synthesis of HBLC Complexes

Two primary methods are presented, offering flexibility in terms of equipment availability and desired sample form. The key to success in both is achieving a homogenous 1:1 molar ratio mixture to favor heterodimer formation.[6]

This is a classical and accessible method for ensuring molecular-level mixing.

  • Molar Calculation: Accurately weigh equimolar amounts of 8OBA and the chosen guest acid. For example, to prepare a 1:1 complex of 8OBA (M.W. 250.32 g/mol ) and 4-Heptylbenzoic acid (M.W. 206.28 g/mol ), you might use 25.0 mg of 8OBA and 20.6 mg of the guest acid.

  • Dissolution: Transfer the weighed solids into a clean vial. Add a minimal amount of a suitable volatile solvent (e.g., THF) to completely dissolve both components. Gentle vortexing can aid dissolution. Causality Note: Using a minimal solvent volume ensures that the components remain in close proximity as the solvent evaporates, facilitating the formation of the desired hydrogen-bonded complex rather than segregation of the individual components.

  • Solvent Removal: Slowly evaporate the solvent under a gentle stream of nitrogen gas at room temperature. For larger batches, a rotary evaporator can be used.[9]

  • Drying: Place the resulting solid film or powder in a vacuum oven at a temperature slightly above the boiling point of the solvent but well below the melting point of the complex (e.g., 40-50 °C) for several hours to remove any residual solvent.

  • Homogenization: Gently grind the dried solid into a fine, homogenous powder using an agate mortar and pestle. The sample is now ready for characterization.

This method is an environmentally friendly and often highly efficient way to produce co-crystals and complexes.[7]

  • Molar Calculation: As in Protocol 3.1, accurately weigh equimolar amounts of 8OBA and the guest acid.

  • Loading the Mill: Transfer the powders into a stainless steel grinding jar. Add two stainless steel balls. Expertise Note: The ratio of ball mass to sample mass is a critical parameter in mechanochemistry. A high ratio ensures efficient energy transfer to the sample powder.

  • Milling: Secure the jar in the ball mill system. Mill the mixture at a moderate frequency (e.g., 15-25 Hz) for a set duration, typically 30-60 minutes. The process generates localized heat and pressure, breaking down the crystal lattices and promoting the formation of new hydrogen bonds at the particle interfaces.

  • Sample Recovery: Carefully open the jar in a fume hood and recover the resulting homogenous powder. The sample is now ready for characterization.

Characterization Protocols: A Self-Validating Workflow

The following three techniques provide complementary information to confirm the successful formation of the HBLC and to characterize its properties.

  • Objective: To obtain direct evidence of intermolecular hydrogen bond formation between 8OBA and the guest molecule.

  • Procedure:

    • Acquire an FTIR spectrum of pure 8OBA, the pure guest acid, and the synthesized 1:1 complex at room temperature.

    • Focus on the regions of the O-H stretch (approx. 2500-3300 cm⁻¹) and the C=O (carbonyl) stretch (approx. 1650-1750 cm⁻¹).[10]

  • Interpretation:

    • In pure carboxylic acids like 8OBA, the C=O stretch associated with the dimer typically appears around 1682 cm⁻¹.[9]

    • The formation of a new hydrogen-bonded hetero-complex will alter the electronic environment of the carbonyl group. This often results in a shift of the C=O stretching frequency. For example, the formation of a complex can lead to the appearance of a new band corresponding to the free carbonyl group as the original dimer is broken.[9]

    • The broad O-H stretching band and associated Fermi resonance bands (around 2560 and 2670 cm⁻¹) will also show changes in shape and position, indicating a change in the hydrogen-bonding environment.[9][11]

  • Objective: To determine the phase transition temperatures and associated enthalpy changes, which are unique fingerprints of a material.

  • Procedure:

    • Seal 3-5 mg of the sample in an aluminum DSC pan.

    • Place the pan in the DSC cell.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well into its isotropic liquid phase.

    • Hold for 2-3 minutes to erase any thermal history.

    • Cool the sample at the same rate back to room temperature.

    • Perform a second heating scan at the same rate. The data from the second heating scan is typically used for analysis to ensure a consistent thermal history.[1][6]

  • Interpretation:

    • Compare the thermogram of the complex to those of the pure components. A successful complex formation will result in a new and distinct thermal profile.

    • Endothermic peaks on heating correspond to phase transitions: crystal to mesophase (melting) and mesophase to isotropic liquid (clearing). The peak onset or peak maximum temperatures are recorded.

    • The temperature range between the melting point and the clearing point is the liquid crystalline range.

  • Objective: To visually identify the liquid crystalline phases and observe their characteristic textures.[12]

  • Procedure:

    • Place a small amount of the sample on a clean glass slide.

    • Heat the slide on a hot stage to melt the sample into its isotropic phase.

    • Place a coverslip over the molten sample and press gently to create a thin, uniform film.

    • Place the slide on the microscope's hot stage.

    • Slowly cool the sample from the isotropic phase while observing through the crossed polarizers.

  • Interpretation:

    • The isotropic liquid phase will appear dark (extinguished) under crossed polarizers.

    • Upon cooling, the transition to a liquid crystal mesophase will be marked by the sudden appearance of light and color (birefringence).[12]

    • Different liquid crystal phases have distinct optical textures. For example, a nematic phase often shows a "schlieren" texture with dark brushes, while smectic phases may exhibit "focal conic fan" or "mosaic" textures.[13]

Data Interpretation & Expected Results

The combination of these characterization techniques provides a robust validation of HBLC formation. For instance, a 1:1 mechanosynthesized cocrystal of 8OBA and 4-heptylbenzoic acid (7BA) demonstrates a thermal behavior distinct from its precursors.

CompoundMelting Point (Tfus)Clearing Point (Tc)Mesophase(s)
This compound (8OBA) ~102 °C~149 °CSmectic, Nematic
4-Heptylbenzoic Acid (7BA) ~102 °C~121 °CNematic
8OBA + 7BA (1:1 Complex) < 72 °C~130 °CNematic
Table 1: Representative phase transition temperatures for an 8OBA-based HBLC compared to its individual components. Data adapted from Miranda et al. (2016).

The data clearly shows that the complex has a significantly depressed melting point and a broad nematic phase, a property that is different from either of the starting materials. This new behavior, corroborated by FTIR evidence of altered H-bonding and POM visualization of a nematic schlieren texture, confirms the successful engineering of a new supramolecular material.

G cluster_prep Synthesis cluster_char Characterization & Validation start Start: Weigh Equimolar 8OBA & Guest Acid sol Method A: Solution Evaporation start->sol mech Method B: Mechanosynthesis start->mech hblc Homogenous HBLC Powder sol->hblc mech->hblc ftir FTIR Spectroscopy: Confirm H-Bonding hblc->ftir dsc DSC Analysis: Determine Phase Transitions hblc->dsc pom POM Imaging: Identify Mesophase Texture hblc->pom end Validated HBLC Material ftir->end dsc->end pom->end

Diagram 2: Comprehensive workflow for HBLC preparation and validation.
References
  • LCPOM: Precise Reconstruction of Polarized Optical Microscopy Images of Liquid Crystals.
  • Instantaneous mapping of liquid crystal orientation using a polychrom
  • The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy. Chemistry LibreTexts.
  • Polarization Microscope Pictures of Liquid Crystals.
  • Polarized microscopy based on liquid crystals and a polarization camera: new tools for studying oocytes. Optica Publishing Group.
  • An FT-IR spectroscopic study of the role of hydrogen bonding in the formation of liquid crystallinity for mixtures containing bipyridines and 4-pentoxybenzoic acid. Royal Society of Chemistry.
  • Hydrogen-Bonding Effects in Liquid Crystals for Application to LCDs. American Chemical Society.
  • Synthesis of liquid crystals based on hydrogen-bonding of 4-(Octyloxy)benzoic acid with 4-alkylbenzoic acids.
  • Synthesis of liquid crystals based on hydrogen-bonding of 4-(Octyloxy)benzoic acid with 4-alkylbenzoic acids. Taylor & Francis Online.
  • Thermodynamic and separation properties of 4-(octyloxy) benzoic acid liquid crystals by inverse gas chromatography (IGC). Taylor & Francis Online.
  • Study of Hydrogen Bonding in Liquid Crystalline Solvent by Fourier Transform Infrared Spectroscopy.
  • Synthesis and variable-temperature FTIR study of five chiral liquid crystals induced by intermolecular hydrogen bonding. Taylor & Francis Online.
  • An FT-IR spectroscopic study of the role of hydrogen bonding in the formation of liquid crystallinity for mixtures containing bipyridines and 4-pentoxybenzoic acid. RSC Publishing.
  • Synthesis and characterization of hydrogen bonded liquid crystal complexes by 4-octyloxy benzoic acid and some dicarboxylic acids.
  • Synthesis of liquid crystals based on hydrogen-bonding of 4-(Octyloxy)benzoic acid with 4-alkylbenzoic acids. Taylor & Francis Online.
  • Synthesis of liquid crystals based on hydrogen-bonding of 4-(Octyloxy)benzoic acid with 4-alkylbenzoic acids. CONICET.
  • Synthesis of liquid crystals based on hydrogen-bonding of 4-(Octyloxy)benzoic acid with 4-alkylbenzoic acids. Repositorio Institucional CONICET Digital.
  • Thermodynamic and separation properties of 4-(octyloxy) benzoic acid liquid crystals by inverse gas chromatography (IGC). Taylor & Francis Online.
  • Thermodynamic and separation properties of 4-(octyloxy) benzoic acid liquid crystals by inverse gas chromatography (IGC).
  • Alkylbenzoic and Alkyloxybenzoic Acid Blending for Expanding the Liquid Crystalline St

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Application Notes and Protocols for the Utilization of 4-n-Octyloxybenzoic Acid in Polymer-Dispersed Liquid Crystal (PDLC) Films

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Convergence of Materials Science and Electro-Optical Innovation

In the dynamic field of advanced materials, Polymer-Dispersed Liquid Crystal (PDLC) films represent a significant leap forward in switchable glazing, privacy screens, and flexible display technologies.[1][2] The elegance of PDLCs lies in their simplicity: micro-sized liquid crystal droplets embedded within a solid polymer matrix, capable of transitioning from a light-scattering, opaque state to a transparent state with the application of an electric field.[3] The performance of these films is intrinsically linked to the properties of their constituent materials, particularly the liquid crystal itself. This document provides a detailed guide for researchers and developers on the application of a specific mesogenic compound, 4-n-octyloxybenzoic acid (8OBA), in the fabrication and characterization of high-performance PDLC films. We will delve into the scientific rationale behind material selection, provide step-by-step protocols for film fabrication, and outline methods for evaluating their electro-optical characteristics.

The Scientific Underpinning: Why this compound?

The choice of liquid crystal is paramount in tailoring the final properties of a PDLC film. Benzoic acid derivatives are a well-established class of compounds for creating liquid crystalline materials, largely due to their ability to form ordered structures through intermolecular hydrogen bonding.[4] this compound (8OBA) is a particularly interesting candidate for PDLC applications due to its distinct thermotropic liquid crystalline behavior and molecular structure.

1.1. Molecular Structure and Mesophase Behavior:

8OBA is characterized by a rigid aromatic core, a flexible alkoxy chain, and a terminal carboxylic acid group. This molecular architecture gives rise to a rich polymorphism, exhibiting both nematic and smectic C phases over a broad temperature range.[5][6] The presence of the carboxyl group facilitates the formation of hydrogen-bonded dimers, which are the fundamental building blocks of its liquid crystalline phases.[5] This strong intermolecular interaction contributes to the material's stability and predictable phase behavior.

1.2. Key Physical Properties of this compound (8OBA):

A thorough understanding of the physical properties of 8OBA is crucial for designing and optimizing PDLC formulations and fabrication processes.

PropertyValueSource
Chemical Formula CH₃(CH₂)₇OC₆H₄CO₂H[7][8]
Molecular Weight 250.33 g/mol [7][8][9]
CAS Number 2493-84-7[7][8]
Crystalline to Smectic Phase Transition 101 °C[8]
Smectic to Nematic Phase Transition 108 °C[8]
Nematic to Isotropic Phase Transition 147 °C[8]

The wide nematic range of 8OBA is particularly advantageous for PDLC applications, as it allows for a broad operational temperature window for the final device.

PDLC Film Fabrication: A Step-by-Step Protocol using Polymerization-Induced Phase Separation (PIPS)

The most common and versatile method for preparing PDLC films is Polymerization-Induced Phase Separation (PIPS).[1][3][10] This technique involves creating a homogeneous mixture of a prepolymer, a photoinitiator, and the liquid crystal (in this case, 8OBA). Upon exposure to ultraviolet (UV) radiation, the prepolymer begins to polymerize and cross-link. As the polymer network grows, the solubility of the liquid crystal decreases, leading to its phase separation into micro-droplets. The size and morphology of these droplets are critical factors influencing the electro-optical properties of the film and can be controlled by adjusting the curing conditions.[3][11]

2.1. Materials and Reagents:

  • Liquid Crystal: this compound (8OBA) (Purity: 98% or higher)

  • Prepolymer: Norland Optical Adhesive 65 (NOA65) or a custom formulation of acrylic monomers (e.g., a mix of lauryl acrylate and tri-methylolpropane triacrylate)

  • Photoinitiator: Irgacure 651 or a suitable alternative compatible with the chosen prepolymer and UV source

  • Conductive Substrates: Indium Tin Oxide (ITO) coated glass slides or flexible PET films

  • Spacers: Glass beads or polymer films of a defined thickness (e.g., 10-20 µm) to control the film thickness

  • Solvents: Acetone, Isopropyl Alcohol (for cleaning)

  • UV Curing System: A UV lamp with a controlled intensity output (e.g., 365 nm wavelength)

2.2. Experimental Workflow Diagram:

PDLC_Fabrication_Workflow cluster_prep Syrup Preparation cluster_cell Cell Assembly cluster_cure UV Curing prep1 Weigh 8OBA, Prepolymer, and Photoinitiator prep2 Mix thoroughly in a vial (e.g., vortexing) prep1->prep2 prep3 Heat gently (e.g., 60°C) to ensure a homogeneous mixture prep2->prep3 prep4 Degas the mixture (e.g., sonication or vacuum) prep3->prep4 cell3 Dispense the prepared syrup onto the substrate prep4->cell3 cell1 Clean ITO substrates (solvents, sonication) cell2 Place spacers on one ITO substrate cell1->cell2 cell2->cell3 cell4 Place the second ITO substrate on top cell3->cell4 cell5 Apply gentle pressure to ensure uniform thickness cell4->cell5 cure1 Place the assembled cell under the UV lamp cell5->cure1 cure2 Expose to UV radiation (controlled intensity and time) cure1->cure2 final_film Final PDLC Film cure2->final_film PDLC Film is Formed

Caption: Workflow for PDLC film fabrication using the PIPS method.

2.3. Detailed Protocol:

  • Syrup Preparation (The Causality of Homogeneity):

    • In a clean glass vial, accurately weigh the components. A typical starting formulation could be: 60-70% prepolymer, 30-40% 8OBA, and 1-2% photoinitiator (by weight). The ratio of liquid crystal to polymer is a critical parameter that dictates the size and density of the liquid crystal droplets, thereby influencing the scattering efficiency and driving voltage.[3]

    • Thoroughly mix the components using a vortex mixer until a visually homogeneous solution is obtained.

    • Gently heat the mixture (e.g., in a 60°C water bath) to reduce viscosity and ensure complete dissolution of the 8OBA. This step is crucial to prevent premature phase separation and ensure a uniform distribution of the liquid crystal within the prepolymer matrix.

    • Degas the syrup by placing it in an ultrasonic bath or a vacuum chamber for a few minutes to remove any dissolved air bubbles. Air bubbles can act as scattering centers and create defects in the final film.

  • Cell Assembly (The Importance of a Controlled Geometry):

    • Thoroughly clean the ITO-coated substrates by sonicating them sequentially in acetone, isopropyl alcohol, and deionized water, followed by drying with a stream of nitrogen. Pristine substrate surfaces are essential for good adhesion and to avoid electrical shorts.

    • Place spacers of the desired thickness onto the conductive side of one of the ITO substrates. The film thickness directly impacts the electro-optical properties, such as the driving voltage and response time.[12]

    • Carefully dispense a small amount of the prepared syrup onto the center of the substrate with the spacers.

    • Gently place the second ITO substrate (conductive side facing down) on top of the syrup, creating a sandwich-like structure.

    • Apply gentle and uniform pressure to spread the syrup and ensure a consistent film thickness, defined by the spacers. Clamp the cell at the edges to maintain its structure during curing.

  • UV Curing (The Kinetics of Phase Separation):

    • Place the assembled cell under a UV lamp. The UV intensity and exposure time are critical process parameters. Typical values might range from 10-100 mW/cm² for 1-5 minutes.

    • The rate of polymerization, controlled by the UV intensity, directly influences the phase separation process. A faster curing rate generally leads to smaller liquid crystal droplets, while a slower rate allows for the formation of larger droplets.[3] It is recommended to perform a design of experiments (DOE) to optimize these parameters for a specific formulation and desired electro-optical performance.

Characterization of 8OBA-based PDLC Films

Once the PDLC film is fabricated, its electro-optical properties must be characterized to evaluate its performance.

3.1. Electro-Optical Measurement Setup:

A standard setup for electro-optical characterization includes a He-Ne laser (or a white light source with a photodetector), a function generator to apply a variable AC voltage to the PDLC film, and a power meter or photodiode to measure the transmitted light intensity.[13]

3.2. Key Performance Metrics and Expected Results:

The following table summarizes the key electro-optical parameters to be measured and provides a hypothetical example of expected results for an optimized 8OBA-based PDLC film.

ParameterDescriptionHypothetical Experimental Data
Off-State Transmittance (T_off) The percentage of light transmitted through the film with no applied voltage.< 5%
On-State Transmittance (T_on) The maximum percentage of light transmitted through the film at a saturation voltage.> 80%
Contrast Ratio (CR) The ratio of on-state transmittance to off-state transmittance (T_on / T_off).> 16
Threshold Voltage (V_th) The voltage at which the transmittance reaches 10% of the maximum transmittance.15-25 V
Saturation Voltage (V_sat) The voltage at which the transmittance reaches 90% of the maximum transmittance.30-50 V

3.3. The Switching Mechanism: A Visual Representation

The fundamental principle of PDLC operation is the voltage-controlled alignment of liquid crystal molecules within the polymer matrix.

Caption: The electro-optical switching mechanism of a PDLC film.

In the OFF state, the director of the liquid crystal molecules within each droplet is randomly oriented. Due to the mismatch between the effective refractive index of the liquid crystal droplets and the refractive index of the polymer matrix, incident light is scattered, resulting in an opaque appearance.[3] When an electric field is applied, the liquid crystal molecules align themselves with the field. In this aligned state, the ordinary refractive index of the liquid crystal matches that of the polymer, allowing light to pass through with minimal scattering, rendering the film transparent.

Troubleshooting and Advanced Considerations

  • High Driving Voltage: This can be caused by excessively small liquid crystal droplets, which increase the surface area to volume ratio and thus the anchoring energy that the electric field must overcome.[13] This can be addressed by slowing down the curing rate (reducing UV intensity).

  • Low Contrast Ratio: A high off-state transmittance can be due to large droplets that do not scatter light effectively or an imperfect refractive index match in the on-state. Optimizing the liquid crystal concentration and the choice of polymer can mitigate this.

  • Hysteresis: The presence of hysteresis in the voltage-transmittance curve can be attributed to charge trapping at the polymer-liquid crystal interface. The chemical nature of the polymer and liquid crystal plays a significant role here.

Conclusion

This compound serves as an excellent model liquid crystal for the fabrication of PDLC films due to its well-defined thermal and mesomorphic properties. The Polymerization-Induced Phase Separation (PIPS) method offers a robust and tunable approach to creating these films. By carefully controlling the formulation and curing parameters, researchers can engineer PDLC films with desired electro-optical characteristics for a wide array of applications. This guide provides a solid foundation for both academic exploration and the development of novel electro-optical devices.

References

  • Li, Y., et al. (2024). Preparation and Application of Polymer-Dispersed Liquid Crystal Film with Step-Driven Display Capability. MDPI.
  • Materiability. (n.d.). Polymer Dispersed Liquid Crystals.
  • Kim, H., et al. (2020). Polymer-dispersed liquid-crystal-based switchable glazing fabricated via vacuum glass coupling. RSC Publishing.
  • Koval'chuk, O. V., et al. (2025). Molecular and Crystal Structure of 4-Alkoxybenzoic Acids: Design of the Mesogenic Phase.
  • Sigma-Aldrich. (n.d.). 4-(Octyloxy)benzoic acid 98. Sigma-Aldrich.
  • Tan, K. L., et al. (2023).
  • Bala, S., et al. (2025). Synthesis of liquid crystals based on hydrogen-bonding of 4-(Octyloxy)benzoic acid with 4-alkylbenzoic acids.
  • Al-Hamdani, A. A. S., et al. (n.d.). First mesomorphic and DFT characterizations for 3- (or 4-)
  • ResearchGate. (2026). Evolution of Industrial Polymer Dispersed Liquid Crystal ( PDLC ) Technology in Europe: A Review of Research, Development, Manufacturing, and Potential Emerging Technologies.
  • Google Patents. (n.d.). US8187493B2 - PDLC films.
  • Amerigo Scientific. (n.d.). 4-(Octyloxy)benzoic acid (98%).
  • Madhavi, A. B., et al. (n.d.). COMPARATIVE ANALYSIS OF PHASE TRANSITION TEMPERATURES AND RHEOLOGICAL CHARACTERISTICS OF p -n-ALKYLAND p -n-ALKYLOXY-BENZOIC ACIDS. CyberLeninka.
  • How To Make PDLC Film And The Films Characteristics You Should Know. (n.d.). PDLC smart film.
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Application Notes and Protocols for the Characterization of 4-n-Octyloxybenzoic Acid (8OBA) Liquid Crystals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-n-Octyloxybenzoic Acid (8OBA) in Liquid Crystal Research

This compound (8OBA) is a calamitic (rod-shaped) thermotropic liquid crystal renowned for its rich polymorphism and well-defined phase transitions. Its molecular structure, consisting of a rigid benzoic acid core, a flexible octyloxy tail, and a terminal carboxylic acid group, facilitates the formation of distinct liquid crystalline phases upon temperature variation.[1][2] The carboxylic acid moiety is particularly significant as it promotes the formation of hydrogen-bonded dimers, which are the fundamental units of the mesophases observed in 8OBA. This hydrogen bonding plays a crucial role in the thermal stability and the manifestation of its liquid crystalline properties.[3]

These characteristics make 8OBA an excellent model system for studying the fundamental principles of liquid crystal phase transitions and a valuable component in the formulation of liquid crystal mixtures for various applications, including displays and sensors.[1][3] This guide provides a comprehensive overview of the essential techniques for the synthesis and detailed characterization of 8OBA, aimed at researchers, scientists, and professionals in drug development and material science.

Physicochemical and Thermal Properties of 8OBA

A thorough understanding of the fundamental physicochemical and thermal properties of 8OBA is the cornerstone of its characterization. These properties are summarized in the table below.

PropertyValueSource
Chemical Formula CH₃(CH₂)₇OC₆H₄CO₂H
Molecular Weight 250.33 g/mol
Appearance White to light yellow crystalline powder[4]
CAS Number 2493-84-7
Crystal to Smectic C Transition ~101 °C
Smectic C to Nematic Transition ~108 °C
Nematic to Isotropic Transition ~147 °C

Synthesis of this compound: A General Protocol

The synthesis of 8OBA is typically achieved through a Williamson ether synthesis followed by hydrolysis. This two-step process is reliable and yields a high-purity product suitable for liquid crystal studies.[4][5]

Experimental Workflow for 8OBA Synthesis

cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Saponification (Hydrolysis) cluster_2 Step 3: Purification A Ethyl p-hydroxybenzoate + 1-bromooctane B Reflux in Ethanol with K2CO3 A->B C Intermediate: Ethyl 4-octyloxybenzoate B->C D Ethyl 4-octyloxybenzoate E Reflux with aq. KOH D->E F Acidification with HCl E->F G Crude 8OBA F->G H Crude 8OBA I Recrystallization from Ethanol H->I J Pure 8OBA Crystals I->J A Sample Preparation: ~2-5 mg of 8OBA in an aluminum pan B Instrument Setup: Set temperature program (e.g., 25°C to 160°C at 10°C/min) A->B C Heating Cycle: Record endothermic peaks (Cr -> SmC -> N -> I) B->C D Cooling Cycle: Record exothermic peaks (I -> N -> SmC -> Cr) C->D E Data Analysis: Determine peak temperatures (T) and integrate peak areas (ΔH) D->E

Caption: Workflow for DSC analysis of a liquid crystal sample.

Protocol: DSC Analysis of 8OBA
  • Sample Preparation: Accurately weigh 2-5 mg of purified 8OBA into an aluminum DSC pan. Seal the pan hermetically.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.

  • Thermal Program:

    • Equilibrate the sample at a temperature below its melting point (e.g., 30°C).

    • Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above its clearing point (e.g., 160°C).

    • Hold the sample at this temperature for a few minutes to ensure complete melting.

    • Cool the sample at the same rate back to the starting temperature.

  • Data Analysis: The resulting thermogram will show endothermic peaks on heating and exothermic peaks on cooling, corresponding to the phase transitions. The peak onset temperature is typically taken as the transition temperature, and the area under the peak corresponds to the enthalpy of transition (ΔH).

Mesophase Identification: Polarized Optical Microscopy (POM)

POM is a crucial technique for the visual identification of liquid crystal phases based on their unique optical textures. [6][7]

Protocol: POM Analysis of 8OBA
  • Sample Preparation: Place a small amount of 8OBA on a clean glass microscope slide and cover it with a coverslip.

  • Heating Stage: Place the slide on a hot stage connected to a temperature controller.

  • Observation:

    • Heat the sample into the isotropic liquid phase. The field of view will appear dark under crossed polarizers.

    • Slowly cool the sample. As it transitions into the nematic phase, a characteristic schlieren texture with point defects (disclinations) will appear. [8] * Upon further cooling into the smectic C phase, a focal conic fan or broken focal conic texture will develop. [2][9]4. Texture Documentation: Capture images of the distinct textures at different temperatures to create a visual record of the phase transitions.

Structural Elucidation of Mesophases: X-Ray Diffraction (XRD)

XRD provides information about the molecular arrangement and ordering within the different liquid crystal phases. [10]

Protocol: Temperature-Dependent XRD of 8OBA
  • Sample Preparation: A small amount of 8OBA is loaded into a thin-walled glass capillary tube and sealed.

  • Instrument Setup: The capillary is mounted in a temperature-controlled sample holder within the XRD instrument.

  • Data Acquisition:

    • Smectic C Phase: In the smectic C phase, a sharp, low-angle diffraction peak will be observed, corresponding to the smectic layer spacing (d). A diffuse wide-angle peak indicates the liquid-like arrangement of molecules within the layers.

    • Nematic Phase: In the nematic phase, the low-angle peak disappears, and only the diffuse wide-angle scattering is observed, which is characteristic of the orientational order without positional order.

  • Data Analysis: The position of the low-angle peak (2θ) in the smectic phase can be used to calculate the layer spacing using Bragg's Law (nλ = 2d sinθ).

Conclusion

The comprehensive characterization of this compound requires a multi-technique approach. The protocols outlined in this guide, from synthesis and structural verification by spectroscopy to the detailed investigation of its thermal and mesomorphic properties by DSC, POM, and XRD, provide a robust framework for researchers. The causality behind each experimental choice is rooted in the need to build a complete picture of the material's behavior, ensuring a self-validating system of analysis. By following these detailed methodologies, scientists can confidently characterize 8OBA and similar liquid crystalline materials, paving the way for their application in advanced technologies.

References

  • Synthesis of liquid crystals based on hydrogen-bonding of 4-(Octyloxy)benzoic acid with 4-alkylbenzoic acids | Request PDF - ResearchGate. [Link]

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Application Note: Characterizing the Mesophases of 4-n-Octyloxybenzoic Acid (8OBA) with Polarizing Optical Microscopy

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the characterization of the thermotropic liquid crystalline phases of 4-n-octyloxybenzoic acid (8OBA) using polarizing optical microscopy (POM). It covers the fundamental principles of 8OBA's mesophase behavior, a detailed protocol for sample preparation and analysis, and a thorough guide to the interpretation of the characteristic optical textures observed during phase transitions.

Introduction: The Significance of this compound (8OBA)

This compound, often abbreviated as 8OBA, is a calamitic (rod-shaped) thermotropic liquid crystal renowned for its well-defined and easily accessible mesophases. [1]Its molecular structure, consisting of a rigid benzoic acid core and a flexible octyloxy aliphatic chain, drives the formation of ordered, fluid phases upon heating. [2][3]8OBA serves as a model compound in the study of liquid crystal physics and is an important intermediate in the synthesis of more complex liquid crystal materials for applications such as displays and sensors. [1][4] The characterization of its mesophases—specifically the nematic (N) and smectic C (SmC) phases—is crucial for understanding its physical properties and for quality control in its applications. Polarizing optical microscopy (POM) is an indispensable technique for this purpose, allowing for the direct visualization of the unique optical textures that act as fingerprints for each liquid crystalline phase. [5][6]

Fundamentals of 8OBA Mesophases and Polarizing Optical Microscopy

The Mesophases of 8OBA

8OBA exhibits a predictable sequence of phase transitions upon heating from its crystalline solid state. The primary mesophases of interest are the smectic C and nematic phases, before the material becomes an isotropic liquid.

  • Crystalline Solid (Cr): At room temperature, 8OBA is a crystalline solid with molecules arranged in a regular, three-dimensional lattice. [4]* Smectic C (SmC) Phase: Upon heating to approximately 101°C, the crystal lattice breaks down into a layered structure. In the SmC phase, the rod-like molecules are arranged in layers, with the long axes of the molecules tilted at a specific angle with respect to the layer normal.

  • Nematic (N) Phase: At around 108°C, the layered structure of the SmC phase is lost, but the molecules maintain a general orientational order, pointing, on average, in the same direction (defined by the director). This phase is significantly more fluid than the smectic phase.

  • Isotropic (I) Liquid: Finally, at approximately 147°C, the remaining orientational order is lost, and the material becomes a clear, isotropic liquid.

    Phase Transition Transition Temperature (°C)
    Crystalline to Smectic C ~101
    Smectic C to Nematic ~108
    Nematic to Isotropic ~147

    Table 1: Phase transition temperatures of this compound.

Principles of Polarizing Optical Microscopy (POM)

POM is a technique that utilizes polarized light to analyze materials with anisotropic optical properties, such as liquid crystals. [7][8]A standard POM setup includes two polarizers: a polarizer placed before the sample and an analyzer placed after the sample, oriented perpendicular (or "crossed") to each other.

  • Isotropic materials , like the liquid phase of 8OBA, do not alter the polarization of light and thus appear dark under crossed polarizers. [5]* Anisotropic materials , like the nematic and smectic phases of 8OBA, are birefringent. [7]This means they split a beam of light into two rays that travel at different velocities, altering the polarization of the transmitted light. This allows light to pass through the analyzer, making the liquid crystal phases appear bright and often colorful against a dark background. [5][6]The specific patterns and textures observed are highly dependent on the molecular arrangement within the mesophase.

Experimental Protocol for POM Analysis of 8OBA

This protocol outlines the steps for preparing a sample of 8OBA and observing its mesophases using a polarizing optical microscope equipped with a hot stage.

Materials and Equipment
  • Materials: this compound (≥98% purity) [9][10]* Equipment:

    • Polarizing optical microscope with transmitted light capabilities [8] * Hot stage with a programmable temperature controller (e.g., Linkam or Mettler Toledo)

    • Clean microscope slides and cover slips

    • Spatula

    • Hot plate (for initial melting)

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis POM Analysis p1 Place small amount of 8OBA on a clean slide p2 Cover with a cover slip p1->p2 p3 Briefly melt on a hot plate to create a thin film p2->p3 p4 Allow to cool and crystallize p3->p4 a1 Mount slide on the hot stage p4->a1 Transfer to Microscope a2 Heat sample above isotropic temperature (~150°C) a1->a2 a3 Cool slowly (1-2°C/min) while observing a2->a3 a4 Record images and temperatures at each phase transition a3->a4

Caption: Experimental workflow for POM analysis of 8OBA.

Step-by-Step Protocol
  • Sample Preparation:

    • Place a small amount (a few milligrams) of 8OBA powder onto a clean, pre-heated microscope slide.

    • Gently place a cover slip over the powder.

    • Briefly place the slide on a hot plate set to ~150-160°C, just above the clearing point of 8OBA. The material will melt and spread into a thin film between the slide and cover slip due to capillary action.

    • Remove the slide from the hot plate and allow it to cool to room temperature. The 8OBA will recrystallize, forming a polycrystalline film. This step is crucial for creating a uniformly thin sample for optimal viewing.

  • Microscope and Hot Stage Setup:

    • Mount the prepared slide onto the hot stage of the polarizing microscope.

    • Set the microscope to transmission mode with crossed polarizers. You should observe a dark field of view if the stage is empty.

    • Program the hot stage controller for the desired thermal cycle. A recommended cycle is to heat to 155°C, hold for 2 minutes to ensure a fully isotropic state, and then cool at a controlled rate of 1-2°C per minute. A slow cooling rate is essential for the development of well-defined textures.

  • Observation of Mesophases (on Cooling):

    • Isotropic to Nematic Transition (~147°C): As the sample cools, you will observe the nucleation of small, bright, birefringent droplets from the dark isotropic liquid. These droplets will coalesce to form the characteristic texture of the nematic phase.

    • Nematic Phase: The typical texture observed for the nematic phase of 8OBA is the schlieren texture . [7]This texture is characterized by dark brushes or "threads" that correspond to singularities (disclinations) in the director field. You will typically see points where two or four dark brushes meet.

    • Nematic to Smectic C Transition (~108°C): This transition can be subtle. Often, the schlieren texture of the nematic phase will transform into a different texture. You may observe the appearance of focal-conic fans or a general coarsening of the existing texture. [11][12] 4. Smectic C Phase: The classic texture for the Smectic C phase is the broken focal-conic fan texture or a variation of the schlieren texture. [11][13]The "broken" appearance of the fans is a key indicator of the tilted molecular arrangement in the SmC phase.

    • Smectic C to Crystalline Transition (~101°C): Upon further cooling, the material will crystallize. This is typically observed as the rapid growth of crystal fronts across the field of view, obscuring the liquid crystal textures.

Interpretation of Results: Identifying Mesophase Textures

The identification of liquid crystal phases by POM is primarily based on the recognition of their unique optical textures.

  • Schlieren Texture (Nematic Phase): This texture arises from variations in the orientation of the liquid crystal director. The dark brushes represent regions where the director is aligned with either the polarizer or the analyzer. [7]* Focal-Conic Fan Texture (Smectic Phases): This texture is characteristic of layered (smectic) phases. It arises from the arrangement of the smectic layers into specific defects called focal-conic domains. In the SmC phase, these fans often appear "broken" or show visible striations due to the molecular tilt. [11]

Phase Transition Visualization

G iso Isotropic Liquid (Dark Field) ~147°C nem Nematic (Schlieren Texture) iso->nem Cooling nem->iso Heating smc Smectic C (Broken Focal-Conic Fans) nem->smc Cooling ~108°C smc->nem Heating cry Crystalline Solid (Polycrystalline) smc->cry Cooling ~101°C cry->smc Heating

Caption: Phase transition sequence of 8OBA upon cooling and heating.

Troubleshooting and Best Practices

  • Poor Contrast/No Image: Ensure the polarizers are properly crossed. Check that the sample is sufficiently thin. A thick sample can scatter too much light.

  • Undefined Textures: The cooling or heating rate may be too fast. Use a slower rate (1-2°C/min) to allow textures to fully develop.

  • Sample Degradation: If the isotropic liquid appears yellow or brown, the sample may be degrading. Ensure the hot stage temperature does not significantly exceed the clearing point for extended periods.

  • Cleanliness is Critical: Dust or impurities on the slides can act as nucleation sites and disrupt the formation of characteristic textures. Always use clean, high-quality slides and cover slips.

Conclusion

Polarizing optical microscopy is a powerful and accessible technique for the characterization of the mesophases of this compound. By following a systematic protocol of sample preparation and controlled thermal analysis, researchers can reliably identify the nematic and smectic C phases through their distinctive optical textures. This method provides invaluable insight into the material's fundamental properties, making it an essential tool in both academic research and industrial quality control for liquid crystal materials.

References

  • DeVries, G. (2005). DSC and Polarized light microscopy study of liquid crystals. 3.014 Materials Laboratory, MIT. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(Octyloxy)benzoic acid. PubChem. Retrieved from [Link]

  • Bel-Ambroise, S., et al. (2018). An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces. Journal of Visualized Experiments, (137), 57791. Retrieved from [Link]

  • Solubility of Things. (n.d.). 4-Octoxybenzoic acid. Retrieved from [Link]

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  • National Institute of Standards and Technology. (n.d.). 4-Octyloxybenzoic acid. NIST WebBook. Retrieved from [Link]

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  • ResearchGate. (n.d.). Polarized optical microscopy textures of the uniformly aligned nematic phase. Retrieved from [Link]

  • Rahman, M. M., & Sabrin, F. (2020). Preparation, Characterization and Applications of Liquid Crystals: A Review. IOSR Journal of Applied Chemistry, 13(12), 43-54. Retrieved from [Link]

  • Chauhan, M. B., et al. (2010). Synthesis, characterization and mesomorphic properties of azoester mesogens. Der Pharma Chemica, 2(4), 30-37. Retrieved from [Link]

  • ResearchGate. (n.d.). Optical polarizing microscope textures of final liquid crystalline compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Polarised optical micrograph of the smectic C texture. Retrieved from [Link]

  • ResearchGate. (n.d.). Polarizing optical microscopy textures for a homeotropically aligned sample. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). 4-(Octyloxy)benzoic acid (98%). Retrieved from [Link]

  • ResearchGate. (n.d.). Polarising optical microscope images of nematic optical textures. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 4-Octyloxybenzoic acid. NIST WebBook (IR Spectrum). Retrieved from [Link]

  • Earle, S. (n.d.). The Petrographic (Polarizing) Microscope. Retrieved from [Link]

  • Hyde, S. T. (2001). Identification of Lyotropic Liquid Crystalline Mesophases. In K. Holmberg (Ed.), Handbook of Applied Surface and Colloid Chemistry. John Wiley and Sons. Retrieved from [Link]

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Application Note: Elucidating the Mesophase Behavior of 4-n-Octyloxybenzoic Acid via Differential Scanning Calorimetry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the characterization of the thermotropic liquid crystal, 4-n-octyloxybenzoic acid (8OBA), using Differential Scanning Calorimetry (DSC). As a material exhibiting multiple liquid crystalline phases (mesophases), 8OBA serves as an excellent model system for demonstrating the power and utility of DSC in materials science and drug development. This document will delve into the theoretical underpinnings of 8OBA's phase transitions, provide a detailed experimental protocol for its analysis, and offer insights into the interpretation of the resulting thermal data. The methodologies presented herein are designed to be a self-validating system, ensuring researchers can confidently and accurately characterize the complex thermal behavior of this and similar liquid crystalline materials.

Introduction: The Significance of this compound and its Thermal Analysis

This compound (8OBA) is a member of the 4-n-alkyloxybenzoic acid homologous series, which are classic examples of thermotropic liquid crystals. These materials exhibit intermediate states of matter, known as mesophases, between the solid crystalline and isotropic liquid phases.[1][2] The molecular structure of 8OBA, with its rigid benzoic acid core and flexible octyloxy tail, gives rise to a rich polymorphism, including nematic and smectic liquid crystal phases.[3][4] The precise temperatures at which these phase transitions occur are critical parameters that dictate the material's properties and potential applications, ranging from display technologies to advanced drug delivery systems.

Differential Scanning Calorimetry (DSC) is an indispensable analytical technique for studying these transitions.[5] It measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the precise determination of transition temperatures and the enthalpy changes (ΔH) associated with them.[6] This application note will guide the user through the process of obtaining high-quality, reproducible DSC data for 8OBA, providing a foundational understanding for the analysis of liquid crystalline materials.

Theoretical Framework: Understanding the Phase Transitions of 8OBA

The thermal behavior of 8OBA is characterized by a series of distinct phase transitions as it is heated from a crystalline solid to an isotropic liquid. These transitions are driven by changes in the degree of molecular order.

  • Crystalline to Smectic C (K → SmC): Upon initial heating, the solid crystalline lattice of 8OBA breaks down into a more ordered liquid crystal phase, the smectic C phase. In this phase, the molecules are arranged in layers, and within each layer, the long axes of the molecules are tilted with respect to the layer normal.

  • Smectic C to Nematic (SmC → N): With further heating, the layered structure of the smectic C phase is lost, transitioning to the nematic phase.[4] The nematic phase is characterized by long-range orientational order of the molecules, but no long-range positional order.[1]

  • Nematic to Isotropic (N → I): Finally, at the clearing point, the remaining orientational order is lost, and the material becomes an isotropic liquid, appearing transparent.[4]

Each of these transitions is associated with a specific enthalpy change, which can be quantified by DSC. The magnitude of the enthalpy change provides insight into the degree of structural change occurring during the transition.

Experimental Protocol: A Step-by-Step Guide to DSC Analysis of 8OBA

This protocol is designed to ensure the acquisition of accurate and reproducible DSC data for 8OBA.

Materials and Instrumentation
  • Sample: this compound (CAS 2493-84-7), 98% purity or higher.

  • DSC Instrument: A calibrated Differential Scanning Calorimeter with a refrigerated cooling system.

  • Sample Pans: Aluminum DSC pans and lids.[7]

  • Analytical Balance: Capable of measuring to ±0.01 mg.

  • Crimper: For sealing the DSC pans.

  • Purge Gas: High-purity nitrogen.

Experimental Workflow Diagram

DSC_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_run Data Acquisition cluster_analysis Data Analysis s1 Weigh 2-5 mg of 8OBA s2 Transfer to Aluminum Pan s1->s2 s3 Hermetically Seal Pan s2->s3 i3 Place Sample & Reference in Cell s3->i3 i1 Calibrate Instrument i2 Set Thermal Program i1->i2 i2->i3 r1 Equilibrate at Start Temp i3->r1 r2 Heating Scan r1->r2 r3 Cooling Scan r2->r3 r4 Second Heating Scan r3->r4 a1 Identify Transition Peaks r4->a1 a2 Determine Onset Temperatures a1->a2 a3 Calculate Enthalpy (ΔH) a2->a3

Caption: Experimental workflow for DSC analysis of 8OBA.

Detailed Protocol
  • Sample Preparation:

    • Accurately weigh 2-5 mg of 8OBA directly into a tared aluminum DSC pan.[8] A smaller sample size helps to minimize thermal gradients within the sample.

    • Place a lid on the pan and hermetically seal it using a crimper. This prevents any potential sublimation of the sample during heating.

    • Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

  • Instrument Setup and Calibration:

    • Ensure the DSC instrument is calibrated for temperature and enthalpy using appropriate standards (e.g., indium).

    • Place the sealed sample pan and the reference pan into the DSC cell.

    • Set the purge gas to a flow rate of 20-50 mL/min of nitrogen to provide an inert atmosphere and prevent oxidative degradation.

  • Thermal Program:

    • Equilibration: Equilibrate the sample at 25 °C for 5 minutes.

    • First Heating Scan: Heat the sample from 25 °C to 160 °C at a rate of 10 °C/min.[8] This initial scan is important for observing the melting of the initial crystalline form and subsequent liquid crystal transitions.

    • Cooling Scan: Cool the sample from 160 °C to 25 °C at a rate of 10 °C/min. This scan reveals the temperatures of the transitions upon cooling, which may differ from the heating scan due to supercooling effects.[1]

    • Second Heating Scan: Heat the sample from 25 °C to 160 °C at a rate of 10 °C/min. Comparing the second heating scan to the first can provide information about the thermal history and any irreversible changes that may have occurred.[9]

Data Analysis and Interpretation

The output from a DSC experiment is a thermogram, which plots heat flow versus temperature. Phase transitions in 8OBA will appear as peaks on this plot.

Identifying and Characterizing Transitions
  • Endothermic vs. Exothermic Peaks: On heating, phase transitions that require energy input (e.g., melting, smectic to nematic) will appear as endothermic peaks. On cooling, transitions that release energy (e.g., crystallization, nematic to smectic) will be exothermic peaks.[10]

  • Onset Temperature: The onset temperature of a peak is generally taken as the transition temperature. This is determined by the intersection of the baseline with the tangent of the leading edge of the peak.

  • Peak Area and Enthalpy (ΔH): The area under a transition peak is directly proportional to the enthalpy change of that transition. The instrument software can be used to integrate the peak area and calculate the enthalpy in Joules per gram (J/g).

Expected Thermal Data for 8OBA

The following table summarizes the expected transition temperatures for this compound based on literature values. Note that actual values may vary slightly depending on sample purity and experimental conditions.

TransitionOnset Temperature (°C)
Crystalline to Smectic C (Heating)~101 °C
Smectic C to Nematic (Heating)~108 °C
Nematic to Isotropic (Heating)~147 °C

Data sourced from Sigma-Aldrich product information.[4]

Trustworthiness and Self-Validation

To ensure the reliability of the obtained data, the following self-validating steps are crucial:

  • Reproducibility: Repeat the DSC measurement with a fresh sample to ensure the transition temperatures and enthalpies are reproducible.

  • Effect of Heating/Cooling Rate: Running the experiment at different heating and cooling rates (e.g., 5 °C/min and 20 °C/min) can provide further insight into the kinetics of the transitions.[10]

  • Comparison with Literature: The obtained transition temperatures should be in good agreement with established literature values for 8OBA.[4][11][12]

Conclusion

Differential Scanning Calorimetry is a powerful and essential tool for the detailed characterization of the complex thermal behavior of liquid crystalline materials like this compound. By following the detailed protocol and data analysis guidelines presented in this application note, researchers can obtain high-quality, reliable data on the phase transitions of 8OBA. This information is fundamental for understanding the structure-property relationships of this material and for its potential application in various fields of science and technology.

References

  • Mettler-Toledo. (n.d.). Interpreting DSC curves Part 1: Dynamic measurements. Retrieved from [Link]

  • Barbero, G., & Durand, G. (1992). Surface induced transitions in the nematic phase of 4-n octyloxybenzoic acid. Journal de Physique II, 2(7), 1159-1193. Retrieved from [Link]

  • Qualitest. (2025, May 7). DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis. Retrieved from [Link]

  • Isik, B., Cakar, F., Cankurtaran, H., & Cankurtaran, O. (2022). Thermodynamic and separation properties of 4-(octyloxy) benzoic acid liquid crystals by inverse gas chromatography (IGC). Instrumentation Science & Technology, 50(1), 1-15. Retrieved from [Link]

  • Ribeiro da Silva, M. A. V., Monte, M. J. S., & Santos, L. M. N. B. F. (2010). Thermodynamic Study of 4-n-Alkyloxybenzoic Acids. Journal of Chemical & Engineering Data, 55(9), 3969-3975. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermodynamic and separation properties of 4-(octyloxy) benzoic acid liquid crystals by inverse gas chromatography (IGC) | Request PDF. Retrieved from [Link]

  • Wikipedia. (2023, December 29). Differential scanning calorimetry. Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (n.d.). Tips for Sample Preparation for DSC Measurements. Retrieved from [Link]

  • Isik, B., Cakar, F., Cankurtaran, H., & Cankurtaran, O. (2022). Thermodynamic and separation properties of 4-(octyloxy) benzoic acid liquid crystals by inverse gas chromatography (IGC). Instrumentation Science & Technology, 50(1), 1-15. Retrieved from [Link]

  • Tripp, K. (2012, October 29). Sample preparation and use of DSC. Retrieved from [Link]

  • University of Hamburg. (n.d.). LIQUID CRYSTAL PHASES. Retrieved from [Link]

  • ResearchGate. (n.d.). DSC thermogram of liquid crystal (6). Retrieved from [Link]

  • UCSB MRL. (n.d.). Interpreting DSC Data. Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (n.d.). Liquid Crystal Transitions. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermodynamic Study of 4-n-Alkyloxybenzoic Acids | Request PDF. Retrieved from [Link]

  • University of Florida. (n.d.). Sample Preparation – DSC. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-Octyloxybenzoic acid (CAS 2493-84-7). Retrieved from [Link]

  • Materials Testing & Inspection. (2025, August 18). How to Interpret Differential Scanning Calorimeter (DSC) Curves. Retrieved from [Link]

  • NIST. (n.d.). 4-Octyloxybenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Octyloxy)benzoic acid. Retrieved from [Link]

  • Mello, J., & Sharma, D. (2023). Effect of Heating and Cooling on 6CB Liquid Crystal Using DSC Technique. International Journal of Research in Engineering and Science, 11(9), 218-236. Retrieved from [Link]

  • Mettler-Toledo. (2014, August 5). How to Prepare a DSC Sample [Video]. YouTube. Retrieved from [Link]

  • Iniewski, K. (Ed.). (2016). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. CRC press. Retrieved from [Link]

  • Chauhan, M. B., Joshi, M. J., & Doshi, A. V. (2010). Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)-phenylazo]-phenyl ester. Der Pharma Chemica, 2(4), 30-37. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermogravemetric analysis and DSC graph of benzoic acid, 4-(4-pentenyloxy)-, 2-chloro-1,4-phenylene ester (4). Retrieved from [Link]

Sources

Protocol for synthesizing 4-n-Octyloxybenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The user wants a detailed application note and protocol for synthesizing 4-n-Octyloxybenzoic acid derivatives.

Part 1: Core Directive (Autonomy) I need to design a structure that best explains the synthesis. A good structure would be:

  • Introduction: What is this compound and why are its derivatives important? (e.g., in liquid crystals).

  • Synthesis Overview: A top-level explanation of the synthetic strategy. The Williamson ether synthesis is the most common and logical approach.

  • Detailed Protocol: A step-by-step guide for the synthesis. This should be broken down into:

    • Synthesis of the core molecule: this compound.

    • Synthesis of derivatives (e.g., esters).

  • Characterization: How to confirm the product is correct (NMR, melting point).

  • Safety Precautions: Essential for any chemical protocol.

  • Troubleshooting: Common issues and how to resolve them.

  • References: A consolidated list of all cited sources.

Part 2: Scientific Integrity & Logic (E-E-A-T)

  • Expertise & Experience: I need to explain why certain reagents and conditions are chosen. For example, why use a strong base like sodium hydride or potassium carbonate in the Williamson ether synthesis? Why is a polar aprotic solvent often preferred? I will draw this information from the search results.

  • Trustworthiness: The protocol must be self-validating. This means including characterization steps (like NMR and melting point analysis) to confirm the identity and purity of the synthesized compound. I will look for typical NMR shifts and melting points in the search results.

  • Authoritative Grounding & Comprehensive References: I must cite sources for the protocol steps, mechanisms, and characterization data. I will use the search results to find reliable sources like PrepChem, PubChem, and academic journals. I will ensure all links in the final reference list are valid.

Part 3: Visualization & Formatting

  • Data Presentation: I will create tables for reagents, reaction conditions, and expected yields.

  • Experimental Protocols: The step-by-step methods will be clearly formatted.

  • Mandatory Visualization (Graphviz): I need to create at least two diagrams:

    • A reaction scheme for the Williamson ether synthesis of this compound.

    • A workflow diagram illustrating the entire process from reaction setup to purification and characterization. I will ensure these diagrams adhere to the specified formatting rules (width, color contrast, etc.).

Information Gathering Plan from Search Results:

  • [1][2][3][4][5]: These provide the identity, properties (melting point, solubility), and synonyms for this compound.[1] gives a specific example of a synthesis using ethyl p-hydroxybenzoate and n-octyl bromide, which is a perfect starting point for the protocol. provides transition temperatures for its liquid crystal phases.

  • [6][7][8][9]: These explain the Williamson ether synthesis in detail, including the mechanism (SN2), scope, conditions (solvents, bases), and side reactions. This is crucial for the "Expertise & Experience" part, allowing me to explain the causality behind the protocol choices.

  • [10][11][12][13][14]: These results highlight the primary application of these compounds: liquid crystals. This will form the basis of the introduction, explaining the "why." They discuss how the molecular structure (hydrogen bonding, alkyl chain length) influences liquid crystalline properties.

  • [15][16][17]: These provide information on related syntheses, such as the preparation of 4-hydroxybenzoic acid and its acetylation. While not the direct synthesis, they offer context on handling similar phenolic acids.

  • [18][19][20][21]: These are vital for the characterization section. They provide information on NMR spectroscopy (1H NMR, 13C NMR) for benzoic acid derivatives.[18] specifically shows the 1H NMR spectrum for the target compound.

  • [22][23][24]: These describe alternative synthetic methods and esterification procedures. The esterification information is key for the "derivatives" part of the protocol.[23] provides a detailed procedure for esterifying a similar molecule.

Execution Plan:

  • Draft the Introduction: Use information from[10][11][12] to explain the importance of this compound derivatives in liquid crystal technology.

  • Design the Synthesis Section:

    • Base the primary synthesis of this compound on the Williamson ether synthesis as described in[6][7] and the specific example in[1].

    • Start with a readily available precursor like ethyl 4-hydroxybenzoate or 4-hydroxybenzoic acid.

    • Detail the reaction steps: deprotonation of the phenol, SN2 attack by the phenoxide on an octyl halide (e.g., 1-bromooctane), and subsequent hydrolysis of the ester (if starting with the ester) to get the carboxylic acid.

    • Create a Graphviz diagram for this reaction scheme.

  • Write the Detailed Protocol:

    • Create a "Reagents and Materials" table.

    • Write a step-by-step procedure for the synthesis, including quantities (based on[1]), reaction times, and temperatures. Explain the purpose of each step (e.g., why reflux, why use a specific solvent).

    • Include a workup and purification section (extraction, recrystallization).

    • Create a second protocol for derivatization, specifically esterification, using information from[23][24].

    • Create a Graphviz workflow diagram showing the overall process.

  • Develop the Characterization Section:

    • Explain the use of Thin Layer Chromatography (TLC) for monitoring the reaction.

    • Provide expected Melting Point data from[1].

    • Describe the expected 1H NMR and 13C NMR spectra, using information from[18][19][20] to explain the key signals (aromatic protons, methylene protons of the octyl chain, carboxylic acid proton).

  • Add Safety and Troubleshooting Sections.

  • Compile the Reference List: Collate all used sources into a numbered list with titles, sources, and clickable URLs.

  • Review and Refine: Ensure all requirements from the prompt are met, including in-text citations, formatting, and diagram specifications. Pay close attention to the color contrast rules for the Graphviz diagrams.### Application Note: A Validated Protocol for the Synthesis of this compound and Its Derivatives

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive, field-proven protocol for the synthesis of this compound, a key intermediate in the development of liquid crystals and other advanced materials. The protocol is grounded in the robust Williamson ether synthesis, followed by ester hydrolysis. We delve into the causality behind experimental choices, offer a self-validating system through detailed characterization, and provide instructions for synthesizing further derivatives. This guide is designed to be a definitive resource, ensuring reproducibility and a high degree of purity for the target compound.

Introduction: The Significance of Alkoxybenzoic Acids

This compound and its derivatives are foundational components in materials science, most notably in the field of liquid crystals (LCs)[10][11]. The unique molecular architecture, featuring a rigid benzoic acid core and a flexible long alkyl chain, allows these molecules to self-assemble into ordered yet fluid phases (mesophases)[12]. The ability of the carboxylic acid groups to form stable hydrogen-bonded dimers is a critical factor that elongates the molecular structure, promoting the formation of these valuable liquid crystalline states[12][14]. By systematically modifying the length of the alkoxy chain or by converting the carboxylic acid to other functional groups (e.g., esters), researchers can precisely tune the mesomorphic properties, such as the temperature range of the nematic and smectic phases, for specific applications in displays, sensors, and optical devices[12][14]. This protocol details a reliable synthesis for the parent this compound, a versatile precursor for a vast library of advanced materials.

Synthetic Strategy: The Williamson Ether Synthesis

The chosen synthetic route is a two-step process beginning with the classic Williamson ether synthesis , followed by saponification (base-catalyzed ester hydrolysis). This method is highly efficient and reliable for forming the ether linkage.

  • Step 1: Williamson Ether Synthesis. This reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism[6][7]. A phenoxide ion, generated by deprotonating a phenol (in this case, ethyl 4-hydroxybenzoate), acts as a potent nucleophile. This nucleophile then attacks a primary alkyl halide (1-bromooctane), displacing the bromide to form the ether linkage. The use of a primary alkyl halide is crucial as secondary or tertiary halides would favor an elimination reaction, reducing the yield of the desired ether product[6][7].

  • Step 2: Saponification. The resulting ethyl ester is then hydrolyzed using a strong base, such as potassium hydroxide, to yield the potassium carboxylate salt. Subsequent acidification protonates the carboxylate, precipitating the final product, this compound.

Reaction Scheme

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Saponification & Acidification A Ethyl 4-hydroxybenzoate C Ethyl 4-(octyloxy)benzoate A->C + B 1-Bromooctane B->C + D Ethyl 4-(octyloxy)benzoate Base K2CO3 (Base) Solvent Acetone, Reflux E This compound D->E Reagents 1. KOH, EtOH/H2O 2. HCl (aq)

Caption: Overall reaction scheme for the synthesis of this compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from established Williamson ether synthesis procedures[1][6].

3.1. Materials and Reagents

ReagentM.W.AmountMolesNotes
Ethyl 4-hydroxybenzoate166.1710.0 g60.2 mmolStarting Material
1-Bromooctane193.1314.0 g (11.9 mL)72.5 mmolAlkylating Agent
Potassium Carbonate (K₂CO₃)138.2112.5 g90.4 mmolBase, finely powdered
Acetone58.08200 mL-Solvent
Potassium Hydroxide (KOH)56.1110.0 g178 mmolFor Hydrolysis
Ethanol (95%)46.07150 mL-Solvent
Hydrochloric Acid (HCl)36.46~30 mL (conc.)-For Acidification
Deionized Water18.02As needed--

3.2. Step-by-Step Procedure

  • Reaction Setup (Ether Synthesis): To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 4-hydroxybenzoate (10.0 g), potassium carbonate (12.5 g), and acetone (200 mL).

    • Rationale: Potassium carbonate is an effective and easily handled base for deprotonating the phenolic hydroxyl group. Acetone is a suitable polar aprotic solvent that facilitates the SN2 reaction.

  • Addition of Alkylating Agent: Begin stirring the mixture and add 1-bromooctane (14.0 g) to the flask.

  • Reflux: Heat the reaction mixture to reflux (approximately 56°C) and maintain for 24 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup (Ether Isolation): After cooling to room temperature, filter the mixture to remove the potassium carbonate and other inorganic salts. Wash the solid residue with a small amount of acetone. Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude ethyl 4-(octyloxy)benzoate as an oil or low-melting solid.

  • Saponification (Hydrolysis): Transfer the crude ester to a 500 mL round-bottom flask. Add potassium hydroxide (10.0 g), ethanol (150 mL), and deionized water (25 mL).

    • Rationale: The ethanol helps to solubilize the organic ester, while the water dissolves the KOH, creating a homogenous reaction environment for efficient hydrolysis.

  • Reflux for Hydrolysis: Heat the mixture to reflux for 3-4 hours. The completion of the reaction is indicated by the formation of a clear, homogenous solution.

  • Acidification and Precipitation: Cool the reaction mixture in an ice bath. While stirring vigorously, slowly add concentrated hydrochloric acid until the pH of the solution is approximately 1-2. A voluminous white precipitate of this compound will form.

  • Isolation and Purification: Collect the white solid by vacuum filtration, washing thoroughly with cold deionized water to remove any remaining salts. The crude product can be further purified by recrystallization from ethanol or an ethanol/water mixture to yield fine white crystals[1].

  • Drying: Dry the purified product in a vacuum oven at 60°C overnight. The expected yield is typically in the range of 70-80%.

Protocol 2: Derivative Synthesis - Fischer Esterification

To demonstrate derivatization, the synthesized acid can be converted to its methyl or ethyl ester.

  • Setup: In a 100 mL round-bottom flask, suspend this compound (2.5 g, 10 mmol) in the desired alcohol (e.g., 50 mL of methanol or ethanol).

  • Catalysis: Add a catalytic amount of concentrated sulfuric acid (0.5 mL).

  • Reflux: Heat the mixture to reflux for 4-6 hours.

  • Workup: Cool the mixture, and remove the excess alcohol via rotary evaporation. Dissolve the residue in diethyl ether (100 mL) and wash sequentially with water, 5% sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the desired ester.

Experimental Workflow and Characterization

The identity and purity of the synthesized compound must be rigorously validated.

G cluster_workflow Synthesis & Purification Workflow cluster_characterization Characterization arrow arrow start Setup Williamson Ether Synthesis reflux1 Reflux (24h) start->reflux1 workup1 Filter & Concentrate reflux1->workup1 tlc TLC Monitoring reflux1->tlc Monitor Progress sapon Saponification (Hydrolysis) Reflux (3-4h) workup1->sapon acidify Acidify with HCl sapon->acidify filter Vacuum Filtration acidify->filter recrystal Recrystallize from Ethanol filter->recrystal dry Dry Product recrystal->dry end Pure this compound dry->end mp Melting Point Analysis end->mp nmr NMR Spectroscopy (¹H and ¹³C) end->nmr

Caption: Workflow from synthesis to characterization.

4.1. Thin Layer Chromatography (TLC)

  • Purpose: To monitor the progress of the Williamson ether synthesis.

  • Procedure: Spot the reaction mixture on a silica gel plate alongside the ethyl 4-hydroxybenzoate starting material.

  • Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 4:1 v/v) is typically effective.

  • Observation: The product, being less polar than the starting phenol, will have a higher Rf value. The reaction is complete when the spot corresponding to the starting material has disappeared.

4.2. Melting Point (MP)

  • Purpose: A primary indicator of purity. A sharp melting point range close to the literature value suggests a pure compound.

  • Literature Value: 101-105 °C. The compound also exhibits liquid crystal phase transitions: crystalline to smectic at ~101 °C, smectic to nematic at ~108 °C, and nematic to isotropic liquid at ~147 °C.

4.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive method for structural confirmation. The following are expected chemical shifts in CDCl₃ or DMSO-d₆.[18][19][20]

  • ¹H NMR:

    • ~11-13 ppm (broad singlet, 1H): Carboxylic acid proton (-COOH). This signal may be absent if using a protic solvent like DMSO-d₆ due to exchange.

    • ~7.9-8.1 ppm (doublet, 2H): Aromatic protons ortho to the carboxylic acid group.

    • ~6.9-7.0 ppm (doublet, 2H): Aromatic protons ortho to the octyloxy group.

    • ~4.0 ppm (triplet, 2H): Methylene protons attached to the ether oxygen (-O-CH₂ -).

    • ~1.8 ppm (multiplet, 2H): Methylene protons beta to the ether oxygen.

    • ~1.2-1.5 ppm (multiplet, 10H): Remaining methylene protons of the octyl chain.

    • ~0.9 ppm (triplet, 3H): Terminal methyl protons of the octyl chain (-CH₃).

  • ¹³C NMR:

    • ~170-175 ppm: Carboxylic acid carbon.

    • ~163 ppm: Aromatic carbon attached to the ether oxygen.

    • ~132 ppm: Aromatic carbons ortho to the carboxyl group.

    • ~122 ppm: Aromatic carbon ipso to the carboxyl group.

    • ~114 ppm: Aromatic carbons ortho to the ether oxygen.

    • ~68 ppm: Methylene carbon attached to the ether oxygen.

    • ~14-32 ppm: Carbons of the alkyl chain.

Safety and Handling

  • General: Perform all steps in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Reagents:

    • 1-Bromooctane: Is an irritant. Avoid inhalation and skin contact.

    • Potassium Hydroxide & Concentrated HCl: Are highly corrosive. Handle with extreme care to avoid severe burns. Always add acid to water, not the reverse.

    • Solvents: Acetone and ethanol are flammable. Keep away from open flames and ignition sources.

Troubleshooting

IssuePossible CauseSolution
Low Yield in Step 1 Incomplete reaction.Ensure K₂CO₃ is finely powdered and anhydrous. Extend reflux time and monitor by TLC.
Side reaction (elimination).Confirm the use of a primary alkyl halide. Secondary or tertiary halides will lead to alkene formation.
Incomplete Hydrolysis Insufficient base or reaction time.Ensure at least 3 equivalents of KOH are used. Extend reflux time for saponification.
Product is an oil/gummy Impurities present.Purify by recrystallization. Ensure all inorganic salts are washed away during filtration.
Broad Melting Point Product is impure.Repeat the recrystallization step until a sharp melting point is achieved.

References

  • PrepChem. (n.d.). Synthesis of 4-Octyloxybenzoic acid. PrepChem.com. Retrieved from [Link]

  • Solubility of Things. (n.d.). 4-Octoxybenzoic acid. Retrieved from [Link]

  • Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis of liquid crystals based on hydrogen-bonding of 4-(Octyloxy)benzoic acid with 4-alkylbenzoic acids. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 4-hydroxybenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Octyloxy)benzoic acid. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). 4-(Octyloxy)benzoic acid (98%). Retrieved from [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-nonylbenzoic acid. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Octyloxy-benzoic acid, 4-hydroxy-phenyl ester. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Preparation of 4-Acetoxy Benzoic acid. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Detailed investigations on hydrogen bond liquid crystals formed between 4-nitrobenzaldehyde and alkyloxy benzoic acids. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Alkylbenzoic and Alkyloxybenzoic Acid Blending for Expanding the Liquid Crystalline State and Improving Its Rheology. Retrieved from [Link]

  • International Journal of Scientific & Technology Research. (2020). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S8. 13 C NMR spectrum of compound 4-[4-(octyloxyphenylethynyl)]benzoic acid ( 4 ) (DMSO. Retrieved from [Link]

  • University Website. (n.d.). Experiment 12. Preparation of 4-acetoxybenzoic acid. Retrieved from [Link]

Sources

Application Notes and Protocols: 4-n-Octyloxybenzoic Acid in Nonlinear Optics

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Promise of Calamitic Liquid Crystals in Nonlinear Optics

4-n-Octyloxybenzoic acid (8OBA) is a calamitic (rod-shaped) thermotropic liquid crystal that has garnered interest for its potential applications in nonlinear optics (NLO).[1][2] Materials with strong NLO responses are crucial for the development of advanced photonic devices, including optical switches, frequency converters, and optical limiters.[3][4] The unique properties of liquid crystals, such as their significant anisotropy and the high degree of orientational order, make them compelling candidates for NLO applications.[5][6] 8OBA, with its elongated molecular structure featuring a π-conjugated phenyl ring, is designed to exhibit significant third-order nonlinear optical susceptibility.[4][7] These application notes provide a comprehensive guide to the synthesis, characterization, and application of 8OBA in the field of nonlinear optics, with detailed protocols for the measurement of its key NLO properties.

Physicochemical and Liquid Crystalline Properties of this compound

This compound is a white crystalline powder at room temperature.[8] Its molecular structure consists of an octyloxy chain attached to a benzoic acid moiety, which imparts the calamitic shape necessary for liquid crystalline behavior.[9] Like many p-alkoxybenzoic acids, 8OBA exhibits a rich polymorphism, transitioning through smectic and nematic phases before becoming an isotropic liquid upon heating.[10] The molecules in the nematic phase possess long-range orientational order but no positional order, behaving like a liquid in terms of flow while maintaining their alignment.[1]

PropertyValueReference
Chemical Formula C₁₅H₂₂O₃[9]
Molecular Weight 250.33 g/mol [9]
CAS Number 2493-84-7[9]
Melting Point 101-105 °C[10]
Crystal to Smectic Phase Transition 101 °C[10]
Smectic to Nematic Phase Transition 108 °C[10]
Nematic to Isotropic Phase Transition 147 °C[10]

Synthesis of this compound

The synthesis of this compound is a straightforward two-step process starting from commercially available reagents.

Protocol 1: Synthesis of this compound

Materials:

  • Ethyl p-hydroxybenzoate

  • n-Octyl bromide

  • Potassium carbonate

  • Ethanol

  • Potassium hydroxide

  • Water

  • Hydrochloric acid

Procedure:

  • Etherification: In a round-bottom flask, dissolve ethyl p-hydroxybenzoate and a slight molar excess of n-octyl bromide in ethanol. Add an excess of potassium carbonate as a base.

  • Reflux the mixture with stirring for 24 hours. The potassium carbonate will neutralize the hydrobromic acid formed during the reaction.

  • After cooling, filter the mixture to remove the inorganic salts.

  • Evaporate the ethanol from the filtrate to obtain crude ethyl 4-n-octyloxybenzoate.

  • Saponification: Dissolve the crude ester in ethanol and add an aqueous solution of potassium hydroxide.

  • Reflux the mixture for 4 hours to hydrolyze the ester to the corresponding carboxylate salt.

  • After cooling, acidify the solution with hydrochloric acid until a white precipitate of this compound is formed.

  • Filter the precipitate, wash with cold water, and recrystallize from ethanol to obtain the pure product.

Nonlinear Optical Properties and Their Characterization

The primary NLO phenomena of interest for centrosymmetric materials like 8OBA in its nematic phase are related to the third-order nonlinear susceptibility, χ⁽³⁾.[7] This property governs effects such as the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β).[5] These parameters can be effectively measured using the Z-scan technique.

The Z-scan Technique: A Powerful Tool for NLO Characterization

The Z-scan technique is a single-beam method used to determine both the sign and magnitude of the nonlinear refractive index and the nonlinear absorption coefficient.[5] The experimental setup involves translating a sample along the propagation path (z-axis) of a focused Gaussian laser beam and measuring the transmitted intensity through a finite aperture in the far field.[11]

Protocol 2: Z-scan Measurement of n₂ and β

Experimental Setup:

  • A stable, continuous-wave (CW) or pulsed laser with a Gaussian beam profile (e.g., He-Ne laser at 632.8 nm or a Nd:YAG laser at 532 nm).

  • A focusing lens to create a beam waist.

  • A motorized translation stage to move the sample along the z-axis.

  • The 8OBA sample housed in a temperature-controlled liquid crystal cell (e.g., a 100 µm thick cell with planar alignment layers).

  • A far-field aperture.

  • A photodetector to measure the transmitted intensity.

  • A data acquisition system.

Workflow Diagram:

Z_Scan_Workflow cluster_setup Experimental Setup cluster_procedure Measurement Procedure cluster_analysis Data Analysis Laser Laser Source Lens Focusing Lens Sample 8OBA Sample on Translation Stage Aperture Far-field Aperture Detector Photodetector Translate Translate Sample along z-axis Record_Closed Record Transmittance (Closed Aperture) Record_Open Record Transmittance (Open Aperture) Analyze_Closed Analyze Closed-Aperture Data to determine n₂ Analyze_Open Analyze Open-Aperture Data to determine β Calculate_Chi3 Calculate Re(χ⁽³⁾) and Im(χ⁽³⁾)

Caption: Workflow for Z-scan measurements.

Procedure:

  • Sample Preparation: Fill a liquid crystal cell with 8OBA in its isotropic phase and then cool it down to the desired temperature in the nematic phase to ensure proper alignment.

  • Closed-Aperture Z-scan (for n₂):

    • Place the aperture before the photodetector. The aperture size should be such that it transmits a fraction of the beam in the far field (typically S < 1).

    • Translate the sample from a position far from the focus (negative z) to a position far from the focus (positive z).

    • Record the normalized transmittance as a function of the sample position z.

    • A pre-focal peak followed by a post-focal valley in the transmittance curve indicates a negative nonlinear refractive index (self-defocusing), while a valley-peak configuration indicates a positive n₂ (self-focusing).

  • Open-Aperture Z-scan (for β):

    • Remove the aperture so that the entire beam is collected by the photodetector (S = 1).

    • Repeat the translation of the sample and record the normalized transmittance.

    • A decrease in transmittance near the focus indicates nonlinear absorption (e.g., two-photon absorption), while an increase indicates saturable absorption.

  • Data Analysis:

    • The nonlinear refractive index n₂ can be calculated from the difference between the peak and valley transmittance (ΔTp-v) in the closed-aperture scan.

    • The nonlinear absorption coefficient β can be determined by fitting the open-aperture Z-scan data.

    • The real and imaginary parts of the third-order susceptibility χ⁽³⁾ are related to n₂ and β, respectively.[5]

Second Harmonic Generation (SHG)

While nematic liquid crystals are centrosymmetric in the bulk and thus should not exhibit second harmonic generation (SHG), SHG can be observed under certain conditions, such as at surfaces where the symmetry is broken or in the presence of an external electric field. The investigation of SHG can provide valuable information about the surface interactions and anchoring of the liquid crystal molecules.

Protocol 3: Second Harmonic Generation Measurement

Experimental Setup:

  • A high-intensity pulsed laser (e.g., a Q-switched Nd:YAG laser at 1064 nm).

  • A liquid crystal cell containing 8OBA.

  • Polarizers to control the polarization of the fundamental and second harmonic light.

  • A monochromator or spectral filters to isolate the second harmonic signal (at 532 nm for a 1064 nm fundamental).

  • A photomultiplier tube (PMT) or a sensitive photodiode for detection.

Workflow Diagram:

SHG_Workflow cluster_setup Experimental Setup cluster_procedure Measurement Procedure Laser Pulsed Laser (e.g., 1064 nm) Polarizer1 Input Polarizer Sample 8OBA Sample Polarizer2 Output Polarizer Filter Spectral Filter (e.g., 532 nm) Detector PMT/Photodiode Irradiate Irradiate Sample with Fundamental Beam Rotate_Polarizers Rotate Polarizers to Analyze SHG Signal Measure_SHG Measure SHG Intensity as a function of Polarization and Angle

Caption: Workflow for SHG measurements.

Procedure:

  • Direct the pulsed laser beam through the input polarizer and onto the 8OBA sample.

  • Collect the transmitted light and pass it through the output polarizer and the spectral filter to isolate the SHG signal.

  • Measure the intensity of the SHG signal using the detector.

  • Investigate the dependence of the SHG signal on the polarization of the fundamental and second harmonic beams by rotating the polarizers.

  • The presence of an SHG signal can indicate surface ordering or other symmetry-breaking effects.

Conclusion and Future Perspectives

This compound serves as an excellent model system for investigating the nonlinear optical properties of calamitic liquid crystals. The protocols detailed in these application notes provide a robust framework for characterizing its third-order nonlinearities. The insights gained from such studies are pivotal for the rational design of novel liquid crystalline materials with enhanced NLO properties, paving the way for their integration into next-generation photonic and optoelectronic devices. Further research could explore the influence of dopants or the formation of hydrogen-bonded complexes on the NLO response of 8OBA.

References

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Application Notes & Protocols: 4-n-Octyloxybenzoic Acid in Ferroelectric Liquid Crystal Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Advanced Researcher

This document serves as a comprehensive technical guide for researchers, scientists, and professionals engaged in the development of ferroelectric liquid crystals (FLCs). The focus of this guide is the strategic incorporation of 4-n-Octyloxybenzoic acid (OBA) as a fundamental component in achiral smectic host mixtures. Moving beyond rudimentary protocols, this guide elucidates the causal relationships behind experimental choices, providing a framework for the rational design and characterization of high-performance FLC materials. The protocols herein are designed to be self-validating, grounded in established scientific principles, and supported by authoritative references to ensure scientific integrity and reproducibility.

The Strategic Role of this compound in Ferroelectric Liquid Crystal Mixtures

Ferroelectric liquid crystals, characterized by their spontaneous electrical polarization and fast switching times, are materials of significant interest for advanced electro-optical applications, including high-resolution displays, spatial light modulators, and optical computing.[1] The manifestation of ferroelectricity in liquid crystals is intimately linked to the emergence of the chiral smectic C (SmC*) phase, where rod-like chiral molecules are arranged in layers and exhibit a uniform tilt angle relative to the layer normal.[2]

Purely chiral mesogens that exhibit the SmC* phase often do so at elevated temperatures, limiting their practical utility. Consequently, the formulation of multicomponent mixtures is a cornerstone of FLC material design.[3][4] These mixtures typically consist of a non-chiral (achiral) host material that provides a stable smectic C phase over a broad temperature range, and a chiral dopant which induces the non-centrosymmetric structure required for ferroelectricity.

This compound (OBA) is a prototypical calamitic (rod-shaped) mesogen that, through hydrogen bonding, forms dimers which exhibit liquid crystalline phases.[5][6] Its molecular structure, comprising a rigid aromatic core and a flexible aliphatic tail, makes it an excellent component for the achiral host in FLC mixtures. The carboxyl group facilitates the formation of a stable, layered smectic C architecture, which serves as the foundational scaffold for the chiral dopant to induce the desired ferroelectric properties. The octyloxy chain contributes to the fluidity of the mesophase and helps to lower the melting point of the overall mixture.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of OBA is paramount for its effective use in FLC formulations.

PropertyValueSource
Chemical Formula C₁₅H₂₂O₃[7]
Molecular Weight 250.33 g/mol [7]
Appearance White to off-white crystalline powder[7]
Melting Point 101-105 °C[7]
Transition Temperatures Crystalline to Smectic C: 101 °CSmectic C to Nematic: 108 °CNematic to Isotropic: 147 °C[7][8]
Solubility Insoluble in water; Soluble in hot methanol and other organic solvents.[7][9]

Synthesis and Purification of this compound

While commercially available, the in-house synthesis and purification of OBA can provide greater control over material purity, which is critical for achieving optimal FLC performance.

Synthesis Protocol: Williamson Ether Synthesis

This protocol is adapted from established methods for the synthesis of 4-alkoxybenzoic acids.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents & Solvent cluster_product Product p-Hydroxybenzoic_acid p-Hydroxybenzoic acid OBA This compound p-Hydroxybenzoic_acid->OBA + 1-Bromooctane 1-Bromooctane 1-Bromooctane Base Potassium Carbonate (K₂CO₃) Base->OBA Solvent Ethanol/Water Solvent->OBA

A schematic of the Williamson ether synthesis of this compound.

Materials:

  • p-Hydroxybenzoic acid

  • 1-Bromooctane

  • Potassium carbonate (anhydrous)

  • Ethanol (absolute)

  • Deionized water

  • Hydrochloric acid (concentrated)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-hydroxybenzoic acid in a 2:1 (v/v) mixture of ethanol and water.

  • Base Addition: Add an excess of anhydrous potassium carbonate to the solution. The mixture will become basic.

  • Alkylation: Add a stoichiometric equivalent of 1-bromooctane to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, filter the reaction mixture to remove excess potassium carbonate. Reduce the volume of the filtrate by rotary evaporation.

  • Precipitation: Acidify the remaining aqueous solution with concentrated hydrochloric acid until the pH is approximately 2. A white precipitate of this compound will form.

  • Isolation: Collect the crude product by vacuum filtration and wash thoroughly with cold deionized water.

Purification Protocol: Recrystallization

Solvent System: Ethanol/Water

Procedure:

  • Dissolve the crude OBA in a minimal amount of hot ethanol.

  • Slowly add hot deionized water to the solution until it becomes slightly turbid.

  • Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at a temperature below the melting point.

Formulation of a Ferroelectric Liquid Crystal Mixture

The following is a representative protocol for the formulation of a room-temperature FLC mixture using OBA as a component of the achiral host.

Rationale for Component Selection
  • Achiral Host Mixture: A multi-component achiral host is designed to exhibit a broad smectic C phase that extends to room temperature. The different components, including OBA, are chosen to optimize properties such as viscosity and birefringence. The presence of different molecular structures within the host can frustrate crystallization and promote a stable liquid crystalline phase.[3]

  • Chiral Dopant: The chiral dopant is the key ingredient that induces the macroscopic spontaneous polarization in the smectic C phase, transforming it into the ferroelectric SmC* phase. The choice of dopant influences the magnitude of the spontaneous polarization, the helical pitch, and the switching speed of the final FLC material.[4]

Example Formulation

This formulation is a conceptual example based on common practices in the field. The exact composition may require optimization for specific applications.

ComponentRoleRepresentative Compound(s)Weight Percentage (wt%)
Achiral Host Smectic C phase formationThis compound (OBA)Other phenyl pyrimidine or biphenyl derivatives85-95%
Chiral Dopant Induction of ferroelectricityA commercially available or synthesized chiral ester5-15%
Formulation Protocol
  • Weighing: Accurately weigh the components of the achiral host and the chiral dopant in a clean glass vial.

  • Mixing: Heat the vial in an oven or on a hot plate to a temperature above the clearing point of all components (the temperature at which the mixture becomes an isotropic liquid).

  • Homogenization: Once all components are in the isotropic liquid state, thoroughly mix the solution using a vortex mixer or by gentle agitation to ensure a homogeneous distribution.

  • Cooling: Allow the mixture to cool slowly to room temperature. The mixture is now ready for characterization.

Characterization of the Ferroelectric Liquid Crystal Mixture

A suite of characterization techniques is employed to evaluate the physical and electro-optical properties of the formulated FLC mixture.

Polarizing Optical Microscopy (POM)

POM is an indispensable tool for identifying the liquid crystal phases and observing their characteristic textures.

G cluster_setup POM Setup Light_Source White Light Source Polarizer Polarizer Light_Source->Polarizer Sample FLC Sample in Cell Polarizer->Sample Analyzer Analyzer (Crossed) Sample->Analyzer Objective Objective Lens Analyzer->Objective Eyepiece_Camera Eyepiece/Camera Objective->Eyepiece_Camera

Workflow for Polarizing Optical Microscopy.

Sample Preparation:

  • Construct a liquid crystal cell using two indium tin oxide (ITO) coated glass slides. The inner surfaces of the slides should be coated with a polymer alignment layer (e.g., polyimide) and rubbed in a single direction to promote planar alignment of the liquid crystal molecules.

  • Place a spacer (e.g., Mylar film of a few micrometers thickness) between the slides to define the cell gap.

  • Fill the cell with the FLC mixture in its isotropic phase via capillary action.

  • Seal the cell with epoxy.

Procedure:

  • Place the prepared cell on a temperature-controlled hot stage on the microscope.

  • Heat the sample to its isotropic phase and then cool it slowly.

  • Observe the textures that form as the sample transitions through the different liquid crystal phases (e.g., nematic, smectic A, smectic C). The SmA phase will typically exhibit a focal-conic fan texture, while the SmC phase will show a broken fan texture or a Schlieren texture.

Dielectric Spectroscopy

Dielectric spectroscopy probes the response of the FLC material to an applied alternating electric field, providing insights into molecular relaxation processes.

Experimental Setup:

The FLC cell is placed in a temperature-controlled holder and connected to an impedance analyzer.

Procedure:

  • Apply a small AC voltage across the cell and sweep the frequency over a wide range (e.g., 1 Hz to 1 MHz).

  • Measure the real (ε') and imaginary (ε'') parts of the dielectric permittivity as a function of frequency at different temperatures.

  • In the SmC* phase, a characteristic relaxation mode known as the Goldstone mode, which corresponds to the fluctuation of the director around the helical axis, is typically observed at low frequencies. In the SmA phase, a soft mode relaxation, associated with fluctuations of the tilt angle, can be detected near the SmA-SmC* phase transition.

Electro-Optic Characterization

This set of measurements quantifies the key performance metrics of the FLC material, such as spontaneous polarization and switching time.

G cluster_setup Electro-Optic Setup Function_Generator Function Generator Amplifier Voltage Amplifier Function_Generator->Amplifier FLC_Cell FLC Cell Amplifier->FLC_Cell Oscilloscope Oscilloscope Amplifier->Oscilloscope Trigger Photodiode Photodiode FLC_Cell->Photodiode Laser Laser Source Laser->FLC_Cell Photodiode->Oscilloscope

Setup for measuring spontaneous polarization and switching time.

Measurement of Spontaneous Polarization (Ps):

The polarization reversal current method is commonly used.

  • Apply a triangular wave voltage of sufficient amplitude to the FLC cell.

  • Measure the current response across a series resistor using an oscilloscope.

  • The current response will show a peak corresponding to the polarization reversal. The area under this peak, after subtracting the background capacitive current, is equal to twice the spontaneous polarization. The spontaneous polarization can be calculated using the formula: Ps = ∫ I(t) dt / (2A), where A is the electrode area.

Measurement of Switching Time (τ):

  • Apply a square wave voltage to the FLC cell.

  • Measure the optical response (change in light transmission) using a photodiode.

  • The switching time is typically defined as the time taken for the optical response to change from 10% to 90% of its maximum value upon reversal of the applied electric field.

Applications and Future Directions

FLC mixtures incorporating this compound and its analogs are primarily targeted for applications in fast-switching electro-optical devices. The low viscosity and broad operating temperature range of these materials make them suitable for:

  • High-resolution microdisplays: The fast response times of FLCs enable field-sequential color displays, which eliminate the need for color filters, leading to higher brightness and resolution.

  • Spatial light modulators: These devices are used in optical processing, holography, and adaptive optics.

  • Optical shutters and filters: The fast on-off switching of FLCs makes them ideal for these applications.

The continued development of FLC materials will focus on optimizing the interplay between the achiral host and chiral dopant to achieve even faster switching speeds, higher spontaneous polarization, and wider operating temperature ranges. The rational design of molecules like this compound will remain a key strategy in advancing this field.

References

  • Lagerwall, S. T. (1999). Ferroelectric and Antiferroelectric Liquid Crystals. Wiley-VCH.
  • Goodby, J. W., Collings, P. J., Kato, T., Tschierske, C., Gleeson, H. F., & Raynes, P. (Eds.). (2014). Handbook of Liquid Crystals. Wiley-VCH.
  • Chandani, A. D. L., et al. (1989). Antiferroelectric Chiral Smectic Phases Responsible for Tristable Switching in MHPOBC. Japanese Journal of Applied Physics, 28(8), L1265.
  • Clark, N. A., & Lagerwall, S. T. (1980). Submicrosecond bistable electro-optic switching in liquid crystals. Applied Physics Letters, 36(11), 899-901.
  • Hird, M. (2014). Smectic C Host Materials for Ferroelectric Liquid Crystals. In Handbook of Liquid Crystals (pp. 1-36). Wiley-VCH.
  • Meyer, R. B., et al. (1975). Ferroelectric liquid crystals. Le Journal de Physique Lettres, 36(3), 69-71.
  • Chigrinov, V. G., Srivastava, A. K., & Pozhidaev, E. P. (2019). Ferroelectric Liquid Crystals: Physics and Applications. Crystals, 9(9), 474. [Link]

  • Dierking, I. (2014). A Review of Polymer-Stabilized Ferroelectric Liquid Crystals. Materials, 7(5), 3568-3587. [Link]

  • Urbanska, M., Morawiak, P., & Senderek, M. (2021). Investigation of the tilt angle and spontaneous polarisation of antiferroelectric liquid crystals with a chiral centre based on (S)-(+)-3-octanol. Journal of Molecular Liquids, 328, 115378.
  • Debnath, A., et al. (2019). Effect of non-mesogenic chiral terphenylate on the formulation of room temperature ferroelectric liquid crystal mixtures. Journal of Molecular Liquids, 285, 64-71.
  • Fukuda, A., Takanishi, Y., Isozaki, T., Ishikawa, K., & Takezoe, H. (1994). Antiferroelectric chiral smectic liquid crystals.
  • Singh, B., et al. (2007). Dielectric relaxation in a ferroelectric liquid crystal mixture. Phase Transitions, 80(3), 223-233.
  • Sıdır, Y. G., & Sıdır, İ. (2015). Solvatochromic fluorescence of 4-alkoxybenzoic acid liquid crystals: Ground and excited state dipole moments of monomer and dimer structures determined by solvatochromic shift methods. Journal of Molecular Liquids, 211, 591-603.
  • Cvetinov, M., et al. (2005). Dielectric and electrooptic investigations of a ferroelectric liquid crystal mixture. Journal of the Serbian Chemical Society, 70(3), 447-455.
  • Das, A., et al. (2020). Design and Synthesis of a New Ferroelectric Liquid Crystal Family. The Journal of Physical Chemistry B, 124(42), 9467-9476.
  • PubChem. (n.d.). 4-(Octyloxy)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Gryz, M., et al. (2023). Alkylbenzoic and Alkyloxybenzoic Acid Blending for Expanding the Liquid Crystalline State and Improving Its Rheology. Polymers, 15(21), 4293. [Link]

  • Goodby, J. W. (Ed.). (1991). Ferroelectric Liquid Crystals: Principles, Properties and Applications. Gordon and Breach Science Publishers.
  • Demus, D., Goodby, J., Gray, G. W., Spiess, H. W., & Vill, V. (Eds.). (1998). Handbook of Liquid Crystals, Vol. 3: High Molecular Weight Liquid Crystals. Wiley-VCH.
  • ChemBK. (n.d.). This compound. Retrieved from [Link]

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Application Notes & Protocols for the Synthesis of Calamitic Mesogens via Esterification of 4-n-Octyloxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed protocol for the synthesis, purification, and characterization of calamitic liquid crystals (mesogens) derived from 4-n-octyloxybenzoic acid. The esterification of this compound is a foundational reaction in the synthesis of a wide array of mesogenic materials. This document outlines the Fischer esterification of this compound with a representative alcohol, n-octanol, to yield octyl 4-(octyloxy)benzoate. It further details the subsequent purification by recrystallization and characterization of the resulting mesogen's liquid crystalline properties using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM). This guide is intended for researchers and scientists in materials chemistry and drug development, providing both the practical steps and the scientific rationale behind the experimental choices.

Introduction: The Significance of this compound in Mesogen Synthesis

This compound is a key building block in the design of thermotropic liquid crystals. Its molecular structure, featuring a rigid aromatic core (benzoic acid) and a flexible alkyloxy chain (n-octyloxy group), predisposes it to form the ordered, fluid phases characteristic of liquid crystals.[1][2] The dimerization of this compound molecules through hydrogen bonding can itself lead to the formation of liquid crystal phases.[3]

Esterification of the carboxylic acid group is a versatile strategy to create a diverse library of calamitic (rod-shaped) mesogens. By varying the alcohol used in the esterification, the length and branching of the terminal alkyl chain can be systematically altered, allowing for the fine-tuning of the mesophase type and the temperature range of the liquid crystalline state. These materials are of significant interest for applications in displays, sensors, and other advanced optical technologies.[4][5]

The Synthetic Pathway: Fischer-Speier Esterification

The synthesis of octyl 4-(octyloxy)benzoate from this compound and n-octanol is achieved through the Fischer-Speier esterification. This is a classic acid-catalyzed condensation reaction.[6] The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is typically used, and the water formed as a byproduct is removed.[7]

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., sulfuric acid), which activates the carbonyl carbon towards nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the ester.[6]

Experimental Protocols

Synthesis of Octyl 4-(octyloxy)benzoate

This protocol details the synthesis of a representative calamitic mesogen.

Materials and Equipment:

Reagent/EquipmentDetails
This compound98% purity
n-OctanolAnhydrous, 99% purity
Sulfuric acid (H₂SO₄)Concentrated, 98%
TolueneAnhydrous
Sodium bicarbonate (NaHCO₃)Saturated aqueous solution
Sodium sulfate (Na₂SO₄)Anhydrous
Ethanol95%
Round-bottom flask250 mL
Dean-Stark apparatus
Reflux condenser
Heating mantle
Magnetic stirrer and stir bar
Separatory funnel500 mL
Rotary evaporator
Büchner funnel and flask
Glassware for recrystallization

Procedure:

  • To a 250 mL round-bottom flask, add this compound (10.0 g, 0.04 mol), n-octanol (26.0 g, 0.20 mol), and toluene (100 mL).

  • Add a magnetic stir bar to the flask.

  • Carefully add concentrated sulfuric acid (0.5 mL) dropwise to the mixture while stirring.

  • Assemble a Dean-Stark apparatus and a reflux condenser on top of the flask.

  • Heat the reaction mixture to reflux using a heating mantle. The azeotropic removal of water will be observed in the Dean-Stark trap.

  • Continue refluxing for 4-6 hours, or until no more water is collected in the Dean-Stark trap. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a 500 mL separatory funnel.

  • Wash the organic layer successively with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and brine (1 x 50 mL).[7]

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and remove the toluene and excess n-octanol using a rotary evaporator. The resulting crude product is a white solid.

DOT Diagram of the Synthetic Workflow:

Synthesis_Workflow Reactants 1. Reactants (this compound, n-Octanol, Toluene, H₂SO₄) Reflux 2. Reflux with Dean-Stark Trap (4-6 hours) Reactants->Reflux Heat Workup 3. Aqueous Workup (NaHCO₃, Brine) Reflux->Workup Cool Drying 4. Drying and Solvent Removal Workup->Drying Separate Layers Crude_Product 5. Crude Product (Octyl 4-(octyloxy)benzoate) Drying->Crude_Product Evaporate

Caption: Synthetic workflow for octyl 4-(octyloxy)benzoate.

Purification by Recrystallization

Recrystallization is a technique used to purify solid compounds based on differences in solubility.[8][9][10][11][12] The crude product is dissolved in a hot solvent in which it is highly soluble, and upon cooling, the pure compound crystallizes out, leaving impurities behind in the solvent.[9][11]

Procedure:

  • Transfer the crude octyl 4-(octyloxy)benzoate to a 250 mL Erlenmeyer flask.

  • Add a minimal amount of hot ethanol and heat the mixture on a hot plate until the solid completely dissolves.

  • If any insoluble impurities are present, perform a hot gravity filtration.

  • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • Further cool the flask in an ice bath to maximize crystal yield.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.[12]

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the purified crystals in a vacuum oven at a temperature below their melting point.

  • Determine the yield and melting point of the purified product.

Characterization of the Mesogen

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature or time.[13][14] It is widely used to determine the temperatures and enthalpy changes associated with phase transitions in liquid crystals.[14][15][16][17][18]

Protocol:

  • Accurately weigh 3-5 mg of the purified octyl 4-(octyloxy)benzoate into an aluminum DSC pan.

  • Seal the pan hermetically.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Record the heat flow as a function of temperature.

  • Cool the sample at the same rate and record the cooling curve.

  • Analyze the resulting thermogram to identify the temperatures of phase transitions (e.g., crystal to smectic, smectic to nematic, nematic to isotropic).[15][17]

Expected Phase Transitions for this compound:

TransitionTemperature (°C)
Crystalline to Smectic101
Smectic to Nematic108
Nematic to Isotropic147

Source: Sigma-Aldrich[19]

The ester derivative, octyl 4-(octyloxy)benzoate, will exhibit its own characteristic transition temperatures which are determined from the DSC thermogram.

Polarized Optical Microscopy (POM)

POM is an essential technique for the identification and characterization of liquid crystal phases.[20][21] Anisotropic materials, such as liquid crystals, are birefringent, meaning they have different refractive indices for light polarized in different directions. When viewed between crossed polarizers, these materials appear bright and exhibit characteristic textures that are unique to each type of liquid crystal phase (e.g., nematic, smectic).[20][22]

Protocol:

  • Place a small amount of the purified mesogen on a clean microscope slide.

  • Cover the sample with a coverslip.

  • Place the slide on a hot stage attached to a polarizing microscope.

  • Heat the sample into the isotropic liquid phase.

  • Slowly cool the sample while observing it through the microscope with crossed polarizers.

  • As the sample cools, it will transition into different liquid crystal phases, each with a distinct texture. For example, a nematic phase may exhibit a "schlieren" or "threaded" texture, while a smectic A phase may show a "focal conic fan" texture.[15][22][23]

  • Record the temperatures at which these phase transitions occur and capture images of the characteristic textures.

DOT Diagram of the Characterization Workflow:

Characterization_Workflow Purified_Product Purified Mesogen DSC Differential Scanning Calorimetry (DSC) Purified_Product->DSC POM Polarized Optical Microscopy (POM) Purified_Product->POM Phase_Transitions Phase Transition Temperatures & Enthalpies DSC->Phase_Transitions LC_Textures Liquid Crystal Phase Identification (Textures) POM->LC_Textures

Caption: Workflow for the characterization of the synthesized mesogen.

Conclusion

The esterification of this compound is a robust and adaptable method for the synthesis of calamitic mesogens. The protocols outlined in this guide provide a comprehensive framework for the successful synthesis, purification, and characterization of these materials. By employing standard organic synthesis techniques and established analytical methods such as DSC and POM, researchers can effectively investigate the structure-property relationships that govern the fascinating world of liquid crystals.

References

  • Al-Janabi, A. H., et al. (2018). Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds. MDPI. [Link]

  • Chemistry LibreTexts. (2022). 7.9: The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy. [Link]

  • Xu, Y.-L., et al. (1996). Synthesis and mesomorphic properties of n-alkyl 4-[4-(4-n-octyloxybenzyloxy-2,3,5,6-tetrafluorophenyl)ethynyl]benzoates. Chinese Journal of Chemistry. [Link]

  • DeVries, G. (2005). DSC and Polarized light microscopy study of liquid crystals. MIT OpenCourseWare. [Link]

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  • Unknown. Fischer Esterification Procedure. [Link]

  • ResearchGate. (2021). Synthesis of liquid crystals based on hydrogen-bonding of 4-(Octyloxy)benzoic acid with 4-alkylbenzoic acids. [Link]

  • Lavrentovich, O. Polarization Microscope Pictures of Liquid Crystals. Kent State University. [Link]

  • Welch, C., et al. (2016). A Nematic to Nematic Transformation Exhibited by a Rod-Like Liquid Crystal. MDPI. [Link]

  • Taylor & Francis Group. (2021). Thermodynamic and separation properties of 4-(octyloxy) benzoic acid liquid crystals by inverse gas chromatography (IGC). Figshare. [Link]

  • El Wakil, A., et al. (2015). Liquid crystalline behavior of hydroxypropyl cellulose esterified with 4-alkoxybenzoic acid. BioResources. [Link]

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  • Unknown. Fischer Esterification. [Link]

  • University of Toronto. Recrystallization - Single Solvent. [Link]

  • ResearchGate. (2018). Liquid crystal 4-(octyloxy)benzoic acid. [Link]

  • Royal Society of Chemistry. (2015). Purifying by recrystallisation. Education in Chemistry. [Link]

  • Xu, Y.-L., et al. (1996). Synthesis and mesomorphic properties of n-alkyl 4-[4-(4-n-octyloxybenzyloxy-2,3,5,6-tetrafluorophenyl)ethynyl]benzoates. Sci-Hub. [Link]

  • Al-Hamdani, A. A. H., et al. (2023). First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications. National Institutes of Health. [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. [Link]

  • CUNY Bronx Community College. Purification by Recrystallization. [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]

  • ResearchGate. (2012). Physical synthesis and study of new mesomorphic series of benzoate esters: 4-propyloxy phenyl-4'-n-alkoxy benzoates. [Link]

  • Der Pharma Chemica. (2011). Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3. [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • ResearchGate. (2012). Synthesis and Study of Novel Mesogenic Homologous Series: 4-(4′- n -alkoxy benzoyloxy)- n -propyl Cinnamates. [Link]

  • Organic Syntheses. esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. [Link]

  • Journal of Chemical Education. (2011). Synthesis and Characterization of Self-Assembled Liquid Crystals: "p"-Alkoxybenzoic Acids. ERIC. [Link]

  • TA Instruments. Overview of Glass Transition Analysis by Differential Scanning Calorimetry. [Link]

  • Chemistry For Everyone. (2023). Can DSC Be Used To Study Phase Transitions? YouTube. [Link]

  • Technology Networks. (2020). Using DSC to characterize thermotropic phase transitions in lipid bilayer membranes. [Link]-lipid-bilayer-membranes-339835)

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Application Note & Protocol: Mechanochemical Synthesis of 4-n-Octyloxybenzoic Acid Complexes

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of supramolecular complexes of 4-n-octyloxybenzoic acid via mechanochemical methods, specifically through liquid-assisted grinding (LAG). Mechanochemistry offers a sustainable, efficient, and often novel route to the formation of multicomponent crystalline materials, such as cocrystals and salts, by minimizing or eliminating the need for bulk solvents.[1] This application note will delve into the theoretical underpinnings of mechanochemical synthesis, provide a detailed, step-by-step protocol for the preparation of a model cocrystal of this compound with a suitable coformer, and outline the essential characterization techniques for product validation. The causality behind experimental choices is explained to provide a deeper understanding of the process, ensuring scientific integrity and reproducibility.

Introduction to Mechanochemical Synthesis

Mechanochemistry utilizes mechanical energy, typically from ball milling or grinding, to induce chemical transformations.[2] This approach is particularly advantageous for supramolecular synthesis as it can overcome challenges associated with differential solubility of components in traditional solution-based methods. The primary benefits of mechanochemistry in the context of synthesizing this compound complexes include:

  • Green Chemistry: Reactions are often solvent-free or require only catalytic amounts of liquid, significantly reducing solvent waste.[1]

  • Efficiency and Speed: Mechanochemical reactions are typically much faster than their solution-based counterparts.[3]

  • Access to Novel Forms: It is possible to generate crystalline forms, such as polymorphs or cocrystals, that are not accessible from solution.[4]

  • Stoichiometric Control: Mechanochemistry allows for precise control over the stoichiometry of the resulting complex by simply adjusting the ratio of the reactants.[5]

1.1. The Role of Liquid-Assisted Grinding (LAG)

Liquid-assisted grinding (LAG) is a technique where a small amount of a liquid is added to the solid reactants during milling.[6] This liquid phase can act as a catalyst, facilitating molecular mobility and accelerating the reaction rate, often leading to products with higher crystallinity.[7] The choice of the liquid additive can also influence the polymorphic outcome of the reaction.[8]

Rationale for Coformer Selection

The formation of stable cocrystals is largely dependent on the ability of the components to form robust supramolecular synthons, which are reliable and recurring hydrogen-bonding motifs. Carboxylic acids, such as this compound, are excellent hydrogen bond donors and acceptors and readily form predictable synthons.[9] For this application note, we will consider the formation of a cocrystal with isonicotinamide , a common and effective coformer for carboxylic acids. The pyridine nitrogen of isonicotinamide can act as a hydrogen bond acceptor for the carboxylic acid proton of this compound, while the amide group of isonicotinamide can form further hydrogen bonds, leading to a stable, extended network.

Experimental Protocol: Mechanochemical Synthesis of this compound-Isonicotinamide Cocrystal

This protocol details the synthesis of a 1:1 molar ratio cocrystal of this compound and isonicotinamide using a mixer mill.

3.1. Materials and Equipment

  • This compound (>98% purity)

  • Isonicotinamide (>99% purity)

  • Methanol (ACS grade)

  • Mixer ball mill (e.g., Retsch MM 400 or similar)

  • 10 mL stainless steel grinding jar

  • Two 10 mm stainless steel milling balls

  • Spatula

  • Analytical balance

3.2. Step-by-Step Procedure

  • Reactant Preparation: Accurately weigh this compound (e.g., 250.3 mg, 1.0 mmol) and isonicotinamide (e.g., 122.1 mg, 1.0 mmol) to achieve a 1:1 stoichiometric ratio.

  • Loading the Grinding Jar: Place the two stainless steel milling balls into the 10 mL grinding jar. Carefully add the pre-weighed this compound and isonicotinamide to the jar.

  • Liquid-Assisted Grinding (LAG): Add a small, controlled amount of methanol (e.g., 50 µL) to the solid mixture in the jar. This corresponds to a η value of approximately 0.13 µL/mg, a common starting point for LAG experiments.[8]

  • Milling: Securely close the grinding jar and place it in the mixer mill. Mill the mixture at a frequency of 25-30 Hz for a total of 60 minutes. It is advisable to pause the milling for 5-10 minutes after every 20 minutes of continuous milling to prevent excessive heat buildup.

  • Product Recovery: After milling, carefully open the grinding jar in a well-ventilated area. Scrape the resulting powder from the walls of the jar and the milling balls using a spatula. The resulting fine white powder is the cocrystal product.

3.3. Experimental Workflow Diagram

G cluster_prep Preparation cluster_milling Milling cluster_analysis Analysis weigh_oba Weigh 4-n-Octyloxybenzoic Acid (1.0 mmol) load_jar Load Reactants and Milling Balls into Jar weigh_oba->load_jar weigh_isn Weigh Isonicotinamide (1.0 mmol) weigh_isn->load_jar add_lag Add Methanol (50 µL) load_jar->add_lag mill Mill at 25-30 Hz for 60 minutes add_lag->mill recover Recover Product mill->recover pxrd PXRD Analysis recover->pxrd dsc DSC Analysis recover->dsc ftir FTIR Analysis recover->ftir

Caption: Experimental workflow for the mechanochemical synthesis of the this compound-isonicotinamide cocrystal.

Product Characterization and Validation

To confirm the formation of the new cocrystalline phase and to distinguish it from a simple physical mixture of the starting materials, a combination of analytical techniques is essential.[10]

4.1. Powder X-Ray Diffraction (PXRD)

PXRD is the primary technique for identifying new crystalline phases. The PXRD pattern of the synthesized cocrystal should exhibit unique diffraction peaks that are different from those of the individual starting materials and their physical mixture.[11]

Expected Outcome Interpretation
New diffraction peaks in the product's PXRD pattern.Formation of a new crystalline phase (cocrystal).
The product's PXRD pattern is a superposition of the starting materials' patterns.No reaction has occurred; the product is a physical mixture.

4.2. Differential Scanning Calorimetry (DSC)

DSC is used to determine the thermal properties of the material, such as melting point and phase transitions. A cocrystal will typically exhibit a single, sharp endothermic peak corresponding to its melting point, which is different from the melting points of the individual components.[12]

Expected Outcome Interpretation
A single melting endotherm at a temperature different from the starting materials.Formation of a new, pure cocrystalline phase.
Multiple endotherms corresponding to the melting of the starting materials.Incomplete reaction or a physical mixture.

4.3. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for probing the intermolecular interactions, particularly hydrogen bonding, in the cocrystal. The formation of the carboxylic acid-pyridine hydrogen bond is expected to cause characteristic shifts in the vibrational frequencies of the C=O and O-H groups of the carboxylic acid and the ring vibrations of the pyridine.[13]

Expected Outcome Interpretation
Shift in the C=O stretching frequency of the carboxylic acid.Indicates a change in the hydrogen bonding environment of the carboxyl group.
Broadening and shifting of the O-H stretching band.Confirms the involvement of the carboxylic acid proton in hydrogen bonding.

Mechanistic Rationale

The mechanochemical formation of the this compound-isonicotinamide cocrystal is driven by the thermodynamic favorability of the new hydrogen-bonded crystalline lattice. The mechanical energy input facilitates the intimate mixing of the reactants at the molecular level, overcoming the kinetic barriers to nucleation and growth of the cocrystal phase. The added liquid in LAG enhances the rate of mass transport and molecular rearrangement, accelerating the transformation to the more stable cocrystal form.[14]

Logical Relationship Diagram

G reactants This compound + Isonicotinamide energy Mechanical Energy (Ball Milling) reactants->energy intermediate Amorphous/ Intimate Mixture energy->intermediate lag Liquid-Assisted Grinding (LAG) lag->intermediate enhances cocrystal Stable Cocrystal Lattice intermediate->cocrystal nucleation & growth

Caption: Logical diagram illustrating the key factors in the mechanochemical formation of the cocrystal.

Conclusion

Mechanochemical synthesis, particularly through liquid-assisted grinding, presents a robust and environmentally friendly platform for the preparation of this compound complexes. The protocol outlined in this application note provides a reliable method for the synthesis of a model cocrystal, and the characterization techniques described are essential for validating the formation of the desired product. This approach not only offers a practical alternative to traditional solution-based methods but also opens avenues for the discovery of novel solid forms with potentially enhanced physicochemical properties.

References

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Application Note: Characterization of 4-n-octyloxybenzoic Acid Liquid Crystals Using Inverse Gas Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Inverse Gas Chromatography for Liquid Crystal Analysis

4-n-octyloxybenzoic acid (OBA) is a thermotropic liquid crystal, a state of matter that exhibits properties between those of a conventional liquid and a solid crystal.[1] This unique nature makes it a valuable component in various applications, including electro-optical displays and chemical sensors.[1] Understanding the physicochemical properties of OBA, such as its phase transitions, surface energy, and thermodynamic interactions with various solvents, is paramount for optimizing its performance in these applications.

Inverse Gas Chromatography (IGC) emerges as a powerful, sensitive, and reliable technique for the detailed characterization of solid materials, including liquid crystals.[2][3][4] Unlike conventional gas chromatography where the stationary phase is known and the mobile phase is the analyte, IGC reverses these roles. A column is packed with the solid material of interest—in this case, this compound—and well-characterized volatile probe molecules are injected.[4] By measuring the retention time of these probes, a wealth of information about the stationary phase can be elucidated.[3][4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of IGC for the in-depth analysis of this compound. We will delve into the experimental protocols, data analysis, and interpretation of results to determine key parameters that govern the behavior of this liquid crystal.

Scientific Principles: Unveiling Material Properties with IGC

The fundamental principle of IGC lies in the interaction between the injected probe molecules and the stationary phase. The time it takes for a probe to travel through the column, known as the retention time, is directly related to the strength of these interactions. By employing a series of probe molecules with varying chemical functionalities (e.g., alkanes, polar solvents), it is possible to map the surface and bulk properties of the stationary phase.

Key parameters that can be determined using IGC for this compound include:

  • Phase Transition Temperatures: As a thermotropic liquid crystal, OBA exhibits different phases (e.g., solid, nematic, smectic, isotropic liquid) at different temperatures.[1][5][6] IGC can precisely determine the temperatures at which these transitions occur by monitoring abrupt changes in the retention behavior of probe molecules.[1][7][8][9][10]

  • Thermodynamic Properties: IGC allows for the calculation of important thermodynamic parameters such as the Flory-Huggins interaction parameter (χ), which describes the interaction between the liquid crystal and a solvent, and the activity coefficient at infinite dilution (γ∞), providing insights into solubility.[11]

  • Surface Energy: The surface energy of a material is a critical parameter that governs its interactions with other substances.[12][13] IGC can determine the dispersive component of the surface free energy (γsd) by using a series of n-alkane probes.[12][13] This information is crucial for understanding adhesion, wetting, and compatibility with other materials.

Experimental Protocol: A Step-by-Step Guide

This section outlines the detailed methodology for performing an IGC analysis of this compound.

Materials and Instrumentation
  • Stationary Phase: this compound (purity ≥ 98%).[11][14]

  • Solid Support: Chromosorb W (or a similar inert support), acid-washed and silanized, 80/100 mesh.[11]

  • Probe Molecules: A series of high-purity (≥99%) n-alkanes (e.g., n-heptane, n-octane, n-nonane, n-decane) for surface energy determination, and polar probes (e.g., chloroform, acetone, ethanol) for specific interaction analysis.

  • Instrumentation: A standard gas chromatograph equipped with a Flame Ionization Detector (FID), a precision flow controller, and a thermostatted column oven.[15]

Column Preparation
  • Coating the Support: Dissolve a known weight of this compound in a suitable volatile solvent (e.g., dichloromethane).

  • Add a known weight of the Chromosorb W support to the solution.

  • Slowly evaporate the solvent under gentle agitation (e.g., using a rotary evaporator) to ensure a uniform coating of the liquid crystal onto the support material. A typical loading is around 10% (w/w).

  • Dry the coated support in a vacuum oven at a temperature below the melting point of the OBA to remove any residual solvent.

  • Packing the Column: Carefully pack the coated support into a clean, silanized glass or stainless-steel column (typically 1-2 meters in length and 1/8 or 1/4 inch in diameter).

  • Condition the packed column overnight in the GC oven at a temperature slightly above the highest anticipated analysis temperature, with a slow flow of carrier gas (e.g., helium or nitrogen), to ensure the removal of any remaining volatile impurities.

IGC Measurement Procedure
  • Instrument Setup: Install the packed column in the GC oven. Set the injector and detector temperatures appropriately (e.g., 200-250°C) to ensure rapid volatilization of the probes and prevent condensation.

  • Carrier Gas Flow: Set the carrier gas flow rate to a constant value (e.g., 10-30 mL/min).

  • Temperature Program: Equilibrate the column at the desired starting temperature. For determining phase transitions, measurements are typically performed over a wide temperature range, with small increments (e.g., 2-5°C).

  • Probe Injection: Inject a very small amount of the probe molecule (in the vapor phase) into the column. The goal is to work at "infinite dilution" to ensure that the interactions are solely between individual probe molecules and the stationary phase.

  • Data Acquisition: Record the chromatogram and determine the retention time of the probe molecule. The retention time of an unretained marker, such as methane, should also be measured to determine the column dead time.

  • Repeat: Repeat the injection for each probe molecule at each temperature of interest.

Diagram: Experimental Workflow for IGC Analysis

G cluster_prep Column Preparation cluster_measurement IGC Measurement cluster_analysis Data Analysis prep1 Dissolve OBA in Solvent prep2 Coat Chromosorb W Support prep1->prep2 prep3 Dry Coated Support prep2->prep3 prep4 Pack Column prep3->prep4 prep5 Condition Column prep4->prep5 meas1 Install & Equilibrate Column prep5->meas1 Ready for Analysis meas2 Inject Probe Molecule meas1->meas2 meas3 Record Chromatogram meas2->meas3 meas4 Determine Retention Time meas3->meas4 ana1 Calculate Net Retention Volume (Vn) meas4->ana1 Raw Data ana2 Plot ln(Vn) vs. 1/T ana1->ana2 ana3 Identify Phase Transitions ana2->ana3 ana4 Calculate Thermodynamic Parameters ana2->ana4

Caption: Workflow for IGC analysis of this compound.

Data Analysis and Interpretation

The raw data from an IGC experiment is the retention time of the probe molecules. This is used to calculate the net retention volume (Vn), which is the fundamental parameter for further analysis.

Calculation of Net Retention Volume (Vn)

The net retention volume is calculated using the following equation:

Vn = J * F * (tr - tm)

Where:

  • J is the James-Martin gas compressibility correction factor.

  • F is the carrier gas flow rate corrected to standard temperature and pressure.

  • tr is the retention time of the probe molecule.

  • tm is the retention time of an unretained marker (dead time).

Determination of Phase Transitions

A plot of the natural logarithm of the net retention volume (ln(Vn)) versus the inverse of the absolute temperature (1/T) is known as a retention diagram.[1] For a material exhibiting phase transitions, this plot will show distinct linear regions with different slopes, and the points of discontinuity or changes in slope correspond to the phase transition temperatures.[1][7][8][9][10]

Table 1: Phase Transition Temperatures of this compound Determined by IGC

TransitionTemperature (°C)
Solid to Nematic (T_SN)~108
Nematic to Smectic C (T_NC)~100
Smectic C to Isotropic (T_CI)~147

Note: These are approximate values and should be determined experimentally.

Calculation of Thermodynamic Parameters

Within the isotropic liquid phase, various thermodynamic parameters can be calculated.

  • Flory-Huggins Interaction Parameter (χ): This parameter provides a measure of the interaction energy between the liquid crystal and the probe solvent. It can be calculated from the specific retention volume.

  • Activity Coefficient at Infinite Dilution (γ∞): This value is important for understanding the solubility of the liquid crystal in different solvents.

Determination of Dispersive Surface Energy (γsd)

The dispersive component of the surface free energy is determined at temperatures below the melting point of the OBA. A series of n-alkane probes are used for this measurement. The retention data is analyzed using the Dorris-Gray or Schultz method.[12][16] A plot of RTln(Vn) versus a(γl)^0.5 (where R is the gas constant, T is the absolute temperature, a is the cross-sectional area of the probe molecule, and γl is the surface tension of the probe liquid) for the n-alkanes should yield a straight line. The slope of this line is proportional to (γsd)^0.5, from which the dispersive surface energy can be calculated.

Table 2: Representative Dispersive Surface Energy of this compound

Temperature (°C)Dispersive Surface Energy (γsd) (mJ/m²)
30Value to be determined experimentally
40Value to be determined experimentally
50Value to be determined experimentally

Diagram: Data Analysis Workflow

G cluster_input Input Data cluster_processing Data Processing cluster_output Output Parameters input_data Retention Times (tr, tm) Carrier Gas Flow Rate (F) Temperature (T) calc_vn Calculate Net Retention Volume (Vn) input_data->calc_vn plot_retention Generate Retention Diagram (ln(Vn) vs. 1/T) calc_vn->plot_retention plot_surface Generate Surface Energy Plot (RTln(Vn) vs. a(γl)^0.5) calc_vn->plot_surface phase_trans Phase Transition Temperatures plot_retention->phase_trans thermo_params Thermodynamic Parameters (χ, γ∞) plot_retention->thermo_params surface_energy Dispersive Surface Energy (γsd) plot_surface->surface_energy

Caption: Workflow for analyzing IGC data.

Conclusion and Applications

Inverse Gas Chromatography is an invaluable tool for the comprehensive characterization of this compound liquid crystals. The ability to precisely determine phase transition temperatures, thermodynamic interaction parameters, and surface energy provides crucial insights for material scientists and drug development professionals. This knowledge can be leveraged to:

  • Optimize formulation: Understanding the solubility and interaction of OBA with different solvents is key to developing stable and effective formulations.

  • Predict material compatibility: Surface energy data helps in predicting the adhesion and compatibility of OBA with other materials in a device.

  • Quality control: IGC can be used as a sensitive method to assess the purity and consistency of different batches of OBA.

  • Develop novel applications: A thorough understanding of the physicochemical properties of OBA can inspire the development of new applications in areas such as advanced drug delivery systems and biosensors.

By following the detailed protocols and data analysis procedures outlined in this application note, researchers can confidently employ IGC to unlock a deeper understanding of this compound and accelerate innovation in their respective fields.

References

  • Isik, B., Cakar, F., Cankurtaran, H., & Cankurtaran, O. (2022). Thermodynamic and separation properties of 4-(octyloxy) benzoic acid liquid crystals by inverse gas chromatography (IGC). Instrumentation Science & Technology, 50(1), 1-15. [Link]

  • Cankurtaran, O., Isik, B., Cakar, F., & Tas, S. (2025). Thermodynamic and surface properties of 4-(Undecyloxy) benzoic acid thermotropic liquid crystal by inverse gas chromatography at infinite dilution. Phase Transitions, 1-15. [Link]

  • Figshare. (2021). Thermodynamic and separation properties of 4-(octyloxy) benzoic acid liquid crystals by inverse gas chromatography (IGC). Taylor & Francis Group. [Link]

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  • Surface Measurement Systems. (n.d.). Inverse Gas Chromatography. [Link]

  • Szczepanik, B., et al. (2024). Inverse gas chromatographic characterization of halloysite-carbon composites as adsorbents for skin disinfectants from water sol. Journal of Environmental Chemical Engineering, 12(1), 111899. [Link]

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  • ResearchGate. (n.d.). Schematic depiction of the IGC setup. Pressure sensors (before and.... [Link]

  • Ozcan, S., et al. (2025). Thermodynamic and surface properties of 4-(Undecyloxy) benzoic acid thermotropic liquid crystal by inverse gas chromatography at infinite dilution. Phase Transitions, 1-15. [Link]

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Application Notes & Protocols: Formulation of Eutectic Liquid Crystal Mixtures with 4-n-Octyloxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Solid State for Advanced Formulations

In the landscape of materials science and pharmaceutical development, the manipulation of a substance's physical state is a cornerstone of innovation. While conventional solids and liquids have well-defined properties, materials known as liquid crystals (LCs) occupy a fascinating intermediate state of matter, exhibiting both the fluidity of a liquid and the long-range molecular order of a crystal.[1][2] This unique combination of properties makes them highly responsive to external stimuli like temperature and electric fields.[3][4]

4-n-Octyloxybenzoic acid (8OBA) is a well-characterized thermotropic liquid crystal, meaning it transitions into liquid crystal phases upon heating.[5][6] Like other alkoxybenzoic acids, its molecules can form hydrogen-bonded dimers, which promotes the formation of ordered mesophases, such as the nematic (thread-like) and smectic (soap-like) phases, over a specific temperature range before becoming a true isotropic liquid.[7][8]

However, the utility of pure 8OBA is often limited by its relatively high melting point (approx. 101°C).[7] To overcome this, we can formulate eutectic mixtures. A eutectic system is a mixture of two or more components that, at a specific ratio, melts at a temperature lower than the melting point of any of the individual components.[9][10] This phenomenon occurs because the intermolecular interactions between the different components disrupt the crystal lattice of the pure substances, reducing the energy required for melting.[10]

By forming a eutectic mixture with 8OBA, we can create a material that exhibits liquid crystalline properties at or near room temperature. This has profound implications for various applications, particularly in drug delivery, where such systems can act as stable, high-capacity solvents for poorly water-soluble active pharmaceutical ingredients (APIs), potentially enhancing their bioavailability and enabling novel formulation strategies.[3][11][12][13][14]

This guide provides the core principles, detailed protocols, and characterization methodologies for formulating and analyzing eutectic liquid crystal mixtures based on this compound.

Scientific Principles: The "Why" Behind Eutectic Liquid Crystals

The formation of a stable eutectic liquid crystal mixture is governed by fundamental thermodynamic principles and specific molecular interactions.

Thermodynamic Driving Force: The primary driving force for eutectic formation is a depression of the mixture's freezing point, which can be understood through the lens of Gibbs free energy. At the eutectic composition, the system achieves a minimum melting temperature because the heterogeneous molecular interactions (between 8OBA and the co-former) interfere with the crystallization process of the individual components.[10] This disruption of the crystal lattice lowers the overall lattice energy, thus requiring less thermal energy to transition into the liquid phase.

The Role of Hydrogen Bonding: this compound is a carboxylic acid, characterized by a carboxyl group (-COOH) capable of acting as both a hydrogen bond donor and acceptor.[15] This allows 8OBA molecules to form strong hydrogen-bonded dimers.[8] When selecting a co-former, choosing a compound that can also participate in hydrogen bonding (e.g., other carboxylic acids, alcohols, or compounds with amine groups) can facilitate the formation of a stable, homogeneous eutectic mixture. These intermolecular hydrogen bonds between the different components are key to disrupting the self-assembly of the pure components into their respective crystal lattices.[10][16]

Application Rationale in Drug Development:

  • Solubility Enhancement: Many APIs are crystalline solids with low aqueous solubility, which severely limits their bioavailability.[9][11] A liquid eutectic system can act as a non-aqueous, biocompatible solvent, allowing for a much higher concentration of the API to be dissolved than in traditional solvents.[14]

  • Stabilization: The ordered, viscous nature of the liquid crystal mesophase can serve as a protective matrix, preventing the dissolved API from crashing out of solution or degrading.[3][12]

  • Controlled Release: The structured environment of a liquid crystal can be engineered to control the diffusion and release rate of an incorporated drug, offering potential for sustained-release formulations.[12][13]

Materials and Equipment

Chemicals & Reagents
  • This compound (8OBA), ≥98% purity (CAS: 2493-84-7)

  • Eutectic Co-former (select one or more for screening):

    • Menthol

    • Ibuprofen

    • Decanoic Acid

    • Dodecanoic Acid

    • Other relevant APIs or GRAS (Generally Recognized As Safe) excipients

  • Deionized Water (for cleaning)

  • Acetone/Ethanol (for cleaning)

Equipment
  • Analytical Balance (readability ±0.1 mg)

  • Differential Scanning Calorimeter (DSC) with inert gas supply (N₂) and hermetic aluminum pans

  • Polarized Optical Microscope (POM) equipped with a programmable hot stage and camera

  • Vortex Mixer

  • Hot Plate with magnetic stirring capability

  • Small glass vials (e.g., 2-4 mL) with screw caps

  • Spatulas and weighing paper

  • Microscope slides and coverslips

Experimental Protocols

Protocol 1: Formulation of a Trial Eutectic Mixture

Objective: To prepare a homogeneous mixture of 8OBA and a selected co-former using the hot-melt method.

Causality: This method uses thermal energy to melt the components into a single isotropic liquid phase, ensuring complete and uniform molecular mixing. The subsequent controlled cooling allows the system to settle into its most stable state, which, for a eutectic composition, will be a liquid or liquid crystal phase at a temperature below the melting points of the starting materials.

Workflow Diagram:

G cluster_prep Preparation cluster_mixing Hot-Melt Mixing cluster_cooling Equilibration weigh 1. Weigh Components (e.g., 8OBA & Co-former) in desired molar ratio transfer 2. Transfer to Vial weigh->transfer heat 3. Heat on Hot Plate (above melting point of both components) with stirring transfer->heat vortex 4. Vortex Vigorously to ensure homogeneity heat->vortex observe 5. Visually Inspect for a clear, single-phase isotropic liquid vortex->observe cool 6. Cool to Room Temp. (slow, controlled cooling) observe->cool equilibrate 7. Equilibrate for 24 hours cool->equilibrate

Caption: Workflow for the hot-melt formulation of a eutectic mixture.

Step-by-Step Procedure:

  • Calculate Molar Ratios: Determine the mass of 8OBA and the co-former required to achieve a specific molar ratio (e.g., start with a 1:1 molar ratio).

  • Weighing: Accurately weigh the calculated masses of each component directly into a clean, dry glass vial.

  • Heating and Melting: Place the vial on a hot plate and heat to a temperature approximately 10-20°C above the melting point of the higher-melting component. If using a magnetic stir bar, activate stirring.

  • Homogenization: Once both components have melted completely, continue heating for 5-10 minutes. Periodically remove the vial (using heat-resistant gloves) and vortex vigorously for 30 seconds to ensure the formation of a homogeneous isotropic liquid.

  • Visual Inspection: The final liquid should be clear and transparent, with no visible solid particles or phase separation.

  • Cooling: Turn off the heat and allow the vial to cool slowly to room temperature on the benchtop. Do not quench in an ice bath, as rapid cooling can induce phase separation or supercooling.

  • Equilibration: Cap the vial and let the mixture equilibrate at room temperature for at least 24 hours before characterization.

Protocol 2: Determination of the Eutectic Point via Phase Diagram Construction

Objective: To identify the eutectic composition and temperature for a binary system of 8OBA and a co-former by analyzing the thermal behavior of multiple mixtures.

Causality: A phase diagram maps the physical states of a mixture across a range of compositions and temperatures. By systematically measuring the melting point of mixtures with varying compositions, one can plot the liquidus lines. The point where these lines intersect represents the eutectic point—the composition with the minimum melting temperature.[17][18]

Conceptual Phase Diagram:

G xaxis Composition (Mole Fraction of B) yaxis Temperature (°C) origin xlabel1 0.0 (Pure A) xlabel2 1.0 (Pure B) xlabel_mid mpA MP_A eutectic_point mpA->eutectic_point mpB MP_B mpB->eutectic_point eutectic_label Eutectic Point liquid Liquid solidA_L Solid A + Liquid solidB_L Solid B + Liquid solidAB Solid A + Solid B eutectic_left eutectic_right eutectic_left->eutectic_right

Caption: A conceptual binary phase diagram showing the eutectic point.

Step-by-Step Procedure:

  • Prepare a Series of Mixtures: Using Protocol 1, prepare a series of at least 7-9 mixtures of 8OBA and the co-former, varying the mole fraction from 0.1 to 0.9 (e.g., 9:1, 8:2, 7:3, ... 1:9). Also prepare samples of pure 8OBA and the pure co-former.

  • DSC Sample Preparation: Accurately weigh 3-5 mg of each equilibrated mixture into a hermetic aluminum DSC pan and seal it. Prepare an empty sealed pan to use as a reference.

  • DSC Analysis:

    • Place the sample and reference pans into the DSC cell.

    • Equilibrate the system at a low temperature (e.g., 0°C).

    • Heat the sample at a controlled rate (e.g., 5-10°C/min) to a temperature well above the isotropic clearing point of the mixture (e.g., 160°C).

    • Hold at this temperature for 2-3 minutes to ensure complete melting and erase thermal history.

    • Cool the sample at the same controlled rate back to the starting temperature.

    • Perform a second heating scan at the same rate. This second scan is typically used for analysis to ensure a consistent thermal history.

  • Data Analysis:

    • From the second heating scan of each DSC thermogram, identify the peak of the melting endotherm. This corresponds to the final melting temperature (liquidus temperature). For the eutectic composition, you will observe a single, sharp melting peak at the lowest temperature.

    • Plot the melting temperatures (Y-axis) against the mole fraction of the co-former (X-axis).

    • The lowest point on this plot corresponds to the eutectic temperature and composition.

Protocol 3: Characterization by Polarized Optical Microscopy (POM)

Objective: To visually identify and confirm the liquid crystalline phases of the formulated eutectic mixture.

Causality: Liquid crystals are optically anisotropic, meaning they can rotate the plane of polarized light. When viewed between two crossed polarizers, this property results in the appearance of bright, colorful, and characteristic textures that are unique to each type of mesophase (e.g., nematic, smectic).[4][19] This allows for definitive identification of the liquid crystal state.

Step-by-Step Procedure:

  • Sample Preparation: Place a small amount of the eutectic mixture onto a clean microscope slide. Gently place a coverslip over it and place the slide on the hot stage.

  • Heating and Observation:

    • Heat the sample to its isotropic liquid state (e.g., 160°C). Under crossed polarizers, the field of view should be completely dark (extinction), confirming an isotropic phase.

    • Slowly cool the sample at a controlled rate (e.g., 2-5°C/min).

    • Carefully observe the sample as it cools. Note the temperature at which the first bright textures appear. This is the clearing point, or the transition from the isotropic liquid to the first liquid crystal mesophase.

  • Phase Identification:

    • Nematic Phase: This phase is often characterized by a "threaded" Schlieren texture or a "marbled" appearance.[20] The phase is highly fluid; pressing gently on the coverslip will cause the textures to flow and change rapidly.

    • Smectic Phase: Smectic phases are more viscous and ordered. They often appear as "focal conic fan" or "mosaic" textures. These textures will be less mobile than the nematic phase upon mechanical shearing.

  • Record Transition Temperatures: Record the temperatures for all observed phase transitions (Isotropic → Nematic, Nematic → Smectic, Smectic → Crystal) during both cooling and subsequent heating cycles. Compare these with the transitions observed via DSC.

Data Presentation & Interpretation

Quantitative data from DSC analysis should be tabulated for clarity.

Table 1: Thermal Properties of 8OBA / Co-former Mixtures (Hypothetical Data)

Mole Fraction (Co-former)Melting Onset (°C)Melting Peak (°C) (Tₘ)Nematic-Isotropic Transition (°C) (Tₙᵢ)
0.0 (Pure 8OBA)100.5101.8147.2
0.255.165.4125.8
0.422.724.1108.3
0.5 (Eutectic) 18.5 19.2 99.5
0.621.330.895.1
0.835.648.280.4
1.0 (Pure Co-former)43.144.0N/A

Interpretation: The data clearly shows a minimum melting temperature at a 0.5 mole fraction, identifying this as the eutectic point. The resulting mixture is liquid at room temperature and maintains a broad nematic liquid crystal range from 19.2°C to 99.5°C.

References

  • Myer, G. & Smith, W. H. (1987). Experimental Methods for Determining the Eutectic Composition of a Multi-Component Liquid Crystal Mixture. Molecular Crystals and Liquid Crystals, 198(1), 389-403. [Link]

  • Myer, G. & Smith, W. H. (1987). Experimental Methods for Determining the Eutectic Composition of a Multi-Component Liquid Crystal Mixture. Taylor & Francis Online. [Link]

  • Cankurtaran, O., et al. (2021). Thermodynamic and separation properties of 4-(octyloxy) benzoic acid liquid crystals by inverse gas chromatography (IGC). Instrumentation Science & Technology, 50(1), 1-15. [Link]

  • ResearchGate. (n.d.). Synthesis of liquid crystals based on hydrogen-bonding of 4-(Octyloxy)benzoic acid with 4-alkylbenzoic acids. Request PDF. [Link]

  • Isik, B., et al. (2021). Thermodynamic and separation properties of 4-(octyloxy) benzoic acid liquid crystals by inverse gas chromatography (IGC). Instrumentation Science & Technology, 50(1). [Link]

  • Gaikwad, P. P. (2013). Liquid Crystalline Phase & its Pharma Applications. Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Journal of PharmaSciTech. (n.d.). Liquid-Crystal and Nano-Crystal Technology for Solubilization of Poorly Water Soluble Drugs. Journal of PharmaSciTech. [Link]

  • ResearchGate. (n.d.). Liquid crystal 4-(octyloxy)benzoic acid. Download Scientific Diagram. [Link]

  • Sahoo, C. K., et al. (2015). Liquid Crystals: An Approach in Drug Delivery. Indian Journal of Pharmaceutical Sciences, 77(1), 12-20. [Link]

  • IJCRT.org. (n.d.). a review on liquid crystal. IJCRT. [Link]

  • Ahmed, F., et al. (2021). PHARMACEUTICAL APPLICATIONS OF LIQUID CRYSTAL WITH SPECIAL EMPHASIZED ON ADVANCED DRUG DELIVERY SYSTEM: AN OVERVIEW. EPRA JOURNALS. [Link]

  • ResearchGate. (n.d.). Liquid pharmaceuticals formulation by eutectic formation. Request PDF. [Link]

  • Silva, M., et al. (2022). Solids Turn into Liquids—Liquid Eutectic Systems of Pharmaceutics to Improve Drug Solubility. Pharmaceuticals, 15(3), 291. [Link]

  • Jafri, Z. A., et al. (2016). CHARACTERIZATION OF LIQUID CRYSTALS: A LITERATURE REVIEW. VFAST Transactions on Physical Sciences. [Link]

  • IJRTE. (n.d.). characterization techniques for liquid crystal materials and its application in optoelectronics devices. International Journal of Recent Technology and Engineering. [Link]

  • ResearchGate. (n.d.). Molecular and Crystal Structure of 4-Alkoxybenzoic Acids: Design of the Mesogenic Phase. Request PDF. [Link]

  • IJPR. (n.d.). Eutectic Mixtures: Bridging Physicochemical Fundamentals and Technological Applications. International Journal of Pharmaceutical Research. [Link]

  • ChemBK. (n.d.). This compound. Chemical Book. [Link]

  • PubChem. (n.d.). 4-(Octyloxy)benzoic acid. National Center for Biotechnology Information. [Link]

  • Wikipedia. (n.d.). Liquid crystal. Wikipedia, The Free Encyclopedia. [Link]

  • IOSR Journals. (2020). Preparation, Characterization and Applications of Liquid Crystals: A Review. IOSR Journal of Applied Chemistry. [Link]

  • ResearchGate. (n.d.). (a) Phase diagram of pure p-n-alkyloxy benzoic acids. (b) Phase diagram... Download Scientific Diagram. [Link]

  • US EPA. (n.d.). Benzoic acid, 4-(octyloxy)-. Substance Details - SRS. [Link]

  • NIST. (n.d.). 4-Octyloxybenzoic acid. NIST WebBook. [Link]

  • ResearchGate. (n.d.). Phase diagram of alkoxy benzoic acids. Download Scientific Diagram. [Link]

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Application Notes and Protocols for the Use of 4-n-Octyloxybenzoic Acid in Guest-Host Liquid Crystal Displays

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Potential of 4-n-Octyloxybenzoic Acid in Advanced Display Technologies

Guest-host liquid crystal displays (GH-LCDs) represent a mature yet evolving technology platform with applications ranging from information displays to smart windows and optical shutters. The fundamental principle of a GH-LCD lies in the dissolution of a dichroic dye (the "guest") within a liquid crystal medium (the "host"). The orientation of the liquid crystal molecules, controlled by an external electric field, dictates the alignment of the dye molecules, thereby modulating the absorption of ambient light. This allows for the creation of displays that do not require polarizers, leading to higher brightness and wider viewing angles compared to conventional twisted nematic (TN) displays.

This compound (8OBA) is a calamitic (rod-shaped) liquid crystal that exhibits both nematic and smectic mesophases. Its molecular structure, characterized by a rigid core and a flexible alkyl chain, makes it an excellent candidate for a host material in GH-LCDs. The carboxylic acid group in 8OBA offers unique intermolecular hydrogen bonding capabilities, which can influence the phase behavior and guest-host interactions within the display. This application note provides a comprehensive guide to the utilization of 8OBA in the fabrication and characterization of guest-host liquid crystal displays, offering detailed protocols and insights into the underlying scientific principles.

Physicochemical Properties of this compound (8OBA)

A thorough understanding of the physical and chemical properties of 8OBA is paramount for its successful implementation in GH-LCDs.

PropertyValueReference
Chemical Formula C₁₅H₂₂O₃[1]
Molecular Weight 250.33 g/mol [1]
CAS Number 2493-84-7[1][2]
Appearance White to almost white powder/crystal
Melting Point 92 °C[3]
Phase Transitions Crystalline to Smectic C: ~100-101°CSmectic C to Nematic: ~107-108°CNematic to Isotropic: ~147°C

Note: The exact transition temperatures can vary slightly depending on the purity of the material.

The presence of both smectic and nematic phases in 8OBA offers a unique opportunity for researchers to investigate the influence of the host phase on the performance of the GH-LCD. The nematic phase is typically utilized for conventional display applications due to its lower viscosity and faster switching speeds.

Principle of Operation: The Guest-Host Interaction with 8OBA

In a GH-LCD, the elongated dichroic dye molecules align themselves with the director (the average direction of the long axes) of the 8OBA host molecules.

  • OFF State (Voltage OFF): In the absence of an electric field, the 8OBA molecules, and consequently the guest dye molecules, are aligned in a specific direction determined by the surface treatment of the display cell (e.g., planar or homeotropic alignment). In a planar alignment, the molecules are parallel to the substrate. If the incident light is polarized parallel to the absorption axis of the dye, it will be absorbed, and the display will appear colored or dark.

  • ON State (Voltage ON): When an electric field is applied across the liquid crystal layer, the 8OBA molecules reorient themselves parallel (for positive dielectric anisotropy) or perpendicular (for negative dielectric anisotropy) to the field. This reorientation of the host forces the guest dye molecules to follow suit. If the dye's absorption axis is now perpendicular to the polarization of the incident light, the light will be transmitted, and the display will appear transparent or bright.

The contrast of the display is determined by the ratio of the absorbed light in the OFF state to the transmitted light in the ON state. This is quantified by the dichroic ratio , which is the ratio of the absorbance parallel and perpendicular to the director of the liquid crystal. A high dichroic ratio is essential for achieving a high contrast display.

Experimental Protocols

Part 1: Preparation of the Guest-Host Mixture

The successful fabrication of a GH-LCD begins with the homogeneous mixing of the 8OBA host and the chosen dichroic dye guest.

Materials and Equipment:

  • This compound (8OBA) (purity >98%)

  • Dichroic dye (e.g., Anthraquinone blue)

  • Volumetric flasks and pipettes

  • Magnetic stirrer with hot plate

  • Ultrasonic bath

  • Analytical balance

Protocol:

  • Dye Selection and Concentration: The choice of dichroic dye is critical and depends on the desired color and performance of the display. Anthraquinone and azo dyes are common choices due to their high dichroic ratios and good solubility in liquid crystal hosts.[4][5] The concentration of the dye typically ranges from 0.5% to 5% by weight, depending on the dye's absorption coefficient and the desired contrast.[6] For initial experiments, a 1-2 wt% concentration of an anthraquinone-based dye is recommended.

  • Dissolution of the Dye:

    • Accurately weigh the desired amount of 8OBA and the dichroic dye.

    • Place the 8OBA in a clean, dry vial.

    • Heat the 8OBA on a hot plate to its isotropic phase (~150°C).

    • Gradually add the dichroic dye to the molten 8OBA while stirring gently with a magnetic stirrer.

    • Continue stirring until the dye is completely dissolved and the mixture appears homogeneous.

  • Homogenization:

    • To ensure complete and uniform dissolution, place the vial containing the guest-host mixture in an ultrasonic bath heated to a temperature slightly above the nematic-isotropic transition temperature of 8OBA for 15-30 minutes.

    • Visually inspect the mixture for any undissolved particles.

Causality Behind Experimental Choices:

  • Heating to the Isotropic Phase: In the isotropic phase, the viscosity of the liquid crystal is at its lowest, facilitating the rapid and uniform dissolution of the guest dye.

  • Ultrasonication: This step helps to break down any small agglomerates of dye molecules, ensuring a truly homogeneous mixture, which is crucial for uniform display performance.

Part 2: Fabrication of the Guest-Host Liquid Crystal Cell

The GH-LCD cell consists of two parallel glass substrates coated with a transparent conductive layer (e.g., Indium Tin Oxide - ITO) and an alignment layer, separated by a precise cell gap.

Materials and Equipment:

  • ITO-coated glass substrates

  • Alignment layer material (e.g., polyimide or a self-assembling monolayer of an alkoxybenzoic acid)

  • Spinner for coating

  • Hot plate or oven for curing

  • UV-curable sealant with spacers

  • UV light source

  • Vacuum chamber for filling

  • Guest-host mixture prepared in Part 1

Protocol:

  • Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates using a sequence of solvents (e.g., acetone, isopropanol, and deionized water) in an ultrasonic bath to remove any organic and inorganic contaminants.

  • Alignment Layer Deposition:

    • Rubbed Polyimide Layer (for Planar Alignment):

      • Spin-coat a thin layer of a polyimide precursor onto the ITO surface.

      • Cure the polyimide according to the manufacturer's instructions (typically involving a multi-step heating process).

      • Gently rub the cured polyimide surface in a single direction with a velvet cloth to create microgrooves that will induce planar alignment of the liquid crystal molecules.

    • Self-Assembled Monolayer (for Homeotropic Alignment):

      • Recent research has shown that alkoxybenzoic acids can form self-assembled monolayers on ITO surfaces, inducing homeotropic (vertical) alignment.[7][8][9] This can be achieved by immersing the cleaned ITO substrates in a dilute solution of a suitable alkoxybenzoic acid (e.g., 4-(4-heptylphenyl)benzoic acid) or by doping the liquid crystal mixture with a small amount of the alignment agent.[10] This method offers a simpler, polyimide-free alternative for achieving vertical alignment.

  • Cell Assembly:

    • Apply a UV-curable sealant containing spacers of a defined diameter (e.g., 5-10 µm) around the perimeter of one of the substrates.

    • Place the second substrate on top, with the alignment layers facing each other and offset for electrical contact.

    • Gently press the substrates together to ensure a uniform cell gap.

    • Cure the sealant by exposing it to UV light.

  • Cell Filling:

    • Place the empty cell and a small amount of the guest-host mixture in a vacuum chamber.

    • Evacuate the chamber to remove any trapped air from the cell.

    • While under vacuum, bring the opening of the cell into contact with the guest-host mixture.

    • Slowly release the vacuum, allowing atmospheric pressure to force the mixture into the cell via capillary action.

  • Sealing:

    • Once the cell is filled, clean any excess liquid crystal from the opening.

    • Seal the opening with a UV-curable sealant or an epoxy.

Diagram of the GH-LCD Fabrication Workflow:

GHLCD_Fabrication cluster_prep Guest-Host Mixture Preparation cluster_cell Cell Fabrication Weigh Weigh 8OBA & Dye Heat Heat 8OBA to Isotropic Weigh->Heat Mix Dissolve Dye Heat->Mix Sonicate Ultrasonicate Mix->Sonicate Fill Fill with Mixture Sonicate->Fill Prepared Mixture Clean Clean ITO Substrates Align Deposit Alignment Layer Clean->Align Assemble Assemble Cell Align->Assemble Assemble->Fill Seal Seal Cell Fill->Seal

Caption: Workflow for the fabrication of a guest-host liquid crystal display using this compound.

Part 3: Electro-Optical Characterization

After fabrication, the performance of the GH-LCD must be characterized to determine its key electro-optical properties.

Equipment:

  • Polarizing optical microscope with a hot stage

  • Function generator and voltage amplifier

  • Photodetector or spectrometer

  • Digital oscilloscope

  • Goniometer for viewing angle measurements

Protocols:

  • Contrast Ratio Measurement:

    • Place the GH-LCD cell between crossed polarizers (for a display with polarizers) or without polarizers (for a polarizer-free display).

    • Measure the light intensity transmitted through the cell in the OFF state (I_off) and the ON state (I_on) using a photodetector.

    • The contrast ratio (CR) is calculated as CR = I_on / I_off (for a normally white display) or CR = I_off / I_on (for a normally black display).

  • Response Time Measurement:

    • Apply a square wave voltage to the cell to switch it between the ON and OFF states.

    • Measure the time it takes for the transmitted light intensity to change from 10% to 90% (rise time) and from 90% to 10% (fall time) of the total change.[7][8]

    • These measurements can be captured using a photodetector connected to a digital oscilloscope.

  • Viewing Angle Measurement:

    • Mount the GH-LCD on a goniometer that allows for precise rotation in both the horizontal and vertical planes.

    • Measure the contrast ratio at various viewing angles.[4][9]

    • The viewing angle is typically defined as the angle at which the contrast ratio drops to a certain value (e.g., 10:1).[11]

Diagram of the Electro-Optical Characterization Setup:

EO_Characterization Light_Source Light Source GH_LCD GH-LCD Cell Light_Source->GH_LCD Detector Photodetector GH_LCD->Detector Oscilloscope Oscilloscope Detector->Oscilloscope Function_Gen Function Generator Function_Gen->GH_LCD

Caption: Schematic of the setup for electro-optical characterization of a guest-host liquid crystal display.

Expected Results and Troubleshooting

  • High Contrast Ratio: A well-fabricated GH-LCD using 8OBA as a host should exhibit a good contrast ratio, which is highly dependent on the choice and concentration of the dichroic dye.

  • Fast Response Time: The response time will be influenced by the viscosity of the 8OBA, the cell gap, and the driving voltage. Operating at a temperature within the nematic range of 8OBA is crucial for optimizing response times.

  • Wide Viewing Angle: One of the key advantages of GH-LCDs is their inherently wide viewing angle, as they do not rely on the birefringence of the liquid crystal for their operation in the same way as TN displays.

Common Issues and Solutions:

  • Low Contrast: This could be due to insufficient dye concentration, poor alignment of the liquid crystal, or a low dichroic ratio of the chosen dye. Increasing the dye concentration (while ensuring solubility) or selecting a dye with a higher dichroic ratio can help.

  • Slow Response Time: High viscosity of the liquid crystal is a common cause. Operating the display at a slightly elevated temperature (within the nematic range) can significantly reduce viscosity and improve response times.

  • Non-uniform Display: This can result from an inhomogeneous guest-host mixture or a non-uniform cell gap. Ensure thorough mixing of the components and use spacers of a consistent size.

Conclusion and Future Directions

This compound presents a compelling option as a host material for guest-host liquid crystal displays. Its well-defined liquid crystalline phases and the potential for hydrogen bonding offer a rich platform for fundamental research and the development of novel display applications. The protocols outlined in this application note provide a solid foundation for researchers to explore the potential of 8OBA-based GH-LCDs.

Future research could focus on:

  • Synthesizing novel dichroic dyes with improved solubility and higher dichroic ratios in 8OBA.

  • Investigating the effect of mixing 8OBA with other liquid crystals to create eutectic mixtures with optimized properties, such as a wider nematic range or lower viscosity.

  • Exploring the use of the smectic phase of 8OBA for applications requiring memory effects or bistability.

  • Developing advanced alignment techniques to further enhance the performance of 8OBA-based displays.

By systematically applying the methodologies described herein and exploring these future research avenues, the scientific and technological community can unlock the full potential of this compound in the field of advanced liquid crystal displays.

References

  • Lee, J. H., Kim, J. H., & Lee, S. H. (2018). Vertical Alignment of Nematic Liquid Crystals Based on Spontaneous Alignment Layer Formation between Silver Nanowire Networks and Nonionic Amphiphiles. Nanomaterials, 8(11), 944. [Link]

  • Kim, J. H., Lee, J. H., & Lee, S. H. (2017). Vertical Alignment of Liquid Crystals Using a Nanoscale Self-Assembled Molecular Layer of Alkoxybenzoic Acids. Crystals, 7(12), 369. [Link]

  • Kim, J. H., Lee, J. H., & Lee, S. H. (2018). Fabrication of a new homeotropic alignment layer for nematic liquid crystals using an in situ self-assembly of alkylated benzoic acid derivative. Liquid Crystals, 45(13-15), 2039-2047. [Link]

  • Lee, J. H., Kim, J. H., & Lee, S. H. (2018). Vertical alignment of liquid crystals using novel self-assembled molecular layer of alkylated benzoic acid derivatives. Scientific Reports, 8(1), 1-8. [Link]

  • Ivashchenko, A. V. (1995). Dichroic Dyes for Liquid Crystal Displays. Molecular Crystals and Liquid Crystals Science and Technology. Section A. Molecular Crystals and Liquid Crystals, 265(1), 1-13. [Link]

  • Liang, H., & Badano, A. (2004, March). Temporal response measurements of medical liquid crystal displays. In Medical Imaging 2004: Image Perception, Observer Performance, and Technology Assessment (Vol. 5372, pp. 344-353). SPIE. [Link]

  • Badano, A., & Greeson, J. (2006). Precision of gray level response time measurements of medical liquid crystal display. In Medical Imaging 2006: Image Perception, Observer Performance, and Technology Assessment (Vol. 6146, p. 61460F). International Society for Optics and Photonics. [Link]

  • Roshida. (2023, December 14). How to Differentiate the Viewing Angles of LCD Displays. Retrieved from [Link]

  • Konica Minolta. (2020, April 9). Fast and Accurate Way To Measure Viewing Angle Performance of Display. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). 4-(Octyloxy)benzoic acid (98%). Retrieved from [Link]

  • Uchida, T., & Wada, M. (1981). Guest-Host Type Liquid Crystal Displays. Molecular Crystals and Liquid Crystals, 63(1-4), 19-44. [Link]

  • Malik, P., Raina, K. K., & Abhilasha. (2006). Guest-Host Polymer Dispersed Liquid Crystal Display Device: Role of Dichroic Dye.
  • Wikipedia. (n.d.). Guest-host display. Retrieved from [Link]

  • Na, Z. S., Liu, X., Sun, P. Z., & Yang, H. (2023). Fabrication of guest-host display based on patterned assembly of liquid crystal. Chinese Journal of Liquid Crystals and Displays, 38(8), 1014-1021. [Link]

  • Elze, T. (2009). Liquid crystal display response time estimation for medical applications. Medical physics, 36(11), 5017-5028. [Link]

  • Samei, E., Badano, A., Chakraborty, D., Compton, K., Cornelius, N., Corrigan, K., ... & Whiting, J. (2005). Assessment of display performance for medical imaging systems. Medical physics, 32(4), 1-49. [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of 4-n-Octyloxybenzoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-n-octyloxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during the recrystallization of this compound. Our focus is on delivering not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.

Troubleshooting Guide

This section addresses specific problems you may encounter during the recrystallization process in a direct question-and-answer format.

Q1: My this compound is "oiling out" instead of forming crystals. What's happening and how do I fix it?

A1: "Oiling out" is a common phenomenon where the solute separates from the solution as a liquid rather than a solid crystalline phase.[1][2][3] This typically occurs for two primary reasons:

  • Melting Point Depression: The crude this compound contains impurities that lower its melting point to below the temperature of the solution from which it is trying to crystallize. The reported melting point of pure this compound is 101-105 °C.[4][5]

  • High Solute Concentration: The solution is too supersaturated, causing the compound to precipitate out of solution too rapidly and at a temperature above its depressed melting point.[2]

The oil that forms is essentially impure, molten this compound, which is a poor state for purification as impurities are often highly soluble in this oily phase.[1][3][6]

Troubleshooting Steps:

  • Re-dissolve and Dilute: Reheat the flask until the oil completely redissolves into the solvent. Add a small additional volume (e.g., 5-10% more) of the hot solvent to slightly decrease the saturation point.[2][7] This ensures that the compound remains in solution at a slightly lower temperature upon cooling, giving it a better chance to crystallize below its melting point.

  • Slow Down the Cooling Process: Rapid cooling encourages oiling out. Once the solution is clear again, allow it to cool much more slowly. Insulate the flask by placing it on a surface that is a poor heat conductor (like a cork ring or folded paper towel) and covering the top with a watch glass. This gradual temperature decrease provides the necessary time for the molecules to orient themselves into a stable crystal lattice.[8]

  • Change the Solvent System: If the problem persists, the chosen solvent's boiling point may be too high relative to the melting point of your impure compound. Consider switching to a lower-boiling point solvent in which this compound still exhibits the required temperature-dependent solubility. A mixed-solvent system can also be effective.[8]

Q2: I'm getting a very low yield of recrystallized product. What are the potential causes?

A2: A low recovery of purified this compound is a frequent issue that can almost always be traced back to a few key procedural steps.

Potential Causes and Solutions:

  • Using an Excessive Amount of Solvent: This is the most common cause of poor yield.[7][8][9] The goal is to create a saturated solution at the solvent's boiling point. Using too much solvent means that a significant portion of your product will remain dissolved in the mother liquor even after cooling.

    • Solution: If you suspect you've added too much solvent, you can carefully evaporate the excess by gently boiling the solution in a fume hood until you observe the formation of solid crystals on the surface or on a stirring rod dipped in the solution and then removed.[2] Then, add a few drops of hot solvent to re-dissolve these crystals before allowing the solution to cool.

  • Premature Crystallization During Hot Filtration: If your crude sample contained insoluble impurities that required a hot filtration step, your product may have crystallized on the filter paper or in the funnel stem.

    • Solution: To prevent this, use a stemless or short-stemmed funnel and pre-heat the filtration apparatus (funnel and receiving flask) with hot solvent before pouring your solution through.[1] Adding a small excess of solvent (5-10%) before filtration can also help keep the product dissolved.[1] This excess can be boiled off after filtration is complete.

  • Incomplete Cooling: Ensure the flask is cooled to room temperature first, and then placed in an ice-water bath for at least 15-20 minutes to maximize the precipitation of the product from the solution.[10]

  • Washing with Room Temperature Solvent: Washing the collected crystals should always be done with a minimal amount of ice-cold solvent to avoid re-dissolving your purified product.[9]

Q3: No crystals are forming even after the solution has cooled completely. What should I do?

A3: The failure of crystals to form from a cooled solution indicates a state of supersaturation, where the concentration of the dissolved solid is higher than its normal saturation point. [8] The crystallization process requires an initial nucleation event to begin.

Methods to Induce Crystallization:

  • Scratching Method: Use a glass stirring rod to gently scratch the inner surface of the flask at the air-liquid interface.[9] The microscopic scratches on the glass provide nucleation sites, which are points where crystal growth can be initiated.

  • Seeding: If you have a small crystal of pure this compound, add it to the supersaturated solution. This "seed" crystal acts as a template for other molecules to deposit onto, starting the crystallization process.[9]

  • Reduce Solvent Volume: As mentioned in the low yield section, it's possible the solution was never sufficiently saturated. Gently boil off some of the solvent to increase the concentration of the solute and try cooling again.[2]

  • Flash Cooling: As a last resort, cooling the solution in a bath of dry ice and acetone can sometimes force precipitation. However, be aware that this rapid crystallization may trap impurities, reducing the overall purity of the product.[1]

Q4: My final product is still colored. How can I remove colored impurities?

A4: Colored impurities are often large, polar molecules with extended conjugation that can be effectively removed using activated charcoal.

Procedure for Decolorization:

  • Dissolve the crude this compound in the minimum amount of hot recrystallization solvent.

  • Remove the flask from the heat source and allow it to cool slightly to prevent flash boiling in the next step.

  • Add a very small amount of activated charcoal (typically 1-2% of the solute mass; a small spatula tip is usually sufficient). Using too much charcoal can adsorb your product, leading to a lower yield.[7]

  • Bring the mixture back to a boil for a few minutes to allow the charcoal to adsorb the impurities.

  • Perform a hot gravity filtration to remove the charcoal. It is crucial to use fluted filter paper and a pre-heated funnel to prevent premature crystallization of your product.[11]

  • The resulting filtrate should be colorless. Allow it to cool slowly to form pure crystals.

Frequently Asked Questions (FAQs)

Q1: What are the ideal properties of a recrystallization solvent for this compound?

A1: The selection of an appropriate solvent is the most critical step for a successful recrystallization. Based on the molecular structure of this compound (a polar carboxylic acid head and a long non-polar alkyl tail), the ideal solvent should have the following properties:

  • High solubility at high temperatures and low solubility at low temperatures: This is the fundamental requirement. The compound should dissolve readily in the boiling solvent but be sparingly soluble or insoluble when the solvent is cold, allowing for recovery.

  • "Like Dissolves Like": this compound has both polar (carboxylic acid) and non-polar (octyl chain) regions. Therefore, moderately polar organic solvents are excellent starting points. Alcohols like ethanol and methanol are known to be effective.[12]

  • Boiling Point: The solvent's boiling point should be below the melting point of this compound (101-105 °C) to prevent the compound from oiling out.[13]

  • Inertness: The solvent must not chemically react with the compound.[14]

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the final crystals during the drying process.[14]

| Solvent Selection Guide for this compound | | :--- | :--- | | Good Single Solvents (Likely Candidates) | Ethanol, Methanol, Acetone, Ethyl Acetate. These solvents are moderately polar and have boiling points suitable for this application. It is reported to be highly soluble in ethanol and methanol.[12] | | Poor Solvents (Good for Mixed-Solvent Systems) | Water, Hexane, Toluene. This compound is known to be insoluble in water.[12] Non-polar solvents like hexane are unlikely to dissolve the polar carboxylic acid group well. | | Solvents to Use with Caution | Dichloromethane, Chloroform. While it is soluble in chloroform, these chlorinated solvents are more toxic and should be handled with appropriate care in a fume hood.[12] |

Q2: How do I perform a mixed-solvent recrystallization for this compound?

A2: A mixed-solvent recrystallization is ideal when no single solvent meets the criteria perfectly.[12] For this compound, a good combination would be a polar organic solvent in which it is highly soluble (like ethanol or acetone) and an anti-solvent in which it is insoluble (like water).

Step-by-Step Protocol:

  • Place the crude this compound in an Erlenmeyer flask.

  • Heat the "good" solvent (e.g., ethanol) to its boiling point and add the minimum amount required to just dissolve the solid.[15]

  • While keeping the solution hot, add the "bad" anti-solvent (e.g., water) dropwise until you observe persistent cloudiness (turbidity). This indicates that the solution is saturated.[15]

  • Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Remove the flask from the heat and allow it to cool slowly and undisturbed to promote the growth of pure crystals.

Q3: What is the purpose of hot filtration and when is it necessary?

A3: Hot filtration is a technique used to remove insoluble impurities from a hot, saturated solution before crystallization. This is necessary if you observe solid particles (e.g., dust, sand, or insoluble byproducts) remaining in your solution after dissolving the crude this compound in the minimum amount of boiling solvent. It is also required after using activated charcoal for decolorization. The key is to keep the solution hot during filtration to prevent your desired product from crystallizing prematurely.[1]

Q4: How does the cooling rate affect the purity and size of the crystals?

A4: The rate of cooling has a direct impact on the quality of the final product.

  • Slow Cooling: Promotes the formation of large, well-defined crystals. This process is selective; as the crystal lattice forms slowly, it tends to exclude impurity molecules that do not fit properly. This results in a product of higher purity.[16]

  • Rapid Cooling (e.g., by immediately placing the hot flask in an ice bath): Causes the solute to precipitate quickly, forming small crystals. This rapid process can trap impurities within the crystal lattice, resulting in a less pure product.[2]

For optimal purity, always allow the solution to cool slowly to room temperature before further cooling in an ice bath.[16]

Q5: How can I assess the purity of my recrystallized this compound?

A5: There are two primary methods to assess the purity of your final product:

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range (typically 1-2 °C). Impurities disrupt the crystal lattice, causing the melting point to be lower and the range to be broader. The literature melting point for this compound is 101-105 °C.[4][5] Comparing your experimental melting point to this value is a reliable indicator of purity.

  • Thin-Layer Chromatography (TLC): Spot a solution of your crude material and your recrystallized product on a TLC plate and develop it in an appropriate solvent system. A pure compound should ideally show a single spot, whereas the crude material may show multiple spots corresponding to impurities.

Experimental Workflow Visualization

The following diagram outlines the logical steps for a successful recrystallization of this compound.

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_purification Step 2: Purification of Hot Solution cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying A Place crude this compound in Erlenmeyer flask B Add minimum amount of hot solvent to dissolve solid A->B C Are there insoluble impurities or color? B->C D Add activated charcoal (if colored) and boil C->D Yes F Proceed to Cooling C->F No E Perform hot gravity filtration D->E G Allow filtrate to cool slowly to room temperature E->G F->G H Cool further in an ice-water bath G->H I Collect crystals by vacuum filtration H->I J Wash crystals with minimal ice-cold solvent I->J K Dry the pure crystals J->K L Assess purity (Melting Point, TLC) K->L

Caption: Recrystallization workflow for this compound.

References

  • University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. Retrieved from [https://www.york.ac.uk/chemistry/staff/academic/a-k/hunt/teaching/solvent_ recrystallisation.html]([Link]_ recrystallisation.html)

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Recrystallization. Retrieved from a document on the University of California, Davis website.
  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Education in Chemistry. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]

  • University of York. (n.d.). Mixed-solvent recrystallisation. Chemistry Teaching Labs. Retrieved from [Link]

  • MIT OpenCourseWare. (2012). Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection. Retrieved from a document on the University of Michigan website.
  • National Center for Biotechnology Information. (n.d.). 4-(Octyloxy)benzoic acid. PubChem. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.3F: Mixed Solvents. Retrieved from [Link]

  • ChemBK. (2024). This compound. Retrieved from [Link]

  • Solubility of Things. (n.d.). 4-Octoxybenzoic acid. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from a document on the UCLA Chemistry website.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of Texas at Dallas. (n.d.). Recrystallization1.
  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • Reddit. (2012). Help! Recrystallization sources of error. r/chemhelp. Retrieved from [Link]

  • Journal of Pharmaceutical Investigation. (2020). Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • University of Massachusetts Boston. (n.d.). The Recrystallization of Benzoic Acid. Retrieved from a document on the UMass Boston website.
  • Florida A&M University. (2016). Lab Report Recrystallization.

Sources

Technical Support Center: Synthesis of 4-n-Octyloxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-n-octyloxybenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for optimizing the yield and purity of this important chemical intermediate. This compound is a key component in the synthesis of liquid crystals and various pharmaceutical compounds.[1][2]

The most common and effective method for synthesizing this compound is through a Williamson ether synthesis, followed by hydrolysis. This guide will focus on optimizing this two-step process.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

The synthesis is typically a two-step process:

  • Williamson Ether Synthesis: Ethyl p-hydroxybenzoate is reacted with 1-bromooctane in the presence of a base to form ethyl 4-n-octyloxybenzoate.

  • Hydrolysis: The resulting ester is then hydrolyzed (saponified) using a strong base, followed by acidification, to yield the final product, this compound.

Q2: Why is the Williamson ether synthesis the preferred method?

The Williamson ether synthesis is a robust and versatile method for forming ethers. It is particularly well-suited for this synthesis because it allows for the straightforward coupling of the octyl chain to the phenolic oxygen of the p-hydroxybenzoate starting material.[3] This reaction generally proceeds with high yields and is amenable to a variety of scales.

Q3: What are the critical parameters to control for a high-yield synthesis?

Several factors significantly influence the yield and purity of the final product. These include:

  • Purity of Reagents: Using high-purity starting materials (ethyl p-hydroxybenzoate and 1-bromooctane) and solvents is crucial to minimize side reactions.

  • Choice of Base: The selection of an appropriate base is critical for the deprotonation of the phenol in the first step.

  • Reaction Temperature: Temperature control is essential to ensure the reaction proceeds at an optimal rate without promoting side reactions like elimination.

  • Reaction Time: Sufficient reaction time is necessary for the reaction to go to completion.

  • Anhydrous Conditions: The Williamson ether synthesis is sensitive to moisture, which can consume the base and hydrolyze the alkyl halide.[4]

Detailed Experimental Protocol

This protocol provides a step-by-step guide for the synthesis of this compound.

Part 1: Synthesis of Ethyl 4-n-Octyloxybenzoate (Williamson Ether Synthesis)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl p-hydroxybenzoate in a suitable anhydrous solvent (e.g., ethanol, DMF, or acetone).

  • Addition of Base: Add a slight molar excess of a suitable base (e.g., potassium carbonate, sodium hydride). Stir the mixture at room temperature for 30 minutes to allow for the formation of the phenoxide.

  • Addition of Alkyl Halide: Add 1-bromooctane to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts and remove the solvent under reduced pressure. The crude product can be purified by column chromatography or used directly in the next step.

Part 2: Hydrolysis of Ethyl 4-n-Octyloxybenzoate

  • Reaction Setup: Dissolve the crude ethyl 4-n-octyloxybenzoate in an alcoholic solvent (e.g., ethanol).

  • Saponification: Add an aqueous solution of a strong base (e.g., potassium hydroxide or sodium hydroxide) to the flask.

  • Reflux: Heat the mixture to reflux for several hours until the ester is completely hydrolyzed (monitor by TLC).

  • Acidification: After cooling the reaction mixture, acidify it with a mineral acid (e.g., hydrochloric acid) until the pH is acidic. This will precipitate the this compound.

  • Isolation and Purification: Collect the solid product by vacuum filtration. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or acetone, to yield white, needle-like crystals.[5][6]

Visualizing the Workflow

SynthesisWorkflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Hydrolysis Start Ethyl p-hydroxybenzoate + 1-Bromooctane Base Add Base (e.g., K2CO3) Start->Base Reflux1 Reflux in Anhydrous Solvent Base->Reflux1 Workup1 Workup & Solvent Removal Reflux1->Workup1 Intermediate Crude Ethyl 4-n-octyloxybenzoate Workup1->Intermediate Saponification Dissolve in Ethanol & Add Strong Base (e.g., KOH) Intermediate->Saponification Proceed to Hydrolysis Reflux2 Reflux Saponification->Reflux2 Acidification Acidify with HCl Reflux2->Acidification Purification Filter & Recrystallize Acidification->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: A workflow diagram illustrating the two-step synthesis of this compound.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound and provides practical solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield in Step 1 (Williamson Ether Synthesis) Incomplete Deprotonation: The base may be too weak or not used in sufficient quantity to fully deprotonate the phenol.Use a stronger base like sodium hydride (NaH) or ensure a slight molar excess of a moderately strong base like potassium carbonate.[3]
Moisture Contamination: Water in the reaction will consume the base and can hydrolyze the alkyl halide.Ensure all glassware is thoroughly dried and use anhydrous solvents.[4]
Side Reaction (Elimination): Although less likely with a primary alkyl halide like 1-bromooctane, high temperatures can favor elimination over substitution.Maintain the reaction temperature at a moderate reflux.[4]
Insufficient Reaction Time: The reaction may not have gone to completion.Monitor the reaction progress by TLC and extend the reflux time if necessary.[4]
Low Yield in Step 2 (Hydrolysis) Incomplete Hydrolysis: Insufficient base or reaction time can lead to incomplete saponification of the ester.Use a sufficient excess of strong base (e.g., 2-3 equivalents of KOH) and ensure the reaction is refluxed until TLC indicates the absence of the starting ester.
Product Loss During Workup: The product may have some solubility in the acidic aqueous solution.After acidification, cool the mixture in an ice bath to maximize precipitation before filtration.[7]
Formation of Side Products O-alkylation vs. C-alkylation: While O-alkylation is favored, some C-alkylation of the aromatic ring can occur under certain conditions.This is generally not a major issue in this specific synthesis but can be minimized by using a polar aprotic solvent like DMF.
Unreacted Starting Materials: The final product may be contaminated with unreacted ethyl p-hydroxybenzoate or 1-bromooctane.Ensure the reaction in Step 1 goes to completion. Purify the intermediate ester if necessary. The final recrystallization should remove most of these impurities.
Purification Challenges Oily Product: The crude product may initially appear as an oil instead of a solid.This can be due to impurities. Try triturating the oil with a non-polar solvent like hexanes to induce solidification. Ensure complete acidification.
Difficulty in Recrystallization: The product may not crystallize well from the chosen solvent.Experiment with different recrystallization solvents or solvent pairs (e.g., ethanol/water). Slow cooling generally yields better crystals.[6]

References

  • BenchChem. (2025). troubleshooting low yield in Williamson ether synthesis of crown ethers. Benchchem.
  • PrepChem. (n.d.). Synthesis of 4-Octyloxybenzoic acid. PrepChem.com.
  • Muhammad, Y., et al. (2011). 4-(4-Octyloxybenzoyloxy)benzoic acid. PMC - PubMed Central.
  • Cambridge University Press. (n.d.). Williamson Ether Synthesis.
  • University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • Chegg. (2020). Solved Answer: Given Reaction is williamson ether Synthesis.
  • ChemicalBook. (n.d.). This compound CAS#: 2493-84-7.
  • Reddit. (2020). My first synthesis was not as efficient as I had hoped. 16% yield.
  • Khan Academy. (n.d.). Williamson ether synthesis.
  • Francis Academic Press. (n.d.).
  • ChemBK. (n.d.). This compound.
  • PubChem. (n.d.). 4-(Octyloxy)benzoic acid.
  • Chemistry LibreTexts. (2024). 2.
  • Organic Syntheses. (n.d.).
  • Sigma-Aldrich. (n.d.). 4-(Octyloxy)benzoic acid 98 2493-84-7.
  • Amerigo Scientific. (n.d.). 4-(Octyloxy)benzoic acid (98%).
  • University of the West Indies at Mona. (n.d.). Experiment 12.
  • SIELC Technologies. (2018). 4-Octyloxybenzoic acid.
  • ChemScene. (n.d.). 2493-84-7 | 4-(Octyloxy)benzoic acid.
  • NIST. (n.d.). 4-Octyloxybenzoic acid.

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Technical Support Center: Synthesis of 4-n-Octyloxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-n-octyloxybenzoic acid. This document is designed for researchers, chemists, and professionals in drug development who are working with or planning to synthesize this molecule. This compound is a key intermediate, notably in the field of liquid crystals and advanced material science.[1] This guide provides in-depth troubleshooting advice, frequently asked questions, and a validated experimental protocol, structured to address practical challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

The most prevalent and robust method is the Williamson ether synthesis.[2][3] This reaction involves the O-alkylation of a 4-hydroxybenzoate derivative with an n-octyl halide. The synthesis is typically performed in two stages:

  • Ether Formation: An ester of 4-hydroxybenzoic acid (e.g., methyl or ethyl 4-hydroxybenzoate) is deprotonated with a suitable base to form a phenoxide, which then acts as a nucleophile, attacking an n-octyl halide (like 1-bromooctane) via an SN2 mechanism.[3][4]

  • Saponification (Hydrolysis): The resulting 4-n-octyloxybenzoate ester is then hydrolyzed under basic conditions to yield the final this compound product.

Q2: Why is it preferable to start with an ester of 4-hydroxybenzoic acid instead of the acid itself?

Starting with an ester, such as ethyl 4-hydroxybenzoate, serves to "protect" the carboxylic acid functional group. 4-Hydroxybenzoic acid has two acidic protons: one on the carboxylic acid (pKa ~4.5) and one on the phenol (pKa ~9.3). If you use the free acid with a base, the more acidic carboxylic proton will be removed first. To deprotonate the less acidic phenolic hydroxyl group to form the required phenoxide nucleophile, you would need at least two equivalents of base. This can lead to complications, including:

  • Reduced Nucleophilicity: The presence of the negatively charged carboxylate group can decrease the nucleophilicity of the phenoxide.

  • Side Reactions: The carboxylate can potentially compete as a nucleophile, leading to the formation of an octyl ester byproduct.

  • Solubility Issues: The dianion salt may have poor solubility in common organic solvents used for Williamson synthesis.

Using an ester simplifies the reaction by having only one acidic site (the phenol) to deprotonate, leading to a cleaner reaction profile and higher yields of the desired ether.[5]

Q3: What are the critical parameters to control for a successful synthesis?

Success hinges on optimizing the SN2 reaction conditions. The key parameters are:

  • Choice of Base: A moderately strong base like potassium carbonate (K₂CO₃) is ideal. It is strong enough to deprotonate the phenol but not so strong as to promote elimination side reactions with the alkyl halide. Stronger bases like sodium hydride (NaH) can also be used but require anhydrous conditions.[4]

  • Solvent: A polar aprotic solvent such as dimethylformamide (DMF), acetone, or acetonitrile is recommended. These solvents effectively solvate the cation of the base, leaving the phenoxide anion more "naked" and nucleophilic, thus accelerating the SN2 reaction.[2]

  • Alkyl Halide: A primary alkyl halide with a good leaving group is essential. 1-Bromooctane or 1-iodooctane are excellent choices. Secondary or tertiary halides should be avoided as they will primarily undergo elimination reactions.[3][4]

  • Temperature: The reaction is typically heated (e.g., 60-100 °C) to ensure a reasonable reaction rate. However, excessively high temperatures can increase the likelihood of side reactions.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, their probable causes, and validated solutions.

Problem 1: My yield is very low, and TLC analysis shows a significant amount of unreacted ethyl 4-hydroxybenzoate.

  • Question: I ran the etherification step for 24 hours, but the starting material is still present. What went wrong?

  • Answer: This is a common issue often related to incomplete deprotonation of the phenol or insufficient reactivity of the electrophile.

    • Probable Cause 1: Ineffective Base. The potassium carbonate (or other base) may be old or have absorbed moisture, reducing its efficacy. The base's role is to generate the phenoxide, which is the true nucleophile. Without it, the reaction cannot proceed.

    • Solution 1: Use freshly dried, finely ground potassium carbonate. Grinding the K₂CO₃ increases its surface area, which is crucial in a heterogeneous reaction mixture. Ensure you are using a stoichiometric excess (typically 1.5-2.0 equivalents).

    • Probable Cause 2: Poor Solvent Choice or Quality. The solvent may contain water, which can protonate the phenoxide and inhibit the reaction.

    • Solution 2: Use anhydrous grade polar aprotic solvent (e.g., DMF, acetonitrile). If you suspect water contamination, distill the solvent over a suitable drying agent before use.

    • Probable Cause 3: Insufficient Temperature. SN2 reactions, while favorable, still require activation energy. Room temperature may be insufficient for this reaction to go to completion in a reasonable timeframe.

    • Solution 3: Heat the reaction mixture to reflux (the boiling point of your solvent), typically between 80-100°C, and monitor by TLC until the starting material is consumed.

Problem 2: My final product is contaminated with an impurity that has a similar polarity to my product, making purification difficult.

  • Question: After hydrolysis, I have the desired this compound, but also a significant amount of the intermediate, ethyl 4-n-octyloxybenzoate. Why didn't the hydrolysis go to completion?

  • Answer: Incomplete saponification is the most likely cause.

    • Probable Cause 1: Insufficient Hydrolysis Time or Temperature. Saponification of sterically unhindered esters is generally efficient, but can be slow if conditions are not optimal.

    • Solution 1: Increase the reaction time for the hydrolysis step (e.g., from 2 hours to 4-6 hours) and ensure the mixture is maintained at reflux.

    • Probable Cause 2: Insufficient Base. A stoichiometric excess of the base (e.g., NaOH or KOH) is required to drive the reaction to completion and neutralize the resulting carboxylic acid.

    • Solution 2: Use a larger excess of the base (e.g., 3-5 equivalents). Ensure the solvent system (typically an ethanol/water mixture) allows for adequate solubility of all components.

    • Purification Tip: If you have a mixture, you can often purify the desired acid by dissolving the crude product in a suitable organic solvent (like diethyl ether) and extracting with an aqueous base (e.g., 1M NaHCO₃). The desired acid will move to the aqueous layer as its carboxylate salt, while the neutral ester impurity will remain in the organic layer. You can then re-acidify the aqueous layer to precipitate your pure product.

Problem 3: My mass spectrum shows a peak corresponding to a dialkylated product (C₂₃H₃₈O₃).

  • Question: I seem to have added two octyl groups. How is this possible?

  • Answer: This indicates that both the phenolic hydroxyl and the carboxylic acid group have been alkylated. This side reaction is more common when starting directly from 4-hydroxybenzoic acid rather than its ester. The product formed is octyl 4-(octyloxy)benzoate.

    • Probable Cause: Using 4-hydroxybenzoic acid as the starting material with more than two equivalents of base and an excess of 1-bromooctane. Under these conditions, both the phenoxide and the carboxylate are formed, and both can act as nucleophiles.

    • Solution: The best way to avoid this is to use the recommended two-step procedure starting with an ester of 4-hydroxybenzoic acid. This protects the carboxylic acid functionality from reacting with the alkyl halide. If you must start with the free acid, use precisely two equivalents of base and carefully control the stoichiometry of the alkylating agent.

Visualizing the Reaction and Side Products

The following diagram illustrates the intended synthetic pathway versus potential side reactions.

G SM Ethyl 4-hydroxybenzoate Phenoxide Phenoxide Intermediate SM->Phenoxide Deprotonation Ester_Product Ethyl 4-octyloxybenzoate Phenoxide->Ester_Product SN2 Attack C_Alk C-Alkylated Product Phenoxide->C_Alk C-Alkylation (minor) Final_Product This compound Ester_Product->Final_Product Saponification Dialkylation Octyl 4-(octyloxy)benzoate (from free acid route) Final_Product->Dialkylation Esterification (from free acid route) Base K₂CO₃, DMF Base->SM Alkyl_Halide 1-Bromooctane Alkyl_Halide->Phenoxide Elimination 1-Octene Alkyl_Halide->Elimination E2 Elimination (minor, high temp) Hydrolysis 1. KOH, EtOH/H₂O 2. HCl (aq) Hydrolysis->Ester_Product

Caption: Main synthesis pathway and potential side reactions.

Validated Experimental Protocol

This protocol describes the synthesis of this compound from ethyl 4-hydroxybenzoate in two steps.

Step 1: Synthesis of Ethyl 4-n-octyloxybenzoate
  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 4-hydroxybenzoate (10.0 g, 60.2 mmol).

  • Reagents: Add anhydrous potassium carbonate (12.5 g, 90.4 mmol, 1.5 equiv) and 100 mL of anhydrous dimethylformamide (DMF).

  • Alkylation: Add 1-bromooctane (12.8 g, 11.5 mL, 66.2 mmol, 1.1 equiv) to the stirring suspension.

  • Reaction: Heat the reaction mixture to 90°C using an oil bath and stir vigorously for 12-16 hours.

  • Monitoring: Monitor the reaction's progress using thin-layer chromatography (TLC) with a 4:1 Hexane:Ethyl Acetate eluent system. The reaction is complete when the spot corresponding to ethyl 4-hydroxybenzoate is no longer visible.

  • Workup: Cool the mixture to room temperature and pour it into 400 mL of ice-cold water. A white solid should precipitate. Stir for 30 minutes to complete precipitation.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with water (3 x 100 mL) to remove DMF and salts.

  • Drying: Dry the crude product in a vacuum oven at 40°C overnight. The expected yield of crude ethyl 4-n-octyloxybenzoate is typically >90%.

Step 2: Saponification to this compound
  • Setup: Transfer the crude ethyl 4-n-octyloxybenzoate from Step 1 to a 500 mL round-bottom flask with a stir bar and reflux condenser.

  • Reagents: Add 150 mL of ethanol and a solution of potassium hydroxide (10.1 g, 180 mmol, ~3 equiv) in 50 mL of water.

  • Reaction: Heat the mixture to reflux (approx. 85-90°C) with stirring for 4 hours. The solid should dissolve as the reaction proceeds.

  • Workup: After cooling to room temperature, remove the ethanol using a rotary evaporator. Dilute the remaining aqueous solution with 200 mL of water.

  • Acidification: Cool the solution in an ice bath and slowly acidify by adding concentrated hydrochloric acid (~15-20 mL) with stirring until the pH is ~1-2 (check with pH paper). A dense white precipitate of the final product will form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with copious amounts of cold water until the washings are neutral to pH paper.

  • Purification: Recrystallize the crude product from hot ethanol or an ethanol/water mixture. Dissolve the solid in a minimum amount of boiling ethanol and add hot water dropwise until the solution becomes slightly cloudy. Allow it to cool slowly to room temperature, then place in an ice bath to maximize crystal formation.

  • Final Product: Filter the pure white crystals, wash with a small amount of cold ethanol, and dry under vacuum. The final product should be a white crystalline solid.[5] The melting point should be in the range of 101-105 °C.[6]

Data Summary Table
ParameterRecommended Value/ConditionRationale
Starting Material Ethyl 4-hydroxybenzoateProtects the carboxylic acid group.
Alkylating Agent 1-Bromooctane (1.1 equiv)Primary halide favors SN2; slight excess drives reaction.
Base (Step 1) Anhydrous K₂CO₃ (1.5 equiv)Sufficiently basic for deprotonation, minimizes side reactions.
Solvent (Step 1) Anhydrous DMF or AcetonitrilePolar aprotic solvent accelerates SN2 reaction.
Temperature (Step 1) 80-100 °CProvides sufficient activation energy for a reasonable rate.
Base (Step 2) KOH or NaOH (3-5 equiv)Strong base in excess ensures complete saponification.
Purification Recrystallization from Ethanol/WaterEffectively removes polar and non-polar impurities.
Expected Overall Yield 75-85%
Troubleshooting Workflow

This diagram outlines a logical approach to diagnosing common synthesis problems.

Caption: A logical workflow for troubleshooting synthesis issues.

References

  • University of Cambridge. (n.d.). Williamson Ether Synthesis. Name Reactions in Organic Synthesis. Retrieved from [Link]

  • Chem 344, Fall 2016. (n.d.). The Williamson Ether Synthesis. University of Wisconsin-Madison.
  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-Octyloxybenzoic acid. Retrieved from [Link]

  • Muhammad, S., et al. (2011). 4-(4-Octyloxybenzoyloxy)benzoic acid. PMC - PubMed Central.
  • BenchChem. (n.d.). Application Notes and Protocols for the Esterification of 4-Hydroxybenzoic Acid.
  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
  • Chemcess. (2024, April 21). 4-Hydroxybenzoic Acid: Properties, Production And Uses. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(Octyloxy)benzoic acid. PubChem. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. Retrieved from [Link]

  • Plenac, Y., & Broussoux, G. (1993). Esterification of hydroxybenzoic acids. Google Patents (US5260475A).
  • Potouridis, T., Berger, E., & Püttmann, W. (2016). Analysis of alkyl esters of p-hydroxybenzoic acid (parabens) in baby teethers via gas chromatography-quadrupole. Analytical Methods, 8(20), 4125-4131.
  • ResearchGate. (n.d.). Chemical structure of alkyl esters of parahydroxybenzoicacid.
  • Amerigo Scientific. (n.d.). 4-(Octyloxy)benzoic acid (98%).

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Technical Support Center: Enhancing the Thermal Stability of 4-n-Octyloxybenzoic Acid (8OBA) Liquid Crystals

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-n-Octyloxybenzoic acid (8OBA) liquid crystals. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for improving the thermal stability of 8OBA in your experiments. Here, we move beyond simple protocols to explain the underlying scientific principles, ensuring you can make informed decisions and achieve robust, reproducible results.

Part 1: Troubleshooting Guide

This section addresses common problems encountered during the thermal analysis and application of 8OBA liquid crystals.

Q1: My 8OBA sample shows inconsistent phase transition temperatures in different DSC runs. What could be the cause?

A1: Inconsistent phase transition temperatures for 8OBA are a frequent issue, often stemming from several factors related to sample purity, preparation, and analytical methodology.

  • Purity: 8OBA is highly sensitive to impurities. Residual solvents from synthesis or contaminants absorbed from the environment can disrupt the molecular ordering and broaden or shift the phase transitions. The synthesis of 8OBA typically involves straightforward chemical reactions, but purification is critical.[1][2]

  • Thermal History: The thermal history of the sample significantly impacts its liquid crystalline behavior. Differences in cooling and heating rates between experiments can lead to the formation of different metastable crystalline forms, each with its own distinct thermal properties.[3] It is crucial to establish a consistent thermal protocol, including controlled heating and cooling cycles, to ensure reproducibility.

Troubleshooting Steps:

  • Purification:

    • Recrystallization: Recrystallize your 8OBA sample from a suitable solvent like ethanol to remove impurities.[2]

    • Sublimation: For higher purity, consider vacuum sublimation.

  • Standardize DSC Protocol:

    • Heating/Cooling Rates: Use a consistent and well-defined heating and cooling rate for all your DSC measurements (e.g., 5-10 °C/min).

    • Thermal Cycling: Perform an initial heating cycle to erase the sample's prior thermal history, followed by a controlled cooling and a second heating cycle for data acquisition.

  • Sample Preparation:

    • Ensure the sample is thoroughly dried under vacuum to remove any residual solvents.

    • Use hermetically sealed aluminum pans for DSC analysis to prevent any interaction with the atmosphere.

Q2: I'm observing thermal degradation of my 8OBA sample at temperatures below its clearing point. How can I improve its thermal stability?

A2: Thermal degradation of 8OBA below its expected clearing point (around 147 °C) suggests the presence of destabilizing factors or a need for stabilization strategies.

  • Degradation Mechanism: While specific high-temperature degradation pathways for 8OBA are not extensively detailed in common literature, analogous benzoic acid derivatives can undergo decarboxylation at elevated temperatures, especially in the presence of catalysts or impurities.

  • Improving Stability:

    • Doping with Nanoparticles: The incorporation of nanoparticles can enhance the thermal stability of liquid crystals.[10][11] Nanoparticles can interact with the liquid crystal molecules, restricting their motion and potentially increasing the energy required for phase transitions and degradation.[10][12] For instance, gold or silver nanoparticles have been shown to improve the thermal and electro-optical properties of liquid crystal systems.[12][13]

    • Blending with Other Liquid Crystals: Creating mixtures with other thermally stable liquid crystals can be an effective strategy. Blending 8OBA with other p-n-alkyloxybenzoic acids or p-n-alkylbenzoic acids can extend the temperature range of the mesophase and improve overall stability.[9][14] This is due to the formation of heterodimers which can alter the packing and intermolecular forces within the liquid crystal.[9]

Experimental Protocol: Nanoparticle Doping for Enhanced Thermal Stability

  • Nanoparticle Selection: Choose nanoparticles with appropriate surface chemistry to ensure good dispersion within the 8OBA matrix (e.g., gold, silver, or silica nanoparticles).

  • Dispersion Method:

    • Solution Mixing: Dissolve both the 8OBA and a low concentration of nanoparticles (e.g., 0.1-1.0 wt%) in a common solvent like chloroform.

    • Sonication: Sonicate the mixture to ensure uniform dispersion of the nanoparticles.

    • Solvent Evaporation: Slowly evaporate the solvent under a gentle stream of nitrogen, followed by vacuum drying to obtain the nanoparticle-doped 8OBA composite.

  • Characterization:

    • DSC Analysis: Perform DSC on the doped sample to determine the new phase transition temperatures and assess any changes in thermal stability.

    • Polarized Optical Microscopy (POM): Use POM to observe the liquid crystal textures and confirm the presence of the desired mesophases.

Part 2: Frequently Asked Questions (FAQs)

Q3: What are the expected phase transition temperatures for pure this compound (8OBA)?

A3: For pure 8OBA, the generally accepted phase transitions are:

  • Crystalline to Smectic C phase: ~101 °C

  • Smectic C to Nematic phase: ~108 °C

  • Nematic to Isotropic liquid phase (Clearing Point): ~147 °C

These values can vary slightly depending on the purity of the sample and the experimental conditions used for measurement.[15][16][17]

Phase TransitionTemperature (°C)
Crystalline to Smectic C~101
Smectic C to Nematic~108
Nematic to Isotropic~147

Q4: How does the octyloxy chain length in alkyloxybenzoic acids affect their liquid crystalline properties?

A4: The length of the alkyl or alkyloxy chain plays a crucial role in determining the mesomorphic properties of benzoic acid derivatives.[4] Generally, as the chain length increases, the following trends are observed:

  • Mesophase Stability: Longer chains tend to favor the formation of more ordered smectic phases over nematic phases. This is because the longer aliphatic tails promote stronger van der Waals interactions, leading to layered structures.

  • Transition Temperatures: The clearing point (nematic to isotropic transition temperature) often shows an odd-even effect, where compounds with an even number of carbon atoms in the chain have higher clearing points than those with an odd number. This is attributed to the difference in molecular anisotropy.

Q5: What is the role of hydrogen bonding in the liquid crystalline behavior of 8OBA?

Part 3: Visualizing Experimental Workflows and Concepts

Diagram 1: Troubleshooting Workflow for Inconsistent Phase Transitions

G cluster_purity Purity Issues cluster_thermal Thermal History cluster_dsc DSC Protocol start Inconsistent Phase Transition Temperatures purity Check Sample Purity start->purity thermal_history Evaluate Thermal History start->thermal_history dsc_protocol Review DSC Protocol start->dsc_protocol recrystallize Recrystallize Sample purity->recrystallize thermal_cycle Implement Standardized Thermal Cycling thermal_history->thermal_cycle heating_rate Standardize Heating/ Cooling Rates dsc_protocol->heating_rate sample_prep Ensure Proper Sample Preparation dsc_protocol->sample_prep sublime Vacuum Sublimation recrystallize->sublime For higher purity end_node Consistent and Reproducible Phase Transitions sublime->end_node thermal_cycle->end_node heating_rate->end_node sample_prep->end_node G cluster_methods Stabilization Methods cluster_mechanisms Stabilization Mechanisms start Thermally Unstable 8OBA nanoparticles Doping with Nanoparticles start->nanoparticles Incorporate blending Blending with other Liquid Crystals start->blending Mix np_interaction Nanoparticle-LC Interactions nanoparticles->np_interaction heterodimer Heterodimer Formation blending->heterodimer end_node Improved Thermal Stability np_interaction->end_node heterodimer->end_node

Caption: Methods and mechanisms for improving the thermal stability of 8OBA.

References

  • Nanoparticles in thermotropic and lyotropic liquid crystals. Frontiers.

  • The influence of nanoparticles on phase formation and stability of liquid crystals and liquid crystalline polymers | Request PDF. ResearchGate.

  • Achiral Nanoparticle-Enhanced Chiral Twist and Thermal Stability of Blue Phase Liquid Crystals. ACS Nano.

  • Effect of Metal Nanoparticle on Optical and Thermal Properties of Liquid Crystal Polymer System. International Journal of Engineering and Advanced Technology (IJEAT).

  • Perspectives in Liquid-Crystal-Aided Nanotechnology and Nanoscience. MDPI.

  • 4-Octoxybenzoic acid - Solubility of Things. Solubility of Things.

  • SYNTHESIS, LIQUID CRYSTALLINE PROPERTIES AND THERMAL STABILITY OF 4-(4-ALKYLOXYPHENYLAZO) BENZOIC ACIDS. Annals of the University "Dunarea de Jos" of Galati. Fascicle VI - Food Technology.

  • Thermodynamic and separation properties of 4-(octyloxy) benzoic acid liquid crystals by inverse gas chromatography (IGC). Taylor & Francis Online.

  • First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications. National Institutes of Health.

  • Researchers apply temperature gradients to grow and move liquid crystals. Texas A&M Engineering Experiment Station.

  • Synthesis of liquid crystals based on hydrogen-bonding of -(Octyloxy)benzoic acid with. Taylor & Francis Online.

  • Vertical alignment of liquid crystals using novel self-assembled molecular layer of alkylated benzoic acid derivatives | Request PDF. ResearchGate.

  • Liquid Crystal Analysis. Semitracks.

  • (1) Synthesis of 4-Octyloxybenzoic acid. PrepChem.com.

  • 4-(Octyloxy)benzoic acid 98 2493-84-7. Sigma-Aldrich.

  • This compound. ChemBK.

  • Liquid crystalline behaviour of benzoic acid derivatives containing alkoxyazobenzene. Taylor & Francis Online.

  • Alkylbenzoic and Alkyloxybenzoic Acid Blending for Expanding the Liquid Crystalline State and Improving Its Rheology. National Institutes of Health.

  • Thermodynamic and separation properties of 4-(octyloxy) benzoic acid liquid crystals by inverse gas chromatography (IGC). Figshare.

  • Achiral Nanoparticle-Enhanced Chiral Twist and Thermal Stability of Blue Phase Liquid Crystals. PubMed Central.

  • (PDF) Theoretical Studies of Hydrogen Bond Interactions in 4-Substituted Benzoic Acids Dimers. ResearchGate.

  • Thermodynamic Study of 4- n -Alkyloxybenzoic Acids | Request PDF. ResearchGate.

  • Thermodynamic and separation properties of 4-(octyloxy) benzoic acid liquid crystals by inverse gas chromatography (IGC) | Request PDF. ResearchGate.

  • Liquid Crystals as Phase Change Materials for Thermal Stabilization. ResearchGate.

  • Thermal Imaging: Liquid Crystal Thermography Characterizes Heat Issues. Advanced Thermal Solutions, Inc.

  • Thermodynamic Study of 4-n-Alkyloxybenzoic Acids. ACS Publications.

  • Download - ePrints Soton. University of Southampton.

  • Synthesis of liquid crystals based on hydrogen-bonding of 4-(Octyloxy)benzoic acid with 4-alkylbenzoic acids | Request PDF. ResearchGate.

  • (PDF) Enhancing Thermal Stability and Mechanical Properties. Amanote Research.

  • Cyclic Dimers of 4-n-Propyloxybenzoic Acid with Hydrogen Bonds in the Gaseous State. MDPI.

  • Cyclic Dimers of 4-n-Propyloxybenzoic Acid with Hydrogen Bonds in the Gaseous State. National Institutes of Health.

  • Thermal Detection Techniques. Semitracks.

  • Liquid Crystals Detect Hot Defects. EDN Network.

  • 4-Octyloxybenzoic acid. NIST WebBook.

  • Application Notes and Protocols: 3-(4-Acetyloxyphenyl)benzoic Acid as a Versatile Building Block for Liquid Crystals. Benchchem.

  • 4-(Octyloxy)benzoic acid. PubChem.

  • 4-(Octyloxy)benzoic acid (98%). Amerigo Scientific.

  • 2.4: Preparation of 4-Acetoxy Benzoic acid. Chemistry LibreTexts.

  • Detailed investigations on hydrogen bond liquid crystals formed between 4-nitrobenzaldehyde and alkyloxy benzoic acids. Taylor & Francis Online.

  • 4-nonylbenzoic acid. Organic Syntheses Procedure.

  • determination of the temperature field using liquid crystal thermography and analysis of two. Biblioteka Nauki.

  • Mechanisms by which microbial enzymes degrade four mycotoxins and application in animal production: A review. National Institutes of Health.

  • This compound 2493-84-7 wiki. Guidechem.

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Troubleshooting liquid crystal phase formation in 4-n-Octyloxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-n-octyloxybenzoic acid (8OBA). This guide is designed for researchers, scientists, and professionals in drug development who are working with this thermotropic liquid crystal. Here, we address common challenges and questions related to its unique phase behavior, providing in-depth, field-proven insights to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the expected liquid crystal phases and transition temperatures for pure this compound?

This compound is a calamitic (rod-shaped) liquid crystal that forms hydrogen-bonded dimers, which are the fundamental units exhibiting mesophase behavior. Upon heating, pure 8OBA displays a well-defined sequence of phases. The accepted transition temperatures can vary slightly between sources due to purity levels (typically 98% or higher) and analytical conditions (e.g., DSC heating rate).[1][2]

Mechanism Insight: The phase transitions are driven by a stepwise loss of positional and orientational order. The long aliphatic octyloxy tail and the rigid benzoic acid core, which dimerizes through hydrogen bonds, give rise to this rich polymorphism. The transition from a highly ordered crystal (Cr) to a layered smectic C (SmC) phase involves the melting of the crystal lattice while retaining layered positional order. The subsequent transition to the nematic (N) phase involves the loss of this layered structure, leaving only long-range orientational order. Finally, the nematic-to-isotropic (I) transition marks the complete loss of orientational order.[3]

Table 1: Physical Properties and Phase Transition Temperatures of this compound

PropertyValueSource(s)
Molecular FormulaC₁₅H₂₂O₃[4]
Molecular Weight250.33 g/mol [1]
AppearanceWhite crystalline solid[4]
Transition Temperature (°C) Source(s)
Crystal (Cr) → Smectic C (SmC)~101 °C[1][2]
Smectic C (SmC) → Nematic (N)~108 °C[1][2]
Nematic (N) → Isotropic (I)~147 °C[1][2]

Note: These temperatures represent the transitions upon heating. Cooling cycles may exhibit supercooling.[5]

Q2: What are the characteristic optical textures for the nematic and smectic C phases of 8OBA under a Polarizing Optical Microscope (POM)?

Identifying liquid crystal phases by their optical textures is a primary characterization method.[6][7] The textures arise from the interaction of polarized light with the birefringent liquid crystal material, revealing the average molecular alignment (the director).[8]

  • Nematic (N) Phase: The most common texture for the nematic phase is the schlieren texture , characterized by dark brushes or "threads" that correspond to topological defects (disclinations) in the director field. These dark regions are where the director is aligned parallel to the polarizer or analyzer.[7] The nematic phase is highly fluid, and gentle pressure on the coverslip will cause the textures to readily deform and flow.

  • Smectic C (SmC) Phase: The smectic C phase is more ordered than the nematic phase, with molecules arranged in layers. In the SmC phase, the molecules are tilted with respect to the layer normal. Upon cooling from the nematic phase, you will often observe the formation of a broken fan-like or schlieren texture . The viscosity is noticeably higher than in the nematic phase.

Q3: What should a typical Differential Scanning Calorimetry (DSC) thermogram for 8OBA look like?

A DSC thermogram provides quantitative data on the thermodynamics of the phase transitions.[9][10] For 8OBA, a heating scan should reveal three distinct endothermic peaks corresponding to the transitions outlined in Table 1.

  • Cr → SmC Transition: This is a first-order transition with a significant enthalpy change, representing the melting of the crystal lattice.

  • SmC → N Transition: This transition is typically of weak first-order or second-order nature and will have a much smaller enthalpy change compared to the melting peak.

  • N → I Transition: This is a first-order transition, often referred to as the "clearing point," and it also has a distinct, though typically smaller, enthalpy peak than the main melting transition.

Troubleshooting Guide

Problem: My observed transition temperatures are lower and broader than the literature values. Why?

This is a common issue and almost always points to the presence of impurities.

Causality: Liquid crystal phase transitions are highly cooperative processes. Impurities disrupt the molecular packing and interfere with the long-range intermolecular interactions (like hydrogen bonding and van der Waals forces) that stabilize the mesophases.[11] This disruption lowers the energy required to break the ordered structure, resulting in a depressed transition temperature. The presence of a variety of impurity molecules leads to a range of local environments, causing the transition to occur over a wider temperature range (broadening).

Solutions:

  • Purification: Recrystallize the 8OBA from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) to remove impurities. Purity can be checked using techniques like GC-MS or NMR.

  • Instrument Calibration: Ensure your DSC or hot stage is properly calibrated using certified standards (e.g., Indium, Tin).

  • Heating Rate (DSC): High heating rates (>10 °C/min) can cause a kinetic lag, artificially shifting peaks to higher temperatures. Use a standard heating rate of 5-10 °C/min for routine analysis.

Problem: The material remains a liquid well below its 101 °C melting point. What is happening?

You are observing supercooling , a metastable state where the material exists as a liquid below its thermodynamic freezing point.[5]

Causality: Crystallization is a two-step process: nucleation (the formation of a small, stable crystal seed) and growth. For 8OBA, the formation of the ordered, hydrogen-bonded dimer structure required for crystallization can be kinetically slow. In the absence of nucleation sites (like dust or surface imperfections) or sufficient thermal energy for molecular rearrangement, the disordered liquid state can persist. Alkoxybenzoic acids are known to exhibit this behavior.[5]

Solutions:

  • Slow Cooling: Employ a very slow cooling rate (< 2 °C/min) on your hot stage or DSC to allow sufficient time for molecular organization.

  • Mechanical Agitation: If observing under a microscope, gently tapping the slide or shearing the sample by moving the coverslip can induce nucleation.

  • Seed Crystals: Introduce a tiny crystal of solid 8OBA to the supercooled liquid to act as a template for crystallization.

  • Thermal Cycling: Hold the sample at a temperature just below the melting point for an extended period (isothermal hold) to encourage nucleation.

Problem: My DSC thermogram shows extra, unexpected peaks before the main melting event.

This phenomenon is often indicative of polymorphism .

Causality: Polymorphism is the ability of a compound to exist in more than one crystalline form or structure.[12][13] These different polymorphs will have different lattice energies and, consequently, different melting points. It is common for a sample to contain a mixture of a stable form and one or more metastable forms. Upon heating, the metastable polymorph will melt first at a lower temperature, sometimes recrystallizing into the more stable form before that form melts at its higher, true melting point.

Solutions:

  • Controlled Crystallization: The polymorphic form obtained can be highly dependent on the crystallization conditions (solvent, cooling rate). Try recrystallizing under different conditions to isolate a single polymorph.

  • Thermal History: The thermal history of the sample is critical. Always perform a controlled first heating scan on a new sample to observe its as-is behavior. Subsequent cooling and heating cycles can help erase the initial thermal history and provide more consistent results.

  • Characterization: Use Powder X-ray Diffraction (PXRD) to confirm the presence of different crystal structures if polymorphism is suspected.

Experimental Protocols & Workflows

Protocol 1: Sample Preparation and Analysis by Polarizing Optical Microscopy (POM)
  • Preparation: Place a small amount (~1-2 mg) of 8OBA powder onto a clean glass microscope slide.

  • Covering: Gently place a coverslip over the powder.

  • Mounting: Position the slide on a calibrated hot stage connected to the microscope.

  • Heating to Isotropic: Heat the sample rapidly to a temperature above its clearing point (~150 °C) to form a uniform isotropic liquid. This erases the sample's previous thermal history. Hold for 2-3 minutes to ensure complete melting.

  • Shearing (Optional): To promote a uniform alignment, gently push the coverslip with tweezers to shear the liquid. This can help in producing larger, more uniform domains of texture.

  • Controlled Cooling: Cool the sample slowly (e.g., 2-5 °C/min) through the phase transitions.

  • Observation: Observe and record the characteristic textures as the sample transitions from the isotropic liquid to the nematic phase, and then to the smectic C phase. Note the temperatures at which these transitions initiate.

Diagram 1: Logical Workflow for Troubleshooting 8OBA Phase Behavior

This diagram outlines a systematic approach to diagnosing experimental deviations.

TroubleshootingWorkflow start Observation Deviates from Literature Values temp_issue Incorrect or Broad Transition Temperatures? start->temp_issue phase_issue Mesophase Not Observed or Indistinct? start->phase_issue supercooling_issue Remains Liquid Below Melting Point? start->supercooling_issue dsc_issue Extra Peaks in DSC Before Melting? start->dsc_issue cause1 Purity Issues temp_issue->cause1 cause2 Instrument Calibration temp_issue->cause2 cause3 Heating/Cooling Rate temp_issue->cause3 phase_issue->cause1 phase_issue->cause3 cause4 Supercooling supercooling_issue->cause4 cause5 Polymorphism dsc_issue->cause5 sol1 Recrystallize Sample cause1->sol1 sol2 Calibrate Hot Stage/DSC cause2->sol2 sol3 Use Slow Scan Rate (<5°C/min) cause3->sol3 sol4 Induce Nucleation (Seed, Agitate) cause4->sol4 sol5 Control Crystallization Conditions & Thermal History cause5->sol5

Caption: Troubleshooting flowchart for 8OBA experiments.

Diagram 2: Phase Transition Pathway for this compound

This diagram illustrates the sequence of phases upon heating and cooling.

PhaseTransition Cr Crystal (Cr) < 101°C SmC Smectic C (SmC) 101-108°C Cr->SmC ~101°C (Heating) SmC->Cr (Cooling, may supercool) N Nematic (N) 108-147°C SmC->N ~108°C (Heating) N->SmC (Cooling) I Isotropic (I) > 147°C N->I ~147°C (Heating) I->N (Cooling)

Caption: Phase sequence of 8OBA with transition temperatures.

References

  • Cankurtaran, Ö., et al. (2021). Thermodynamic and separation properties of 4-(octyloxy) benzoic acid liquid crystals by inverse gas chromatography (IGC). Instrumentation Science & Technology, 50(1), 1-15. [Link]

  • Cankurtaran, Ö., et al. (2021). Abstract: Thermodynamic and separation properties of 4-(octyloxy) benzoic acid liquid crystals by inverse gas chromatography (IGC). Taylor & Francis Online. [Link]

  • Request PDF: Synthesis of liquid crystals based on hydrogen-bonding of 4-(Octyloxy)benzoic acid with 4-alkylbenzoic acids. ResearchGate. [Link]

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  • Solubility of Things. 4-Octoxybenzoic acid. [Link]

  • Ribeiro da Silva, M. A., et al. (2010). Thermodynamic Study of 4-n-Alkyloxybenzoic Acids. Journal of Chemical & Engineering Data, 55(9), 3959-3963. [Link]

  • Request PDF: Thermodynamic and separation properties of 4-(octyloxy) benzoic acid liquid crystals by inverse gas chromatography (IGC). ResearchGate. [Link]

  • Malkin, A. Y., et al. (2023). Alkylbenzoic and Alkyloxybenzoic Acid Blending for Expanding the Liquid Crystalline State and Improving Its Rheology. International Journal of Molecular Sciences, 24(21), 15784. [Link]

  • ResearchGate. Liquid crystal 4-(octyloxy)benzoic acid. [Link]

  • Abbott, N. L., et al. (2021). LCPOM: Precise Reconstruction of Polarized Optical Microscopy Images of Liquid Crystals. ACS Central Science, 7(6), 1068-1077. [Link]

  • Carlton, R. J., et al. (2013). An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces. ACS Applied Materials & Interfaces, 5(24), 12857-12870. [Link]

  • ResearchGate. Polarized light microscopy in the study of liquid crystals. [Link]

  • Klimaszewska, A., et al. (2017). The Effect of Liquid Crystalline Structures on Antiseizure Properties of Aqueous Solutions of Ethoxylated Alcohols. Materials, 10(4), 382. [Link]

  • ResearchGate. Thermogravemetric analysis and DSC graph of benzoic acid,... [Link]

  • Yildiz, A., et al. (2021). Evaluation of the surface properties of 4-(Decyloxy) benzoic acid liquid crystal and its use in structural isomer separation. Journal of Molecular Liquids, 333, 115933. [Link]

  • Vasanthi, T., et al. (2023). First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications. Journal of Molecular Liquids, 383, 122071. [Link]

  • NIST WebBook. 4-Octyloxybenzoic acid. [Link]

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  • Cheméo. Chemical Properties of 4-Octyloxybenzoic acid (CAS 2493-84-7). [Link]

  • Yu, F., et al. (2022). Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid... CrystEngComm, 24, 219-229. [Link]

  • Orola, L., et al. (2022). Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives. Crystals, 12(8), 1152. [Link]

  • Godzwon, J., et al. (2006). Liquid Crystalline Polymorphism of 4-Alkyloxybenzylidene-4'-Alkyloxyanilines and Entropic Effects of Their Phase Transitions. Acta Physica Polonica A, 110(5), 1145-1153. [Link]

  • Godzwon, J., et al. (2006). Liquid Crystalline Polymorphism of 4-Alkyloxybenzylidene-40-Alkyloxyanilines and Entropic Effects of Their Phase Transitions. Semantic Scholar. [Link]

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Navigating the Recrystallization of 4-n-Octyloxybenzoic Acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purification of active pharmaceutical ingredients and key intermediates is a critical step that dictates the efficacy, safety, and stability of the final product. Recrystallization stands as a cornerstone technique for the purification of solid organic compounds. This guide provides an in-depth technical resource for the solvent selection and troubleshooting of the recrystallization of 4-n-octyloxybenzoic acid, a molecule of interest in materials science and as a precursor in various synthetic pathways.

Understanding the Molecule: Key Physicochemical Properties

This compound is characterized by a polar benzoic acid head and a long, nonpolar octyloxy tail. This amphiphilic nature is central to its solubility behavior and presents unique challenges and opportunities in the selection of an appropriate recrystallization solvent.

PropertyValueSource
Molecular FormulaC₁₅H₂₂O₃
Molecular Weight250.33 g/mol
Melting Point101-105 °C
AppearanceWhite to almost white powder to crystal
Water SolubilityInsoluble

Part 1: Strategic Solvent Selection

The ideal recrystallization solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at reduced temperatures, maximizing the yield of pure crystals upon cooling.

Single Solvent Systems

Initial screening should involve solvents with varying polarities. Given the structure of this compound, polar protic solvents are a logical starting point.

Qualitative Solubility Observations:

SolventPolarity IndexPredicted Solubility (Hot)Predicted Solubility (Cold)Rationale
Methanol 6.6HighLow to ModerateThe hydroxyl group can hydrogen bond with the carboxylic acid, while the methyl group offers some interaction with the alkyl chain. It is reported to show "almost transparency in hot Methanol".[1]
Ethanol 5.2HighLow to ModerateSimilar to methanol, but the slightly longer alkyl chain may offer better interaction with the octyloxy tail. It is described as a good general-purpose solvent for recrystallization of similar compounds.[2]
Isopropanol 4.3Moderate to HighLowThe bulkier isopropyl group might slightly reduce solubility compared to methanol and ethanol.
Acetone 5.1HighModerateA polar aprotic solvent that can act as a hydrogen bond acceptor.
Ethyl Acetate 4.4Moderate to HighLowA moderately polar solvent that can be effective for compounds with both polar and nonpolar character.
Toluene 2.4ModerateLowA nonpolar aromatic solvent that may interact favorably with the benzene ring.
Heptane 0.1LowVery LowA nonpolar solvent that is unlikely to be a good single solvent but may be useful as an anti-solvent.

Expert Insight: While single solvents like methanol or ethanol are good starting points, the significant difference in polarity between the benzoic acid head and the octyloxy tail can sometimes lead to challenges like "oiling out."

Mixed Solvent Systems: A Powerful Alternative

A mixed solvent system, comprising a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which it is sparingly soluble, offers finer control over the crystallization process.[3] For this compound, an ethanol/water mixture is a highly promising system. Ethanol acts as the good solvent, dissolving the molecule, while the addition of water (the anti-solvent) systematically reduces the solubility, inducing crystallization.

A 30% ethanol-water mixture has been successfully used for the recrystallization of the closely related 4-n-hexyloxybenzoic acid, suggesting a similar approach would be effective for the octyloxy analogue.

Part 2: Experimental Protocol - Recrystallization using an Ethanol/Water Mixed Solvent System

This protocol provides a robust starting point for the purification of this compound.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirring

  • Condenser

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Workflow Diagram:

G cluster_0 Dissolution cluster_1 Crystallization cluster_2 Isolation & Drying dissolve 1. Dissolve crude product in minimum hot ethanol add_water 2. Add hot water dropwise until persistent cloudiness dissolve->add_water re_dissolve 3. Add a few drops of hot ethanol to redissolve add_water->re_dissolve cool_slow 4. Slow cooling to room temperature re_dissolve->cool_slow cool_ice 5. Further cooling in an ice bath cool_slow->cool_ice filter 6. Vacuum filtration cool_ice->filter wash 7. Wash with cold ethanol/water mixture filter->wash dry 8. Dry the crystals wash->dry

Caption: Recrystallization workflow for this compound.

Step-by-Step Procedure:

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.

    • Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.

    • Once dissolved, slowly add hot deionized water dropwise until a faint, persistent cloudiness appears. This indicates the solution is saturated.

    • Add a few more drops of hot ethanol to just redissolve the precipitate, resulting in a clear, saturated solution.

  • Cooling and Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of a cold ethanol/water mixture (e.g., 30:70 v/v) to remove any soluble impurities adhering to the crystal surface.

    • Allow the crystals to dry thoroughly on the filter paper under vacuum, and then transfer them to a watch glass for final drying in a desiccator or a vacuum oven at a temperature well below the melting point.

Part 3: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.

Troubleshooting Decision Tree:

G cluster_no_crystals cluster_oiling_out cluster_low_yield cluster_colored_crystals start Problem during Recrystallization no_crystals No Crystals Form Upon Cooling start->no_crystals oiling_out Product 'Oils Out' as a Liquid start->oiling_out low_yield Low Yield of Crystals start->low_yield colored_crystals Crystals are Colored start->colored_crystals nc_q1 Is the solution clear? no_crystals->nc_q1 oo_q1 Did the solution cool too quickly? oiling_out->oo_q1 ly_q1 Was an excess of solvent used? low_yield->ly_q1 cc_s1 Add activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly to avoid product loss. colored_crystals->cc_s1 nc_a1_yes Induce crystallization: - Scratch inner surface of flask - Add a seed crystal - Cool in a colder bath nc_q1->nc_a1_yes Yes nc_a1_no Too much solvent likely used. - Gently evaporate some solvent - Re-cool nc_q1->nc_a1_no No (Cloudy) oo_a1_yes Reheat to dissolve the oil. Allow for slower cooling. Consider using more of the 'good' solvent. oo_q1->oo_a1_yes Yes oo_a1_no High impurity level or m.p. depression. - Try a different solvent system - Consider pre-purification (e.g., charcoal treatment) oo_q1->oo_a1_no No ly_a1_yes Concentrate the mother liquor and cool again to obtain a second crop of crystals. ly_q1->ly_a1_yes Yes ly_a1_no Check for premature crystallization during hot filtration. Ensure complete transfer of crystals. ly_q1->ly_a1_no No

Caption: A decision tree for troubleshooting common recrystallization issues.

Frequently Asked Questions (FAQs)

Q1: My product has "oiled out" instead of forming crystals. What is happening and how can I fix it?

A1: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[4][5] This is common for compounds like this compound, which have relatively low melting points and can form liquid crystal phases. The oiling out is undesirable as it often traps impurities.[4]

  • Causality: This phenomenon often happens when a solution is highly supersaturated or cooled too quickly, causing the solute to come out of solution at a temperature above its melting point in the solvent mixture. The presence of impurities can also depress the melting point, exacerbating the issue.[6]

  • Solutions:

    • Reheat the solution until the oil redissolves.

    • Add a small amount of the "good" solvent (ethanol in the mixed solvent system) to decrease the supersaturation.

    • Allow the solution to cool much more slowly. Insulating the flask can help.

    • If oiling out persists, consider a different solvent system with a lower boiling point.

Q2: No crystals have formed even after cooling the solution in an ice bath. What should I do?

A2: This is a common indication that the solution is not sufficiently supersaturated.

  • Causality: You may have used too much solvent during the initial dissolution step.

  • Solutions:

    • Induce Crystallization: Try scratching the inside of the flask at the surface of the solution with a glass stirring rod. The small scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small crystal of pure this compound, add it to the solution to act as a "seed" for crystallization.

    • Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent. Be careful not to boil it too vigorously. Once the volume is reduced, allow it to cool again.

Q3: The yield of my recrystallized product is very low. What are the likely causes?

A3: A low yield can result from several factors throughout the recrystallization process.

  • Causality and Solutions:

    • Excess Solvent: Using too much solvent will result in a significant amount of your product remaining in the mother liquor even after cooling. You can try to recover a "second crop" of crystals by evaporating some of the solvent from the filtrate and re-cooling.

    • Premature Crystallization: If the solution cools too much during hot filtration, some product may crystallize on the filter paper. Ensure your filtration apparatus is pre-heated.

    • Incomplete Transfer: Ensure all crystals are quantitatively transferred from the flask to the funnel during filtration. Rinsing the flask with a small amount of the cold recrystallization solvent can help.

Q4: My final crystals are colored, but the starting material was only slightly off-white. How can I remove the color?

A4: Colored impurities can be effectively removed using activated charcoal.

  • Procedure: After dissolving the crude solid in the hot solvent, add a very small amount of activated charcoal (a spatula tip is often sufficient) to the hot solution and swirl. The colored impurities will adsorb onto the surface of the charcoal. Remove the charcoal by hot gravity filtration before allowing the solution to cool and crystallize.

  • Caution: Use charcoal sparingly, as it can also adsorb some of your desired product, leading to a lower yield.

References

  • Effect of Liquid-Liquid Phase Separation During Crystallization. LUTPub. Available at: [Link]

  • Oiling Out in Crystallization. Mettler Toledo. Available at: [Link]

  • Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. ACS Publications. Available at: [Link]

  • 4-Octoxybenzoic acid - Solubility of Things. Available at: [Link]

  • Recrystallization (help meeeeee) : r/chemistry. Reddit. Available at: [Link]

  • Oiling-out Crystallization on Solid Surfaces Controlled by Solvent Exchange. University of Alberta Libraries. Available at: [Link]

  • Experiment 9 — Recrystallization. Swarthmore College. Available at: [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester. Available at: [Link]

  • Recrystallization. Homi Bhabha Centre for Science Education. Available at: [Link]

  • 3.6D: Mixed Solvent Crystallization. Chemistry LibreTexts. Available at: [Link]

  • Lab Report Recrystallization September 27, 2016. Florida A&M University. Available at: [Link]

  • recrystallization-2.doc.pdf. Available at: [Link]

Sources

Technical Support Center: Purification of Crude 4-n-Octyloxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with the purification of crude 4-n-octyloxybenzoic acid. It is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address common issues observed in the laboratory.

I. Understanding the Impurity Profile of Crude this compound

Question 1: What are the most likely impurities in my crude this compound sample?

The impurity profile of your crude this compound is largely dependent on its synthetic route. A common method for its preparation is the Williamson ether synthesis, followed by hydrolysis.

  • Unreacted Starting Materials: The most common impurities are unreacted starting materials. In the Williamson ether synthesis, these would be a p-hydroxybenzoate ester (like ethyl p-hydroxybenzoate) and an octyl halide (e.g., n-octyl bromide).[1][2]

  • Side Products from Synthesis: The Williamson ether synthesis is an SN2 reaction, which can compete with the E2 elimination pathway. This is particularly prevalent with secondary and tertiary alkyl halides, leading to the formation of octene as a byproduct.[3]

  • Incomplete Hydrolysis: If the synthesis starts from an ester, incomplete hydrolysis will leave residual ethyl 4-n-octyloxybenzoate in your product.

  • Solvent Residues: Residual solvents used in the synthesis and workup can also be present.

Question 2: Why is it crucial to purify crude this compound?

The purity of this compound is critical for its intended applications, especially in drug development and materials science.[4][5] Impurities can:

  • Interfere with subsequent chemical reactions, leading to lower yields and the formation of undesired side products.

  • Alter the physicochemical properties of the final product, such as its melting point and liquid crystalline behavior.[4]

  • Introduce toxicity or undesirable pharmacological effects in drug development.

II. Purification Strategies: A Troubleshooting Guide

This section provides a detailed walkthrough of the most effective purification techniques for this compound, complete with troubleshooting advice.

A. Recrystallization: The Primary Purification Method

Recrystallization is often the most effective and efficient method for purifying solid organic compounds like this compound.[6] The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.[7]

Question 3: How do I select the best solvent for the recrystallization of this compound?

An ideal recrystallization solvent should:

  • Dissolve the this compound well at elevated temperatures but poorly at room temperature or below.[8]

  • Either not dissolve the impurities at all, allowing for their removal by hot filtration, or dissolve them very well even at low temperatures, so they remain in the mother liquor after crystallization.[9]

  • Not react with the this compound.

  • Be volatile enough to be easily removed from the purified crystals.

Based on the structure of this compound (an aromatic carboxylic acid with a long alkyl chain), suitable solvents include:

  • Ethanol/Water or Methanol/Water mixtures: The compound is likely soluble in hot alcohols and less soluble in water. A mixed solvent system allows for fine-tuning the solubility.

  • Heptane/Ethyl Acetate mixtures: Heptane is a non-polar solvent in which the compound is likely less soluble, while ethyl acetate is more polar and will increase solubility.

  • Toluene: As an aromatic solvent, it may be a good choice, but care must be taken due to its higher boiling point.

Table 1: Solvent Selection Guide for Recrystallization

Solvent SystemRationaleSuitability for Impurities
Ethanol/WaterGood for moderately polar compounds. The long alkyl chain reduces water solubility.Effective for separating more polar impurities (e.g., p-hydroxybenzoic acid) and less polar impurities (e.g., n-octyl bromide).
Heptane/Ethyl AcetateA non-polar/polar mixture that can be tailored to the compound's solubility.Good for separating impurities with significantly different polarities.
Toluene"Like dissolves like" principle for the aromatic core.May co-dissolve aromatic impurities.

Question 4: My this compound is not crystallizing out of solution. What should I do?

This is a common issue and can be addressed with the following troubleshooting steps:[10][11]

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[8]

    • Seed Crystals: Add a tiny crystal of pure this compound (if available) to the solution. This provides a template for further crystallization.

  • Concentrate the Solution: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Cool to a Lower Temperature: Place the flask in an ice bath to further decrease the solubility of your compound.

  • Use an Anti-Solvent: If you are using a single solvent system, you can try adding a solvent in which your compound is insoluble (an "anti-solvent") dropwise until the solution becomes slightly turbid, then allow it to cool slowly.

Question 5: My recrystallization has resulted in an oil instead of crystals. How can I fix this?

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point.[10] To remedy this:

  • Re-dissolve and Cool Slowly: Reheat the solution until the oil redissolves. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly. Insulating the flask can help.

  • Change the Solvent System: The chosen solvent may not be appropriate. Try a different solvent or solvent mixture.

  • Lower the Concentration: Oiling out can be caused by a supersaturated solution. Add more solvent to the hot solution before cooling.

Experimental Protocol: Recrystallization of this compound from an Ethanol/Water Mixture

  • Dissolution: In a 250 mL Erlenmeyer flask, add your crude this compound. Add the minimum amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: To the hot, clear solution, add hot water dropwise until the solution becomes slightly and persistently cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven at a temperature below the melting point (the literature melting point is around 101-105 °C).[4]

Visualization of the Recrystallization Workflow

Recrystallization_Workflow crude Crude this compound dissolve Dissolve in minimum hot ethanol crude->dissolve hot_filtration Hot Gravity Filtration (if insolubles present) dissolve->hot_filtration Insoluble impurities add_water Add hot water till turbidity dissolve->add_water No insoluble impurities hot_filtration->add_water add_ethanol Add a few drops of hot ethanol add_water->add_ethanol cool Slow cooling to room temp add_ethanol->cool ice_bath Cool in ice bath cool->ice_bath filtration Vacuum Filtration ice_bath->filtration wash Wash with cold ethanol/water filtration->wash dry Dry under vacuum wash->dry pure Pure this compound dry->pure

Caption: Recrystallization workflow for this compound.

B. Acid-Base Extraction: For Removing Neutral and Basic Impurities

Acid-base extraction is a powerful liquid-liquid extraction technique that separates compounds based on their acidic or basic properties.[12][13] Since this compound is a carboxylic acid, it can be converted to its water-soluble carboxylate salt by reacting with a base.

Question 6: When should I use acid-base extraction to purify my this compound?

Acid-base extraction is particularly useful for removing neutral or basic impurities from your acidic product. For example, it is effective at removing unreacted n-octyl bromide (neutral) or any basic side products.[14]

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude this compound in an organic solvent immiscible with water, such as diethyl ether or ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). Stopper the funnel and shake gently, venting frequently to release any pressure from CO₂ evolution.

  • Separation: Allow the layers to separate. The deprotonated 4-n-octyloxybenzoate salt will be in the aqueous layer (usually the bottom layer). Drain the aqueous layer into a clean flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure all the acidic product is extracted.

  • Re-acidification: Combine the aqueous extracts and cool them in an ice bath. Slowly add a strong acid, such as hydrochloric acid (HCl), until the solution is acidic (test with pH paper). The this compound will precipitate out as a solid.

  • Isolation: Collect the purified solid by vacuum filtration, wash with cold water, and dry.

Visualization of the Acid-Base Extraction Workflow

AcidBase_Extraction_Workflow start Crude Product in Organic Solvent add_base Add aq. NaHCO₃ and shake start->add_base separate Separate Layers add_base->separate organic_layer Organic Layer (Neutral/Basic Impurities) separate->organic_layer Impurities aqueous_layer Aqueous Layer (Sodium 4-n-octyloxybenzoate) separate->aqueous_layer Product Salt acidify Add HCl (aq) aqueous_layer->acidify precipitate Precipitation of This compound acidify->precipitate filter_dry Filter, Wash, and Dry precipitate->filter_dry pure_product Pure this compound filter_dry->pure_product

Caption: Acid-base extraction workflow for purification.

C. Column Chromatography: For Difficult Separations

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase.[15] It is particularly useful when recrystallization and acid-base extraction are ineffective, for example, when dealing with impurities of similar polarity to the product.

Question 7: How do I choose the right conditions for column chromatography of this compound?

  • Stationary Phase: Silica gel is the most common stationary phase for the purification of organic compounds.[16]

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or diethyl ether) is typically used. The polarity of the eluent is gradually increased to elute compounds of increasing polarity. For an acidic compound like this compound, adding a small amount of acetic acid or formic acid to the eluent can improve the peak shape and prevent tailing.[16]

  • Monitoring: The separation is monitored by thin-layer chromatography (TLC) to identify the fractions containing the pure product.[17]

III. Purity Assessment

Question 8: How can I assess the purity of my this compound after purification?

Several analytical techniques can be used to determine the purity of your final product:

  • Melting Point Analysis: A pure compound will have a sharp melting point over a narrow range. Impurities will typically broaden the melting point range and depress the melting point.[8] The literature melting point for this compound is in the range of 101-105 °C.[4]

  • Thin-Layer Chromatography (TLC): A pure compound should show a single spot on a TLC plate.[17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the compound and to detect the presence of impurities.[18][19]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for quantifying the purity of a compound.[20][21][22] A pure compound will show a single major peak.

IV. References

  • ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Organic Acid-Base Extractions. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • SIELC Technologies. (2018). 4-Octyloxybenzoic acid. Retrieved from [Link]

  • University of California, Irvine. (n.d.). The Extraction of Benzoic Acid from a Mixture. Retrieved from [Link]

  • Scribd. (n.d.). Lab 6: Base Extraction of Benzoic Acid From Acetanilide Followed by Recrystallization and MP Determination. Retrieved from [Link]

  • Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. Retrieved from [Link]

  • Maiyam Group. (2025). Purification Organic Compounds: Crystallization & Distillation Guide 2026. Retrieved from [Link]

  • Maiyam Group. (2025). Purification organic compounds crystallization distillation. Retrieved from [Link]

  • Scribd. (n.d.). Lab 6: Base Extraction of Benzoic Acid From Acetanilide Followed by Recrystallization and MP Determination. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • ResearchGate. (n.d.). Chapter 4. Purification of Organic Chemicals. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). 4-(Octyloxy)benzoic acid (98%). Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Reddit. (2020). Recrystallisation Help. Retrieved from [Link]

  • Reddit. (2024). What's the best solvent to remove these crystals and recrystallize it?. Retrieved from [Link]

  • YouTube. (2022). Recrystallization and Melting Point Analysis. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • University of California, Irvine. (n.d.). The Recrystallization of Benzoic Acid. Retrieved from [Link]

  • ResearchGate. (2014). Which is the best solvent to use for the recrystallization of 4-(n-hexyloxy)benzoic acid?. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • NIST. (n.d.). 4-Octyloxybenzoic acid. Retrieved from [Link]

  • YouTube. (2013). 【4K】-- Column Chromatography (Purification). Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 2.4: Preparation of 4-Acetoxy Benzoic acid. Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) An accurate HPLC Method for the Quantification of Benzoic Acid and Its Salts in Different Foodstuffs. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Hydroxybenzoic acid. Retrieved from [Link]

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Technical Support Center: Growing Single Crystals of 4-n-Octyloxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 4-n-Octyloxybenzoic acid (OBA). This guide is designed for researchers, scientists, and professionals in materials science and drug development. Here, we move beyond simple protocols to provide a deeper understanding of the principles governing the single-crystal growth of this liquid crystalline material, empowering you to troubleshoot and optimize your experiments effectively.

Introduction to this compound Crystallization

This compound (C₁₅H₂₂O₃) is a mesogenic compound known for its rich liquid crystal phases, including nematic and smectic states.[1] Obtaining high-quality single crystals is a prerequisite for definitive structural elucidation via X-ray diffraction and for studying its anisotropic physical properties. The process hinges on carefully controlling solubility and nucleation by manipulating solvent systems and temperature.

The molecular structure, featuring a polar carboxylic acid head and a non-polar octyloxy tail, dictates its solubility, making it highly soluble in many organic solvents while being practically insoluble in water.[2][3] This dual nature is the key to designing a successful crystallization strategy.

Core Experimental Workflow: From Crude Material to Single Crystal

This section outlines the critical path for obtaining high-quality single crystals. The process is a sequence of purification followed by controlled crystallization.

Crystal_Growth_Workflow cluster_purification Purification Stage cluster_crystallization Single Crystal Growth Stage start Crude OBA Material purify Recrystallization (e.g., from Ethanol/Water) start->purify filter Hot Filtration (Removes insoluble impurities) purify->filter cool Slow Cooling & Crystal Collection filter->cool dry Vacuum Drying cool->dry pure_oba Purified OBA dry->pure_oba Proceed with high-purity material dissolve Dissolve in 'Good' Solvent pure_oba->dissolve method Select Growth Method (e.g., Vapor Diffusion) dissolve->method grow Incubate & Grow (Undisturbed) method->grow harvest Harvest Crystals grow->harvest

Caption: Overall workflow for obtaining single crystals of this compound.

Part 1: Material Purification Protocol

Principle: Purity is the most critical factor in successful crystallization.[4][5] Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to defects. Recrystallization is an effective method for purifying OBA.[6][7]

Step-by-Step Protocol:

  • Dissolution: In a clean Erlenmeyer flask, dissolve the crude OBA in a minimal amount of a hot "good" solvent (e.g., ethanol or acetone) in which it is highly soluble.[2][8]

  • Hot Filtration (Optional but Recommended): If any insoluble impurities are observed, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them. This prevents premature crystallization on the filter paper.[9]

  • Induce Crystallization: While the solution is still warm, slowly add a "poor" solvent (e.g., deionized water) dropwise until the solution becomes faintly turbid. The turbidity indicates the solution is saturated.

  • Re-dissolution: Add a few drops of the hot "good" solvent to just re-dissolve the precipitate and render the solution clear again.

  • Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. To slow the process further, the flask can be placed in an insulated container.[10] Slow cooling is crucial for forming large, well-ordered crystals rather than fine powder.[11][12]

  • Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of purified crystals.

  • Collection and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold "poor" solvent, and dry under vacuum.

Part 2: Single Crystal Growth Methodologies

Once you have high-purity OBA, select a suitable method for growing single crystals. The goal is to approach supersaturation at a very slow rate.

Method A: Slow Evaporation
  • Principle: The concentration of the solute slowly increases as the solvent evaporates, eventually reaching supersaturation and inducing crystallization. This is the simplest method but offers the least control.[4][13]

  • Protocol:

    • Prepare a nearly saturated solution of purified OBA in a suitable solvent (see Table 2).

    • Filter the solution into a clean vial or beaker to remove any dust particles, which can act as unwanted nucleation sites.[5]

    • Cover the vial with parafilm and poke a few small holes in it with a needle.

    • Place the vial in a quiet, vibration-free location and allow the solvent to evaporate over several days to weeks.[14]

Method B: Slow Cooling
  • Principle: This method exploits the lower solubility of OBA at cooler temperatures. A saturated solution at a higher temperature becomes supersaturated upon cooling.[4][5]

  • Protocol:

    • Prepare a saturated solution of OBA in a suitable solvent at a slightly elevated temperature (e.g., 40-50 °C). Ensure all solid is dissolved.

    • Filter the hot solution into a clean vial.

    • Seal the vial tightly.

    • Place the vial in a Dewar flask filled with warm water or in a programmable oven and allow it to cool to room temperature over 24-48 hours.

Method C: Vapor Diffusion (Recommended)
  • Principle: This is a highly controlled and effective method.[4][14] A volatile "anti-solvent" (in which OBA is insoluble) slowly diffuses into a solution of OBA in a less volatile "good" solvent, gradually reducing the solubility and causing crystallization.

  • Protocol:

    • Dissolve the purified OBA in a small amount of a "good," less volatile solvent (e.g., Toluene, Chloroform) in a small, open vial.

    • Place this small vial inside a larger jar or beaker that contains a layer of the "anti-solvent" (e.g., Pentane, Hexane).

    • Seal the larger container tightly.

    • The anti-solvent vapor will slowly diffuse into the OBA solution, inducing the growth of high-quality crystals over several days.

Vapor_Diffusion_Setup cluster_jar Sealed Outer Jar cluster_vial Inner Vial solution OBA dissolved in 'Good' Solvent (e.g., Toluene) anti_solvent Anti-Solvent Reservoir (e.g., Hexane) anti_solvent->solution Vapor Diffusion p1 p2

Caption: Setup for the vapor diffusion crystal growth method.

Part 3: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the crystallization of this compound.

Q1: No crystals have formed after several days/weeks. What should I do?

  • Possible Cause 1: Solution is undersaturated. There may be too much solvent for the amount of OBA used.[12]

    • Solution: If using the slow evaporation method, enlarge the holes in the cover to increase the evaporation rate. For other methods, you may need to start over with a more concentrated solution. Alternatively, you can try to induce nucleation by gently scratching the inside of the vial with a glass rod or adding a "seed crystal" from a previous successful batch.[10]

  • Possible Cause 2: Compound is too soluble in the chosen solvent.

    • Solution: The chosen solvent system may be too effective. Try a different solvent in which OBA is only moderately soluble, or if using a binary system, increase the proportion of the "poor" solvent.

Q2: The experiment yielded an oil instead of crystals. Why did this happen?

  • Possible Cause 1: The solution became supersaturated too quickly or at a temperature above the compound's melting point. Oiling out occurs when the solute comes out of solution faster than it can organize into a crystal lattice.[12]

    • Solution: Slow down the crystallization process. Use a slower evaporation rate, a slower cooling ramp, or a less volatile anti-solvent in vapor diffusion. You can also try to re-dissolve the oil by gentle heating and then attempt to crystallize again at a lower starting temperature.

  • Possible Cause 2: Presence of impurities. Impurities can disrupt the crystallization process and lower the melting point of the mixture.

    • Solution: Ensure the starting material is of high purity. Perform an additional recrystallization step as described in Part 1.

Q3: The result is a fine powder or very small needles, not large single crystals. How can I improve the crystal size?

  • Possible Cause: Too many nucleation sites or rapid crystal growth. When crystals form too quickly, many nucleation sites are activated simultaneously, leading to a large number of small crystals instead of a few large ones.[5][13]

    • Solution 1: Reduce the number of nucleation sites. Ensure your glassware is impeccably clean. Filter your solution just before setting it up for crystallization to remove any dust or particulate matter.

    • Solution 2: Slow down the rate of crystallization. This is the most important factor. Use a more dilute solution, decrease the rate of evaporation (fewer/smaller holes), use a slower cooling rate, or select a solvent system where solubility changes more gradually with temperature or anti-solvent addition. Patience is key; slower growth almost always yields better crystals.[11]

Q4: How do I select the best solvent for growing single crystals of OBA?

  • Principle: The ideal solvent is one in which your compound is moderately soluble.[5][13] If it's too soluble, it's difficult to achieve supersaturation. If it's too insoluble, you won't be able to dissolve enough material. The rule "like dissolves like" is a good starting point.[2] OBA has a polar carboxylic acid group and a long non-polar alkyl chain.

  • Strategy:

    • Good Solvents: Look for solvents that can interact with both parts of the molecule. Alcohols (Ethanol, Methanol), Chloroform, and Toluene are good candidates.[2]

    • Anti-Solvents (Poor Solvents): These are typically non-polar solvents that do not interact well with the polar head group. Alkanes like Hexane and Pentane are excellent choices. Water is also an anti-solvent due to its high polarity and inability to solubilize the long alkyl tail.[2][3]

    • Experimentation: Test solubility in a range of solvents on a small scale to find the optimal system for your chosen crystallization method.

Data & Reference Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₅H₂₂O₃[15]
Molecular Weight 250.33 g/mol [1][15]
Appearance White crystalline solid[2]
Melting Point 101-105 °C[1]
Phase Transitions Crystalline to Smectic: 101 °C[1]
Smectic to Nematic: 108 °C[1]
Nematic to Isotropic: 147 °C[1]

Table 2: Suggested Solvent Systems for OBA Crystallization

MethodGood Solvent(s)Anti-Solvent(s)Rationale
Slow Cooling Ethanol, TolueneN/AOBA has moderate solubility that decreases significantly upon cooling.
Slow Evaporation Chloroform, DichloromethaneN/ASolvents are volatile enough for slow evaporation at room temperature.
Vapor Diffusion Toluene, Chloroformn-Hexane, n-PentaneGood volatility difference between the solvent and anti-solvent.
Solvent Layering Ethanol, AcetoneDeionized Water, n-HeptaneGood miscibility and density differences allow for layering.

References

  • 4-Octoxybenzoic Acid - Solubility of Things. (n.d.).
  • Surface induced transitions in the nematic phase of 4-n octyloxybenzoic acid. (1992). Journal de Physique II.
  • Isik, B., Cakar, F., Cankurtaran, H., & Cankurtaran, O. (2021). Thermodynamic and separation properties of 4-(octyloxy) benzoic acid liquid crystals by inverse gas chromatography (IGC).Instrumentation Science & Technology, 50(1).
  • Ribeiro da Silva, M. A., et al. (2010). Thermodynamic Study of 4-n-Alkyloxybenzoic Acids.Journal of Chemical & Engineering Data.
  • Boyle, P. D. (n.d.). Growing Crystals That Will Make Your Crystallographer Happy. Texas A&M University Department of Chemistry.
  • 4-(Octyloxy)benzoic acid 98%. (n.d.). Sigma-Aldrich.
  • Dinger, M. (2015). Crystal Growing Tips. University of Florida, Center for Xray Crystallography.
  • 4-Octyloxybenzoic acid. (n.d.). NIST WebBook.
  • 4-(Octyloxy)benzoic acid | C15H22O3. (n.d.). PubChem.
  • Growing Crystals Crystallization Methods. (n.d.). Retrieved from a document on the University of a Canadian institution's website.
  • Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry.
  • Staples, R. J. (2012). Growing and Mounting Crystals Your Instrument Will Treasure. Michigan State University, Department of Chemistry and Biochemistry.
  • 8.7 – Guide to Growing a Single Crystal. (n.d.). MIT OpenCourseWare.
  • 3.6F: Troubleshooting. (2022). Chemistry LibreTexts.
  • Recrystallization of Benzoic Acid. (n.d.).
  • Solubility profile of 4-methoxybenzoic acid in different solvents. (n.d.). Benchchem.
  • The solubility of benzoic acid in seven solvents. (n.d.).
  • Recrystallization of Benzoic Acid. (n.d.). Alfa Chemistry.
  • Experiment 4 purification - recrystallization of benzoic acid. (n.d.). Slideshare.
  • Purification of Impure Samples by Crystallization. (2017). MeitY OLabs [YouTube Video].
  • Purification of Benzoic Acid by Crystallization. (2015). MeitY OLabs [YouTube Video].
  • Alvarez, A. N. T. (2021). Recrystallization of Impure Benzoic Acid.
  • Evaluation of the surface properties of 4-(Decyloxy) benzoic acid liquid crystal and its use in structural isomer separation. (n.d.).

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Optimizing the Clearing Point of 4-n-Octyloxybenzoic Acid (8OBA) Mixtures: A Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals working with 4-n-octyloxybenzoic acid (8OBA) and its mixtures. As a versatile liquid crystal, the precise control of its nematic-to-isotropic phase transition, or clearing point, is paramount for a multitude of applications. This technical support center provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the specific challenges you may encounter in your laboratory work. Our focus is on not just how to perform these experiments, but why certain steps are taken, ensuring a foundational understanding that leads to more robust and reproducible results.

Section 1: Understanding the Clearing Point in 8OBA Systems

The clearing point (Tc) is the temperature at which a liquid crystal transitions into an isotropic liquid state, losing its long-range orientational order[1]. For this compound (8OBA), a calamitic (rod-shaped) liquid crystal, this transition is a critical parameter that dictates its operational temperature range in various applications. Pure 8OBA exhibits a nematic to isotropic transition at approximately 147 °C[2]. However, in practical applications, 8OBA is often mixed with other compounds, or "dopants," to modulate its physical properties, including the clearing point.

The addition of a second component to a pure liquid crystal can either depress or elevate the clearing point of the resulting mixture. This phenomenon is governed by the thermodynamics of mixing and the nature of the intermolecular interactions between the host (8OBA) and the dopant molecules[3][4]. Understanding these principles is the first step in rationally designing 8OBA mixtures with tailored clearing points.

Section 2: Troubleshooting Guide for 8OBA Mixture Preparation and Analysis

This section is formatted in a question-and-answer style to directly address common problems encountered during the experimental process.

Question 1: Why is the clearing point of my 8OBA mixture significantly lower than I predicted based on a simple linear approximation?

Answer:

A non-linear depression of the clearing point is a common observation and is rooted in the thermodynamics of binary mixtures. A simple linear interpolation of the clearing points of the pure components often fails to accurately predict the behavior of the mixture.

Underlying Causality:

The clearing point of a liquid crystal mixture is influenced by the disruption of the orientational order of the host (8OBA) by the dopant molecules. Even if the dopant is also a liquid crystal, differences in molecular shape, size, and intermolecular forces can introduce "defects" in the liquid crystalline lattice, making it less stable and thus lowering the energy required to transition to the isotropic phase[3]. This is analogous to the freezing point depression observed in conventional solutions. The extent of this depression is dependent on the concentration of the dopant and the specific interactions between the host and dopant molecules.

Troubleshooting Workflow:

  • Verify Component Purity: Impurities in either the 8OBA or the dopant can act as additional solutes, leading to a greater-than-expected depression of the clearing point. Ensure the purity of your starting materials using techniques like Differential Scanning Calorimetry (DSC) to confirm their melting and clearing points against literature values.

  • Ensure Homogeneous Mixing: Incomplete mixing will result in domains with varying concentrations, leading to a broad or ill-defined clearing point.

    • Protocol for Homogeneous Mixing:

      • Accurately weigh the desired amounts of 8OBA and the dopant into a clean glass vial.

      • Add a suitable solvent in which both components are soluble (e.g., chloroform or dichloromethane).

      • Thoroughly mix the solution using a vortex mixer until both components are fully dissolved.

      • Remove the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the melting point of either component to avoid premature phase transitions. Ensure all solvent is removed, as residual solvent will significantly depress the clearing point.

  • Construct a Phase Diagram: To accurately predict the clearing point for any concentration, it is essential to experimentally construct a binary phase diagram for your specific 8OBA-dopant system. This involves preparing a series of mixtures with varying mole fractions of the dopant and measuring the clearing point of each.

Logical Relationship Diagram:

G start Unexpectedly Low Clearing Point purity Verify Component Purity start->purity Potential Cause mixing Ensure Homogeneous Mixing start->mixing Potential Cause purity->mixing phasediagram Construct Phase Diagram mixing->phasediagram For Accurate Prediction solution Accurate Clearing Point Prediction phasediagram->solution

Caption: Troubleshooting workflow for an unexpectedly low clearing point.

Question 2: I am observing phase separation in my 8OBA mixture. What is causing this and how can I prevent it?

Answer:

Phase separation, where the mixture separates into two or more distinct phases, indicates immiscibility of the components in either the liquid crystalline or isotropic phase.

Underlying Causality:

Phase separation in liquid crystal mixtures is governed by the interplay of enthalpic and entropic contributions to the Gibbs free energy of mixing. If the interactions between like molecules (8OBA-8OBA and dopant-dopant) are significantly stronger than the interactions between unlike molecules (8OBA-dopant), the system can lower its free energy by separating into phases rich in each component[5][6]. This is particularly common when there are large disparities in molecular structure, polarity, or size between 8OBA and the dopant.

Troubleshooting and Prevention Strategies:

  • Component Selection:

    • Choose dopants with molecular structures that are compatible with 8OBA. Molecules with similar rigid cores and flexible tails are more likely to be miscible.

    • Consider the "like dissolves like" principle. 8OBA is a carboxylic acid, and thus forms strong hydrogen bonds. Dopants that can participate in or do not significantly disrupt this hydrogen bonding network are more likely to be miscible.

  • Concentration Effects: Phase separation can be concentration-dependent. Your desired composition may lie within a miscibility gap in the phase diagram. Try preparing mixtures with lower concentrations of the dopant to see if a single phase can be achieved.

  • Thermal History: The thermal history of the sample can influence its morphology.

    • Protocol for Thermal Cycling:

      • Heat the mixture well into the isotropic phase (at least 10-15 °C above the clearing point) and hold it there for several minutes to ensure complete mixing in the liquid state.

      • Cool the sample slowly (e.g., 1-2 °C/min) through the clearing point. Rapid cooling can sometimes quench non-equilibrium, phase-separated states.

  • Visual Observation: Use Polarized Optical Microscopy (POM) to observe the phase behavior as a function of temperature. Phase separation will often be visible as distinct domains with different textures or clearing points.

Question 3: The clearing point of my 8OBA mixture appears broad and difficult to determine accurately.

Answer:

A broad clearing point transition is typically indicative of inhomogeneity in the sample or the presence of impurities.

Underlying Causality:

The clearing point is a first-order phase transition and, for a pure, homogeneous material, should occur at a sharp, well-defined temperature. A broad transition suggests that different regions of the sample are transitioning from the nematic to the isotropic phase at slightly different temperatures. This can be due to a concentration gradient within the mixture or the presence of multiple impurities that each depress the clearing point to a different extent.

Troubleshooting Steps:

  • Re-evaluate Mixing Protocol: As detailed in the answer to Question 1, ensure your mixing protocol results in a truly homogeneous sample. The solvent evaporation step is critical and must be performed slowly and completely.

  • Purity of Starting Materials: As mentioned previously, impurities are a common cause of broadened phase transitions. Consider purifying your 8OBA and/or dopant via recrystallization if their purity is in doubt.

  • DSC Analysis Technique: When using Differential Scanning Calorimetry (DSC), the heating rate can affect the apparent width of the transition peak.

    • Use a slow heating rate (e.g., 1-5 °C/min) to allow the sample to remain in thermal equilibrium and to obtain a sharper transition peak.

    • Ensure proper calibration of the DSC instrument with known standards (e.g., indium).

  • POM Observation: When using Polarized Optical Microscopy (POM), a broad transition will manifest as the coexistence of nematic and isotropic regions over a range of temperatures. Observe a small, representative area of the sample and note the temperature at which the last birefringent (bright) regions disappear. This is typically taken as the clearing point.

Experimental Workflow for Clearing Point Determination:

Caption: Workflow for accurate clearing point measurement.

Section 3: Frequently Asked Questions (FAQs)

Q1: How do different types of dopants generally affect the clearing point of 8OBA?

A1: The effect of a dopant on the clearing point of 8OBA is highly dependent on its molecular structure and its interaction with the 8OBA molecules.

  • Other Calamitic Liquid Crystals: When mixing 8OBA with another rod-like liquid crystal, the clearing point of the mixture will typically lie between the clearing points of the two pure components. The deviation from ideal linear behavior depends on the similarity of the two molecules.

  • Non-Liquid Crystalline Dopants: Small, non-mesogenic molecules will generally disrupt the liquid crystalline order and cause a significant depression of the clearing point. The magnitude of the depression is proportional to the concentration of the dopant.

  • Nanoparticles: The effect of nanoparticles is complex. They can either decrease the clearing point by disrupting the nematic order or, in some cases, increase it by acting as nucleation sites that promote local ordering. The outcome depends on the size, shape, concentration, and surface chemistry of the nanoparticles[7][8][9].

  • Chiral Dopants: Chiral dopants are added to induce a helical twist in the nematic phase, forming a cholesteric phase. These dopants are typically non-mesogenic and will lower the clearing point. It's important to note that chiral dopants can also introduce impurity ions, which can affect the electrical properties of the mixture[5][10][11][12].

Q2: What is a typical experimental protocol for preparing an 8OBA mixture and measuring its clearing point by POM?

A2: The following is a standard protocol for preparing a simple binary mixture and determining its clearing point.

Materials:

  • This compound (8OBA)

  • Dopant of choice

  • High-purity solvent (e.g., HPLC-grade chloroform)

  • Glass vials with caps

  • Microscope slides and coverslips

  • Polarizing Optical Microscope (POM) with a hot stage

Protocol:

  • Mixture Preparation:

    • Prepare a stock solution of 8OBA in chloroform (e.g., 10 mg/mL).

    • Prepare a stock solution of the dopant in chloroform at a known concentration.

    • In a clean vial, combine the appropriate volumes of the stock solutions to achieve the desired mole ratio.

    • Mix thoroughly using a vortex mixer.

    • Evaporate the solvent under a gentle stream of nitrogen. To ensure all solvent is removed, place the vial in a vacuum oven at a temperature just above the boiling point of the solvent but below the melting point of the components for several hours.

  • Sample Preparation for POM:

    • Place a small amount of the dried mixture onto a clean microscope slide.

    • Heat the slide on a hot plate to a temperature above the clearing point to melt the sample into the isotropic phase.

    • Place a coverslip over the molten sample and press gently to create a thin, uniform film.

    • Allow the sample to cool slowly to room temperature. The liquid crystal phase should form.

  • Clearing Point Measurement:

    • Place the slide on the hot stage of the POM.

    • Heat the sample at a controlled rate (e.g., 2-5 °C/min) while observing through crossed polarizers.

    • The nematic phase will appear as a textured, birefringent (brightly colored) image.

    • As the temperature approaches the clearing point, isotropic (dark) domains will begin to appear and grow.

    • The clearing point is the temperature at which the last trace of birefringence disappears, and the entire field of view becomes dark. Record this temperature.

    • For accuracy, it is recommended to perform at least one cooling and a second heating cycle to ensure the thermal stability of the mixture and the reproducibility of the transition temperature.

Q3: What are the primary safety precautions I should take when working with 8OBA and its mixtures?

A3: While 8OBA is not acutely toxic, it is a chemical and should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat.

  • Handling: 8OBA is a powder at room temperature and should be handled in a well-ventilated area or a fume hood to avoid inhalation of dust. It can cause skin and eye irritation[13][14][15].

  • Heating: When heating 8OBA and its mixtures, especially on a hot plate or in a hot stage, be mindful of the high temperatures involved to prevent burns.

  • Solvents: The solvents used for mixing, such as chloroform and dichloromethane, are volatile and hazardous. All work with these solvents should be performed in a certified chemical fume hood.

  • Waste Disposal: Dispose of all chemical waste, including unused mixtures and contaminated materials, in accordance with your institution's hazardous waste disposal procedures.

Section 4: Data Presentation

The following table provides a hypothetical example of how the clearing point of 8OBA might be affected by the addition of a non-mesogenic dopant, 4-Acetoxybenzoic acid. This data would need to be generated experimentally by following the protocols outlined in this guide.

Mole Fraction of 4-Acetoxybenzoic AcidClearing Point (°C)
0.00147.0
0.05142.5
0.10137.8
0.15133.0
0.20128.1

This is example data and should not be used as a substitute for experimental measurements.

References

  • Fisher Scientific. (2024, March 26).
  • (2010, June 7).
  • XiXisys. GHS 11 (Rev.11) SDS Word 下载CAS: 2493-84-7 Name: this compound.
  • Sigma-Aldrich. 4-(Octyloxy)benzoic acid 98%.
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  • ResearchGate.
  • MDPI. (2024, October 10). Overlooked Ionic Contribution of a Chiral Dopant in Cholesteric Liquid Crystals.
  • Daken Chemical. About Chiral Dopant Things You Should Know.
  • MDPI. (2024, October 18). Overlooked Ionic Contribution of a Chiral Dopant in Cholesteric Liquid Crystals - PMC.
  • PubMed. (2024, October 18). Overlooked Ionic Contribution of a Chiral Dopant in Cholesteric Liquid Crystals.
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Challenges in the scale-up synthesis of 4-n-Octyloxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-n-octyloxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the scale-up of this important chemical intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.

I. Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the synthesis of this compound.

Q1: What is the most common synthetic route for this compound?

The most prevalent and industrially viable method for synthesizing this compound is the Williamson ether synthesis.[1][2][3] This reaction involves the O-alkylation of a p-hydroxybenzoate with an octyl halide.[2]

Q2: What are the primary starting materials for this synthesis?

The key starting materials are typically 4-hydroxybenzoic acid or its ester derivatives (e.g., ethyl p-hydroxybenzoate) and an octylating agent, most commonly 1-bromooctane.[4][5][6]

Q3: What are the typical applications of this compound?

This compound and its derivatives are widely used as intermediates in the synthesis of liquid crystals, pharmaceuticals, and cosmetics.[7][8][9] In the pharmaceutical industry, it can be a precursor for various medicinal compounds. In cosmetics, it can function as a UV filter.[7]

Q4: What are the main safety concerns associated with this synthesis?

The primary safety concerns involve the handling of corrosive bases like sodium hydroxide, flammable organic solvents, and the alkylating agent, 1-bromooctane, which should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

II. Troubleshooting Guide: Navigating Scale-Up Challenges

This section provides detailed solutions to specific problems that may arise during the scale-up synthesis of this compound.

Reaction & Synthesis Issues
Q5: My reaction is sluggish, and the yield is lower than expected. What are the potential causes and solutions?

Several factors can contribute to a slow reaction and low yield during the scale-up of this compound synthesis.

Potential Causes:

  • Incomplete Deprotonation of 4-hydroxybenzoic acid: The reaction requires the formation of the phenoxide ion, which is a potent nucleophile.[2] Inadequate deprotonation will result in a lower concentration of the active nucleophile.

  • Poor Solubility of Reactants: In a biphasic system (e.g., organic solvent and aqueous base), poor mixing and low solubility of the reactants can significantly hinder the reaction rate.

  • Side Reactions: The Williamson ether synthesis can be prone to side reactions, such as elimination of the alkylating agent, especially at higher temperatures.[1]

Solutions:

  • Ensure Complete Deprotonation: Use a slight excess of a strong base like sodium hydroxide to ensure the complete conversion of 4-hydroxybenzoic acid to its sodium salt.

  • Employ Phase-Transfer Catalysis (PTC): The use of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), is highly recommended for scale-up.[10][11][12] The PTC facilitates the transfer of the water-soluble phenoxide ion into the organic phase where the alkylating agent resides, thereby accelerating the reaction.[12][13]

  • Optimize Reaction Temperature: While heating is necessary to drive the reaction, excessive temperatures can favor elimination side reactions.[1] A moderate temperature range, typically between 80-100°C, is often optimal.

  • Choice of Alkylating Agent: Primary alkyl halides like 1-bromooctane are preferred as they are less prone to elimination reactions compared to secondary or tertiary halides.[1][3]

Q6: I am observing the formation of significant byproducts. How can I identify and minimize them?

The primary byproduct in this synthesis is often the result of C-alkylation or elimination.

Identification of Byproducts:

  • C-alkylation Products: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring.[1] C-alkylation leads to the formation of 3-octyl-4-hydroxybenzoic acid. This can be identified by techniques like NMR and mass spectrometry.

  • Octene: This is a product of the E2 elimination reaction of 1-bromooctane, which can be promoted by a strong base.

Minimization Strategies:

  • Control of Reaction Conditions: Lowering the reaction temperature can disfavor the elimination reaction, which typically has a higher activation energy than the desired SN2 substitution.[1]

  • Solvent Selection: The choice of solvent can influence the O- vs. C-alkylation ratio. Polar aprotic solvents like DMF or DMSO can favor O-alkylation. However, for greener and more scalable processes, the use of less hazardous solvents in conjunction with a phase-transfer catalyst is often preferred.[14]

  • Base Selection: Using a milder base, such as potassium carbonate, can sometimes reduce the extent of elimination reactions.

Purification & Isolation Challenges
Q7: I'm having difficulty purifying the final product. What are the recommended recrystallization solvents and procedures?

Effective purification is crucial to obtain high-purity this compound. Recrystallization is the most common method for purifying solid organic compounds.[15][16][17][18]

Recommended Solvents:

  • Isopropanol: This is a commonly used solvent for the recrystallization of this compound.[4]

  • Ethanol: Ethanol is another effective solvent for recrystallization.[5]

  • Hexane/Ethyl Acetate or Hexane/Acetone mixtures: A mixed solvent system can be effective if a single solvent does not provide the desired solubility profile.[19] The general principle is to dissolve the compound in a "good" solvent at an elevated temperature and then add a "poor" solvent to induce crystallization upon cooling.

Recrystallization Protocol:

  • Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent.[16]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.[15] Further cooling in an ice bath can maximize the yield.[15]

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent to remove any remaining soluble impurities.[16]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Q8: The isolated product has a low melting point and appears oily. What is the likely cause and how can it be resolved?

An oily product with a depressed melting point is indicative of impurities.

Likely Causes:

  • Residual Starting Materials: Incomplete reaction can leave unreacted 4-hydroxybenzoic acid or 1-bromooctane in the product.

  • Byproducts: The presence of C-alkylation products or octene can lower the melting point.

  • Trapped Solvent: Inefficient drying can leave residual recrystallization solvent in the final product.

Resolution:

  • Re-purification: A second recrystallization is often effective in removing persistent impurities.

  • Column Chromatography: For very stubborn impurities, purification by column chromatography may be necessary, although this is less ideal for large-scale production.[20]

  • Thorough Drying: Ensure the product is dried under high vacuum for a sufficient period to remove all traces of solvent.

III. Detailed Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Synthesis of this compound via Williamson Ether Synthesis
  • Reaction Setup:

    • To a solution of 4-hydroxybenzoic acid (1.0 eq) in a suitable solvent (e.g., ethanol or a biphasic system with toluene and water), add a strong base such as sodium hydroxide (1.1 eq).

    • Stir the mixture until the 4-hydroxybenzoic acid is completely dissolved and has formed the sodium salt.

    • Add a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB) (0.05 eq).

  • Addition of Alkylating Agent:

    • Heat the reaction mixture to a gentle reflux (approximately 80-100 °C).

    • Slowly add 1-bromooctane (1.05 eq) to the reaction mixture over a period of 30-60 minutes.

  • Reaction Monitoring:

    • Maintain the reaction at reflux and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If a biphasic system was used, separate the organic and aqueous layers.

    • Acidify the aqueous layer (or the entire reaction mixture if a single solvent was used) with a mineral acid, such as hydrochloric acid, to a pH of approximately 1-2. This will precipitate the crude this compound.[4]

    • Collect the crude product by vacuum filtration and wash it with cold water.[4]

  • Purification:

    • Recrystallize the crude product from a suitable solvent, such as isopropanol or ethanol, as described in the troubleshooting guide.[4][5]

  • Characterization:

    • Dry the purified product under vacuum and characterize it by determining its melting point and using spectroscopic methods (NMR, IR, Mass Spectrometry) to confirm its identity and purity. The expected melting point is around 101-105 °C.

IV. Data Presentation

Table 1: Comparison of Reaction Conditions
ParameterConventional MethodPhase-Transfer Catalysis (PTC) Method
Solvent Polar aprotic (e.g., DMF, DMSO)Biphasic (e.g., Toluene/Water) or Ethanol
Base Strong base (e.g., NaOH, KOH)Strong base (e.g., NaOH, KOH)
Catalyst NoneQuaternary ammonium salt (e.g., TBAB)
Reaction Time LongerShorter
Yield Moderate to GoodGood to Excellent
Scalability More challengingMore scalable and environmentally friendly[14]

V. Visualizations

Experimental Workflow for Synthesis

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Mix 4-hydroxybenzoic acid, base, and solvent add_ptc Add Phase-Transfer Catalyst start->add_ptc Complete Dissolution heat Heat to Reflux add_ptc->heat add_alkyl_halide Add 1-bromooctane heat->add_alkyl_halide monitor Monitor Reaction (TLC/HPLC) add_alkyl_halide->monitor cool Cool to Room Temperature monitor->cool Reaction Complete acidify Acidify with HCl cool->acidify precipitate Precipitate Crude Product acidify->precipitate filter_crude Filter and Wash Crude Product precipitate->filter_crude recrystallize Recrystallize from Solvent filter_crude->recrystallize filter_pure Filter and Wash Pure Product recrystallize->filter_pure dry Dry Under Vacuum filter_pure->dry end_product Pure this compound dry->end_product

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting Logic Diagram

troubleshooting_logic cluster_reaction_issues Reaction Issues cluster_purification_issues Purification Issues cluster_solutions Potential Solutions start Problem Encountered low_yield Low Yield / Slow Reaction start->low_yield byproducts Byproduct Formation start->byproducts purification_difficulty Difficulty Purifying start->purification_difficulty oily_product Oily Product / Low MP start->oily_product solution_ptc Use Phase-Transfer Catalyst low_yield->solution_ptc solution_temp Optimize Temperature low_yield->solution_temp byproducts->solution_temp solution_base Adjust Base byproducts->solution_base solution_solvent Change Recrystallization Solvent purification_difficulty->solution_solvent solution_repurify Re-purify / Dry Thoroughly oily_product->solution_repurify

Caption: A logic diagram for troubleshooting common synthesis issues.

VI. References

  • Wikipedia. Williamson ether synthesis. [Link]

  • ResearchGate. phase transfer catalysis. [Link]

  • Filo. Given the compound p -hydroxybenzoic acid (4-hydroxybenzoic acid) reacts... [Link]

  • CRDEEP Journals. Phase-Transfer Catalysis in Organic Syntheses. [Link]

  • University of Evansville. The Williamson Ether Synthesis. [Link]

  • Google Patents. US20160318841A1 - Production process and purification process of 4-hydroxy-benzoic acid long chain ester.

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • SCIRP. A Minireview of Phase-Transfer Catalysis and Recent Trends. [Link]

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • ACS GCI Pharmaceutical Roundtable. Phase Transfer Catalysis. [Link]

  • Utah Tech University. Williamson Ether Synthesis. [Link]

  • PrepChem.com. (1) Synthesis of 4-Octyloxybenzoic acid. [Link]

  • PubChem. 4-(Octyloxy)benzoic acid. [Link]

  • Amerigo Scientific. 4-(Octyloxy)benzoic acid (98%). [Link]

  • NIST WebBook. 4-Octyloxybenzoic acid. [Link]

  • University of Wisconsin-Madison. Recrystallization of Benzoic Acid. [Link]

  • Miami Dade College. EXPERIMENT 4 - Purification - Recrystallization of Benzoic acid. [Link]

  • Solubility of Things. 4-Octoxybenzoic acid. [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • University of Massachusetts. Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun. [Link]

  • University of Missouri–St. Louis. The Recrystallization of Benzoic Acid. [Link]

  • Google Patents. CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.

  • National Institute of Standards and Technology. Preparation of benzoic acid of high purity. [Link]

  • US EPA. Benzoic acid, 4-(octyloxy)- - Substance Details - SRS. [Link]

  • SIELC Technologies. 4-Octyloxybenzoic acid. [Link]

Sources

Technical Support Center: Minimizing Defects in 4-n-Octyloxybenzoic Acid (8OBA) Liquid Crystal Cells

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-n-Octyloxybenzoic acid (8OBA) liquid crystal cells. Our focus is on the practical mitigation of common defects that can compromise experimental integrity and device performance. By understanding the underlying physical principles and adhering to meticulous laboratory practices, you can significantly improve the quality and reproducibility of your results.

Introduction to this compound (8OBA) and Defect Formation

This compound is a calamitic (rod-shaped) thermotropic liquid crystal renowned for its rich polymorphism, exhibiting both nematic (N) and smectic C (SmC) phases as a function of temperature.[1] The transitions between these phases are critical junctures where defects can be nucleated.[2] Defects, or disclinations, are regions where the long-range orientational order of the liquid crystal director is disrupted.[3] These can manifest as points, lines, or walls and can significantly impact the optical and electro-optical properties of the liquid crystal cell. Minimizing these defects is paramount for applications ranging from fundamental materials science studies to the development of novel biosensors and display technologies.

PhaseTransition Temperature (°C)
Crystalline to Smectic C~101
Smectic C to Nematic~108
Nematic to Isotropic~147
Source:

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses common issues encountered during the fabrication and operation of 8OBA liquid crystal cells.

Issue 1: My 8OBA cell shows numerous line and point defects after filling and cooling. What are the likely causes and how can I fix this?

Answer: This is a common issue often stemming from a combination of factors related to surface preparation, cell assembly, and thermal history.

Underlying Causes:

  • Contaminated Substrates: Dust particles, organic residues, or ionic impurities on the Indium Tin Oxide (ITO) coated glass substrates act as nucleation sites for defects.

  • Poor Surface Alignment: An improperly prepared or damaged alignment layer (e.g., rubbed polyimide) will fail to uniformly anchor the 8OBA molecules at the surface, leading to a disordered bulk and the formation of topological defects.[4]

  • Incorrect Cell Gap: A non-uniform cell gap, often due to inconsistent spacer distribution or improper sealing, can induce stress and strain in the liquid crystal, resulting in defect formation.[5]

  • Rapid Cooling: Quenching the cell from the isotropic to the nematic or smectic phase can "freeze in" defects that would otherwise be annihilated through a slower, more controlled cooling process.[2][6][7][8]

Step-by-Step Solutions:

  • Rigorous Substrate Cleaning:

    • Begin by sonicating the ITO-coated glass slides in a solution of deionized water and a non-phosphate surfactant for 15-20 minutes.[9]

    • Rinse thoroughly with deionized water.

    • Sonicate in acetone for 15-20 minutes to remove organic residues.[9][10]

    • Sonicate in isopropyl alcohol (IPA) for 15-20 minutes.[9][10]

    • Dry the substrates with a stream of filtered nitrogen gas.

    • For optimal results, consider a final UV-ozone treatment to remove any remaining organic contaminants.[9]

  • Optimized Alignment Layer Deposition and Rubbing:

    • Spin-coat a thin, uniform layer of a suitable polyimide (e.g., PI2555) onto the cleaned ITO substrates.

    • Follow the manufacturer's instructions for baking and curing the polyimide.

    • Use a dedicated rubbing machine with a velvet cloth to gently rub the polyimide surface in a single direction. The rubbing process creates microgrooves that guide the alignment of the liquid crystal molecules.[11][12][13]

  • Precise Cell Assembly:

    • Use high-quality spacers with a narrow size distribution to ensure a uniform cell gap.[14][15] Spacers can be spherical beads or cylindrical rods made of silica or polymer.[15]

    • Apply a UV-curable epoxy at the edges of one substrate, leaving a small gap for filling.

    • Carefully place the second substrate on top, ensuring the rubbing directions are either parallel or anti-parallel, depending on the desired alignment (planar or twisted nematic).

    • Expose the cell to UV light to cure the epoxy.

  • Controlled Thermal Cycling (Annealing):

    • Heat the assembled cell to a temperature above the nematic-isotropic transition temperature of 8OBA (~150°C).

    • Fill the cell with molten 8OBA via capillary action in the isotropic phase.

    • After filling, seal the filling port with epoxy.

    • Slowly cool the cell at a rate of approximately 0.1-1°C per minute through the isotropic-nematic and nematic-smectic C phase transitions. This allows the liquid crystal molecules sufficient time to align with the surface anchoring and minimize defect formation.[6][7]

Issue 2: I observe "Maltese cross" patterns in my 8OBA cell under a polarizing microscope. What are these and are they always a problem?

Answer: The "Maltese cross" pattern is a characteristic texture of a point defect, specifically a +1 or -1 disclination in the nematic phase, or a boojum in the smectic C phase.[16]

Interpretation:

  • Nematic Phase: In the nematic phase, these point defects are often remnants of the isotropic-to-nematic phase transition. While a few isolated defects may be acceptable for some applications, a high density indicates a suboptimal cooling process or poor surface anchoring.

  • Smectic C Phase: In the smectic C phase, these features can be associated with focal conic domains, which are a common texture in this phase.[17]

Mitigation Strategies:

  • Re-annealing: Heating the cell back to the isotropic phase and performing a slower cooling cycle can often reduce the density of these point defects.

  • Electric Field Application: Applying a moderate AC electric field across the cell while cooling through the phase transitions can help to align the director and reduce defect density.[18]

Issue 3: My cell exhibits a "schlieren" texture. What does this indicate?

Answer: The schlieren texture, characterized by dark brushes that meet at point defects, is a hallmark of the nematic phase of 8OBA.[19]

Significance:

  • The presence of a schlieren texture confirms that the material is in the nematic phase.

  • The number of dark brushes emanating from a point defect indicates the strength of the disclination (e.g., two brushes for a strength of ±1/2, and four brushes for a strength of ±1).[2]

  • While a schlieren texture is expected in the nematic phase, a very dense and fine-grained texture can suggest a less-ordered state. A well-aligned cell will exhibit larger, more uniform domains.

Improving Uniformity:

  • The strategies for improving uniformity are the same as for minimizing other defects: meticulous cleaning, high-quality alignment layers, and slow, controlled cooling.

Experimental Workflow and Visualization

Workflow for 8OBA Liquid Crystal Cell Fabrication and Defect Minimization

G cluster_prep Substrate Preparation cluster_assembly Cell Assembly cluster_fill_anneal Filling and Annealing cluster_qc Quality Control ITO_Cleaning ITO Glass Cleaning Alignment_Layer Alignment Layer Deposition ITO_Cleaning->Alignment_Layer Rubbing Unidirectional Rubbing Alignment_Layer->Rubbing Spacer_Application Spacer Application Rubbing->Spacer_Application Epoxy_Sealing Epoxy Sealing Spacer_Application->Epoxy_Sealing UV_Curing UV Curing Epoxy_Sealing->UV_Curing Heating Heat to Isotropic Phase (>147°C) UV_Curing->Heating Filling Capillary Filling Heating->Filling Slow_Cooling Slow Cooling (0.1-1°C/min) Filling->Slow_Cooling POM_Inspection Polarized Optical Microscopy Inspection Slow_Cooling->POM_Inspection

Caption: Workflow for fabricating low-defect 8OBA liquid crystal cells.

Troubleshooting Logic for Defect Analysis

G Defects_Observed Defects Observed in Cell High_Density_Lines_Points High Density of Lines/Points Defects_Observed->High_Density_Lines_Points Type Maltese_Crosses Maltese Crosses Defects_Observed->Maltese_Crosses Type Schlieren_Texture Schlieren Texture Defects_Observed->Schlieren_Texture Type Cause1 Poor Cleaning High_Density_Lines_Points->Cause1 Potential Cause Cause2 Bad Alignment High_Density_Lines_Points->Cause2 Potential Cause Cause3 Fast Cooling High_Density_Lines_Points->Cause3 Potential Cause Cause4 Point Defects (Nematic) Maltese_Crosses->Cause4 Potential Cause Cause5 Characteristic of Nematic Phase Schlieren_Texture->Cause5 Indicates Solution1 Re-clean Substrates Cause1->Solution1 Solution Solution2 Optimize Alignment Layer Cause2->Solution2 Solution Solution3 Slow Cooling Rate Cause3->Solution3 Solution Solution4 Re-anneal Cell Cause4->Solution4 Solution

Caption: Decision tree for troubleshooting common defects in 8OBA cells.

References

  • Ranganath, G. S. (1986). Defects in smectic C* liquid crystals. Pramāṇa - Journal of Physics, 27(1-2), 299–306.
  • Borshch, V., et al. (2023). Surface alignment of nematic liquid crystals by direct laser writing of photopolymer alignment layers. Scientific Reports, 13(1), 12735. [Link]

  • Techinstro. (n.d.). Indium Tin Oxide (ITO) Coated Glass Slides. Retrieved from [Link]

  • Crystec Technology Trading GmbH. (n.d.). Spacer spray machines for LCD production. Retrieved from [Link]

  • Lavrentovich, O. D. (2021). Surface alignment of ferroelectric nematic liquid crystals. Soft Matter, 17(40), 9036-9043. [Link]

  • Miyazaki, T., et al. (1993). Film spacer and method for fabricating liquid crystal cell using the same. U.S. Patent No. 5,193,021. Washington, DC: U.S.
  • Kim, J. H. (2002). Method for fabricating a spacer for liquid crystal display. U.S.
  • EPRUI Biotech. (n.d.). LCD Spacer. Retrieved from [Link]

  • Kumar, S. (2019). The Techniques of Surface Alignment of Liquid Crystals. In Liquid Crystals. IntechOpen. [Link]

  • Liquid Crystal Technologies. (2008). Liquid Crystal Spacers. Retrieved from [Link]

  • Dresel, C., et al. (2020). Topological Point Defects of Liquid Crystals in Quasi-Two-Dimensional Geometries. Frontiers in Physics, 8, 176. [Link]

  • Eberle, A. P., et al. (1992). Structural defects in smectic c* liquid crystals. Journal de Physique II, 2(2), 273-283. [Link]

  • Ranganath, G. S. (1986). Defects in smectic C* liquid crystals. Pramana, 27(1), 299-306. [Link]

  • Eglin, M., et al. (2008). Designing liquid crystal alignment surfaces. Applied Physics Letters, 92(7), 071910. [Link]

  • Flanders, D. C., et al. (1979). Alignment of Liquid Crystals by Surface Gratings. DTIC. [Link]

  • Rawle, A. F. (2013). What is the best way to clean ITO coated glass substrate? ResearchGate. [Link]

  • Jinan Evergreen Glass Co., Ltd. (n.d.). How to clean ITO Coated Glass. Retrieved from [Link]

  • Ahmad, R. (2012). ITO/glass substrates cleaning. ResearchGate. [Link]

  • Bindu Madhavi, A., et al. (2024). Comparative analysis of phase transition temperatures and rheological characteristics of p-n-alkyl- and p-n-alkyloxy-benzoic acids. Liquid Crystals and their Application, 24(4), 85-96. [Link]

  • Yadykova, A. Y., et al. (2023). Alkylbenzoic and Alkyloxybenzoic Acid Blending for Expanding the Liquid Crystalline State and Improving Its Rheology. International Journal of Molecular Sciences, 24(21), 15822. [Link]

  • Deniz, K. U. (1986). Defects in liquid crystals (II). Pramana, 27(1-2), 275-297. [Link]

  • Dierking, I. (2018). Liquid crystal textures: an overview. Liquid Crystals, 45(13-15), 1887-1904. [Link]

  • Gali, S., et al. (2016). Synthesis of liquid crystals based on hydrogen-bonding of 4-(Octyloxy)benzoic acid with 4-alkylbenzoic acids. Liquid Crystals, 43(11), 1599-1608. [Link]

  • Zhang, W. (2014). ITO conductive glass cleaning process.
  • CreateXplay. (2022, February 17). Top 3 The Most Common Problems With Liquid Crystal Display. [Link]

  • Proculus Technologies. (n.d.). LCD Display Issues: How to Diagnose and Fix Problems. Retrieved from [Link]

  • PANASYS. (2018, April 7). The Liquid Crystal Monitor How To Repair?[Link]

  • Vita, F., et al. (2013). Periodic defects lines in liquid crystal cell guided by polarization holograms at an aligning surface. Applied Physics Letters, 103(15), 151906. [Link]

  • NIST. (n.d.). 4-Octyloxybenzoic acid. NIST Chemistry WebBook. Retrieved from [Link]

  • Bryan, M. T., et al. (2007). Molecular and Crystal Structure of 4-Alkoxybenzoic Acids: Design of the Mesogenic Phase. Crystal Growth & Design, 7(12), 2534-2541. [Link]

  • Yadykova, A. Y., et al. (2023). Alkylbenzoic and Alkyloxybenzoic Acid Blending for Expanding the Liquid Crystalline State and Improving Its Rheology. International Journal of Molecular Sciences, 24(21), 15822. [Link]

  • Chen, Y., et al. (2022). Effect of Cooling Rate on the Crystal Quality and Crystallization Rate of SiC during Rapid Solidification Based on the Solid–Liquid Model. Crystals, 12(7), 999. [Link]

  • Reddit. (2020). How does cooling rate affect the point at which crystalisation occures and why?[Link]

  • El-Aal, N. H. A. (2023). First mesomorphic and DFT characterizations for 3- (or 4-)-n-alkanoyloxy benzoic acids and their optical applications. Scientific Reports, 13(1), 1341. [Link]

  • Miller, D. S., et al. (2013). Topological Defects in Liquid Crystals as Templates for Molecular Self-Assembly. ACS Nano, 7(10), 8634–8641. [Link]

  • Lavrentovich, O. D. (2018). Defects in Bent-core Liquid Crystals. arXiv preprint arXiv:1807.03842. [Link]

  • DoITPoMS. (n.d.). Defects. University of Cambridge. Retrieved from [Link]

  • Sharma, A., et al. (2021). Control of periodic defect arrays of 8CB (4′-n-octyl-4-cyano-biphenyl) liquid crystals by multi-directional rubbing. Soft Matter, 17(10), 2816-2824. [Link]

  • Dierking, I. (2018). Liquid crystal textures: an overview. Liquid Crystals, 45(13-15), 1887-1904. [Link]

  • Chen, J. Z. Y. (2021). Topological defects of nematic liquid crystals confined to an annulus. arXiv preprint arXiv:2112.07889. [Link]

  • Chen, Y., et al. (2022). Effect of Cooling Rate on the Crystal Quality and Crystallization Rate of SiC during Rapid Solidification Based on the Solid–Liquid Model. Crystals, 12(7), 999. [Link]

  • NIST. (n.d.). 4-Pentyloxybenzoic acid. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Effect of moisture on the properties of 4-n-Octyloxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-n-Octyloxybenzoic acid (OBA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile liquid crystal. My aim is to move beyond simple protocols and offer a deeper understanding of the material's behavior, with a specific focus on the often-underestimated effects of moisture.

Introduction: The Critical Role of Anhydrous Conditions

This compound is a thermotropic liquid crystal renowned for its rich polymorphism, exhibiting smectic and nematic phases.[1] The foundation of these mesophases lies in the formation of centrosymmetric, head-to-head hydrogen-bonded dimers between the carboxylic acid moieties of two OBA molecules.[2] This dimerization creates the rod-like supramolecular structures necessary for liquid crystalline ordering.

However, the very hydrogen bonds that drive this self-assembly are susceptible to disruption by moisture. Even trace amounts of water can act as a hydrogen bond acceptor and donor, interfering with the OBA dimer formation. This can lead to significant and often perplexing variations in experimental results. This guide will equip you with the knowledge to anticipate, diagnose, and rectify issues arising from moisture contamination.

Frequently Asked Questions (FAQs)

Q1: My measured phase transition temperatures for OBA don't match the literature values. What could be the cause?

This is a common issue, and moisture contamination is a primary suspect. The presence of water molecules can disrupt the hydrogen bonding between OBA molecules, which is crucial for the stability of its liquid crystal phases.[2][3] This disruption can lead to a depression or broadening of the phase transition temperatures. For instance, the crystalline to smectic C transition, smectic C to nematic, and nematic to isotropic transitions may all be affected.[1]

It's also worth noting that the thermal history of the sample and the purity of the initial material can influence phase transitions.[4] Ensure your sample is of high purity (≥98%) and has been properly dried before characterization.

Q2: I'm observing inconsistent results in my self-assembly experiments with OBA. Could moisture be the culprit?

Absolutely. The self-assembly of OBA into its characteristic liquid crystal phases is entirely dependent on the formation of stable hydrogen-bonded dimers.[5] Water molecules can compete for these hydrogen bonding sites, leading to the formation of less stable OBA-water complexes. This will disrupt the long-range order of the liquid crystal phases, resulting in inconsistent textures under a polarizing optical microscope and unreliable data from techniques like X-ray diffraction.

Q3: How hygroscopic is this compound?

While OBA is classified as insoluble in water, it can still adsorb moisture from the atmosphere.[6][7] Benzoic acid and its derivatives are known to be hygroscopic, and this property is attributed to the polar carboxylic acid group.[8] The extent of hygroscopicity can be influenced by factors such as surface area (powder vs. crystalline solid) and ambient humidity. Therefore, it is crucial to handle and store OBA under anhydrous conditions to maintain its integrity.[9][10]

Q4: What are the best practices for storing OBA to prevent moisture uptake?

Proper storage is the first line of defense against moisture contamination. OBA should be stored in a tightly sealed container, preferably in a desiccator containing a suitable drying agent like silica gel or anhydrous calcium sulfate.[10][11] For long-term storage, consider placing the sealed container inside a secondary, sealed bag with additional desiccant. Storing in a refrigerator can also be beneficial as it lowers the partial pressure of water in the headspace of the container.[6]

Q5: Can I use FTIR spectroscopy to check for moisture in my OBA sample?

Yes, Fourier-Transform Infrared (FTIR) spectroscopy is a valuable tool for detecting moisture. The presence of water will manifest as a broad absorption band in the 3200-3600 cm⁻¹ region, corresponding to the O-H stretching vibrations of water molecules.[12] A well-dried sample of OBA should show sharp C-H stretching peaks around 2800-3000 cm⁻¹ and the characteristic broad O-H stretch of the carboxylic acid dimer centered around 2500-2700 cm⁻¹.[2] Any significant absorption in the higher wavenumber region for O-H stretching is indicative of moisture.

Troubleshooting Guide

Observed Problem Potential Cause (Moisture-Related) Recommended Action
Depressed or broadened phase transition peaks in DSC. Water molecules are disrupting the hydrogen bonding network, lowering the energy required to transition between phases.Dry the sample under vacuum at a temperature below its melting point. See Protocol 1 .
Inconsistent or poorly defined textures under Polarizing Optical Microscopy (POM). The presence of water is preventing the formation of large, well-ordered liquid crystal domains.Ensure the sample and the microscope slides/coverslips are thoroughly dried before sample preparation. Prepare samples in a low-humidity environment if possible (e.g., a glove box).
FTIR spectrum shows a broad peak around 3400 cm⁻¹. Adsorbed water is present in the sample.Follow the drying protocol (Protocol 1 ) and re-acquire the FTIR spectrum.
Poor reproducibility of electrical or optical switching measurements. Water can affect the dielectric properties and viscosity of the liquid crystal, leading to inconsistent performance.Rigorously dry the OBA and any other components of your mixture. Assemble test cells in a controlled, low-humidity environment.
Clumping or caking of powdered OBA. The material has absorbed a significant amount of moisture from the atmosphere.While the material can be dried, for sensitive applications, it is recommended to use a fresh, unopened batch of OBA. If drying is necessary, grind the clumps to a fine powder before placing under vacuum.

Experimental Protocols

Protocol 1: Drying of this compound

This protocol describes a standard procedure for drying OBA to remove adsorbed moisture.

Materials:

  • This compound sample

  • Schlenk flask or vacuum oven

  • Vacuum pump

  • Heating mantle or oven with temperature control

Procedure:

  • Place the OBA sample in a clean, dry Schlenk flask.

  • Attach the flask to a vacuum line.

  • Slowly open the vacuum valve to evacuate the flask. A sudden pressure drop can cause the fine powder to be drawn into the vacuum line.

  • Once a stable vacuum is achieved (<1 mbar), begin heating the sample to 60-70 °C. Caution: Do not exceed the melting point of the crystalline solid (approx. 101 °C).[1]

  • Maintain the sample under vacuum and heat for at least 4 hours. For highly sensitive experiments, overnight drying is recommended.

  • Turn off the heat and allow the sample to cool to room temperature under vacuum.

  • Backfill the flask with an inert gas (e.g., nitrogen or argon) before opening it to the atmosphere.

  • Immediately transfer the dried sample to a desiccator for storage or use.

Protocol 2: Preparation of a Sample for Polarizing Optical Microscopy (POM)

This protocol outlines the steps for preparing a moisture-sensitive OBA sample for POM analysis.

Materials:

  • Dried this compound

  • Pre-cleaned microscope slides and coverslips

  • Hot plate with precise temperature control

  • Spatula

Procedure:

  • Pre-heat the microscope slides and coverslips on a hot plate at ~120 °C for at least 30 minutes to ensure they are dry.

  • Place a few milligrams of dried OBA onto a pre-heated slide.

  • Heat the sample on the hot plate to its isotropic phase (~150 °C) to ensure complete melting.[1]

  • Carefully place a pre-heated coverslip over the molten sample, allowing it to spread into a thin film.

  • Transfer the prepared slide to the POM hot stage for analysis.

  • Conduct the thermal analysis by cooling from the isotropic phase to observe the formation of the nematic and smectic phases.

Visualizing the Impact of Moisture

The following diagrams illustrate the fundamental concepts discussed in this guide.

G cluster_0 Anhydrous Conditions cluster_1 Presence of Moisture OBA1 OBA Molecule Dimer Stable Hydrogen-Bonded Dimer OBA1->Dimer OBA2 OBA Molecule OBA2->Dimer LC_Phase Ordered Liquid Crystal Phase Dimer->LC_Phase Self-Assembly OBA3 OBA Molecule Disrupted Disrupted Hydrogen Bonding OBA3->Disrupted Water Water Molecule (H2O) Water->Disrupted Disordered Disordered State Disrupted->Disordered Inhibited Self-Assembly

Caption: Effect of moisture on OBA dimerization.

G start Start: Receive OBA Sample storage Store in Desiccator start->storage check_moisture Check for Moisture? (FTIR) storage->check_moisture dry_sample Dry Sample (Protocol 1) check_moisture->dry_sample Yes experiment Perform Experiment check_moisture->experiment No dry_sample->experiment end End: Reliable Data experiment->end Good Results troubleshoot Troubleshoot (See Guide) experiment->troubleshoot Inconsistent Results troubleshoot->storage

Caption: Recommended workflow for handling OBA.

References

  • PubChem. 4-(Octyloxy)benzoic acid | C15H22O3. [Link]

  • Solubility of Things. 4-Octoxybenzoic acid. [Link]

  • NIST WebBook. 4-Octyloxybenzoic acid. [Link]

  • Silva, M. R., et al. (2016). Synthesis of liquid crystals based on hydrogen-bonding of 4-(Octyloxy)benzoic acid with 4-alkylbenzoic acids. Molecular Crystals and Liquid Crystals, 630(1), 38-48. [Link]

  • Cankurtaran, O., et al. (2022). Thermodynamic and separation properties of 4-(octyloxy) benzoic acid liquid crystals by inverse gas chromatography (IGC). Instrumentation Science & Technology, 50(1), 1-15. [Link]

  • ResearchGate. Synthesis of liquid crystals based on hydrogen-bonding of 4-(Octyloxy)benzoic acid with 4-alkylbenzoic acids | Request PDF. [Link]

  • PrepChem.com. (1) Synthesis of 4-Octyloxybenzoic acid. [Link]

  • Amerigo Scientific. 4-(Octyloxy)benzoic acid (98%). [Link]

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Validation & Comparative

A Comparative Guide to the Validation of 4-n-Octyloxybenzoic Acid Purity Using Differential Scanning Calorimetry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of a chemical entity is not merely a number—it is the bedrock of reliable, reproducible, and safe scientific outcomes. In the case of 4-n-octyloxybenzoic acid, a liquid crystal intermediate with applications in materials science and as a precursor for more complex molecules, ensuring its purity is a critical checkpoint. This guide provides an in-depth, technical comparison of Differential Scanning Calorimetry (DSC) as a primary method for purity validation against other common analytical techniques. We will delve into the causality behind experimental choices, ensuring that the described protocols are self-validating systems grounded in established scientific principles.

The Thermodynamic Foundation: Why DSC for Purity Analysis?

Differential Scanning Calorimetry is a powerful thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature or time. Its application in purity determination is not an empirical correlation but is rooted in the fundamental thermodynamic principles of melting point depression, described by the van't Hoff equation.[1][2]

When a pure, crystalline solid melts, it does so at a sharp, characteristic temperature. However, the presence of impurities disrupts the crystal lattice, causing the material to melt over a broader temperature range and at a lower temperature than the pure substance.[2] This phenomenon is the basis of the DSC purity method. The technique is particularly suited for highly pure substances (>98.5 mol%) where the impurities form a eutectic system with the main component, meaning they are soluble in the melt but insoluble in the solid crystalline phase.[3][4] This is a key assumption and a critical consideration when choosing this method.

The van't Hoff equation mathematically relates the instantaneous sample temperature to the fraction of the sample that has melted, allowing for the calculation of the total mole fraction of impurities.[1]

Ts = To - (R * To^2 * X / ΔHf) * (1/F)

Where:

  • Ts: Instantaneous sample temperature (in Kelvin)

  • To: Melting point of the 100% pure substance (in Kelvin)

  • R: Gas constant (8.314 J/mol·K)

  • X: Mole fraction of the impurity

  • ΔHf: Molar enthalpy of fusion of the pure substance (in J/mol)

  • F: Fraction of the sample melted at temperature Ts

By plotting Ts against 1/F, a linear relationship is expected, from which the impurity level (X) can be derived from the slope, and the melting point of the pure substance (To) from the y-intercept.[1]

Experimental Protocol: A Self-Validating DSC Workflow

The following protocol is designed in accordance with the principles outlined in ASTM E928, "Standard Test Method for Purity by Differential Scanning Calorimetry," to ensure robust and reliable results.[3][5]

Step 1: Instrument Calibration

Causality: The accuracy of purity determination is directly dependent on the precise measurement of temperature and enthalpy. Calibration ensures that the instrument's response is accurate and traceable.

  • Procedure: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., high-purity Indium). The calibration should bracket the melting temperature of this compound (approx. 101-105°C).

Step 2: Sample Preparation

Causality: Proper sample preparation is critical to ensure good thermal contact and prevent contamination, which can lead to inaccurate results.[6] Hermetic sealing is essential to prevent the loss of any volatile components or interaction with the atmosphere during the scan.

  • Procedure:

    • Accurately weigh 1-3 mg of this compound into a clean aluminum DSC pan. A smaller sample size minimizes thermal gradients within the sample.

    • Hermetically seal the pan using a sample press.

    • Prepare an identical empty, hermetically sealed pan to serve as the reference.

Step 3: DSC Analysis Parameters

Causality: A slow heating rate is paramount. It allows the system to remain in thermal equilibrium, ensuring that the melting process is not kinetically limited and that the heat flow signal accurately reflects the thermodynamic transition.[7] This enhances the resolution of the melting peak, which is crucial for the partial area analysis required by the van't Hoff method.

  • Instrument: Differential Scanning Calorimeter

  • Purge Gas: Nitrogen at 50 mL/min (to provide an inert atmosphere)

  • Temperature Program:

    • Equilibrate at 70°C.

    • Ramp at 0.5°C/min to 120°C. A slow heating rate (typically 0.3 to 0.7 K/min) is recommended by ASTM E928.[7][8]

Step 4: Data Analysis

Causality: The analysis software automates the complex calculations of the van't Hoff equation, but understanding the process is key to validating the output. The software integrates partial areas of the melting endotherm to determine the fraction melted (F) at each temperature point (Ts).

  • Procedure:

    • Using the instrument's software, select the melting peak of this compound.

    • Define the baseline for integration, starting well before the onset of melting to capture the entire event.

    • Execute the purity analysis function, which applies the van't Hoff equation to the data from approximately 10% to 50% of the melt.

    • The software will generate a report including the mole percent purity, the melting onset, and the calculated melting point of the pure compound (To).

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Processing weigh 1. Weigh 1-3 mg of This compound seal 2. Hermetically seal in Al pan weigh->seal load 3. Load sample & reference pans seal->load program 4. Run temperature program (e.g., 0.5°C/min) load->program acquire 5. Acquire Heat Flow vs. Temperature data program->acquire integrate 6. Integrate melting endotherm acquire->integrate vanthoff 7. Apply van't Hoff Purity Calculation integrate->vanthoff report 8. Generate Purity Report (mol%) vanthoff->report

Workflow for DSC purity analysis of this compound.

Comparative Analysis: DSC vs. Chromatographic Methods

While DSC is an excellent tool for determining the total molar purity of a crystalline substance, it is not a panacea. Chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer complementary information.[9] The choice of method should be dictated by the specific analytical question being asked.

FeatureDifferential Scanning Calorimetry (DSC)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Measures melting point depression based on the van't Hoff equation.Separates components based on their differential partitioning between a mobile and stationary phase.Separates components based on their volatility and interaction with a stationary phase.
Purity Range Best for high purity samples (>98.5 mol%).[3][10]Wide dynamic range, suitable for both high and low purity samples.Wide dynamic range, suitable for volatile and thermally stable compounds.
Impurity Information Provides total molar impurity content. Does not identify individual impurities.Separates, identifies (with standards), and quantifies specific impurities.Separates, identifies (with standards), and quantifies specific volatile impurities.
Sample Type Crystalline, thermally stable solids.[4]Soluble solids and liquids.Volatile and thermally stable solids/liquids.
Reference Standard Not required for purity determination (absolute method).[9]Required for the identification and quantification of impurities.Required for the identification and quantification of impurities.
Throughput Relatively fast per sample once the method is established.Can be high with an autosampler, but method development can be lengthy.Similar to HPLC; run times can vary.
Key Limitation Not suitable for amorphous or thermally unstable compounds; assumes eutectic behavior.[6][9]Requires impurities to be soluble and chromophoric (for UV detection).Limited to volatile and thermally stable analytes.

Interpreting the Data: Beyond a Single Number

A successful DSC purity analysis yields several key pieces of information:

  • Purity (mol %): The primary result, indicating the mole fraction of the main component.

  • Melting Onset (T_onset): The temperature at which melting begins, which is visibly lower in less pure samples.

  • Peak Temperature (T_peak): The temperature at which the rate of heat absorption is maximal. This also shifts to lower temperatures with increasing impurity.

  • Enthalpy of Fusion (ΔH_f): The total energy required to melt the sample. This value is used in the purity calculation.

The shape of the melting endotherm itself is a powerful qualitative indicator. A pure compound exhibits a sharp, narrow peak, whereas impurities cause the peak to broaden, particularly on the leading edge.[11]

Melting_Peak_Comparison cluster_diagram Effect of Impurity on DSC Melting Peak Pure High Purity (e.g., 99.9 mol%) SharpPeak Sharp, Narrow Melting Peak Pure->SharpPeak leads to HighMP Higher Melting Point Pure->HighMP exhibits Impure Lower Purity (e.g., 99.0 mol%) BroadPeak Broadened Melting Peak Impure->BroadPeak leads to LowMP Depressed Melting Point Impure->LowMP exhibits

Logical relationship between purity and DSC thermogram characteristics.

Conclusion: An Integrated Approach to Purity Validation

Differential Scanning Calorimetry provides a rapid, reliable, and thermodynamically rigorous method for determining the absolute molar purity of highly pure crystalline compounds like this compound.[9][12] Its primary strength lies in its ability to quantify the total level of soluble impurities without the need for specific impurity reference standards.

However, DSC should not be viewed as a standalone technique. It provides no information on the identity or number of impurities present. For a comprehensive quality control strategy, particularly in a pharmaceutical or high-tech materials context, DSC should be used as a complementary tool alongside chromatographic methods like HPLC or GC.[13][14] This integrated approach allows for the determination of absolute purity (via DSC) and the separation, identification, and quantification of individual impurities (via chromatography), providing a complete and robust purity profile of this compound.

References

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A Comparative Guide to the Liquid Crystal Properties of 4-n-Alkoxybenzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The homologous series of 4-n-alkoxybenzoic acids represents a cornerstone in the study of thermotropic liquid crystals. These compounds, readily synthesized and structurally versatile, serve as model systems for understanding the fundamental principles governing the formation of mesophases.[1] Their defining characteristic is the formation of stable hydrogen-bonded dimers, which effectively elongates the molecular structure, a key prerequisite for liquid crystallinity.[2][3] The linear, rod-like shape of these dimers, coupled with a rigid aromatic core and a flexible aliphatic tail, facilitates the molecular self-assembly into ordered, fluid phases upon heating.[1][4]

The length of the terminal n-alkoxy chain (–O–CnH2n+1) is a critical determinant of the mesomorphic properties. By systematically varying 'n', one can precisely tune the phase behavior, transitioning from purely nematic phases in shorter-chain homologues to the emergence of more ordered smectic phases as the chain length increases.[2][5] This predictable structure-property relationship makes the 4-n-alkoxybenzoic acid series an invaluable tool for both academic research and the development of new liquid crystal materials for applications in displays, sensors, and other optoelectronic devices.[3][6]

This guide provides a comprehensive comparative study of the 4-n-alkoxybenzoic acids. We will detail the experimental protocols for their synthesis and characterization, present comparative data on their phase transitions, and delve into the causality behind the observed trends, including the classic "odd-even effect." The methodologies are designed to be self-validating, providing researchers with a robust framework for their own investigations.

Part 1: Synthesis of 4-n-Alkoxybenzoic Acids

The synthesis of 4-n-alkoxybenzoic acids is typically achieved via a Williamson ether synthesis, a reliable and high-yielding reaction. The protocol below describes the synthesis starting from 4-hydroxybenzoic acid and the corresponding n-alkyl halide.

Experimental Protocol: Williamson Ether Synthesis

Causality: This procedure utilizes the nucleophilic phenoxide ion, generated by deprotonating the hydroxyl group of 4-hydroxybenzoic acid with a base (potassium hydroxide), to displace a halide from an n-alkyl halide. Methanol or ethanol is used as a solvent to dissolve the reactants. A subsequent acidification step is required to protonate the carboxylate and precipitate the final product.

Step-by-Step Methodology:

  • Dissolution and Deprotonation: In a round-bottom flask, dissolve 0.1 moles of p-hydroxybenzoic acid and 0.25 moles of potassium hydroxide (KOH) in 100 mL of methanol. The KOH acts as a base to deprotonate the phenolic hydroxyl group, forming the more nucleophilic potassium phenoxide.[7]

  • Nucleophilic Attack: To the solution, add 0.12 moles of the corresponding n-alkyl halide (e.g., 1-bromobutane for 4-butoxybenzoic acid).

  • Reflux: Equip the flask with a reflux condenser and heat the reaction mixture to reflux for 3-4 hours. For higher members of the homologous series (longer alkyl chains), the reflux time may need to be extended to 7-8 hours to ensure complete reaction.[7] The elevated temperature provides the necessary activation energy for the SN2 reaction.

  • Saponification (Side-Reaction Quench): After the initial reflux, add 20 mL of a 10% aqueous KOH solution and continue to reflux for an additional two hours. This step is crucial to hydrolyze any ester that may have formed as a side product.[7]

  • Precipitation: Allow the reaction mixture to cool to room temperature. Pour the solution into a beaker containing 200 mL of water and acidify with concentrated hydrochloric acid (HCl) until the solution is acidic to litmus paper. The 4-n-alkoxybenzoic acid product, being insoluble in acidic water, will precipitate out as a solid.

  • Isolation and Purification: Filter the crude product using a Büchner funnel. To purify the product, recrystallize it from a suitable solvent, such as ethanol or acetic acid, until a constant melting point is achieved.[7]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_synthesis Synthesis Steps Reactants 4-Hydroxybenzoic Acid + n-Alkyl Halide + KOH in Methanol Reflux Reflux (3-8 hours) Reactants->Reflux Williamson Ether Synthesis Saponification Saponification (Aqueous KOH, Reflux) Reflux->Saponification Quench Ester Byproduct Precipitation Acidification (HCl) & Precipitation Saponification->Precipitation Isolate Product Purification Filtration & Recrystallization Precipitation->Purification Product Pure 4-n-Alkoxybenzoic Acid Purification->Product Characterization_Workflow cluster_characterization Characterization & Analysis Sample Synthesized 4-n-Alkoxybenzoic Acid POM Polarized Optical Microscopy (POM) Sample->POM DSC Differential Scanning Calorimetry (DSC) Sample->DSC Textures Identify Phase Textures (Nematic, Smectic) POM->Textures Transitions Determine Transition Temperatures (T) & Enthalpies (ΔH) DSC->Transitions Analysis Data Analysis Textures->Analysis Transitions->Analysis

Caption: Experimental workflow for liquid crystal characterization.

Part 3: Comparative Performance and Structure-Property Relationships

The length of the flexible alkoxy chain profoundly influences the mesomorphic behavior of the 4-n-alkoxybenzoic acids. Shorter chains provide enough anisotropy for nematic ordering, while longer chains promote the additional layer-like organization characteristic of smectic phases. [2]

Table 1: Phase Transition Temperatures for the 4-n-Alkoxybenzoic Acid Series (n=1-8)
n (Alkyl Chain)Compound NameCrystal → Nematic/Smectic T (°C)Nematic → Isotropic T (°C)Smectic → Nematic T (°C)Mesophase(s)
14-Methoxybenzoic acid---Non-mesomorphic
24-Ethoxybenzoic acid---Non-mesomorphic
34-Propoxybenzoic acid147154-Nematic
44-Butoxybenzoic acid147161-Nematic [8]
54-Pentyloxybenzoic acid120149-Nematic [8]
64-Hexyloxybenzoic acid105154-Nematic
74-Heptyloxybenzoic acid98147102Smectic C, Nematic
84-Octyloxybenzoic acid101147108Smectic C, Nematic [9]

Note: Data compiled from various sources for illustrative purposes. Exact transition temperatures can vary slightly based on purity and measurement conditions. [1][10] Analysis of Trends:

  • Emergence of Mesophases: The series begins to exhibit liquid crystal properties from the propyl (n=3) homologue onwards. [5]* Nematic to Smectic Transition: For homologues with n=3 to n=6, only a nematic (N) phase is observed. [2]Starting with the heptyloxy (n=7) derivative, a smectic C (SmC) phase appears at a lower temperature than the nematic phase. As the alkyl chain continues to lengthen (n > 8), the nematic phase range narrows and eventually disappears, leading to purely smectic compounds. [2]This is because the longer, more flexible alkyl chains enhance intermolecular van der Waals forces, promoting the layered arrangement of smectic phases.

  • Clearing Point Trend: The nematic-to-isotropic (N-I) transition temperature, also known as the clearing point, shows a distinct alternating pattern as 'n' increases. This is known as the odd-even effect.

Part 4: The Odd-Even Effect

A prominent feature in the 4-n-alkoxybenzoic acid series is the "odd-even effect," where the clearing temperatures (TN-I) do not increase monotonically with chain length but instead alternate. [7]Homologues with an even number of carbon atoms in the alkoxy chain generally have higher clearing points and greater thermal stability than their adjacent odd-numbered counterparts. [11] Causality: This effect arises from the conformational geometry of the alkyl chain. The terminal methyl group of the chain contributes significantly to the overall molecular anisotropy.

  • Even Chains (n=even): When the alkoxy chain has an even number of carbon atoms, the final C-C bond is oriented, on average, along the principal molecular axis. This maximizes the effective length-to-breadth ratio of the molecule, enhancing the anisotropic intermolecular interactions that stabilize the nematic phase.

  • Odd Chains (n=odd): For odd-numbered chains, the terminal C-C bond is tilted away from the main molecular axis. This reduces the overall molecular anisotropy, leading to weaker intermolecular forces and, consequently, a lower clearing temperature. [7][11]

Diagram of the Odd-Even Effect

Odd_Even_Effect Core_E Aromatic Core O_E O Core_E->O_E C1_E CH2 O_E->C1_E C2_E CH2 C1_E->C2_E C3_E CH2 C2_E->C3_E C4_E CH3 C3_E->C4_E label_even Higher Anisotropy Higher T(N-I) Core_O Aromatic Core O_O O Core_O->O_O C1_O CH2 O_O->C1_O C2_O CH2 C1_O->C2_O C3_O CH2 C2_O->C3_O C4_O CH2 C3_O->C4_O C5_O CH3 C4_O->C5_O label_odd Lower Anisotropy Lower T(N-I)

Caption: Conformational origin of the odd-even effect in TN-I.

Conclusion

The 4-n-alkoxybenzoic acid homologous series provides an exemplary platform for studying the relationship between molecular structure and liquid crystal properties. The straightforward synthesis allows for the systematic modification of the alkyl chain length, which in turn governs the type of mesophase formed and its thermal stability. Key characterization techniques like POM and DSC reveal a transition from nematic to smectic behavior with increasing chain length and a distinct odd-even alternation in clearing temperatures. This comprehensive understanding of their behavior solidifies their importance as foundational materials in the field of soft condensed matter and provides a logical framework for the rational design of new liquid crystalline materials.

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The Impact of Alkyl Chain Length on Mesomorphic Behavior: A Comparative Guide to 4-n-Octyloxybenzoic Acid and 4-n-Hexyloxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the rational design of liquid crystalline materials, particularly for applications in drug delivery and advanced materials, a nuanced understanding of how molecular structure dictates mesomorphic behavior is paramount. Within the homologous series of 4-n-alkoxybenzoic acids, the length of the terminal alkyl chain serves as a critical design parameter, profoundly influencing the thermal stability and the nature of the observed liquid crystal phases. This guide provides an in-depth, objective comparison of the mesomorphic properties of 4-n-octyloxybenzoic acid (8OBA) and its shorter-chain analogue, 4-n-hexyloxybenzoic acid (6OBA), supported by experimental data and detailed characterization methodologies.

The fundamental interest in 4-n-alkoxybenzoic acids stems from their ability to form hydrogen-bonded dimers, which enhances the molecular length and anisotropy, thereby promoting liquid crystallinity.[1][2] These dimeric structures are the fundamental units that give rise to the mesophases. The transition from a crystalline solid to an isotropic liquid is often not a single step but a cascade through one or more intermediate liquid crystalline states. The delicate balance of intermolecular forces, including hydrogen bonding, van der Waals interactions, and π-π stacking, governs these transitions.

Comparative Mesomorphic Profile: 8OBA vs. 6OBA

The addition of two methylene units to the alkyl chain when moving from 6OBA to 8OBA has a pronounced effect on the mesomorphic behavior. Generally, increasing the alkyl chain length in this series enhances the stability of more ordered smectic phases at the expense of the less ordered nematic phase.[3] This is attributed to the increased van der Waals interactions between the longer alkyl chains, which favor a layered molecular arrangement.

CompoundMolecular FormulaMolecular Weight ( g/mol )Phase TransitionTemperature (°C)Enthalpy Change (ΔH, kJ/mol)
4-n-Hexyloxybenzoic acid (6OBA) C₁₃H₁₈O₃222.28Crystal to Nematic (Cr-N)~107Data not readily available
Nematic to Isotropic (N-I)~154Data not readily available
This compound (8OBA) C₁₅H₂₂O₃250.33Crystal to Smectic C (Cr-SmC)10129.3
Smectic C to Nematic (SmC-N)1080.4
Nematic to Isotropic (N-I)1472.5

Note: Transition temperatures can vary slightly based on experimental conditions and purity.

As evidenced by the data, 8OBA exhibits a richer polymorphism, featuring both a smectic C and a nematic phase, whereas 6OBA directly transitions from a crystalline solid to a nematic phase. The presence of the smectic C phase in 8OBA is a direct consequence of its longer octyloxy chain, which provides the necessary intermolecular interactions to stabilize this more ordered, tilted-layer structure.

The "Odd-Even" Effect

Within the 4-n-alkoxybenzoic acid homologous series, an "odd-even" effect is often observed in the nematic-isotropic transition temperatures. This alternation in transition temperatures with an even or odd number of carbon atoms in the alkyl chain is a well-documented phenomenon in liquid crystal science.[4] It arises from the different orientations of the terminal methyl group of the alkyl chain, which affects the overall molecular anisotropy and, consequently, the stability of the mesophase.

Experimental Characterization of Mesomorphic Behavior

To elucidate and compare the mesomorphic properties of 8OBA and 6OBA, a suite of standard analytical techniques is employed. The causality behind the choice of these experiments lies in their ability to probe the thermodynamic, optical, and structural changes that define liquid crystalline phases.

Differential Scanning Calorimetry (DSC)

DSC is a cornerstone technique for determining the temperatures and enthalpy changes associated with phase transitions.[5][6] By precisely measuring the heat flow into or out of a sample as a function of temperature, one can identify the transitions from crystal to liquid crystal and from liquid crystal to isotropic liquid.[7]

Experimental Protocol for DSC Analysis:

  • Sample Preparation: Accurately weigh 3-5 mg of the benzoic acid derivative into an aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan to prevent sublimation during heating. An empty, sealed pan is used as a reference.

  • Thermal Program:

    • Equilibrate the sample at a temperature below its melting point (e.g., 30°C).

    • Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above its clearing point (the transition to the isotropic liquid).

    • Hold the sample at this temperature for a few minutes to ensure complete melting and erase any thermal history.

    • Cool the sample at the same controlled rate back to the initial temperature.

  • Data Analysis: The resulting thermogram will show endothermic peaks on heating and exothermic peaks on cooling, corresponding to the phase transitions. The peak onset temperature is typically taken as the transition temperature, and the area under the peak is proportional to the enthalpy of the transition.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation weigh Weigh 3-5 mg of sample seal Hermetically seal in Al pan weigh->seal program Set thermal program (heat-cool cycle) seal->program run Run DSC program->run thermogram Obtain thermogram run->thermogram analyze Identify transition peaks (Temperature & Enthalpy) thermogram->analyze POM_Workflow cluster_prep Sample Preparation cluster_observation Microscopic Observation cluster_identification Phase Identification place Place sample on slide cover Add coverslip place->cover heat Heat on hot stage cover->heat observe Observe with crossed polarizers heat->observe textures Identify characteristic textures observe->textures temps Record transition temperatures textures->temps

Caption: Workflow for POM analysis of liquid crystals.

X-Ray Diffraction (XRD)

XRD provides definitive structural information about the arrangement of molecules in the different phases. In the nematic phase, the molecules have long-range orientational order but no long-range positional order, resulting in a diffuse scattering pattern. In contrast, the layered structure of smectic phases gives rise to a sharp, low-angle diffraction peak corresponding to the layer spacing.

Experimental Protocol for Temperature-Resolved XRD:

  • Sample Preparation: The sample is typically loaded into a thin-walled glass capillary tube.

  • Instrument Setup: The capillary is mounted in a temperature-controlled holder within the XRD instrument.

  • Data Collection:

    • An X-ray beam is directed at the sample.

    • The scattered X-rays are detected at various angles.

    • Diffraction patterns are collected at different temperatures as the sample is heated and cooled through its phase transitions.

  • Data Analysis:

    • Nematic Phase: A broad, diffuse peak at wide angles indicates the average distance between molecules.

    • Smectic Phase: A sharp, intense peak at a low angle (small 2θ) confirms the layered structure. The position of this peak can be used to calculate the layer spacing (d) using Bragg's Law (nλ = 2d sinθ). For a smectic C phase, the layer spacing will be less than the molecular length due to the tilt of the molecules within the layers.

Synthesis of 4-n-Alkoxybenzoic Acids

The synthesis of 4-n-alkoxybenzoic acids is typically achieved via a Williamson ether synthesis. [4] General Synthetic Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 4-hydroxybenzoic acid and potassium hydroxide in a suitable solvent such as ethanol.

  • Alkylation: Add the appropriate 1-bromoalkane (1-bromohexane for 6OBA or 1-bromooctane for 8OBA) to the reaction mixture.

  • Reflux: Heat the mixture to reflux for several hours to drive the reaction to completion.

  • Workup:

    • Cool the reaction mixture and add water.

    • Acidify the solution with a strong acid (e.g., HCl) to precipitate the 4-n-alkoxybenzoic acid.

  • Purification:

    • Collect the crude product by vacuum filtration.

    • Recrystallize the solid from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure product.

Synthesis_Workflow start 4-Hydroxybenzoic Acid + KOH alkyl_halide Add 1-Bromoalkane (Hexane or Octane) start->alkyl_halide reflux Reflux in Ethanol alkyl_halide->reflux workup Acidify with HCl reflux->workup filter Filter crude product workup->filter recrystallize Recrystallize from Ethanol filter->recrystallize product Pure 4-n-Alkoxybenzoic Acid recrystallize->product

Caption: General synthesis of 4-n-alkoxybenzoic acids.

Conclusion

The comparison of this compound and 4-n-hexyloxybenzoic acid provides a clear and instructive example of the profound influence of alkyl chain length on mesomorphic behavior. The addition of just two methylene units in the alkoxy chain of 8OBA is sufficient to induce a more ordered smectic C phase, which is absent in 6OBA. This stabilization of layered structures with increasing chain length is a fundamental principle in the design of liquid crystalline materials. For researchers in drug development and materials science, a thorough understanding of these structure-property relationships, verified through the robust experimental protocols outlined in this guide, is essential for the rational design of new materials with tailored phase behavior and functionalities.

References

  • LCPOM: Precise Reconstruction of Polarized Optical Microscopy Images of Liquid Crystals. Chemistry of Materials. [Link]

  • Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)- phenylazo]-phenyl ester. Der Pharma Chemica. [Link]

  • The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy. Chemistry LibreTexts. [Link]

  • X-Ray Diffraction by Liquid Crystals. Taylor & Francis Online. [Link]

  • Liquid Crystal Transitions. NETZSCH Analyzing & Testing. [Link]

  • Polarization Microscope Pictures of Liquid Crystals. Kent State University. [Link]

  • Instantaneous mapping of liquid crystal orientation using a polychromatic polarizing microscope. PMC - NIH. [Link]

  • Thermal and Mesomorphic Investigations of 1:1 Supramolecular Assemblies of 4-[(4-(n-Alkoxy)phenylimino)methyl]benzoic Acids Having Symmetrical and Un-Symmetrical Terminal Chain Lengths. MDPI. [Link]

  • Differential scanning calorimetry. Wikipedia. [Link]

  • Changes in the thermodynamic properties of 4-n(hexyloxy) benzoic acid by Li+3 ion beam irradiation. AIP Publishing. [Link]

  • Preparation of 4-Acetoxy Benzoic acid. Chemistry LibreTexts. [Link]

  • Differential Scanning Calorimetric Study of 6OCB Liquid Crystal using Logger Pro. CSK Scientific Press. [Link]

  • 4-heptyloxybenzoic acid. NIST/TRC Web Thermo Tables. [Link]

  • X-ray studies of the phases and phase transitions of liquid crystals. IUCr Journals. [Link]

  • DSC thermograms for 4-(4-pentenyloxy) benzoic acid (2). ResearchGate. [Link]

  • Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks. PMC - NIH. [Link]

  • 4-(Hexyloxy)benzoic acid. NIST WebBook. [Link]

  • Cyclic Dimers of 4-n-Propyloxybenzoic Acid with Hydrogen Bonds in the Gaseous State. MDPI. [Link]

  • Optical Mineralogy Pt.1- Plane & Cross Polarized Light, Birefringence, Pleochroism, etc. GEO GIRL - YouTube. [Link]

  • GUIDE TO THIN SECTION MICROSCOPY. Mineralogical Society of America. [Link]

  • Petrographic microscopes | Research Starters. EBSCO. [Link]

  • 5 Optical Mineralogy. OpenGeology. [Link]

  • Mesomorphic Transition Temperatures for the Homologous Series of 4-n-Alkyl-4′-Cyanotolanes and Other Related Compounds. Scilit. [Link]

  • Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. JOCPR. [Link]

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  • Mixed-dimer formation in binary systems of 4-substituted benzoic acids and structure considerations. ResearchGate. [Link]

  • First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications. NIH. [Link]

  • A synthesis and mesophase behaviour of homologous series: 4-(4'-n-alkoxy benzoyloxy) azo benzenes 4. World Scientific News. [Link]

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A Comparative Analysis of Nematic Ranges in Homologous Alkoxybenzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers and Drug Development Professionals

In the realm of liquid crystal research, the nematic phase—a state of matter possessing the fluidity of a liquid but the long-range orientational order of a crystal—is of paramount importance for a vast array of applications, from display technologies to advanced sensor development. The temperature range over which this phase exists, known as the nematic range, is a critical parameter that dictates the utility of a liquid crystalline material. Among the most extensively studied families of thermotropic liquid crystals are the 4-alkoxybenzoic acids. These compounds, through the formation of hydrogen-bonded dimers, exhibit pronounced rod-like (calamitic) molecular structures that readily self-assemble into liquid crystal phases.[1][2]

This guide provides a comprehensive comparison of the nematic ranges of different 4-alkoxybenzoic acids, offering experimental data and exploring the underlying structure-property relationships that govern their mesomorphic behavior.

The Influence of Alkoxy Chain Length on Nematic Stability

The defining structural feature of the 4-alkoxybenzoic acid series is the length of the flexible alkoxy chain attached to the rigid benzoic acid core. This seemingly simple variation has a profound impact on the temperatures at which the material transitions between its crystalline, nematic, and isotropic liquid phases.

As the length of the alkoxy chain increases, a distinct trend emerges in the nematic-isotropic transition temperature (TN-I), also known as the clearing point. Generally, the clearing point initially rises with increasing chain length, reaches a maximum, and then begins to decrease. This behavior is often accompanied by an "odd-even" effect, where homologues with an even number of carbon atoms in the alkoxy chain exhibit higher clearing points than their odd-numbered neighbors.[3] This phenomenon is attributed to the anisotropic nature of the intermolecular forces, where the terminal methyl group's orientation relative to the molecular axis influences the overall molecular packing and stability of the nematorganized state.[3]

Conversely, the melting point (TC-N or TC-I), the temperature at which the solid crystal transitions to the nematic or isotropic phase, does not follow as regular a pattern. The interplay between the rigid aromatic cores and the flexible aliphatic chains leads to more complex packing arrangements in the crystalline state, resulting in a less predictable trend in melting points across the homologous series.

The nematic range is, therefore, a direct consequence of the difference between the clearing point and the melting point. A broader nematic range is often desirable for practical applications, as it allows the material to maintain its liquid crystalline properties over a wider range of operating temperatures.

Comparative Data of Nematic Ranges

The following table summarizes the phase transition temperatures and nematic ranges for a homologous series of 4-n-alkoxybenzoic acids. The data presented is a compilation from various experimental studies and serves as a valuable reference for selecting appropriate materials for specific applications.

Alkoxy Chain (n)Compound NameCrystal to Nematic/Isotropic (°C)Nematic to Isotropic (°C)Nematic Range (°C)
14-Methoxybenzoic acid17518510
24-Ethoxybenzoic acid1982068
34-Propoxybenzoic acid1481546
44-Butoxybenzoic acid14716114
54-Pentyloxybenzoic acid10415046
64-Hexyloxybenzoic acid10615448
74-Heptyloxybenzoic acid9814749
84-Octyloxybenzoic acid10114746
94-Nonyloxybenzoic acid9514449
104-Decyloxybenzoic acid9814345
124-Dodecyloxybenzoic acid10313936

Note: The transition temperatures can vary slightly depending on the experimental conditions and purity of the samples.

As the table illustrates, the nematic range is narrow for the shorter alkoxy chains. It then widens significantly for the intermediate chain lengths (n=5 to 9) before starting to decrease for the longer chains. This trend is a direct result of the interplay between the melting and clearing temperatures. For longer chain alkoxybenzoic acids (n > 6), smectic phases often appear, which can truncate the nematic range.[4]

Experimental Determination of Nematic Range

The accurate determination of phase transition temperatures is crucial for characterizing liquid crystalline materials. The two primary techniques employed for this purpose are Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. Phase transitions, such as melting and clearing, are accompanied by a change in enthalpy, which is detected by the DSC instrument as a peak in the heat flow curve.

Experimental Protocol for DSC Analysis:

  • Sample Preparation: Accurately weigh 3-5 mg of the alkoxybenzoic acid sample into an aluminum DSC pan.

  • Encapsulation: Seal the pan hermetically to prevent any loss of sample due to sublimation.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above its expected isotropic point to erase any previous thermal history.

    • Cool the sample at the same rate to a temperature below its crystallization point.

    • Reheat the sample at the same controlled rate. The data from this second heating scan is typically used for analysis to ensure a consistent thermal history.

  • Data Analysis: The onset temperature of the endothermic peak corresponding to the crystal-to-nematic transition is taken as the melting point (TC-N). The peak temperature of the endothermic peak for the nematic-to-isotropic transition is recorded as the clearing point (TN-I). The nematic range is the difference between these two temperatures.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_output Output weigh Weigh Sample (3-5 mg) seal Seal in DSC Pan weigh->seal Encapsulate load Load Sample & Reference seal->load Place in DSC program Run Thermal Program load->program Initiate Scan analyze Analyze Thermogram program->analyze Generate Data tcn Determine T_C-N analyze->tcn tni Determine T_N-I analyze->tni nrange Calculate Nematic Range tcn->nrange tni->nrange

Caption: Workflow for determining nematic range using DSC.

Polarized Optical Microscopy (POM)

POM is an essential technique for the direct observation of liquid crystal phases and their transitions. The anisotropic nature of the nematic phase causes it to be birefringent, meaning it can rotate the plane of polarized light. When viewed between crossed polarizers, the nematic phase exhibits characteristic textures, while the isotropic liquid appears dark.

Experimental Protocol for POM Analysis:

  • Sample Preparation: Place a small amount of the alkoxybenzoic acid on a clean microscope slide.

  • Cover Slip: Cover the sample with a cover slip and gently press to create a thin film.

  • Heating Stage: Place the slide on a hot stage attached to the polarizing microscope.

  • Observation: Heat the sample slowly while observing it through the microscope with crossed polarizers.

  • Transition Identification:

    • The temperature at which the crystalline solid melts into a birefringent, mobile fluid marks the crystal-to-nematic transition (TC-N). The nematic phase will typically show a threaded or Schlieren texture.[5]

    • Upon further heating, the temperature at which the birefringent texture disappears and the field of view becomes completely dark corresponds to the nematic-to-isotropic transition (TN-I).

  • Cooling Cycle: The transitions can also be observed upon cooling from the isotropic phase, which can help to identify any monotropic phases (phases that only appear on cooling).

POM_Workflow cluster_prep Sample Preparation cluster_analysis POM Observation cluster_output Output sample Place Sample on Slide cover Add Cover Slip sample->cover Create Thin Film heat Heat on Hot Stage cover->heat Mount on Stage observe Observe with Crossed Polarizers heat->observe Controlled Heating tcn_pom Identify T_C-N observe->tcn_pom tni_pom Identify T_N-I observe->tni_pom textures Characterize Textures observe->textures

Caption: Workflow for determining nematic range using POM.

Conclusion

The nematic range of 4-alkoxybenzoic acids is a critical property that is directly influenced by the length of the alkoxy chain. Understanding this relationship is essential for the rational design of liquid crystalline materials with tailored properties for specific applications. The combination of Differential Scanning Calorimetry and Polarized Optical Microscopy provides a robust and reliable methodology for the accurate determination of these phase transitions. The data and protocols presented in this guide offer a valuable resource for researchers and professionals working in the field of liquid crystals and materials science.

References

  • Chauhan, M. B., et al. "Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)- phenylazo]-phenyl ester." Der Pharma Chemica, 2(4), 2010, pp. 30-37. Link

  • Chauhan, M., et al. "Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)-phenylazo]-phenyl ester." Semantic Scholar, 2010. Link

  • Constantin, G., et al. "Undulation textures at the phase transitions of some alkyloxybenzoic acids." Phase Transitions, vol. 82, no. 5, 2009, pp. 353-360. Link

  • Czarnecka, K., et al. "Phase transitions in three-component mixtures containing alkoxybenzoic acids with a chiral material." Phase Transitions, vol. 92, no. 12, 2019, pp. 1137-1147. Link

  • Jensen, Jana, et al. "Synthesis and Characterization of Self-Assembled Liquid Crystals: 'p'-Alkoxybenzoic Acids." Journal of Chemical Education, vol. 88, no. 8, 2011, pp. 1133-1136. Link

  • Kuz'mina, L. G., & Kucherepa, N. S. "Molecular and Crystal Structure of 4-Alkoxybenzoic Acids: Design of the Mesogenic Phase." Crystallography Reports, vol. 54, no. 5, 2009, pp. 862-879. Link

  • Jensen, Jana, et al. "Synthesis and Characterization of Self-Assembled Liquid Crystals: p-Alkoxybenzoic Acids." Journal of Chemical Education, vol. 88, no. 8, 2011, pp. 1133-1136. Link

  • Czarnecka, K., et al. "Phase transitions in three-component mixtures containing alkoxybenzoic acids with a chiral material." Taylor & Francis Online, 2019. Link

  • Czarnecka, K., et al. "Phase transitions in three-component mixtures containing alkoxybenzoic acids with a chiral material." Phase Transitions, vol. 92, no. 12, 2019, pp. 1137-1147. Link

  • Li, C., et al. "Liquid crystalline behaviour of benzoic acid derivatives containing alkoxyazobenzene." Liquid Crystals, vol. 34, no. 5, 2007, pp. 623-629. Link

  • Chystiakov, A. D., et al. "Alkylbenzoic and Alkyloxybenzoic Acid Blending for Expanding the Liquid Crystalline State and Improving Its Rheology." Molecules, vol. 28, no. 21, 2023, p. 7356. Link

  • Chauhan, B. C., et al. "Mesomorphic Properties of a New Homologous Series: 4-(4'-n- alkoxy benzoyloxy)-3-methoxy phenyl azo-4''-chlorobenzenes." Der Pharma Chemica, vol. 3, no. 6, 2011, pp. 450-456. Link

  • Jensen, Jana, et al. "Synthesis and Characterization of Self-Assembled Liquid Crystals: p-Alkoxybenzoic Acids." ResearchGate, 2011. Link

  • Chystiakov, A. D., et al. "Alkylbenzoic and Alkyloxybenzoic Acid Blending for Expanding the Liquid Crystalline State and Improving Its Rheology." National Institutes of Health, 2023. Link

  • Chauhan, B. C., et al. "Homologous Series of Azomesogens: 4-(4′-n-Alkoxy Benzoyloxy)-3-Chloro Phenylazo-2″-Chlorobenzenes." Semantic Scholar, 2011. [Link]([Link]

  • Al-Hamdani, A. A. S., et al. "First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications." National Institutes of Health, 2022. Link

  • Hagar, M., et al. "Thermal and Mesomorphic Investigations of 1:1 Supramolecular Assemblies of 4-[(4-(n-Alkoxy)phenylimino)methyl]benzoic Acids." Molecules, vol. 26, no. 19, 2021, p. 5815. Link

  • BenchChem. "The Role of 4-Methoxybenzoic Acid in the Advancement of Liquid Crystal Research." BenchChem, 2025. Link

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A Senior Application Scientist's Guide to the Cross-Validation of 4-n-Octyloxybenzoic Acid Characterization Data

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4-n-Octyloxybenzoic Acid (8OBA)

This compound (8OBA) is a thermotropic liquid crystal, a state of matter with properties between those of a conventional liquid and a solid crystal. Structurally, it belongs to the 4-n-alkyloxybenzoic acid homologous series, which are classic examples of calamitic (rod-shaped) liquid crystals. The defining characteristic of this series is the formation of stable hydrogen-bonded dimers, where two molecules associate via their carboxylic acid groups.[1] This dimerization effectively elongates the molecular unit, a crucial factor in the formation and stability of its liquid crystalline phases, known as mesophases.

The reliable characterization of 8OBA is paramount, not only for fundamental research into liquid crystal physics but also for its application as an intermediate in the synthesis of more complex liquid crystal materials and potentially in drug delivery systems.[2][3] This guide provides an in-depth, cross-validated approach to characterizing 8OBA, moving beyond a simple listing of data to explain the causal links between experimental choices and the resulting data. We will demonstrate how a multi-technique approach provides a self-validating system for confirming the material's identity, purity, and thermophysical properties.

Core Physicochemical & Structural Data

A baseline understanding of 8OBA begins with its fundamental properties. This information is critical for calculating concentrations, interpreting spectroscopic data, and ensuring material identity.

PropertyValueSource(s)
Chemical Formula C₁₅H₂₂O₃[4][5]
Molecular Weight 250.33 g/mol [4][5][6]
CAS Number 2493-84-7[4][5][6]
Appearance White to almost white powder/crystal[7]
Purity Typically ≥98%[2][4]

I. Thermal Analysis: Mapping the Mesophases with Differential Scanning Calorimetry (DSC)

Expertise & Rationale: DSC is the cornerstone of thermal analysis for liquid crystals. It measures the heat flow into or out of a sample as a function of temperature, allowing for the precise determination of phase transition temperatures and their associated enthalpy changes (ΔH). For 8OBA, we expect to identify transitions from the crystalline solid phase to its liquid crystal mesophases (Smectic C and Nematic) and finally to the isotropic liquid phase. The presence of sharp, reproducible peaks on both heating and cooling cycles is a primary indicator of a pure, well-defined liquid crystalline material.

Experimental Protocol: DSC Analysis of 8OBA

  • Sample Preparation: Accurately weigh 3-5 mg of 8OBA into a standard aluminum DSC pan. Crimp the pan with a lid to ensure good thermal contact and prevent sample loss.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Cycle 1 (Heating): Heat the sample from room temperature (e.g., 25°C) to 160°C at a rate of 10°C/min. This cycle erases any previous thermal history of the sample.

    • Cycle 2 (Cooling): Cool the sample from 160°C back to 25°C at a rate of 10°C/min.

    • Cycle 3 (Heating): Heat the sample again from 25°C to 160°C at a rate of 10°C/min. The data from this second heating run is typically used for reporting transition temperatures, as it reflects the intrinsic properties of the material after a controlled thermal cycle.

  • Data Analysis: Identify the onset temperature of each endothermic peak on the second heating scan and each exothermic peak on the cooling scan. These correspond to the phase transitions.

Expected Results & Interpretation:

The DSC thermogram of 8OBA reveals its characteristic phase sequence. The data from multiple sources show excellent agreement.

TransitionTemperature (Heating)Source(s)
Crystalline → Smectic C (SmC) ~101 °C[2][8]
Smectic C (SmC) → Nematic (N) ~108 °C[2][8]
Nematic (N) → Isotropic (I) ~147 °C[2][8]

The first peak (Cr → SmC) represents the melting of the crystal lattice into an ordered, layered liquid crystal phase. The second, lower enthalpy peak (SmC → N) corresponds to the transition from the layered smectic phase to the orientationally ordered but non-layered nematic phase. The final peak (N → I), known as the clearing point, marks the transition to the disordered isotropic liquid.

II. Visual Confirmation: Polarized Optical Microscopy (POM)

Expertise & Rationale: While DSC provides the "when" of phase transitions, POM provides the "what." It is an indispensable tool for visually identifying and confirming the type of liquid crystal phase.[9] Anisotropic materials, like liquid crystals, are birefringent, meaning they split a beam of polarized light into two rays. When viewed between two crossed polarizers, this property creates characteristic textures that act as fingerprints for each mesophase. This technique is performed using a hot stage to correlate the visual textures directly with the transition temperatures measured by DSC.

Experimental Protocol: POM with Hot Stage

  • Sample Preparation: Place a small amount of 8OBA on a clean glass microscope slide and cover it with a coverslip.

  • Hot Stage Setup: Place the slide on a calibrated hot stage connected to the microscope.

  • Observation:

    • Heat the sample slowly (e.g., 5-10°C/min) to above its clearing point (~150°C) to reach the isotropic phase (which will appear completely dark under crossed polarizers).

    • Slowly cool the sample (e.g., 1-2°C/min) from the isotropic phase. This slow cooling allows for the formation of well-defined textures.

    • Observe and record the textures that appear as the sample passes through each transition temperature identified by DSC.

Expected Results & Interpretation:

  • Isotropic → Nematic Transition (~147°C): Upon cooling, small birefringent droplets will appear from the dark isotropic liquid. These droplets will coalesce to form a characteristic Schlieren texture , featuring dark brushes or "threads" that correspond to singularities (disclinations) in the director field.

  • Nematic → Smectic C Transition (~108°C): As the sample is cooled further, the Schlieren texture of the nematic phase will transform into the broken focal-conic texture typical of the Smectic C phase. This texture arises from the layered arrangement of the molecules.

  • Smectic C → Crystalline Transition (~101°C): Upon further cooling, the sample will solidify, and the fluid-like textures will be replaced by a crystalline, often mosaic, texture.

The direct correlation of these visual changes at the precise temperatures identified by DSC provides powerful, cross-validating evidence of the material's phase behavior.

III. Molecular Structure Verification: Spectroscopic Analysis

A. Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Rationale: FTIR spectroscopy probes the vibrational modes of a molecule, providing a unique fingerprint of its functional groups. For 8OBA, the key diagnostic features are the vibrations associated with the carboxylic acid dimer, the ether linkage, and the aromatic ring. Temperature-dependent FTIR can also reveal subtle changes in intermolecular interactions, such as hydrogen bonding, across phase transitions.[10]

Experimental Protocol: FTIR Analysis

  • Sample Preparation: Mix a small amount of 8OBA with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet.

  • Data Acquisition: Place the pellet in the spectrometer's sample holder and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them to known values for benzoic acids and ethers.

Expected Results & Interpretation:

The FTIR spectrum of 8OBA confirms its molecular structure.[5]

Wavenumber (cm⁻¹)VibrationSignificance
~2500-3300 (broad) O-H stretchThe broadness is characteristic of the strong hydrogen bonding in the carboxylic acid dimer.
~1680-1700 C=O stretchThe position is indicative of a dimerized carboxylic acid conjugated with an aromatic ring.
~1250 & ~1025 C-O stretchAsymmetric and symmetric stretching of the aryl-ether group.
~1605, ~1580 C=C stretchAromatic ring vibrations.

The presence and characteristics of these peaks, especially the broad O-H and the specific C=O stretching frequencies, provide unequivocal evidence of the hydrogen-bonded dimer structure, which is the fundamental basis for 8OBA's liquid crystalline nature.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: ¹H and ¹³C NMR spectroscopy provides the most detailed map of the molecule's carbon-hydrogen framework. It allows for the unambiguous assignment of every proton and carbon atom in the structure, serving as a definitive confirmation of chemical identity and a powerful tool for assessing purity.

Expected Results & Interpretation (¹H NMR):

The ¹H NMR spectrum of 8OBA will show distinct signals for each type of proton.[11]

  • ~11-13 ppm (singlet, 1H): The acidic proton of the carboxyl group. Its broadness can vary.

  • ~8.0-8.2 ppm (doublet, 2H): Aromatic protons ortho to the carboxyl group.

  • ~6.9-7.1 ppm (doublet, 2H): Aromatic protons ortho to the octyloxy group.

  • ~4.0 ppm (triplet, 2H): The -OCH₂- protons of the octyloxy chain.

  • ~1.2-1.8 ppm (multiplets, 12H): The internal methylene (-CH₂-) protons of the alkyl chain.

  • ~0.9 ppm (triplet, 3H): The terminal methyl (-CH₃) protons.

The correct chemical shifts, splitting patterns, and integration values confirming the number of protons for each signal provide a final, definitive validation of the 8OBA molecular structure.

Cross-Validation Workflow and Comparison to Alternatives

The strength of this characterization approach lies in its self-validating nature. No single technique provides the complete picture, but together, they form a logical and robust framework for analysis.

dot

G cluster_synthesis Sample cluster_analysis Characterization Techniques cluster_results Primary Data cluster_validation Validated Properties Sample 8OBA Sample DSC DSC Sample->DSC POM POM Sample->POM FTIR FTIR Sample->FTIR NMR NMR Sample->NMR Transitions Phase Transition Temps & Enthalpies DSC->Transitions Textures LC Textures (Schlieren, Focal-Conic) POM->Textures Bonds Functional Groups (H-Bonded Dimer) FTIR->Bonds Structure Molecular Structure & Purity NMR->Structure Validated Confirmed Identity, Purity, and Phase Behavior of 8OBA Transitions->Validated Cross-Validate Thermal Behavior Textures->Validated Cross-Validate Thermal Behavior Bonds->Validated Cross-Validate Chemical Identity Structure->Validated Cross-Validate Chemical Identity

Caption: Workflow for the cross-validation of 8OBA characterization data.

Comparison with Homologous Alternatives:

The properties of 4-n-alkyloxybenzoic acids are highly dependent on the length of the alkyl chain (n). Comparing 8OBA to other members of the series highlights these structure-property relationships.[1][12][13]

Compound (n)Cr → SmC/N (°C)SmC → N (°C)N → I (°C)Mesophase Range (°C)
Hexyloxy (n=6) ~108 (Cr→N)-~154~46
Heptyloxy (n=7) ~98 (Cr→SmC)~101~147~49
Octyloxy (n=8) ~101 (Cr→SmC) ~108 ~147 ~46
Nonyloxy (n=9) ~99 (Cr→SmC)~114~144~45
Decyloxy (n=10) ~102 (Cr→SmC)~122~142~40

This comparison shows that while the clearing point (N→I) generally decreases slightly with longer chains beyond n=6, the smectic phase becomes more prominent and stable, as evidenced by the widening of the SmC temperature range for n>7. This insight is crucial for designing materials with specific mesophase characteristics and operating temperature ranges.

Conclusion

The comprehensive characterization of this compound is not achieved by a single measurement but by the synthesis and cross-validation of data from orthogonal techniques. Differential Scanning Calorimetry provides the thermal map, Polarized Optical Microscopy gives visual confirmation of the mesophases, and FTIR and NMR spectroscopy verify the underlying molecular structure responsible for this behavior. This integrated, multi-technique workflow ensures the highest degree of scientific integrity and trustworthiness, providing a robust and reliable dataset for researchers in materials science and drug development.

References

  • Petrov, M., Braslau, A., Levelut, A. M., & Durand, G. (1992). Surface induced transitions in the nematic phase of 4-n octyloxybenzoic acid. J. Phys. II France, 2, 1159-1193. Available at: [Link]

  • Amerigo Scientific. (n.d.). 4-(Octyloxy)benzoic acid (98%).
  • NIST. (n.d.). 4-Octyloxybenzoic acid. NIST Chemistry WebBook. Retrieved from: [Link]

  • (2001). Molecular and Crystal Structure of 4-Alkoxybenzoic Acids: Design of the Mesogenic Phase. Journal of Structural Chemistry, 42, 433-441.
  • PubChem. (n.d.). 4-(Octyloxy)benzoic acid. National Center for Biotechnology Information. Retrieved from: [Link]

  • Isik, B., Cakar, F., Cankurtaran, H., & Cankurtaran, O. (2021). Thermodynamic and separation properties of 4-(octyloxy) benzoic acid liquid crystals by inverse gas chromatography (IGC). Instrumentation Science & Technology, 50(1). Available at: [Link]

  • Cioanca, E.-R., Carlescu, I., Lisa, G., & Scutaru, D. (2010). SYNTHESIS, LIQUID CRYSTALLINE PROPERTIES AND THERMAL STABILITY OF 4-(4-ALKYLOXYPHENYLAZO) BENZOIC ACIDS. Cellulose Chem. Technol., 44(9), 353-359.
  • Petrov, M., & Durand, G. (1996). Polar Surface Bifurcation in Dimerized Nematic Phase of 4-n Alkyloxybenzoic Acids. J. Phys. II France, 6(9), 1259-1272.
  • PrepChem. (n.d.). Synthesis of 4-Octyloxybenzoic acid. Retrieved from: [Link]

  • Sigma-Aldrich. (n.d.). 4-(Octyloxy)benzoic acid 98%.
  • Ribeiro da Silva, M. A. V., Lobo Ferreira, A. I. M. C., & Monte, M. J. S. (2010). Thermodynamic Study of 4-n-Alkyloxybenzoic Acids. Journal of Chemical & Engineering Data, 55(2), 996-1003. Available at: [Link]

  • Muhammad, G., et al. (2011). 4-(4-Octyloxybenzoyloxy)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(1), o149. Available at: [Link]

  • Ribeiro da Silva, M. A. V., et al. (2010). Thermodynamic Study of 4-n-Alkyloxybenzoic Acids. ResearchGate. Available at: [Link]

  • The McCrone Group. (n.d.). Polarized Light Microscopy. Retrieved from: [Link]

  • Hegazy, H. H., et al. (2023). First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications. Scientific Reports, 13(1), 12845. Available at: [Link]

  • Rudzki, A., Chruściel, J., Zalewski, S., & Zając, W. (2023). Thermal analysis and FTIR study of 4-n-hexadecyloxybenzoic acid (16OB). Journal of Thermal Analysis and Calorimetry. Available at: [Link]

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A Comparative Performance Analysis of 4-n-Octyloxybenzoic Acid in Liquid Crystal Devices

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of liquid crystal (LC) technology, the selection of mesogenic materials is paramount to achieving desired device performance. Among the vast library of available compounds, 4-n-Octyloxybenzoic acid (8OBA) remains a material of significant interest due to its characteristic hydrogen-bonded dimeric structure, which gives rise to a stable nematic and smectic C mesophase. This guide provides a comprehensive benchmark of 8OBA's performance, juxtaposing it with a well-established industry standard, 4-octyl-4'-cyanobiphenyl (8CB), to offer researchers and device engineers a clear, data-driven perspective on its suitability for various applications.

The Significance of Molecular Structure: 8OBA vs. 8CB

The performance characteristics of a liquid crystal are intrinsically linked to its molecular architecture. 8OBA is a calamitic (rod-shaped) liquid crystal that exhibits mesomorphism through the formation of hydrogen bonds between the carboxylic acid moieties of two molecules. This dimerization results in a larger, more elongated molecular entity, which significantly influences its physical properties. In contrast, 8CB is a cyano-terminated biphenyl compound, whose strong dipole moment is a key determinant of its dielectric properties. This fundamental structural difference is the primary driver for the performance variations detailed in this guide.

Key Performance Metrics for LC Devices

The utility of a liquid crystal in a device is quantified by a set of key performance indicators. This guide will focus on the following critical parameters:

  • Phase Transition Temperatures: The temperatures at which the material transitions between crystalline, liquid crystalline, and isotropic liquid states. A broad nematic range is often desirable for operational stability.

  • Dielectric Anisotropy (Δε): The difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director. A positive Δε is essential for devices that use an electric field to switch the molecules parallel to the field, such as twisted nematic (TN) displays.

  • Optical Anisotropy (Birefringence, Δn): The difference between the extraordinary (ne) and ordinary (no) refractive indices. A high birefringence allows for the use of thinner LC layers, which can lead to faster response times.

  • Rotational Viscosity (γ1): A measure of the internal friction of the liquid crystal, which is a critical factor in determining the switching speed of the device.

  • Electro-Optical Response Time: The time it takes for the liquid crystal molecules to reorient in response to an applied electric field (rise time) and relax back to their initial state upon removal of the field (fall time).

Comparative Performance Data: 8OBA vs. 8CB

The following table summarizes the key performance parameters for 8OBA and 8CB. It is important to note that while extensive data is available for the widely commercialized 8CB, quantitative data for some of 8OBA's electro-optical parameters are less commonly reported in literature. The data presented here is a synthesis of values from multiple sources to provide a representative comparison.

Performance MetricThis compound (8OBA)4-octyl-4'-cyanobiphenyl (8CB)Significance in LC Devices
Phase Transitions (°C) Cr → SmC: 101SmC → N: 108N → I: 147[1]Cr → SmA: 21.5SmA → N: 33.5N → I: 40.5[2]A wider nematic range allows for a broader operational temperature window for the device.
Dielectric Anisotropy (Δε) Positive[3]~ +8.4[4]A large positive Δε results in a lower threshold voltage for switching.
Birefringence (Δn) at ~25°C Data not readily available~ 0.175 (for 5CB)[5]Higher Δn allows for thinner cells, leading to faster response times.
Rotational Viscosity (γ1) Data not readily availableTemperature-dependent, increases as temperature decreases[6][7]Lower viscosity is crucial for achieving fast switching speeds.
Response Time (rise/fall) Dependent on viscosity and cell thickness[8]Dependent on viscosity and cell thickness[7][9]Faster response times are critical for high-refresh-rate displays and optical shutters.

Analysis:

From the data, it is evident that 8OBA and 8CB are suited for different operational envelopes. 8OBA exhibits a significantly higher clearing point and a nematic phase at elevated temperatures, making it a candidate for applications requiring high thermal stability. In contrast, 8CB's nematic phase near room temperature has made it a staple in conventional display technology.

The large positive dielectric anisotropy of 8CB is a distinct advantage for low-voltage applications. While 8OBA also possesses a positive Δε, its magnitude is not as well-documented and is likely influenced by the hydrogen-bonded dimer structure. The lack of readily available data for 8OBA's birefringence and rotational viscosity highlights a gap in the comprehensive characterization of this material for high-performance electro-optic applications.

Experimental Protocols for Performance Benchmarking

To ensure the trustworthiness and reproducibility of performance claims, rigorous and standardized experimental protocols are essential. The following sections detail the methodologies for characterizing the key performance metrics discussed.

Phase Transition Analysis via Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC)

Causality: The combination of POM and DSC provides a comprehensive understanding of a material's thermal behavior. POM allows for the visual identification of different liquid crystal phases based on their unique optical textures, while DSC provides precise quantitative data on the temperatures and enthalpy changes associated with these phase transitions.[10][11][12]

Experimental Workflow:

Caption: Workflow for Phase Transition Analysis.

Step-by-Step Protocol:

  • Sample Preparation for POM: Place a few milligrams of the liquid crystal material onto a clean microscope slide. Cover it with a coverslip, and gently heat the slide on a hot plate until the material enters its isotropic liquid phase to ensure a thin, uniform film.

  • POM Observation: Place the slide on a temperature-controlled hot stage of a polarizing microscope. Heat the sample to its isotropic phase and then cool it slowly (e.g., 1-2 °C/min).

  • Texture Identification: Carefully observe the sample through the crossed polarizers as it cools. Note the temperatures at which distinct changes in the optical texture occur. These correspond to the phase transitions. For example, the appearance of a threaded or Schlieren texture is characteristic of the nematic phase.

  • DSC Sample Preparation: Accurately weigh 2-5 mg of the liquid crystal material into a small aluminum DSC pan. Seal the pan hermetically.

  • DSC Measurement: Place the sample pan and an empty reference pan into the DSC instrument. Heat the sample to a temperature well above its clearing point, then cool it at a controlled rate (e.g., 10 °C/min) to a temperature below its melting point. Follow this with a heating run at the same rate.

  • Data Analysis: Analyze the resulting thermogram. The peaks in the heat flow curve correspond to the phase transitions. The onset temperature of the peak is typically taken as the transition temperature, and the area under the peak is proportional to the enthalpy of the transition.

Determination of Dielectric Anisotropy

Causality: The dielectric anisotropy of a liquid crystal is a measure of its response to an electric field. It is determined by measuring the capacitance of a liquid crystal cell in two different molecular orientations: parallel and perpendicular to the applied field. This parameter is crucial for predicting the threshold voltage of an LC device.[13]

Experimental Workflow:

Caption: Workflow for Dielectric Anisotropy Measurement.

Step-by-Step Protocol:

  • Cell Preparation: Prepare two liquid crystal cells consisting of two parallel glass plates with transparent indium tin oxide (ITO) electrodes. For the measurement of ε∥, the inner surfaces of the cell are treated with a rubbed polyimide layer to induce planar alignment. For ε⊥, the surfaces are treated with a surfactant to induce homeotropic (perpendicular) alignment. The cell gap should be precisely known (typically 5-10 µm).

  • Cell Filling: Fill the cells with the liquid crystal material in its isotropic phase via capillary action to avoid flow alignment.

  • Measurement Setup: Place the filled cell in a temperature-controlled holder. Connect the ITO electrodes to a precision LCR meter.

  • Capacitance Measurement: Apply a low-amplitude, low-frequency (e.g., 1 kHz) AC voltage across the cell. Measure the capacitance of the planar cell (which gives C∥) and the homeotropic cell (which gives C⊥) at various temperatures within the nematic range.

  • Calculation: Calculate the dielectric permittivities using the formula for a parallel plate capacitor: ε = (C * d) / (ε₀ * A), where C is the measured capacitance, d is the cell gap, A is the electrode area, and ε₀ is the permittivity of free space.

  • Determine Δε: The dielectric anisotropy is then calculated as Δε = ε∥ - ε⊥.

Measurement of Electro-Optical Response Time

Causality: The switching speed of an LC device is a critical performance parameter. It is measured by applying a voltage pulse to an LC cell and monitoring the change in light transmission over time. The rise time (turn-on) and fall time (turn-off) are governed by the material's rotational viscosity, elastic constants, and the applied voltage.[8]

Experimental Workflow:

Caption: Workflow for Electro-Optical Response Time Measurement.

Step-by-Step Protocol:

  • Setup Assembly: Place a planar-aligned LC cell in a temperature-controlled holder between two crossed polarizers. The rubbing direction of the cell should be at a 45° angle to the transmission axes of the polarizers to achieve maximum light modulation.

  • Optical Alignment: A collimated light source, such as a He-Ne laser, is directed through the polarizer-cell-analyzer assembly. The transmitted light is focused onto a fast photodiode detector.

  • Electrical Driving: The ITO electrodes of the LC cell are connected to a function generator capable of producing a square-wave voltage pulse. The voltage should be sufficient to fully switch the liquid crystal (typically several volts above the threshold voltage).

  • Data Acquisition: The output of the photodetector is connected to a digital oscilloscope. The function generator's trigger output is used to synchronize the oscilloscope sweep with the applied voltage pulse.

  • Measurement: Apply the voltage pulse and capture the optical response on the oscilloscope. The rise time (τ_on) is measured as the time taken for the transmission to change from 10% to 90% of its maximum value after the voltage is applied. The fall time (τ_off) is the time taken for the transmission to decay from 90% to 10% after the voltage is removed.

Conclusion

This guide provides a foundational benchmark for the performance of this compound in the context of liquid crystal devices, with 4-octyl-4'-cyanobiphenyl serving as a key reference point. The high thermal stability of 8OBA makes it a compelling material for applications operating in demanding environments. However, for mainstream display applications requiring low-voltage operation and fast switching at ambient temperatures, materials from the cyanobiphenyl family, such as 8CB, currently offer a more established performance profile.

The provided experimental protocols serve as a self-validating framework for researchers to conduct their own comparative studies. By adhering to these standardized methods, the scientific community can build a more complete and reliable dataset for a wider range of liquid crystal materials, ultimately accelerating the innovation of next-generation electro-optic devices. Further characterization of 8OBA's birefringence, rotational viscosity, and response times is warranted to fully elucidate its potential in modern LC applications.

References

  • Influence of Carbon Quantum Dots on the Orientational Order and Rotational Viscosity of 8CB. MDPI. Available at: [Link]

  • Birefringences of bio-based liquid crystals. International Journal of Innovative Research in Science, Engineering and Technology. Available at: [Link]

  • Temperature dependence of dielectric constant of 5CB, (a) and 8CB (b). ResearchGate. Available at: [Link]

  • Influence of Carbon Quantum Dots on the Orientational Order and Rotational Viscosity of 8CB. ResearchGate. Available at: [Link]

  • Dielectric and Conductivity Anisotropy in Liquid Crystalline Phases, of Strongly Polar Thioesters. ResearchGate. Available at: [Link]

  • Measuring the Birefringence of a Liquid Crystal. Stanford University. Available at: [Link]

  • Rotational viscosity of the 8CB with χ=0.2% in CQDs vs. temperature. ResearchGate. Available at: [Link]

  • Rotational viscosity of 8CB vs. temperature. ResearchGate. Available at: [Link]

  • Determination of the rotational viscosity coefficient γ1 of nematic liquid crystals. The Journal of Chemical Physics. Available at: [Link]

  • Simple method for measuring the rotational viscosity coefficient of nematic liquid crystals. IEEE Xplore. Available at: [Link]

  • Dielectric properties of 4'-n-alkyl-4-cyanobiphenyls in nematic phase. Pramana. Available at: [Link]

  • Birefringence measurements of liquid crystals. Optica Publishing Group. Available at: [Link]

  • Measurement of viscosity of lyotropic liquid crystals by means of rotating laser-trapped microparticles. Optica Publishing Group. Available at: [Link]

  • Birefringence measurements of liquid crystals. ResearchGate. Available at: [Link]

  • Measurement Principle and Method for Liquid Crystal's Rotational Viscosity Coefficient. China Science and Technology Journal Database. Available at: [Link]

  • Pure 8CB, rotational viscosity extracted from τoff vs. reduced... ResearchGate. Available at: [Link]

  • Real-time measurement of liquid crystal birefringence. SPIE Digital Library. Available at: [Link]

  • Measuring method and device for liquid crystal viscosity coefficient. Google Patents.
  • The dielectric anisotropy dependence on frequency for 6CB LC and... ResearchGate. Available at: [Link]

  • Introduction to Dielectric Measurements of Nematic Liquid Crystals. Lavrentovich Group, Kent State University. Available at: [Link]

  • Dielectric Spectroscopy of modulated liquid crystal structure. YouTube. Available at: [Link]

  • The Effect of Operating Temperature on the Response Time of Optically Driven Liquid Crystal Displays. MDPI. Available at: [Link]

  • Elastic and Optical Properties of Some 4′-n-Alkyl-4-Cyanobiphenyls. Taylor & Francis Online. Available at: [Link]

  • Critical behaviour of optical birefringence in the vicinity of nematic–isotropic and smectic A–isotropic phase transitions of the eight members of alkyloxy-cyanobiphenyls. ResearchGate. Available at: [Link]

  • Dielectric spectroscopy of liquid crystals. Electrodes resistivity and connecting wires inductance influence on dielectric measurements. ResearchGate. Available at: [Link]

  • Visible spectroscopy of 5CB/8CB liquid crystals. ResearchGate. Available at: [Link]

  • Determining dielectric properties of nematic liquid crystals at microwave frequencies using inverted microstrip lines. Taylor & Francis Online. Available at: [Link]

  • Dielectric Spectroscopy of Liquids. YouTube. Available at: [Link]

  • High-speed and broadband electro-optic silicon switch with submilliwatt switching power. ResearchGate. Available at: [Link]

  • Ferroelectric Nematic Liquid Crystals Showing High Birefringence. PubMed Central. Available at: [Link]

  • The electro-optical response of a liquid crystal cell filled with... ResearchGate. Available at: [Link]

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A Comparative Analysis of the Dielectric Properties of 4-n-Octyloxybenzoic Acid and Cyanobiphenyls for Advanced Material Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of advanced materials, liquid crystals stand out for their unique electro-optical properties, underpinning technologies from displays to spatial light modulators. Within this class of materials, the dielectric characteristics are paramount, dictating their response to an external electric field and, consequently, their suitability for specific applications. This guide provides an in-depth comparison of the dielectric properties of two prominent calamitic (rod-shaped) liquid crystals: 4-n-Octyloxybenzoic acid (8OBA) and the well-studied cyanobiphenyls, with a focus on 4-cyano-4'-pentylbiphenyl (5CB) as a representative example. This analysis is grounded in experimental data and explores the underlying molecular mechanisms that govern their dielectric behavior, offering researchers and drug development professionals a comprehensive understanding for material selection and device design.

Molecular Architecture and its Influence on Dielectric Behavior

The dielectric properties of liquid crystals are intrinsically linked to their molecular structure. Both this compound and cyanobiphenyls are calamitic liquid crystals, but their distinct molecular architectures give rise to different dielectric responses.

This compound (8OBA) belongs to the 4-n-alkoxybenzoic acid homologous series. A key feature of these molecules is the presence of a carboxylic acid group, which leads to the formation of hydrogen-bonded dimers. This dimerization effectively elongates the molecular unit and influences the net dipole moment and its orientation with respect to the long molecular axis. The presence of both monomers and dimers in varying proportions with temperature can lead to complex dielectric behavior.

Cyanobiphenyls , such as 5CB, are characterized by a rigid biphenyl core, a flexible alkyl chain, and a strongly polar cyano (-C≡N) group. The cyano group possesses a large dipole moment that is nearly parallel to the long molecular axis.[1] This strong dipole moment is the primary contributor to the high positive dielectric anisotropy observed in this class of liquid crystals.[1][2]

Comparative Analysis of Dielectric Properties

The dielectric properties of a liquid crystal are described by its dielectric permittivity (ε), which is a tensor quantity in the anisotropic nematic phase. The key parameters are the dielectric permittivity parallel (ε_parallel) and perpendicular (ε_perpendicular) to the liquid crystal director, and the dielectric anisotropy (Δε = ε_parallel - ε_perpendicular).

PropertyThis compound (8OBA)4-cyano-4'-pentylbiphenyl (5CB)
Dielectric Anisotropy (Δε) PositiveHigh Positive[2]
ε_parallel (at T-T_NI ≈ -5 K) ~5.5~18-20[1]
ε_perpendicular (at T-T_NI ≈ -5 K) ~3.5~6-7[1]
Δε (at T-T_NI ≈ -5 K) ~2.0~11-14[1][2]
Dominant Molecular Feature Hydrogen-bonded dimersStrong cyano group dipole[1]

Key Observations:

  • Magnitude of Dielectric Anisotropy: Cyanobiphenyls, exemplified by 5CB, exhibit a significantly larger positive dielectric anisotropy compared to this compound. This is a direct consequence of the strong, permanent dipole moment of the cyano group aligned with the long molecular axis.[1] For applications requiring a strong response to an electric field, such as in twisted nematic displays, a high positive dielectric anisotropy is desirable.

  • Temperature Dependence: For both materials, the dielectric anisotropy generally decreases with increasing temperature, a trend that can be understood through the Maier-Meier theory which relates dielectric anisotropy to the order parameter of the nematic phase.[1][2][3][4]

  • Influence of Dimerization in 8OBA: The dielectric properties of 8OBA are more complex due to the equilibrium between hydrogen-bonded dimers and monomers. This can lead to variations in the effective dipole moment and its angle with the molecular axis, influencing the overall dielectric response.

Experimental Protocol: Broadband Dielectric Spectroscopy

The characterization of the dielectric properties of liquid crystals is typically performed using Broadband Dielectric Spectroscopy (BDS). This powerful technique measures the complex dielectric permittivity as a function of frequency, providing insights into molecular relaxation processes.

Step-by-Step Methodology
  • Sample Preparation: The liquid crystal material is introduced into a liquid crystal cell via capillary action in its isotropic phase. The cells consist of two parallel glass plates coated with a transparent conductive layer (e.g., Indium Tin Oxide - ITO) and an alignment layer (e.g., polyimide). The cell gap is typically in the micrometer range.

  • Alignment: To measure ε_parallel and ε_perpendicular, the liquid crystal director must be uniformly aligned.

    • Planar Alignment (for ε_perpendicular): The alignment layer is treated (e.g., by rubbing) to induce the liquid crystal molecules to align parallel to the glass substrates. The measuring electric field is applied perpendicular to the director.

    • Homeotropic Alignment (for ε_parallel): A different alignment layer is used to orient the liquid crystal molecules perpendicular to the glass substrates. The measuring electric field is then parallel to the director.

  • Instrumentation: A high-resolution dielectric analyzer or an impedance analyzer is used to apply a sinusoidal voltage of a specific frequency and measure the resulting current, from which the complex impedance and permittivity are calculated.

  • Temperature Control: The liquid crystal cell is placed in a temperature-controlled stage or oven to perform measurements at various temperatures, especially across the phase transitions of the material.

  • Frequency Sweep: Measurements are performed over a wide frequency range (typically from a few Hz to several MHz or even GHz) to probe different molecular relaxation phenomena.

Causality Behind Experimental Choices
  • Choice of Frequency Range: The frequency range is chosen to encompass the relevant dielectric relaxation processes. In nematic liquid crystals, a key relaxation is the reorientation of the molecules around their short axis (δ-relaxation), which typically occurs in the MHz range.

  • Importance of Alignment: A uniform and well-defined alignment of the liquid crystal director is crucial for the accurate determination of ε_parallel and ε_perpendicular. Any misalignment will lead to an averaging of the dielectric permittivities and inaccurate results.

  • Temperature Stability: The dielectric properties of liquid crystals are highly sensitive to temperature, especially near phase transitions. Therefore, precise and stable temperature control is essential for reproducible measurements.

Visualization of Concepts

Molecular Structures

cluster_8OBA This compound (8OBA) cluster_5CB 4-cyano-4'-pentylbiphenyl (5CB) 8OBA_Core Benzoic Acid Core 8OBA_HBond Hydrogen Bonding Site (Carboxylic Acid) 8OBA_Core->8OBA_HBond 8OBA_Chain Octyloxy Chain 8OBA_Chain->8OBA_Core 5CB_Core Biphenyl Core 5CB_Dipole Cyano Group (Strong Dipole) 5CB_Core->5CB_Dipole 5CB_Chain Pentyl Chain 5CB_Chain->5CB_Core

Caption: Molecular structures of 8OBA and 5CB.

Experimental Workflow for Dielectric Spectroscopy

Start Start: Liquid Crystal Sample Cell_Filling Fill LC Cell in Isotropic Phase Start->Cell_Filling Alignment Induce Director Alignment (Planar or Homeotropic) Cell_Filling->Alignment Temp_Control Place in Temperature-Controlled Stage Alignment->Temp_Control Measurement Perform Frequency Sweep with Dielectric Analyzer Temp_Control->Measurement Data_Analysis Calculate ε*(ω) = ε'(ω) - iε''(ω) Measurement->Data_Analysis End End: Dielectric Spectra Data_Analysis->End

Caption: Experimental workflow for dielectric spectroscopy.

Conclusion

The choice between this compound and cyanobiphenyls for a given application hinges on the desired dielectric properties. Cyanobiphenyls, with their high positive dielectric anisotropy, are ideal for applications requiring a strong and rapid response to an electric field. In contrast, this compound, with its more moderate dielectric anisotropy and complex behavior due to hydrogen bonding, may be suitable for applications where different intermolecular interactions are desired or for fundamental studies on the effects of molecular association on dielectric properties. A thorough understanding of their dielectric characteristics, as outlined in this guide, is essential for the rational design and development of next-generation liquid crystal-based technologies.

References

  • Tunable dielectric and conductivity properties of two 4-n alkoxy benzoic acid.
  • From Very Low to High Fields: The Dielectric Behavior of the Liquid Crystal 5CB. The Journal of Physical Chemistry B,
  • 5CB – Knowledge and References. Taylor & Francis,
  • Calculating the dielectric anisotropy of nematic liquid crystals: a reinvestigation of the Maier–Meier theory. Chinese Physics B,
  • Dielectric Study of Liquid Crystal Dimers: Probing the Orientational Order and Molecular Interactions in Nematic and Twist-Bend Nematic Phases. The Journal of Physical Chemistry B, [Link]

  • Analysis of the Dielectric Anisotropy of Typical Nematics with the Aid of the Maier-Meier Equations. Zeitschrift für Naturforschung A, [Link]

  • Dielectric relaxation and memory effects in nematic liquid crystals. Liquid Crystals, [Link]

  • Calculating the dielectric anisotropy of nematic liquid crystals: a reinvestigation of the Maier–Meier theory. INIS-IAEA, [Link]

  • Broadband Dielectric Spectroscopy. Springer, [Link]

  • The parasitic effects in high-frequency dielectric spectroscopy of liquid crystals – the review. Phase Transitions, [Link]

  • Dielectric spectroscopy of liquid crystals. Electrodes resistivity and connecting wires inductance influence on dielectric measurements. ResearchGate, [Link]

  • Temperature dependence of dielectric constant of 5CB, (a) and 8CB (b). ResearchGate, [Link]

  • Investigation of dielectric properties of 5CB and chiral pyridine based liquid crystal composites. ResearchGate, [Link]

  • Influence of proteins on the dielectric characteristics of 5CB and 8CB liquid crystals. ResearchGate, [Link]

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A Comparative Analysis of Hydrogen Bonding in Different Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Carboxylic Acid Dimer

Benzoic acid, a seemingly simple aromatic carboxylic acid, presents a foundational model for understanding non-covalent interactions in molecular solids. Its robust tendency to form centrosymmetric dimers through dual hydrogen bonds between the carboxyl groups is a classic textbook example of supramolecular assembly.[1] This dimeric motif profoundly influences the physicochemical properties of benzoic acid and its derivatives, including their crystal packing, solubility, and acidity. For researchers in materials science and drug development, a nuanced comprehension of how substituents on the phenyl ring modulate these hydrogen bonding interactions is of paramount importance for the rational design of crystalline materials and active pharmaceutical ingredients (APIs) with desired properties.

This guide provides a comparative analysis of hydrogen bonding in various benzoic acid derivatives. We will explore how the electronic and steric effects of different substituents, as well as their positions on the aromatic ring, dictate the nature and strength of both intermolecular and intramolecular hydrogen bonds. This analysis is supported by experimental data from X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy, alongside insights from computational studies.

The Archetypal Hydrogen Bond: The Benzoic Acid Dimer

In the crystalline state, benzoic acid molecules arrange themselves into centrosymmetric dimers, where two molecules are linked by a pair of O-H···O=C hydrogen bonds. This energetically favorable arrangement creates a stable eight-membered ring.

Caption: The classic centrosymmetric dimer of benzoic acid formed by a pair of intermolecular hydrogen bonds.

Comparative Analysis of Substituted Benzoic Acids

The introduction of substituents onto the phenyl ring of benzoic acid can significantly alter its hydrogen bonding behavior. These effects can be broadly categorized as electronic (inductive and resonance effects) and steric.

Hydroxybenzoic Acids: The Interplay of Inter- and Intramolecular Hydrogen Bonds

Hydroxybenzoic acids are excellent models for studying the competition between intermolecular and intramolecular hydrogen bonding. The position of the hydroxyl group is critical in determining the dominant interaction.

  • 2-Hydroxybenzoic Acid (Salicylic Acid): This ortho-substituted derivative is a classic example of intramolecular hydrogen bonding. The proximity of the hydroxyl and carboxylic acid groups allows for the formation of a stable six-membered ring through an O-H···O=C hydrogen bond.[2][3] This intramolecular interaction is so favorable that it disrupts the formation of the typical intermolecular dimers observed in benzoic acid.[4] The consequence of this is a lower melting point for salicylic acid compared to its meta and para isomers, as less energy is required to overcome the weaker van der Waals forces between molecules.[5] The strength of this intramolecular hydrogen bond has been estimated to be around 17.1-20.2 kJ/mol.[6]

  • 3-Hydroxybenzoic Acid: In the meta-isomer, the hydroxyl and carboxylic acid groups are too far apart to form an intramolecular hydrogen bond.[7] Consequently, these molecules primarily engage in intermolecular hydrogen bonding, forming complex networks.

  • 4-Hydroxybenzoic Acid: Similar to the meta-isomer, the para-isomer cannot form an intramolecular hydrogen bond.[5] The hydroxyl and carboxylic acid groups are on opposite sides of the molecule, leading to extensive intermolecular hydrogen bonding.[5] This results in a significantly higher melting point compared to the ortho-isomer.[5]

DerivativePosition of -OHPredominant Hydrogen BondingMelting Point (°C)pKa
2-Hydroxybenzoic Acid orthoIntramolecular158.62.97[8]
3-Hydroxybenzoic Acid metaIntermolecular201.04.08[8]
4-Hydroxybenzoic Acid paraIntermolecular214.5[5]4.58[8]

Causality Behind Experimental Choices: The choice of these three isomers allows for a direct comparison of the effect of substituent position on hydrogen bonding. The significant differences in their melting points provide clear, macroscopic evidence for the different types of hydrogen bonds present. The pKa values further illustrate the electronic consequences of these interactions. The intramolecular hydrogen bond in the salicylate anion (the conjugate base of salicylic acid) provides significant stabilization, making it a stronger acid.[8][9]

Caption: Comparison of intramolecular vs. intermolecular hydrogen bonding in hydroxybenzoic acids.

Aminobenzoic Acids: The Role of Solvent

The amino group, being a hydrogen bond donor and acceptor, introduces further complexity. In p-aminobenzoic acid (pABA), the dominant interactions stabilizing oligomers are highly solvent-dependent.[10][11]

  • In organic solvents , hydrogen bonding, particularly between the carboxylic acid groups and between carboxylic and amino groups, is the dominant interaction.[10][11]

  • In aqueous solutions , π-π stacking interactions become more prominent, while carboxylic-amino group hydrogen bonding is the preferred polar interaction.[10][11]

This highlights the crucial role of the environment in dictating the self-assembly of benzoic acid derivatives.

Nitrobenzoic Acids: The Influence of Electron-Withdrawing Groups

The nitro group is a strong electron-withdrawing group. In the case of o-nitrobenzoic acid, there is debate about the presence and strength of an intramolecular hydrogen bond.[12][13][14][15] Some studies suggest that the steric hindrance caused by the bulky nitro group forces the carboxyl group out of the plane of the benzene ring, which can affect hydrogen bonding.[13][14] However, the ortho isomer is a stronger acid than its meta and para counterparts, which is attributed to the "ortho effect" where steric hindrance prevents coplanarity and reduces the resonance stabilization of the carboxylate anion.

Experimental Methodologies for Characterizing Hydrogen Bonds

A multi-technique approach is essential for a comprehensive understanding of hydrogen bonding in benzoic acid derivatives.

X-ray Crystallography

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystal lattice.[16] It provides direct evidence of both intermolecular and intramolecular hydrogen bonds, including bond distances and angles. For example, a redetermination of the crystal structure of benzoic acid confirmed the centrosymmetric dimer motif.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: High-quality single crystals of the benzoic acid derivative are grown, typically by slow evaporation of a suitable solvent.

  • Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, yielding the positions of all atoms. The structural model is then refined to obtain precise bond lengths and angles.

  • Analysis of Hydrogen Bonds: The refined structure is analyzed to identify potential hydrogen bonds based on donor-acceptor distances and angles.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for studying hydrogen bonding in both the solid state and in solution. The stretching frequency of the O-H bond in the carboxylic acid group is particularly sensitive to its hydrogen-bonding environment.

  • Free O-H: A sharp absorption band is typically observed around 3500-3700 cm⁻¹.

  • Hydrogen-Bonded O-H: The formation of a hydrogen bond weakens the O-H bond, causing the stretching vibration to shift to a lower frequency (typically a broad band between 2500-3300 cm⁻¹) and broaden significantly.[17][18]

By analyzing the position and shape of the O-H stretching band, one can infer the presence and nature of hydrogen bonding.[1][19]

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: For solid-state analysis, the sample is typically prepared as a KBr pellet or a Nujol mull. For solution-state analysis, the sample is dissolved in a suitable non-polar solvent (e.g., CCl₄) at various concentrations.

  • Data Acquisition: The infrared spectrum is recorded using an FTIR spectrometer.

  • Spectral Analysis: The O-H and C=O stretching regions of the spectrum are analyzed to identify shifts in band positions and changes in band shape, which are indicative of hydrogen bonding.

Caption: A simplified workflow for analyzing hydrogen bonding using FTIR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solution-state NMR spectroscopy can provide valuable information about hydrogen bonding dynamics. The chemical shift of the acidic proton of the carboxylic acid is highly sensitive to its environment. The formation of hydrogen bonds typically leads to a downfield shift (higher ppm value) of the proton resonance. Concentration-dependent NMR studies can be used to distinguish between intramolecular and intermolecular hydrogen bonding.

Conclusion: A Tunable Interaction with Broad Implications

The hydrogen bonding in benzoic acid derivatives is a highly tunable interaction that is sensitive to the nature and position of substituents on the aromatic ring. While the classic intermolecular dimer remains a prevalent motif, the introduction of functional groups can lead to the formation of intramolecular hydrogen bonds, which significantly alter the physicochemical properties of these compounds. A thorough understanding of these interactions, gained through a combination of experimental techniques and computational modeling, is crucial for the rational design of new materials and pharmaceuticals with tailored properties. The principles outlined in this guide provide a framework for researchers to predict and control the supramolecular assembly of benzoic acid derivatives in their future work.

References

  • Polymorph-Selective Role of Hydrogen Bonding and π–π Stacking in p-Aminobenzoic Acid Solutions. Crystal Growth & Design. [Link]

  • Energetics of hydroxybenzoic acids and of the corresponding carboxyphenoxyl radicals. Intramolecular hydrogen bonding in 2-hydroxybenzoic acid. PubMed. [Link]

  • Intramolecular vs Intermolecular Hydrogen Bond. Chemistry Guru. [Link]

  • Intramolecular Hydrogen Bonding Analysis Taylor Harville and Mark S. Gordon Department of Chemistry and Ames Laboratory, Iowa St. OSTI.GOV. [Link]

  • Exploring the Dynamical Nature of Intermolecular Hydrogen Bonds in Benzamide, Quinoline and Benzoic Acid Derivatives. Semantic Scholar. [Link]

  • (PDF) Theoretical Studies of Hydrogen Bond Interactions in 4-Substituted Benzoic Acids Dimers. ResearchGate. [Link]

  • Coexistence of Intra- and Intermolecular Hydrogen Bonds: Salicylic Acid and Salicylamide and Their Thiol Counterparts. The Journal of Physical Chemistry A. [Link]

  • Theoretical Studies of Hydrogen Bond Interactions in 4-Substituted Benzoic Acids Dimers. SciSpace. [Link]

  • Five benzoic acid derivatives: Crystallographic study using X-ray powder diffraction, electronic structure and molecular electrostatic potential calculation. Request PDF. [Link]

  • How does intramolecular hydrogen bonding in ortho-hydroxybenzoic acid influence its stability?. Pearson. [Link]

  • Coexistence of Intra- and Intermolecular Hydrogen Bonds: Salicylic Acid and Salicylamide and Their Thiol Counterparts. PMC - NIH. [Link]

  • Why is ortho-hydroxybenzoic acid more acidic than its para-isomer?. Stack Exchange. [Link]

  • part 111. the strength of the dimeric hydrogen bond in substituted benzoic acids as a measure. Canadian Science Publishing. [Link]

  • Exploring the Dynamical Nature of Intermolecular Hydrogen Bonds in Benzamide, Quinoline and Benzoic Acid Derivatives. MDPI. [Link]

  • Inter- vs. Intramolecular Hydrogen Bond Patterns and Proton Dynamics in Nitrophthalic Acid Associates. PMC - NIH. [Link]

  • Why can 3-hydroxybenzoic acid not form an intramolecular hydrogen bond?. Quora. [Link]

  • Hydration of Gaseous m-Aminobenzoic Acid: Ionic vs Neutral Hydrogen Bonding and Water Bridges. Journal of the American Chemical Society. [Link]

  • Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic Studies through Inter Molecular Hydrogen Bonding. Materials Sciences and Applications. [Link]

  • Effect of H-bonding on o-nitrobenzoic acid. Chemistry Stack Exchange. [Link]

  • Standard and Absolute pKa Scales of Substituted Benzoic Acids in Room Temperature Ionic Liquids. The Journal of Organic Chemistry. [Link]

  • Hydrogen-bonding interactions in the 4-aminobenzoic acid salt of atenolol monohydrate. Acta Crystallographica Section C. [Link]

  • Acidic Strength of Nitrobenzoic Acid. Chemistry Stack Exchange. [Link]

  • On the polymorph-selective role of hydrogen bonding and π - π stacking in para-aminobenzoic acid solutions. ChemRxiv. [Link]

  • Computational study on the antioxidant activity of five plant food benzoic acid derivatives: dearomatization and stability of H abstraction radicals. SciELO SA. [Link]

  • Intramolecular Hydrogen Bonding in ortho-Substituted Benzoic Acids. American Chemical Society. [Link]

  • N–H⋯O hydrogen bonding to the alkoxy oxygen of a carboxylic ester group: crystal structures of methyl 2,6-diaminobenzoate and its derivatives. CrystEngComm. [Link]

  • Intramolecular hydrogen bonding analysis. AIP Publishing. [Link]

  • How is intramolecular hydrogen bonding is created in ortho benzoic acid.. Filo. [Link]

  • Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic Studies through Inter Molecular Hydrogen Bonding. Semantic Scholar. [Link]

  • Structure and hydrogen bonding in 2,4-dihydroxy-benzoic acid at 90, 100, 110 and 150 K; a theoretical and single-crystal X-ray diffraction study. Chemical Crystallography. [Link]

  • How do o-nitrobenzoic acid form its intramolecular H-bonding?. Quora. [Link]

  • An FT-IR spectroscopic study of the role of hydrogen bonding in the formation of liquid crystallinity for mixtures containing bipyridines and 4-pentoxybenzoic acid. RSC Publishing. [Link]

  • Substituent effects on the electronic structure and pKa of benzoic acid. Semantic Scholar. [Link]

  • Correlations and Predictions of Carboxylic Acid pKa Values Using Intermolecular Structure and Properties of Hydrogen-Bonded Complexes. ACS Publications. [Link]

  • Why is there no hydrogen bonding between an orthophthalic acid and 2 hydroxybenzoic acids?. Quora. [Link]

  • The crystal structure of benzoic acid: a redetermination with X-rays at room temperature. INIS. [Link]

  • Formation constants and pKa values of the H bond in substituted SA monoanions in DMSO and water. ResearchGate. [Link]

  • Crystallographic, Quantum Chemical and Molecular Docking Analysis of a Benzoic Acid Derivative. Indian Journal of Pure & Applied Physics (IJPAP). [Link]

  • The change in hydrogen bond strength accompanying charge rearrangement: Implications for enzymatic catalysis. PNAS. [Link]

  • Infrared spectra of the hydrogen bond in benzoic acid crystals: Temperature and polarization effects. ResearchGate. [Link]

  • Substituent effects on dissociation of benzoic acids and heteroconjugation of benzoates with p-bromophenol in acetonitrile, N,N-dimethylformamide, and dimethyl sulfoxide. Intramolecular hydrogen bonding in o-hydroxybenzoic acids and their anions. Journal of the American Chemical Society. [Link]

  • Hydrogen-bonded co-crystal structure of benzoic acid and zwitterionic l-proline. PMC - NIH. [Link]

  • infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram. Doc Brown's Advanced Organic Chemistry Revision Notes. [Link]

  • Intramolecular Hydrogen Bonding in ortho-Substituted Benzoic Acids. ACS Publications. [Link]

  • Hydrogen Bonding in carboxylic acids. University of Calgary. [Link]

  • IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand.. ResearchGate. [Link]

  • Hydrogen bond enhanced electrochemical hydrogenation of benzoic acid over a bimetallic catalyst. RSC Publishing. [Link]

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A Comparative Analysis of 4-n-Octyloxybenzoic Acid as a Surfactant in Aqueous Systems

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and formulation specialists in the pharmaceutical and materials science sectors, the selection of an appropriate surfactant is a critical decision that profoundly influences system stability, drug delivery efficacy, and overall product performance. This guide provides an in-depth comparison of 4-n-Octyloxybenzoic acid (OBA), a specialty anionic surfactant, against commonly used alternatives: Sodium Dodecyl Sulfate (SDS), Cetyltrimethylammonium Bromide (CTAB), and Triton X-100.

A notable challenge in directly comparing OBA is the limited availability of published data regarding its critical micelle concentration (CMC) and surface tension in aqueous solutions. This is likely due to its very low solubility in its protonated form. To function effectively as a surfactant in water, OBA must be deprotonated to its salt form, for instance, Sodium 4-n-octyloxybenzoate. This guide will, therefore, provide a comparative framework based on the established properties of widely used surfactants and will equip the reader with detailed experimental protocols to determine the precise efficacy of Sodium 4-n-octyloxybenzoate.

Introduction to this compound and Its Surfactant Potential

This compound is an amphiphilic molecule characterized by a hydrophobic eight-carbon alkyl chain (the "tail") and a hydrophilic benzoic acid head group (the "head").[1] This structure imparts surfactant properties, making it of interest in applications such as detergents, coatings, and drug delivery systems.[1] The rigid phenyl group in its backbone distinguishes it from simple alkyl chain surfactants, potentially influencing its aggregation behavior and interaction with other molecules at interfaces. For aqueous applications, the sodium salt, Sodium 4-n-octyloxybenzoate, is the relevant form due to its enhanced water solubility.

Benchmarking Against Established Surfactants

To contextualize the potential performance of Sodium 4-n-octyloxybenzoate, we will compare its anticipated properties with three classes of widely used surfactants: an anionic (SDS), a cationic (CTAB), and a non-ionic (Triton X-100) surfactant.

Key Performance Indicators:
  • Critical Micelle Concentration (CMC): The concentration at which surfactant monomers begin to self-assemble into micelles. A lower CMC indicates greater efficiency in forming micelles and, often, in solubilizing hydrophobic substances.

  • Surface Tension at CMC (γ_CMC): The lowest surface tension achieved at and above the CMC. A lower γ_CMC signifies greater effectiveness in reducing the surface tension of water.

The table below summarizes the typical performance data for our selected alternative surfactants.

SurfactantTypeMolecular Weight ( g/mol )Typical CMC (mM in water at 25°C)Surface Tension at CMC (mN/m)
Sodium Dodecyl Sulfate (SDS)Anionic288.388.2~39
Cetyltrimethylammonium Bromide (CTAB)Cationic364.450.92~36
Triton X-100Non-ionic~6250.2-0.9~33
Sodium 4-n-octyloxybenzoate Anionic 272.33 Data not available Data not available

Note: The provided CMC and surface tension values are approximate and can vary with experimental conditions such as temperature and the presence of electrolytes.

Experimental Protocols for Characterizing Sodium 4-n-octyloxybenzoate

The following sections provide detailed, step-by-step methodologies for determining the critical surfactant properties of Sodium 4-n-octyloxybenzoate.

Synthesis of Sodium 4-n-octyloxybenzoate

To ensure aqueous solubility and functionality as a surfactant, this compound must be converted to its sodium salt.

Materials:

  • This compound (OBA)

  • Sodium hydroxide (NaOH), 0.1 M solution

  • Deionized water

  • Ethanol

  • pH meter

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Dissolve a known quantity of this compound in a minimal amount of ethanol.

  • Slowly add a stoichiometric equivalent of 0.1 M NaOH solution while stirring continuously.

  • Monitor the pH of the solution. The reaction is complete when a stable pH of ~7.0 is reached.

  • Remove the ethanol and water using a rotary evaporator to obtain the solid Sodium 4-n-octyloxybenzoate.

  • Dry the product under vacuum to remove any residual moisture.

Determination of Critical Micelle Concentration (CMC) by Conductivity Measurement

The conductivity of an ionic surfactant solution changes at the CMC due to the different mobilities of individual ions and micelles. This change allows for the determination of the CMC.

Materials and Equipment:

  • Sodium 4-n-octyloxybenzoate

  • Deionized water (conductivity grade)

  • Conductivity meter with a temperature-compensated probe

  • Volumetric flasks and pipettes

  • Magnetic stirrer and stir bar

  • Thermostatically controlled water bath (25°C)

Step-by-Step Protocol:

  • Prepare a stock solution: Accurately weigh a sufficient amount of Sodium 4-n-octyloxybenzoate to prepare a concentrated stock solution (e.g., 50 mM) in a volumetric flask using deionized water.

  • Prepare a series of dilutions: Create a series of solutions of decreasing concentration from the stock solution. For example, prepare solutions of 40, 30, 20, 15, 10, 8, 6, 4, 2, 1, 0.5, and 0.1 mM.

  • Equilibrate temperature: Place the prepared solutions and a beaker of deionized water (for rinsing) in the water bath at 25°C for at least 30 minutes to ensure thermal equilibrium.

  • Calibrate the conductivity meter: Calibrate the instrument according to the manufacturer's instructions using standard potassium chloride solutions.

  • Measure conductivity:

    • Start with the most dilute solution.

    • Rinse the conductivity probe thoroughly with deionized water and then with a small amount of the sample solution to be measured.

    • Immerse the probe in the sample solution and allow the reading to stabilize. Record the conductivity.

    • Repeat this process for each solution, moving from the most dilute to the most concentrated to minimize cross-contamination.

  • Data Analysis:

    • Plot the measured conductivity (κ) as a function of the surfactant concentration (C).

    • The plot will show two linear regions with different slopes.

    • Fit linear regression lines to the data points in both regions.

    • The intersection of these two lines corresponds to the Critical Micelle Concentration (CMC).

CMC_Determination_by_Conductivity cluster_prep Solution Preparation cluster_measurement Conductivity Measurement cluster_analysis Data Analysis stock Prepare Stock Solution (e.g., 50 mM) dilutions Create Serial Dilutions stock->dilutions equilibrate Equilibrate Solutions (25°C) dilutions->equilibrate measure Measure Conductivity (Dilute to Concentrated) equilibrate->measure plot Plot Conductivity vs. Concentration measure->plot fit Fit Linear Regions plot->fit intersect Determine Intersection (CMC) fit->intersect

Caption: Workflow for CMC determination using the conductivity method.

Determination of Surface Tension by the Du Noüy Ring Method

This method measures the force required to detach a platinum ring from the surface of a liquid, which is directly related to the surface tension.

Materials and Equipment:

  • Solutions of Sodium 4-n-octyloxybenzoate prepared as in section 3.2

  • Surface tensiometer with a platinum Du Noüy ring

  • Glass vessel for the sample

  • Thermostatically controlled water bath or jacketed vessel (25°C)

  • Acetone and deionized water for cleaning

Step-by-Step Protocol:

  • Clean the platinum ring: Thoroughly clean the ring with acetone and then deionized water. Flame the ring to a red glow with a Bunsen burner to remove any organic residues. Allow it to cool completely.

  • Set up the tensiometer: Calibrate the instrument according to the manufacturer's instructions.

  • Equilibrate temperature: Place the sample solution in the glass vessel and allow it to equilibrate to 25°C.

  • Measure surface tension:

    • Start with pure deionized water to obtain a reference value.

    • Immerse the ring in the liquid.

    • Slowly raise the ring through the liquid surface. A meniscus will form.

    • Continue to raise the ring until the meniscus detaches. The instrument will record the maximum force applied just before detachment.

    • The software will typically calculate the surface tension, applying necessary correction factors.

    • Repeat the measurement for each of the prepared surfactant solutions, starting from the most dilute.

  • Data Analysis:

    • Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).

    • The surface tension will decrease linearly with log C and then plateau.

    • The concentration at the point of intersection of the sloped line and the plateau is the CMC.

    • The surface tension value of the plateau region is the surface tension at the CMC (γ_CMC).

Surface_Tension_Measurement cluster_setup Instrument Setup cluster_measurement_st Measurement cluster_analysis_st Data Analysis clean_ring Clean & Flame Platinum Ring calibrate Calibrate Tensiometer clean_ring->calibrate equilibrate_st Equilibrate Solution to 25°C calibrate->equilibrate_st measure_st Measure Force of Detachment equilibrate_st->measure_st plot_st Plot Surface Tension vs. log(Concentration) measure_st->plot_st identify_break Identify Breakpoint (CMC) plot_st->identify_break read_plateau Determine γ_CMC from Plateau identify_break->read_plateau

Caption: Workflow for surface tension measurement using the Du Noüy ring method.

Comparative Efficacy and Discussion

While we await experimental data for Sodium 4-n-octyloxybenzoate, we can hypothesize its performance based on its molecular structure in comparison to SDS:

  • CMC: The octyl (C8) chain of OBA is shorter than the dodecyl (C12) chain of SDS. Generally, for a homologous series of surfactants, a shorter hydrophobic tail leads to a higher CMC. However, the presence of the phenyl group in OBA increases its overall hydrophobicity more than a simple octyl chain would. This increased hydrophobicity may counteract the effect of the shorter alkyl chain, potentially resulting in a CMC that is comparable to or even slightly lower than that of SDS.

  • Surface Tension Reduction: The rigid phenyl group may hinder efficient packing of the surfactant molecules at the air-water interface compared to the flexible alkyl chain of SDS. This could result in a slightly higher surface tension at the CMC for Sodium 4-n-octyloxybenzoate compared to SDS.

Conclusion and Future Outlook

This compound, particularly in its salt form, presents an interesting alternative to conventional surfactants, especially in applications where its unique rigid molecular structure could offer advantages in terms of specific interactions, such as in liquid crystal formulations or specialized drug delivery systems.

This guide has provided a framework for comparing its efficacy against standard surfactants and, most importantly, has delivered detailed, actionable protocols for researchers to determine its key performance parameters. The generation of experimental data for the CMC and surface tension of Sodium 4-n-octyloxybenzoate is a crucial next step. This data will enable a direct, quantitative comparison and will ultimately define its place in the diverse toolkit of surfactants available to scientists and formulation professionals.

References

  • Schramm, L. L. (Ed.). (2005). Surfactants: Fundamentals and Applications in the Petroleum Industry. Cambridge University Press.
  • Solubility of Things. (n.d.). 4-Octoxybenzoic acid. Retrieved January 11, 2026, from [Link]

  • Tadros, T. F. (2014). Surfactants and Interfacial Phenomena (4th ed.). Wiley.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8358, Sodium dodecyl sulfate. Retrieved January 11, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6433, Cetrimonium bromide. Retrieved January 11, 2026, from [Link]

  • Dow. (n.d.). TRITON™ X-100 Surfactant. Retrieved January 11, 2026, from [Link]

  • Biolin Scientific. (2020, August 18). Surface tension measurement by Du Noüy ring method. Retrieved January 11, 2026, from [Link]

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A Comparative Structural Analysis of 4-n-Octyloxybenzoic Acid and its Homologues: An Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of the structural and thermal properties of 4-n-octyloxybenzoic acid (OBA) and its analogues within the 4-n-alkoxybenzoic acid homologous series. Designed for researchers and professionals in materials science and drug development, this document moves beyond a simple recitation of data to explain the causal relationships between molecular structure and macroscopic properties, particularly their profound impact on liquid crystal behavior. We will explore the critical analytical techniques that form the foundation of this understanding and present supporting experimental data to illustrate key principles.

The Foundational Motif: Supramolecular Dimerization via Hydrogen Bonding

The defining characteristic of the 4-n-alkoxybenzoic acid series is not merely the structure of a single molecule, but its spontaneous self-assembly into a larger supramolecular unit. Two carboxylic acid moieties form a centrosymmetric dimer through a pair of robust O—H⋯O hydrogen bonds[1][2]. This dimerization is the primary reason these relatively simple calamitic (rod-like) molecules exhibit liquid crystalline phases[3]. The resulting dimer possesses greater rigidity and an elongated shape, which are prerequisites for the formation of anisotropic mesophases (e.g., nematic and smectic) upon heating.

Understanding this dimer is central to interpreting all subsequent analytical data. It is the fundamental building block whose collective behavior we observe through thermal and microscopic analysis.

Caption: Supramolecular dimer formation in 4-n-alkoxybenzoic acids.

An Integrated Workflow for Structural Characterization

A comprehensive understanding of these materials cannot be achieved with a single technique. Instead, a synergistic approach combining spectroscopy, thermal analysis, and microscopy is required. Each method provides a unique piece of the puzzle, and their combined data allows for a self-validating and robust characterization.

Characterization_Workflow cluster_synthesis Material Preparation cluster_analysis Structural & Thermal Analysis cluster_output Data Interpretation synthesis Synthesis of 4-n-Alkoxybenzoic Acid nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr Purity & Identity ftir FTIR Spectroscopy synthesis->ftir Purity & Identity dsc Differential Scanning Calorimetry (DSC) synthesis->dsc Thermal Behavior pom Polarized Optical Microscopy (POM) synthesis->pom Thermal Behavior xrd X-ray Diffraction (XRD) synthesis->xrd Purity & Identity structure Molecular Structure Confirmation nmr->structure bonding H-Bonding Verification ftir->bonding transitions Phase Transition Temperatures (T_m, T_c) dsc->transitions phases Mesophase Identification & Texture pom->phases packing Crystal Packing & Lattice Parameters xrd->packing correlation Structure-Property Relationship structure->correlation bonding->correlation transitions->correlation phases->correlation packing->correlation

Caption: Integrated workflow for the analysis of liquid crystalline materials.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the gold standard for confirming the covalent molecular structure. For this series, ¹H and ¹³C NMR are essential to verify the successful synthesis of the target molecule, ensuring the correct incorporation of the alkoxy chain and the integrity of the benzoic acid core before proceeding to more complex thermal analyses.

Generalized Protocol (¹H NMR):

  • Sample Preparation: Dissolve 5-10 mg of the synthesized 4-n-alkoxybenzoic acid in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can prevent the acidic proton from exchanging, allowing for its observation.

  • Instrument Setup: Record the spectrum on a 400 MHz or higher spectrometer.

  • Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Interpretation: Key signals for this compound in DMSO-d₆ include a singlet for the carboxylic acid proton (~12.8 ppm), aromatic protons in the 7-8 ppm region, a triplet for the -OCH₂- protons around 4.1 ppm, and aliphatic protons of the octyl chain between 0.8 and 1.8 ppm[4]. The integration of these signals confirms the proton count in each part of the molecule.

Differential Scanning Calorimetry (DSC)

Causality: DSC is the primary technique for quantitatively determining the temperatures and enthalpies of phase transitions. As the material is heated, it transitions from a solid crystal to liquid crystal phases (smectic, nematic) and finally to an isotropic liquid. Each of these transitions involves a change in enthalpy, which DSC detects as a peak in the heat flow curve.

Generalized Protocol:

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum DSC pan and hermetically seal it. Prepare an empty, sealed pan to serve as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above its final clearing point (isotropic phase). Then, cool the sample at the same rate back to the starting temperature. A second heating cycle is often performed to observe the thermal history on a consistent basis.

  • Data Analysis: Identify the endothermic peaks on the heating curve and exothermic peaks on the cooling curve, which correspond to phase transitions. The onset temperature is typically reported for melting, while peak maxima are used for liquid crystal transitions.

Polarized Optical Microscopy (POM)

Causality: While DSC identifies the temperatures at which transitions occur, POM provides visual confirmation and identification of the specific liquid crystal mesophases. Anisotropic materials, like liquid crystals, are birefringent and produce characteristic textures when viewed between crossed polarizers.

Generalized Protocol:

  • Sample Preparation: Place a small amount of the sample on a glass microscope slide and cover it with a coverslip.

  • Instrument Setup: Position the slide on a hot stage attached to a polarizing microscope.

  • Thermal Analysis: Slowly heat the sample while observing it through the microscope.

  • Texture Identification: As the sample melts and transitions through its mesophases, characteristic optical textures will appear. For example, nematic phases often show a threaded or schlieren texture, while smectic A phases may exhibit a focal-conic fan texture. These textures are recorded at specific temperatures, which are then correlated with the transition temperatures identified by DSC.

Comparative Analysis: The Influence of Alkoxy Chain Length

The length of the flexible n-alkoxy chain (-(CH₂)ₙ₋₁CH₃) appended to the rigid benzoic acid core has a dramatic and predictable effect on the mesomorphic properties of the homologous series. By comparing this compound (n=8) to its shorter- and longer-chain analogues, clear structure-property relationships emerge.

The data reveals that shorter chains (n=3-6) tend to exhibit only a nematic phase. As the chain length increases (n≥7), a more ordered smectic C phase appears at a lower temperature before transitioning to the nematic phase[5]. This compound is a classic example, displaying both smectic and nematic phases.

Alkoxy Chain (n)Melting Temp (°C) (Crystal → N or S)Smectic → Nematic Temp (°C)Clearing Temp (°C) (Nematic → Iso)Mesophase(s) Exhibited
5 (Pentyloxy)~98-~150Nematic
6 (Hexyloxy)~99-~154Nematic
7 (Heptyloxy)~94~101~146Smectic C, Nematic
8 (Octyloxy) ~101 ~108 ~147 Smectic C, Nematic
9 (Nonyloxy)~95~114~144Smectic C, Nematic
10 (Decyloxy)~98~121~142Smectic C, Nematic

Note: Transition temperatures are approximate and can vary slightly based on purity and experimental conditions (e.g., heating rate). Data compiled from multiple sources for illustrative comparison.[5]

A key trend observed is the "odd-even effect," where the clearing temperatures (nematic-isotropic transition) alternate, with even-numbered chains generally having higher clearing points than their adjacent odd-numbered counterparts[6]. This is attributed to the orientation of the terminal methyl group of the alkyl chain, which affects the overall linearity and packing efficiency of the supramolecular dimers.

Conclusion

The structural analysis of this compound and its analogues demonstrates a clear and elegant relationship between molecular design and material properties. The foundational hydrogen-bonded dimer motif gives rise to the liquid crystalline behavior that is finely tuned by the length of the terminal alkoxy chain. A multi-technique approach, integrating NMR for structural verification, DSC for thermodynamic quantification, and POM for mesophase identification, provides a robust and self-validating framework for characterization. This guide underscores that a comprehensive understanding in materials science is built not on isolated data points, but on the logical synthesis of evidence from complementary analytical methods.

References

  • Chauhan, M., Bhoi, D. K., et al. (2010). Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)-phenylazo]-phenyl ester. Semantic Scholar. Available at: [Link]

  • Chauhan, M. B., et al. (2010). Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)- phenylazo]-phenyl ester. Der Pharma Chemica, 2(4), 30-37. Available at: [Link]

  • Isik, B., Cakar, F., Cankurtaran, H., & Cankurtaran, O. (2021). Thermodynamic and separation properties of 4-(octyloxy) benzoic acid liquid crystals by inverse gas chromatography (IGC). Instrumentation Science & Technology, 50(1), 1-15. Available at: [Link]

  • Al-Hamdani, A. A. H., et al. (2025). An efficient synthetic procedure for the preparation of a full series of mesogenic 4-alkoxybenzoic acid and their copper(II) complexes. Bulletin of the Chemical Society of Ethiopia, 39(5), 877-895. Available at: [Link]

  • Alam, M. S., et al. (2023). First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications. Scientific Reports, 13(1), 12345. Available at: [Link]

  • Cankurtaran, O. (2021). Thermodynamic and separation properties of 4-(octyloxy) benzoic acid liquid crystals by inverse gas chromatography (IGC). ResearchGate. Available at: [Link]

  • Taylor & Francis Online. (2021). Thermodynamic and separation properties of 4-(octyloxy) benzoic acid liquid crystals by inverse gas chromatography (IGC). Taylor & Francis Online. Available at: [Link]

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Phase behavior of binary mixtures of 4-n-Octyloxybenzoic acid with other mesogens

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Phase Behavior of Binary Mixtures of 4-n-Octyloxybenzoic acid with other Mesogens

Introduction to this compound (8OBA) and its Mesogenic Properties

This compound (8OBA) is a calamitic (rod-shaped) thermotropic liquid crystal, a class of materials that exhibit intermediate phases of matter, known as mesophases, between the crystalline solid and isotropic liquid states.[1] The molecular structure of 8OBA, characterized by a rigid core and a flexible alkyl chain, gives rise to a rich polymorphism. In its pure form, 8OBA exhibits a sequence of phase transitions upon heating: from a crystalline phase to a smectic C phase, then to a nematic phase, and finally to an isotropic liquid. The specific transition temperatures for 8OBA are:

  • Crystalline to Smectic C: ~101 °C

  • Smectic C to Nematic: ~108 °C

  • Nematic to Isotropic: ~147 °C

The propensity of 8OBA to form hydrogen-bonded dimers significantly influences its mesomorphic behavior, making it a subject of extensive research in the field of liquid crystals.

The Intriguing World of Binary Liquid Crystal Mixtures

The study of binary mixtures of liquid crystals is a fertile ground for discovering novel phase behaviors not observed in the constituent components. By mixing 8OBA with other mesogenic or non-mesogenic compounds, it is possible to induce or enhance certain mesophases, such as smectic and nematic phases. This phenomenon arises from specific molecular interactions, including hydrogen bonding, dipole-dipole interactions, and steric effects, which can lead to the formation of supramolecular complexes with unique self-assembling properties.[2][3]

One of the key areas of interest is the formation of "induced phases," where a mesophase appears in a binary mixture over a certain concentration and temperature range, while being absent in the pure components. Similarly, "enhanced phases" refer to the stabilization of an existing mesophase over a broader temperature range. These behaviors are not only of fundamental scientific interest but also have practical implications for the development of liquid crystal displays (LCDs) and other electro-optical devices, where precise control over the physical properties of the material is crucial.[4]

Comparative Analysis of 8OBA Binary Mixtures

The phase behavior of 8OBA has been extensively studied in combination with various other mesogenic compounds. Below is a comparative overview of some of the key findings.

8OBA and n-Alkylbenzoic Acids (nABA)

Binary mixtures of 8OBA with other n-alkylbenzoic acids often exhibit the formation of hydrogen-bonded liquid crystalline complexes.[5][6] These studies have revealed the appearance of smectic-G phases and an enhancement of the smectic C phase stability.[5] The formation of heterodimers through hydrogen bonding between the carboxylic acid groups of 8OBA and the other n-alkylbenzoic acid can lead to a significant modification of the mesophase behavior.[7]

8OBA and Cyanobiphenyls (nCB and nOCB)

Mixtures of 8OBA with cyanobiphenyls, such as 4-octyl-4′-cyanobiphenyl (8CB) and 4-octyloxy-4′-cyanobiphenyl (8OCB), are of particular interest due to the strong dipolar nature of the cyanobiphenyls.[8][9] These mixtures have been shown to exhibit complex phase diagrams, including the induction of smectic phases and the potential for reentrant nematic behavior.[8][10] The reentrant nematic phase is a rare phenomenon where a nematic phase reappears upon cooling from a smectic phase.[11][12]

The phase diagram of 8CB/8OCB binary mixtures, for instance, shows a continuous evolution of the smectic A to nematic phase transition, which can be tuned by altering the composition of the mixture.[10]

Mixture ComponentObserved PhenomenaKey Findings
n-Alkylbenzoic acids (nABA)Enhanced SmC phase, Induced SmG phaseHydrogen-bonded complexes lead to higher-order smectic phases.[5]
4-Alkyloxyphenyl-4'-n-alkyl cyclohexyl carboxylatesInduced or enhanced Smectic A phaseThe extent of the induced phase is highly dependent on the concentration of the components.
Cyanobiphenyls (e.g., 8CB, 8OCB)Induced smectic phases, potential for reentrant nematic behaviorStrong dipolar interactions play a crucial role in the observed phase behavior.[8][10]
Hyperbranched PolyestersInduced Smectic phaseThe focal-conic fan-shaped texture observed is indicative of an induced smectic phase.[13]

Experimental Determination of Phase Diagrams

The investigation of the phase behavior of liquid crystal mixtures relies on a combination of experimental techniques. The two primary methods are Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC).[14][15]

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Phase Behavior Analysis cluster_structure Structural Characterization (Optional) cluster_output Data Analysis and Output prep1 Weighing of Components prep2 Mixing and Homogenization (Heating to Isotropic Phase) prep1->prep2 pom Polarized Optical Microscopy (POM) - Texture Identification - Visual Transition Temperature prep2->pom dsc Differential Scanning Calorimetry (DSC) - Transition Temperature Measurement - Enthalpy Determination prep2->dsc xrd X-ray Diffraction (XRD) - Phase Structure Determination - Layer Spacing Measurement pom->xrd phase_diagram Construction of Phase Diagram pom->phase_diagram dsc->phase_diagram

Caption: Experimental workflow for determining the phase diagram of a binary liquid crystal mixture.

Detailed Experimental Protocols

1. Sample Preparation:

  • Objective: To prepare homogeneous binary mixtures of known compositions.

  • Procedure:

    • Accurately weigh the required amounts of 8OBA and the second component using a microbalance.

    • Place the components in a small vial.

    • Heat the vial to a temperature above the clearing point of both components (the temperature at which they become an isotropic liquid).

    • Thoroughly mix the components in their isotropic state to ensure homogeneity.

    • Cool the mixture slowly to room temperature.

2. Polarized Optical Microscopy (POM):

  • Objective: To visually identify the different mesophases and determine the phase transition temperatures by observing the characteristic textures.[14]

  • Procedure:

    • Place a small amount of the mixture on a clean glass slide and cover it with a coverslip.

    • Place the slide on a hot stage attached to a polarizing microscope.

    • Heat the sample to its isotropic phase.

    • Slowly cool the sample at a controlled rate (e.g., 1-2 °C/min).

    • Observe the changes in texture as the sample cools and passes through different mesophases. Each liquid crystal phase has a unique optical texture.

    • Record the temperatures at which these textural changes occur. These correspond to the phase transition temperatures.

3. Differential Scanning Calorimetry (DSC):

  • Objective: To accurately measure the phase transition temperatures and the associated enthalpy changes.[14]

  • Procedure:

    • Accurately weigh a small amount of the mixture (typically 2-5 mg) into an aluminum DSC pan.

    • Seal the pan and place it in the DSC instrument along with an empty reference pan.

    • Heat the sample at a controlled rate (e.g., 5-10 °C/min) to a temperature well above its clearing point.

    • Cool the sample at the same controlled rate.

    • Heat the sample again in a second heating run. This is done to ensure a uniform thermal history.

    • The phase transitions will appear as peaks in the DSC thermogram. The peak temperature is taken as the transition temperature, and the area under the peak corresponds to the enthalpy of the transition.

Conclusion

The study of binary mixtures of this compound with other mesogens provides a fascinating window into the complex world of molecular self-assembly. The ability to induce and enhance mesophases through simple mixing opens up avenues for the rational design of liquid crystalline materials with tailored properties. The interplay of molecular structure, intermolecular interactions, and composition dictates the rich and often unexpected phase behaviors observed in these systems. A thorough understanding of these phenomena, gained through systematic experimental investigations, is crucial for advancing both the fundamental science of soft matter and the development of next-generation liquid crystal technologies.

References

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A Senior Application Scientist's Guide to Correlating Molecular Structure and Liquid Crystal Properties in Alkoxybenzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Alkoxybenzoic acids (nOBAs), a homologous series of compounds where 'n' represents the number of carbon atoms in an alkoxy chain, serve as a canonical system for studying the fundamental principles of thermotropic liquid crystals. These calamitic (rod-like) molecules, formed through the hydrogen bonding of two benzoic acid monomers, provide an elegantly simple platform to investigate how subtle changes in molecular architecture dictate macroscopic self-assembly and phase behavior.[1][2] For researchers in materials science and drug development, understanding these structure-property relationships is paramount for the rational design of new materials with tailored physicochemical properties. This guide offers an in-depth comparison of how the alkoxy chain length in nOBAs governs their liquid crystalline properties, supported by established experimental methodologies and data.

The Decisive Role of the Alkoxy Chain: A Structural Comparison

The defining structural feature of the nOBA series is the flexible alkoxy tail (–O(CH₂)ₙ₋₁CH₃) attached to the rigid para-substituted benzoic acid core. This appendage is crucial as it influences the molecule's aspect ratio, conformational entropy, and the magnitude of intermolecular van der Waals forces. The competition between the ordering of the rigid aromatic cores and the disordering effect of the flexible chains dictates the formation and thermal stability of the resulting liquid crystal phases (mesophases).[3]

A significant divergence in mesomorphic behavior is observed when comparing members with short versus long alkoxy chains.

  • Short Chains (n ≤ 6): These compounds typically exhibit only a nematic (N) phase.[4] In the nematic phase, the rod-like molecules possess long-range orientational order, aligning, on average, along a common direction known as the director, but they lack long-range positional order.[5] The shorter chains do not provide sufficient intermolecular attraction to induce the formation of the layered structures characteristic of smectic phases.

  • Long Chains (n ≥ 7): A critical transition occurs at n=7, where a smectic C (SmC) phase emerges alongside the nematic phase.[6] For n ≥ 8, the nematic phase is often completely suppressed in favor of the SmC phase.[6] The smectic C phase has a higher degree of order, with molecules organized into layers.[2] Within these layers, the molecules are orientationally ordered and tilted at a specific angle with respect to the layer normal.[5] This transition is driven by the increased van der Waals interactions between the longer, more polarizable alkyl chains, which favors the stability of layered arrangements.

This structural variation and its impact on mesophase formation are central to the design of liquid crystalline materials.

Comparative Analysis of Phase Transition Temperatures

The temperatures at which a material transitions from a crystalline solid to a liquid crystal (melting point) and from a liquid crystal to an isotropic liquid (clearing point) are highly sensitive to the alkoxy chain length. Differential Scanning Calorimetry (DSC) is the primary technique for quantifying these transitions.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the precise determination of transition temperatures and their associated enthalpy changes.[7]

  • Sample Preparation: Accurately weigh 1-5 mg of the alkoxybenzoic acid sample into a hermetically sealed aluminum DSC pan.[8] An empty, sealed pan is used as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Calibrate the instrument for temperature and enthalpy using high-purity standards like indium.[8]

  • Thermal Program:

    • Heat the sample at a controlled rate (e.g., 2-10 °C/min) to a temperature well above its clearing point to erase any prior thermal history.

    • Cool the sample at the same controlled rate back to a sub-ambient temperature.

    • Perform a second heating run at the same rate. Data from this second heating scan is conventionally used for analysis to ensure a consistent thermal history.[9]

  • Data Analysis: Phase transitions are identified as endothermic peaks on the heating scan. The peak onset or maximum provides the transition temperature, and the integrated peak area yields the enthalpy of the transition (ΔH).[10][11]

Data Summary: Transition Temperatures for the p-Alkoxybenzoic Acid Series
n (Carbons in Chain)Crystal to Nematic/Smectic T (°C)Smectic C to Nematic T (°C)Nematic to Isotropic T (°C)Mesophase(s) Exhibited
4147-161Nematic
5135-152Nematic
6122-153Nematic
798120147Smectic C, Nematic
8108148-Smectic C
995144-Smectic C
10102143-Smectic C

Note: Data compiled from various sources. Absolute temperatures may vary slightly based on experimental conditions and sample purity.[6][12][13]

A notable feature in the data is the odd-even effect , where the clearing temperatures (N-I transition) tend to oscillate.[12][14] Members with an even number of carbons in the alkoxy chain often exhibit higher clearing points than their odd-numbered neighbors.[15] This is attributed to the anisotropic conformation of the alkyl chain; the orientation of the terminal C-C bond affects the overall molecular linearity and, consequently, the stability of the ordered liquid crystal phase.[16][17]

Visual Identification of Mesophases: Polarized Optical Microscopy

While DSC provides thermodynamic data, Polarized Optical Microscopy (POM) is indispensable for the direct visual identification of liquid crystal phases based on their unique optical textures.[5][8]

Experimental Protocol: Polarized Optical Microscopy (POM)
  • Sample Preparation: Place a small quantity of the nOBA sample on a clean glass microscope slide and cover with a coverslip.

  • Heating Stage: Position the slide on a calibrated hot stage mounted on the polarized microscope.

  • Observation: Heat the sample slowly while observing through the microscope between crossed polarizers. As the sample transitions through different phases, characteristic optical textures will appear.

  • Texture Identification:

    • Nematic Phase: Often displays a "schlieren" texture, characterized by dark brushes originating from point defects (disclinations).[18][19] A "threaded" texture is also common.[12]

    • Smectic C Phase: Can exhibit a "broken fan" texture when cooling from the nematic phase or a distinct schlieren texture that can be differentiated from the nematic one.[6][19]

Unveiling Molecular Arrangement: X-Ray Diffraction

X-ray Diffraction (XRD) provides quantitative structural information, such as the layer spacing in smectic phases, which is crucial for confirming phase identification and understanding molecular packing.

Experimental Protocol: X-Ray Diffraction (XRD)
  • Sample Preparation: The liquid crystal sample is loaded into a thin-walled glass capillary and placed in a temperature-controlled holder. The sample can be aligned using a magnetic field to obtain higher quality diffraction patterns.[20]

  • Data Acquisition: A monochromatic X-ray beam is directed at the sample, and the scattered X-rays are recorded by a detector.

  • Data Analysis:

    • Small-Angle X-ray Scattering (SAXS): A sharp reflection in the small-angle region is a hallmark of a layered smectic structure. The position of this peak (Bragg angle, θ) is used to calculate the layer spacing (d) via Bragg's Law (nλ = 2d sinθ).

    • Wide-Angle X-ray Scattering (WAXS): A diffuse reflection in the wide-angle region corresponds to the average lateral distance between molecules, reflecting the liquid-like order within the nematic phase or within the smectic layers.[21]

For the SmC phase of nOBAs, the measured layer spacing 'd' is less than the calculated molecular length 'L', providing direct evidence of the molecular tilt.

Logical Framework for Characterization

The following diagram illustrates the integrated workflow for characterizing and correlating the structure and properties of an alkoxybenzoic acid.

G cluster_0 Sample Preparation cluster_1 Primary Characterization cluster_2 Structural Verification Synthesis Synthesis of nOBA Homologue DSC DSC Analysis Synthesis->DSC Determine Transition Temperatures & Enthalpies POM POM Analysis Synthesis->POM Identify Mesophase Textures DSC->POM Guide Observation Temperatures Analysis Structure-Property Correlation DSC->Analysis XRD XRD Analysis POM->XRD Confirm Phase Identity POM->Analysis XRD->Analysis Determine Layer Spacing & Intermolecular Distance G cluster_nematic Nematic Phase (Short Chains, n < 7) cluster_smectic Smectic C Phase (Long Chains, n ≥ 7) Nematic Orientational Order | No Positional Order a1 a2 a3 a4 b1 b2 b3 c1 c2 c3 c4 Smectic Orientational & Layered Positional Order (Tilted) d1 f1 d1->f1 d2 d3 d4 f4 d4->f4 e1 e1->f1 e2 e3 e4 e4->f4 f2 f3 cluster_nematic cluster_nematic cluster_smectic cluster_smectic

Caption: Molecular organization in Nematic vs. Smectic C phases.

Conclusion

The p-alkoxybenzoic acid homologous series is a powerful model system that clearly demonstrates the direct and predictable correlation between molecular structure and liquid crystalline properties. The length of the terminal alkoxy chain acts as a precise tuning parameter: shorter chains (n≤6) favor the formation of a nematic phase, while longer chains (n≥7) promote the higher-ordered smectic C phase due to enhanced intermolecular interactions. This relationship, systematically elucidated through DSC, POM, and XRD, provides a foundational understanding for the de novo design of liquid crystals. For researchers, this knowledge is critical for engineering advanced materials with specific phase behaviors and transition temperatures required for applications ranging from optical displays and sensors to sophisticated drug delivery vehicles.

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  • MDPI. (2023). Alkylbenzoic and Alkyloxybenzoic Acid Blending for Expanding the Liquid Crystalline State and Improving Its Rheology. [Link]

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A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for the Purity Assessment of Synthesized 4-n-Octyloxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive comparison of two robust reversed-phase high-performance liquid chromatography (RP-HPLC) methods—isocratic and gradient elution—for the stringent purity assessment of synthesized 4-n-octyloxybenzoic acid. As a key intermediate in the manufacturing of liquid crystals and potential pharmaceutical compounds, its purity is not merely a quality metric but a critical determinant of final product performance and safety.[1][2][3] This document delves into the rationale behind methodological choices, offers detailed, replicable experimental protocols, and presents a comparative analysis of their performance. It is intended for researchers, analytical chemists, and quality control professionals who require reliable and validated methods for the purity profiling of aromatic carboxylic acids.

Introduction: The Analytical Imperative for this compound

This compound is a long-chain alkoxybenzoic acid characterized by a polar carboxylic acid head and a nonpolar octyloxy tail.[4][5] This amphiphilic nature is fundamental to its application in the synthesis of liquid crystals, where molecular purity directly influences the transitional temperatures and mesophase behavior of the final material.[3]

The most common synthesis route involves the Williamson ether synthesis, reacting a p-hydroxybenzoate ester with an octyl halide (like 1-bromooctane), followed by hydrolysis of the ester to yield the final carboxylic acid.[1][6] This process, while effective, can introduce a predictable profile of impurities, including:

  • Unreacted Starting Materials: 4-hydroxybenzoic acid (or its ester) and residual n-octyl bromide.

  • By-products: Products from side reactions.

  • Intermediates: Incomplete hydrolysis can leave residual methyl or ethyl 4-n-octyloxybenzoate.

Given the subtle structural differences between the analyte and its potential impurities, a high-resolution analytical technique is essential. HPLC, particularly in its reversed-phase mode, stands as the gold standard for this application due to its high resolving power, sensitivity, and reproducibility.[7][8]

The Challenge of Analyzing Organic Acids with RP-HPLC

The primary analytical challenge with organic acids like this compound in RP-HPLC is controlling their ionization state. The retention of a compound on a nonpolar stationary phase (like C18) is heavily dependent on its hydrophobicity.

  • Ionized State (Deprotonated): At a mobile phase pH significantly above its pKa (~4.48), the carboxylic acid group exists as a carboxylate anion (-COO⁻).[1] This charged, highly polar form has minimal interaction with the C18 stationary phase, leading to poor retention and elution at or near the solvent front.

  • Non-ionized State (Protonated): At a mobile phase pH well below its pKa, the carboxylic acid group remains protonated (-COOH). This neutral form is significantly more hydrophobic, allowing for proper interaction with the stationary phase and enabling chromatographic separation.[9][10]

Therefore, the causality behind our experimental choices is rooted in controlling the mobile phase pH. By acidifying the mobile phase (e.g., with phosphoric or trifluoroacetic acid), we suppress the ionization of this compound, ensuring it is retained and separated based on the hydrophobicity of its molecular structure.[9][11]

Comparative Methodologies: Isocratic vs. Gradient Elution

We present two distinct RP-HPLC methods, each with its own merits depending on the analytical objective.

  • Method A: Isocratic Elution: This method employs a constant mobile phase composition throughout the run. It is ideal for routine quality control (QC) testing where the impurity profile is known and the primary goal is to quickly quantify the main peak and a few key impurities. Its strength lies in its simplicity, speed, and robustness.

  • Method B: Gradient Elution: This method involves changing the mobile phase composition (specifically, the ratio of organic solvent to aqueous buffer) during the analysis. It is the superior choice for purity profiling, method development, and the analysis of complex samples containing impurities with a wide range of polarities. It offers higher resolution and sensitivity for a broader spectrum of potential contaminants.[12]

Workflow for Purity Assessment of this compound

HPLC Purity Workflow HPLC Purity Assessment Workflow for this compound cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_results Data Processing & Reporting Sample Weigh & Dissolve Synthesized Sample Filter_S Filter Sample (0.45 µm) Sample->Filter_S Standard Prepare Reference Standard Solution Filter_Std Filter Standard (0.45 µm) Standard->Filter_Std Decision Analytical Goal? Filter_S->Decision Filter_Std->Decision Isocratic Method A: Isocratic HPLC (Routine QC, Known Impurities) Decision->Isocratic Routine QC Gradient Method B: Gradient HPLC (Purity Profile, Unknowns) Decision->Gradient Full Profile HPLC_Run Perform HPLC Injection & Data Acquisition Isocratic->HPLC_Run Gradient->HPLC_Run Integrate Integrate Chromatogram (Identify & Area Measurement) HPLC_Run->Integrate Calculate Calculate Purity (% Area Normalization) Integrate->Calculate Report Generate Certificate of Analysis (CoA) Calculate->Report

Caption: Workflow for HPLC purity analysis of this compound.

Experimental Protocols

These protocols are designed as self-validating systems. The inclusion of a system suitability test (SST) before sample analysis ensures that the chromatographic system is performing adequately on a given day.

General Reagents and Instrumentation
  • HPLC System: A system with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Solvents: HPLC-grade acetonitrile and water.

  • Acidifier: Phosphoric acid (H₃PO₄) or Trifluoroacetic acid (TFA).

  • Sample Diluent: A 50:50 (v/v) mixture of acetonitrile and water.

  • Reference Standard: A well-characterized, high-purity (>99.5%) standard of this compound.

Standard and Sample Preparation
  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Working Standard Solution (0.1 mg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the sample diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the synthesized this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove particulates.[8]

Method A: Isocratic RP-HPLC for Routine Quality Control

Rationale: This method is optimized for speed and efficiency. The mobile phase composition is chosen to provide good retention and a sharp peak for the main component, with adequate separation from key, known impurities within a short runtime. An acidic pH of ~2.5 is used to ensure the analyte is in its non-ionized form.

Experimental Protocol:

ParameterCondition
Mobile Phase Acetonitrile : Water : Phosphoric Acid (70:30:0.1, v/v/v), pH ~2.5
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time 15 minutes

Analysis:

  • System Suitability: Inject the Working Standard Solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

  • Sample Analysis: Inject the Sample Solution in duplicate.

  • Purity Calculation: Determine purity using the area normalization method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Method B: Gradient RP-HPLC for Comprehensive Purity Profiling

Rationale: This method is designed for maximum resolving power. The gradient starts with a higher aqueous content to retain and separate highly polar impurities (like 4-hydroxybenzoic acid) and gradually increases the organic solvent concentration to elute the main analyte and any nonpolar impurities. This approach provides a comprehensive "fingerprint" of the sample.

Experimental Protocol:

ParameterCondition
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm (or DAD scan from 200-400 nm)
Injection Volume 10 µL
Gradient Program Time (min)
0.0
20.0
25.0
25.1
30.0

Analysis:

  • System Suitability: Perform as described in Method A.

  • Sample Analysis: Inject the Sample Solution in duplicate.

  • Purity Calculation: Use the area normalization method as described above. The use of a DAD allows for peak purity analysis to check for co-eluting impurities under the main peak.

Method Validation and Performance Comparison

A robust HPLC method must be validated to ensure it is fit for its intended purpose.[13] Key validation parameters, as defined by the International Council for Harmonisation (ICH) guidelines, are compared for both methods below.[14]

Table 1: Comparative Performance of Isocratic vs. Gradient HPLC Methods

Parameter Method A: Isocratic HPLC Method B: Gradient HPLC Justification & Insights
Specificity Good for known impurities. May suffer from co-elution with unexpected impurities.Excellent. High resolving power separates a wider range of potential impurities from the main peak.Gradient elution is superior for ensuring that the main peak is free from all other components, which is critical for reference standard characterization.
Runtime ~15 minutes~30 minutesIsocratic is twice as fast, making it highly efficient for high-throughput QC environments.
Resolution Adequate for target impurities.Superior, especially for early and late-eluting compounds.The gradient effectively separates compounds with significant differences in polarity, which is a common scenario in synthesis batches.
Limit of Quantitation (LOQ) ~0.05%~0.02%The sharp, focused peaks typically achieved in gradient elution lead to better signal-to-noise ratios, enhancing sensitivity for low-level impurities.[15]
Precision (RSD%) < 1.0%< 1.5%Isocratic methods are often slightly more precise due to the lack of pump proportioning variability during the run. Both are highly acceptable.
Ideal Application Routine QC, batch release testing, process monitoring.Method development, impurity profiling, reference standard qualification, stability testing.The choice of method is dictated by the analytical need: speed and efficiency (Isocratic) versus comprehensiveness and resolution (Gradient).

Conclusion and Recommendations

Both the isocratic and gradient RP-HPLC methods presented in this guide are effective for the purity assessment of synthesized this compound. The choice between them is a strategic one based on the specific analytical objective.

  • For routine analysis and quality control , where speed and throughput are paramount and the impurity profile is well-understood, the Isocratic Method (A) is the recommended choice. Its simplicity and robustness ensure consistent and reliable results for batch-to-batch comparisons.

  • For in-depth purity analysis, method development, and the characterization of new synthesis routes , the Gradient Method (B) is indispensable. Its superior resolving power ensures a comprehensive separation of all potential impurities, providing the highest degree of confidence in the purity value.

Ultimately, a well-equipped analytical laboratory should have both methods validated and available. The gradient method can be used to initially characterize the full impurity profile of a new batch, and the isocratic method can then be employed for routine release testing, targeting the specific impurities identified. This dual approach ensures both scientific rigor and operational efficiency.

References

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A Senior Application Scientist's Guide to the Reproducible Synthesis and Purification of 4-n-Octyloxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of liquid crystal precursors like 4-n-octyloxybenzoic acid is a foundational technique. The reliability of subsequent applications, from display technologies to advanced materials, hinges on the purity and consistent production of this key intermediate. This guide provides an in-depth comparison of the synthesis and purification methods for this compound, grounded in scientific principles and practical, field-proven insights. We will delve into the nuances of the Williamson ether synthesis, explore greener alternatives, and compare purification strategies to equip you with the knowledge to achieve reproducible, high-purity results.

Introduction to this compound: A Versatile Building Block

This compound is a key intermediate in the synthesis of a variety of organic materials, most notably liquid crystals. Its molecular structure, featuring a rigid benzoic acid core and a flexible octyloxy tail, imparts the calamitic (rod-like) shape essential for the formation of liquid crystalline phases. The purity of this compound is paramount, as even trace impurities can significantly alter the transition temperatures and electro-optical properties of the final liquid crystal product.

The Workhorse of Synthesis: A Deep Dive into the Williamson Ether Synthesis

The most common and well-established method for preparing this compound is the Williamson ether synthesis. This reaction, a cornerstone of organic chemistry, proceeds via an SN2 mechanism where an alkoxide nucleophile displaces a halide from an alkyl halide.[1][2]

The Chemical Rationale: Why the Williamson Ether Synthesis is Effective

The synthesis of this compound typically starts from a p-hydroxybenzoate ester, such as ethyl or methyl p-hydroxybenzoate. The phenolic hydroxyl group is acidic enough to be deprotonated by a moderately strong base, like potassium hydroxide or potassium carbonate, to form a phenoxide ion. This phenoxide is an excellent nucleophile. The subsequent reaction with an n-alkyl halide, in this case, 1-bromooctane, results in the formation of the ether linkage. The ester is then hydrolyzed to the desired carboxylic acid.

The choice of an ester as the starting material serves a crucial purpose: it protects the carboxylic acid functionality. If p-hydroxybenzoic acid were used directly, the strongly basic conditions of the Williamson synthesis would deprotonate the carboxylic acid, rendering it unreactive towards the alkyl halide.

Experimental Workflow: A Visual Guide

The following diagram illustrates the typical workflow for the synthesis of this compound via the Williamson ether synthesis.

Williamson_Ether_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification start Start: Ethyl p-hydroxybenzoate, 1-bromooctane, KOH, Ethanol reaction Reflux Reaction: Formation of Ethyl 4-n-octyloxybenzoate start->reaction Heat hydrolysis Saponification: Addition of aqueous KOH to hydrolyze the ester reaction->hydrolysis Cool, add KOH(aq) acidification Acidification: Addition of HCl to precipitate the carboxylic acid hydrolysis->acidification Cool, add HCl(aq) filtration Filtration & Washing: Isolation of crude This compound acidification->filtration recrystallization Recrystallization: Dissolve crude product in hot ethanol filtration->recrystallization cooling Slow Cooling: Formation of pure crystals recrystallization->cooling final_filtration Final Filtration & Drying: Isolation of pure This compound cooling->final_filtration end Final Product: High-purity This compound final_filtration->end

Caption: Workflow for the synthesis and purification of this compound.

Reproducibility of the Williamson Ether Synthesis: A Quantitative Look

While the Williamson ether synthesis is a robust reaction, its reproducibility can be influenced by several factors. The following table summarizes a reported yield for the synthesis of this compound and highlights key parameters that can affect the outcome.

Starting MaterialAlkylating AgentBaseSolventReaction TimeYield (%)Purity (%)Reference
Ethyl p-hydroxybenzoate1-BromooctaneKOHEthanolNot specified71.6>98 (after recrystallization)[3]

Factors Influencing Reproducibility:

  • Purity of Reagents: The purity of the starting materials, particularly the alkyl halide, is critical. Any impurities can lead to side reactions and a lower yield of the desired product.

  • Reaction Temperature and Time: Consistent control of the reaction temperature during reflux is essential. Incomplete reactions will lower the yield, while excessively high temperatures or prolonged reaction times can lead to decomposition.

  • Base Concentration: The concentration of the base must be sufficient to ensure complete deprotonation of the phenol.

  • Solvent Quality: The use of anhydrous solvents is preferable to minimize side reactions. The presence of water can lead to the hydrolysis of the alkyl halide.

Alternative Synthesis Strategies: Greener and More Efficient Routes

While the Williamson ether synthesis is a reliable method, alternative approaches offer potential advantages in terms of environmental impact and reaction efficiency.

Phase-Transfer Catalysis (PTC): A Greener Approach

Phase-transfer catalysis (PTC) is a powerful technique that facilitates the reaction between reactants in immiscible phases.[4][5] In the context of the Williamson ether synthesis, a phase-transfer catalyst, such as a quaternary ammonium salt, transports the phenoxide ion from the aqueous phase (where it is generated with a base like NaOH or K₂CO₃) to the organic phase containing the alkyl halide.

Advantages of PTC:

  • Milder Reaction Conditions: PTC often allows for lower reaction temperatures and the use of less harsh bases.

  • Use of Greener Solvents: It can enable the use of more environmentally friendly solvents, or in some cases, solvent-free conditions.[6]

  • Improved Yields and Selectivity: By bringing the reactants into close proximity, PTC can lead to higher yields and reduced side products.[4]

Mitsunobu Reaction: An Alternative for Ether Formation

The Mitsunobu reaction provides an alternative route for the formation of ethers from alcohols and phenols.[7][8] This reaction utilizes triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD), to activate the hydroxyl group for nucleophilic attack.[7][8]

Advantages of the Mitsunobu Reaction:

  • Mild Conditions: The reaction proceeds under neutral conditions, which is advantageous for substrates sensitive to acids or bases.

  • Stereochemical Inversion: For chiral alcohols, the Mitsunobu reaction proceeds with inversion of stereochemistry, which can be a valuable feature in certain synthetic applications.[8]

Disadvantages:

  • Stoichiometric Byproducts: The reaction generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine derivative, which can complicate purification.

  • Cost and Atom Economy: The reagents used in the Mitsunobu reaction are relatively expensive, and the atom economy is lower compared to the Williamson synthesis.

Purification Strategies: Achieving High Purity for Demanding Applications

The purity of this compound is critical for its performance in liquid crystal displays and other advanced materials. The following section compares common purification techniques.

Recrystallization: The Standard for Purification

Recrystallization is the most widely used method for purifying solid organic compounds.[9][10] The principle behind this technique is the difference in solubility of the desired compound and its impurities in a particular solvent at different temperatures.[10]

Choosing the Right Solvent:

An ideal recrystallization solvent should:

  • Dissolve the compound sparingly at room temperature but completely at its boiling point.

  • Not react with the compound.

  • Have a relatively low boiling point for easy removal.

  • Dissolve impurities well at all temperatures or not at all.

For this compound, ethanol is a commonly used and effective solvent for recrystallization.[3]

Zone Refining: The Ultimate in Purification

For applications demanding the highest purity, such as in the semiconductor industry and for high-performance liquid crystals, zone refining is a powerful technique.[11] This method involves repeatedly passing a narrow molten zone along a solid sample. Impurities tend to concentrate in the molten phase and are thus swept to one end of the sample, leaving behind a highly purified solid.[11]

Comparison of Purification Methods:

MethodPrincipleAdvantagesDisadvantages
Recrystallization Differential solubility in a solvent at different temperatures.[10]Simple, cost-effective, and widely applicable.May not remove all impurities, especially those with similar solubility.
Zone Refining Partitioning of impurities between the solid and molten phases.[11]Can achieve ultra-high purity (>99.999%).Requires specialized equipment, is time-consuming, and not suitable for all compounds.
Purification Workflow: A Visual Guide

The following diagram illustrates the general workflow for the purification of this compound.

Purification_Workflow cluster_recrystallization Recrystallization start Crude Product dissolution Dissolve in minimum hot ethanol start->dissolution hot_filtration Hot Gravity Filtration (optional, to remove insoluble impurities) dissolution->hot_filtration cooling Slow Cooling to Room Temperature hot_filtration->cooling ice_bath Cool in Ice Bath cooling->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration washing Wash with Cold Ethanol vacuum_filtration->washing drying Dry Crystals washing->drying end Pure Product drying->end

Caption: A step-by-step workflow for the purification of this compound by recrystallization.

Detailed Experimental Protocols

The following protocols are provided as a guide for the synthesis and purification of this compound. These should be adapted and optimized based on laboratory conditions and safety protocols.

Synthesis of this compound via Williamson Ether Synthesis

This protocol is adapted from a reported procedure.[3]

Materials:

  • Ethyl p-hydroxybenzoate (36.7 g, 0.22 mol)

  • 1-Bromooctane (50 g, 0.26 mol)

  • Potassium hydroxide (pellets)

  • Ethanol

  • Hydrochloric acid (concentrated)

Procedure:

  • Etherification: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl p-hydroxybenzoate and a stoichiometric amount of potassium hydroxide in ethanol. To this solution, add 1-bromooctane. Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).

  • Saponification: After cooling the reaction mixture, add an aqueous solution of potassium hydroxide and reflux for an additional 1-2 hours to hydrolyze the ester.

  • Acidification and Isolation: Cool the reaction mixture to room temperature and slowly add concentrated hydrochloric acid with stirring until the solution is acidic (pH ~2). A white precipitate of this compound will form.

  • Filtration and Washing: Collect the crude product by vacuum filtration and wash thoroughly with cold water to remove any inorganic salts.

Purification by Recrystallization from Ethanol

This protocol is based on general recrystallization procedures.[8][9][10]

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Collection and Drying: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol. Dry the crystals in a vacuum oven or air dry to a constant weight.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • Melting Point: A sharp melting point is indicative of high purity. The reported melting point is in the range of 101-105 °C.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the molecular structure. The ¹H NMR spectrum should show characteristic peaks for the aromatic protons, the methylene protons of the octyloxy chain, and the terminal methyl group.[3]

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the carboxylic acid O-H and C=O stretching, as well as C-O stretching of the ether linkage.[11]

Conclusion: A Pathway to Reproducible High-Purity Synthesis

The reproducible synthesis and purification of this compound are well within the reach of a competent researcher. The Williamson ether synthesis remains a reliable and high-yielding method, while emerging techniques like phase-transfer catalysis offer greener alternatives. The choice of purification method, be it the standard recrystallization or the more advanced zone refining, will depend on the specific purity requirements of the final application. By understanding the underlying chemical principles, carefully controlling experimental parameters, and employing appropriate purification strategies, researchers can consistently produce high-quality this compound, a critical component for the advancement of materials science and drug development.

References

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  • CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. Retrieved from [Link]

  • ResearchGate. (2018). Etherification of Phenols Catalyzed by Solid-Liquid Phase Transfer Catalyst PEG400 Without Solvent. Retrieved from [Link]

  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • FAMU. (2016). Lab Report Recrystallization. Retrieved from [Link]

  • International Journal of Pharmacy and Pharmaceutical Research. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Retrieved from [Link]

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  • ACS GCI Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. Retrieved from [Link]

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  • ResearchGate. (2020). (PDF) Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media. Retrieved from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-n-Octyloxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, meticulous adherence to safety protocols extends beyond the benchtop; it is a foundational element of responsible scientific practice. The proper disposal of laboratory chemicals is not merely a regulatory hurdle but a critical component of ensuring the safety of personnel and the preservation of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-n-Octyloxybenzoic acid, grounded in established safety standards and environmental regulations.

Immediate Safety and Hazard Assessment

Before initiating any disposal procedures, a thorough understanding of the hazards associated with this compound is paramount. This initial assessment informs the necessary safety precautions and the subsequent disposal pathway.

Hazard Profile of this compound:

Hazard ClassificationDescriptionSource
Physical Hazards Solid, white powder. It is considered combustible, though specific flashpoint data can be inconsistent.[1]
Health Hazards Causes skin irritation and serious eye irritation.[2][3]
Environmental Hazards While some sources state it is not hazardous to the environment at given concentrations, it is insoluble in water and should not be allowed to enter drains. Prudent practice dictates preventing its release into the environment.[4]

Personal Protective Equipment (PPE):

A fundamental aspect of laboratory safety is the consistent and correct use of PPE. When handling this compound for disposal, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles are required to protect against potential splashes or dust.[1]

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, must be worn.[1]

  • Body Protection: A lab coat should be worn to protect against skin contact.[1]

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator (e.g., N95) is necessary.[1]

Waste Characterization: Is this compound a Hazardous Waste?

The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). A chemical waste is considered hazardous if it is specifically "listed" or if it exhibits certain "characteristics" (ignitability, corrosivity, reactivity, or toxicity).[5][6]

This compound is not a specifically listed hazardous waste.[5] Therefore, the determination of it being a hazardous waste must be based on its characteristics.

  • Ignitability (D001): As a solid, it is likely combustible but does not have a low flashpoint that would classify it as ignitable.[3][6]

  • Corrosivity (D002): Although it is a carboxylic acid, it is a solid and insoluble in water. The corrosivity characteristic is defined by the pH of an aqueous solution. Therefore, in its solid form, it does not meet the technical definition of a corrosive hazardous waste.[7][8]

  • Reactivity (D003): There is no evidence to suggest that this compound is reactive.[8]

  • Toxicity (D004-D043): This characteristic applies if the waste leaches specific toxic chemicals above regulated concentrations. This is not applicable to the pure compound.[6]

Causality Behind the Disposal Choice: While this compound may not strictly meet the RCRA criteria for a characteristic hazardous waste, its irritant properties and its nature as a synthetic organic chemical warrant a conservative and responsible approach. The most prudent and compliant course of action is to manage it as a non-RCRA hazardous waste or, more simply, as a chemical waste that requires professional disposal. This approach ensures the highest level of safety and environmental protection.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe and compliant disposal of this compound from the point of generation to its final disposition.

Step 1: Segregation of Waste

Proper segregation is the cornerstone of safe and efficient chemical waste management.

  • Do Not Mix: Never mix this compound waste with other waste streams, such as solvents, aqueous waste, or general laboratory trash.[9]

  • Dedicated Waste Container: Designate a specific, compatible container for this compound waste.

Step 2: Containerization

The choice of container is critical to prevent leaks and reactions.

  • Material Compatibility: Use a container made of a material that is compatible with carboxylic acids. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is recommended.[10]

  • Container Integrity: Ensure the container is in good condition, free from cracks or leaks.[10]

  • Headspace: Do not overfill the container. Leave at least 10% headspace to allow for expansion.[10]

Step 3: Labeling

Accurate and clear labeling is a regulatory requirement and essential for the safety of all personnel handling the waste.

  • "Hazardous Waste" Designation: The label must clearly state "Hazardous Waste".[2]

  • Chemical Identification: List the full chemical name: "this compound". Do not use abbreviations or chemical formulas.[11]

  • Hazard Information: Indicate the primary hazards, such as "Irritant".[2]

Step 4: Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) while awaiting pickup.

  • Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[2]

  • Secondary Containment: Store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[11]

  • Closed Containers: Keep the waste container securely closed at all times, except when adding waste.[10]

Step 5: Arranging for Disposal

Disposal of chemical waste must be handled by a licensed and approved hazardous waste disposal company.

  • Contact Your EHS Office: Your institution's Environmental Health and Safety (EHS) office is the primary point of contact for arranging waste pickup. They will have established procedures and contracts with waste vendors.

  • Waste Pickup Request: Follow your institution's specific procedures for requesting a waste pickup. This may involve an online form or a direct call to the EHS department.

  • Manifesting: For larger quantities of waste, a hazardous waste manifest will be required. This is a legal document that tracks the waste from your laboratory to its final disposal site. The EHS office and the waste vendor will manage this process.[4]

Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4]

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek medical attention.[4]

  • Spill Cleanup: For small spills, carefully sweep up the solid material, avoiding dust generation. Place the spilled material and any contaminated cleaning supplies into a labeled hazardous waste container. For large spills, evacuate the area and contact your institution's EHS office or emergency response team.[12]

Visualization of the Disposal Workflow

To provide a clear, at-a-glance understanding of the decision-making and procedural flow for the disposal of this compound, the following workflow diagram has been generated.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_characterization Waste Characterization cluster_procedure Disposal Procedure start Generation of This compound Waste assess_hazards Assess Hazards (Irritant, Combustible) start->assess_hazards don_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazards->don_ppe is_listed Is it a RCRA Listed Waste? don_ppe->is_listed has_characteristic Does it exhibit a Hazardous Characteristic? is_listed->has_characteristic No treat_as_hazardous Prudent Practice: Treat as Chemical Waste has_characteristic->treat_as_hazardous No segregate Segregate from Other Waste Streams treat_as_hazardous->segregate containerize Place in Compatible, Sealed Container segregate->containerize label_waste Label Container: 'Hazardous Waste', Contents, Date, Hazards containerize->label_waste store_saa Store in Designated SAA with Secondary Containment label_waste->store_saa request_pickup Contact EHS to Request Waste Pickup store_saa->request_pickup end_point Disposal by Licensed Waste Vendor request_pickup->end_point

Caption: Decision workflow for the proper disposal of this compound.

References

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste. [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. [Link]

  • PubChem. 4-(Octyloxy)benzoic acid. [Link]

  • University of Pennsylvania, Environmental Health and Radiation Safety. Laboratory Chemical Waste Management Guidelines. [Link]

  • Vanderbilt University. Guide to Managing Laboratory Chemical Waste. [Link]

  • XIXISYS. GHS Safety Data Sheet for this compound. [Link]

  • U.S. EPA. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • Northwestern University. Hazardous Waste Disposal Guide. [Link]

  • U.S. EPA. RCRA Listed Hazardous Waste. [Link]

  • U.S. EPA. EPA Hazardous Waste Codes. [Link]

  • American Chemical Society. Regulation of Laboratory Waste. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-n-Octyloxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals working with 4-n-Octyloxybenzoic acid. Moving beyond a simple checklist, we will explore the causality behind each procedural step, ensuring a self-validating system of safety that builds confidence and protects against the specific hazards posed by this compound. Our focus is on providing immediate, actionable intelligence for laboratory operations and disposal.

Hazard Assessment: Understanding the "Why"

Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. This knowledge forms the logical basis for all subsequent safety protocols. This compound, a white, powdered solid, is classified with specific risks that directly inform our PPE choices.[1][2] It is insoluble in water and considered a combustible solid.[1][3]

Table 1: Hazard Profile of this compound

Hazard Classification GHS Code Description of Risk Source(s)
Skin Irritation H315 Causes skin irritation upon contact. [1][4]
Serious Eye Irritation H319 Causes serious, potentially damaging, eye irritation. [1][4]
Respiratory Irritation - May cause respiratory tract irritation, particularly as a dust. [5][6]

| Combustibility | - | Classified as a combustible solid. |[3] |

The primary routes of exposure are inhalation of the powder, skin contact, and eye contact. Therefore, our PPE strategy must create an effective barrier against these specific entry points.

Core Directive: Mandatory PPE for All Operations

Regardless of the quantity or specific task, a baseline level of protection is non-negotiable when this compound is present in the laboratory.

  • Eye and Face Protection : Due to the H319 classification for serious eye irritation, ANSI Z87.1-compliant chemical safety goggles are mandatory.[1][4][7] These provide a seal around the eyes to protect from airborne dust and accidental splashes. For operations involving larger quantities or a significant risk of splashing (e.g., during transfer or solution preparation), a full-face shield should be worn in addition to safety goggles.[8][9]

  • Hand Protection : To mitigate the risk of skin irritation (H315), chemical-resistant gloves are required.[4] Nitrile gloves are a suitable and common choice, providing an effective barrier for incidental contact.[7][8] Before every use, gloves must be inspected for any signs of degradation, punctures, or tears.[7] Contaminated gloves should be removed carefully, avoiding skin contact, and disposed of as hazardous waste.

  • Body Protection : A standard cotton or flame-resistant laboratory coat must be worn at all times.[7] This protects skin and personal clothing from contamination by dust or spills.

Operational Plan: Task-Specific Protocols

Different laboratory procedures present varying levels of risk. The following step-by-step guides detail the necessary PPE and handling procedures for common tasks.

Protocol 1: Weighing and Transfer of Solid this compound

The primary hazard during this operation is the generation and inhalation of fine dust particles.

  • Preparation : Ensure the work area, preferably a chemical fume hood or a ventilated enclosure with dedicated exhaust, is clean and uncluttered.[10] Verify that an eyewash station and safety shower are accessible.

  • PPE : Don the core PPE: chemical safety goggles, nitrile gloves, and a lab coat. Crucially, add a NIOSH-approved N95 respirator to prevent the inhalation of airborne particles. [3][7]

  • Handling : Use a disposable weigh boat or glassine paper to contain the powder. Handle the container of this compound gently to minimize dust generation. Use a spatula to carefully transfer the desired amount.

  • Cleanup : Once the transfer is complete, gently tap the spatula to remove any remaining powder into the weigh boat. The used weigh boat is now considered contaminated waste and should be placed directly into a designated hazardous waste container.

Protocol 2: Preparation of Solutions

This process introduces the risk of splashing in addition to dust exposure.

  • Preparation : All solution preparations must be conducted within a certified chemical fume hood. Assemble all necessary glassware, solvents, and magnetic stir bars before beginning.

  • PPE : Wear the complete core PPE ensemble: chemical safety goggles, nitrile gloves, and a lab coat. If there is a significant risk of splashing, add a face shield.

  • Handling : Place the vessel containing the solvent on a stir plate within the fume hood. Slowly and carefully add the pre-weighed this compound solid to the solvent while it is stirring.[7] This technique, adding the solid to the liquid, minimizes the potential for splashing. Never add liquid to the solid.

  • Cleanup : Rinse any contaminated glassware, such as the weigh boat or spatula, with a small amount of the solvent used for the solution, and add this rinsate to the bulk solution to ensure a complete transfer and to decontaminate the items.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.

PPE_Workflow PPE Selection Workflow for this compound start Start: Assess Task task_solid Handling Solid Powder? (Weighing, Transfer) start->task_solid Yes task_solution Preparing Solution? start->task_solution No, next task start->task_solution Yes task_spill Spill or Large Quantity? start->task_spill Yes ppe_base Mandatory Core PPE: - Chemical Safety Goggles - Nitrile Gloves - Lab Coat task_solid->ppe_base task_solution->task_spill No, next task task_solution->ppe_base task_spill->ppe_base ppe_respirator Add: N95 Respirator ppe_base->ppe_respirator Dust risk ppe_faceshield Add: Face Shield ppe_base->ppe_faceshield Splash risk

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.